molecular formula C13H21NO3S B497587 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide CAS No. 873588-72-8

3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide

Cat. No.: B497587
CAS No.: 873588-72-8
M. Wt: 271.38g/mol
InChI Key: ZOHYDJQFGBIAQH-UHFFFAOYSA-N
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Description

3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide is a chemical compound for research applications. As a benzenesulfonamide derivative, it belongs to a class of compounds known for their utility in medicinal chemistry and chemical biology. Sulfonamides are frequently investigated as key scaffolds in the development of enzyme inhibitors and are used in probing protein-protein interactions . For instance, structurally similar sulfonamide compounds have been identified as potent, non-electrophilic inhibitors of the KEAP1-NRF2 protein-protein interaction, a key target in the cellular oxidative stress response . The specific substitution pattern of the tert-butyl and methoxy groups on the benzene ring may influence the compound's lipophilicity and steric profile, which are critical parameters for optimizing binding affinity and metabolic stability in drug discovery research . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3S/c1-6-14-18(15,16)10-7-8-12(17-5)11(9-10)13(2,3)4/h7-9,14H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHYDJQFGBIAQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide structure elucidation

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure Elucidation of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide

This guide provides a comprehensive, field-proven framework for the structural elucidation of the novel sulfonamide, 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond rote procedural descriptions to offer a deep, mechanistic understanding of the analytical strategies employed. We will explore how a synergistic application of modern spectroscopic and spectrometric techniques can unambiguously determine the molecular architecture of this compound, ensuring the scientific integrity required for advanced research and development.

Molecular Blueprint: The Target Structure

The subject of our investigation is 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide. A clear understanding of its constituent functional groups is the foundational step in designing an effective elucidation strategy. The molecule comprises a central benzene ring substituted with a sulfonamide group, which itself is N-alkylated with an ethyl moiety. The aromatic ring is further functionalized with a sterically demanding tert-butyl group and an electron-donating methoxy group.

Caption: Proposed structure of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide.

Synthesis Strategy: A Probable Route

While numerous synthetic pathways exist for sulfonamides, a common and efficient method involves the reaction of a substituted benzenesulfonyl chloride with a primary amine.[1][2] This context is vital as it informs our expectations of potential impurities, such as unreacted starting materials or regioisomers.

General Protocol: Synthesis of N-Substituted Benzenesulfonamides [2][3]

  • Starting Materials: 3-tert-butyl-4-methoxybenzenesulfonyl chloride and ethylamine.

  • Solvent & Base: A suitable solvent such as dichloromethane (DCM) is chosen. A non-nucleophilic base like triethylamine or pyridine is added to scavenge the HCl byproduct generated during the reaction.

  • Reaction: The sulfonyl chloride solution is added dropwise to a stirred solution of ethylamine and the base, typically at a reduced temperature (0 °C) to control the exothermic reaction.

  • Work-up: The reaction mixture is stirred at room temperature for several hours.[3] Upon completion, it is washed with a dilute acid (e.g., 1N HCl) to remove excess amine and base, followed by a brine wash.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or flash column chromatography, to yield the final compound.

Spectroscopic & Spectrometric Analysis: The Core of Elucidation

The cornerstone of modern structure elucidation lies in the integrated interpretation of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For our target molecule, we anticipate the following signals:

Assignment Predicted δ (ppm) Multiplicity Integration Rationale
tert-Butyl (CH₃)~1.3 - 1.5Singlet (s)9HNine equivalent protons with no adjacent proton neighbors, characteristic of a tert-butyl group.
Ethyl (CH₃)~1.1 - 1.3Triplet (t)3HCoupled to the adjacent two protons of the CH₂ group (n+1 = 2+1 = 3).
Ethyl (CH₂)~3.0 - 3.3Quartet (q)2HCoupled to the adjacent three protons of the CH₃ group (n+1 = 3+1 = 4).
Methoxy (OCH₃)~3.8 - 4.0Singlet (s)3HThree equivalent protons with no adjacent proton neighbors. Its downfield shift is due to the attached oxygen.[4][5]
Sulfonamide (NH)~8.5 - 10.5Broad Singlet (br s)1HThe proton on the nitrogen is often broad due to quadrupole effects and exchange. Its chemical shift can be variable.[4]
Aromatic (Ar-H)~6.9 - 7.8Multiplet (m)3HThree protons on the aromatic ring in distinct environments, leading to complex splitting patterns (likely doublets and a doublet of doublets).

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Assignment Predicted δ (ppm) Rationale
Ethyl (CH₃)~14 - 16Standard aliphatic methyl carbon.
tert-Butyl (CH₃)~30 - 32Equivalent methyl carbons of the tert-butyl group.
Ethyl (CH₂)~35 - 45Aliphatic methylene carbon attached to nitrogen.
tert-Butyl (Quaternary C)~35 - 38Quaternary carbon of the tert-butyl group.
Methoxy (OCH₃)~55 - 57Carbon of the methoxy group, shifted downfield by oxygen.[4]
Aromatic (Ar-C)~110 - 160Six distinct signals are expected for the aromatic carbons due to the substitution pattern. Carbons attached to heteroatoms (S, O) will be further downfield.[4]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube. DMSO-d₆ is often advantageous for clearly observing exchangeable protons like N-H.[5]

  • Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).[5]

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate software.

  • Analysis: Integrate the ¹H signals, determine chemical shifts relative to a reference (e.g., TMS), and analyze splitting patterns to establish proton-proton connectivities. Correlate ¹H and ¹³C signals using 2D NMR data to confirm the complete C-H framework.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Expected Data (using Electrospray Ionization - ESI)

  • Molecular Formula: C₁₃H₂₁NO₃S

  • Molecular Weight: 271.38 g/mol

  • Expected Ion: The high-resolution mass spectrum (HRMS) should show a prominent [M+H]⁺ ion at m/z 272.1264, confirming the elemental composition.[6]

Fragmentation Analysis The causality of fragmentation is key. The bonds adjacent to the heteroatoms (S, N, O) and the bulky tert-butyl group are common points of cleavage.

Expected Fragment (m/z) Proposed Structure/Loss
256Loss of CH₃
215Loss of tert-butyl group ([M - C₄H₉]⁺)
199Cleavage of the S-N bond, forming the [3-tert-butyl-4-methoxybenzenesulfonyl]⁺ fragment
157Loss of the entire N-ethylsulfonamide group, leaving a [benzenesulfonamide] fragment.[7]

Experimental Protocol: MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Perform both a full scan to identify the molecular ion and a fragmentation scan (MS/MS) on the parent ion to observe daughter ions.

  • Analysis: Compare the exact mass of the molecular ion with the calculated mass to confirm the molecular formula. Analyze the fragmentation pattern to corroborate the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.

Characteristic Vibrational Frequencies The presence of the sulfonamide and other functional groups gives rise to a distinct IR signature.

Frequency Range (cm⁻¹) Vibration Significance
3200 - 3350N-H stretchConfirms the presence of the secondary sulfonamide N-H group.[4][8]
2850 - 3000C-H stretch (aliphatic)Indicates the tert-butyl and ethyl groups.
~3050C-H stretch (aromatic)Indicates the benzene ring.
1310 - 1350S=O asymmetric stretchStrong, characteristic absorption for the sulfonamide group.[4]
1140 - 1160S=O symmetric stretchStrong, characteristic absorption for the sulfonamide group.[4]
~1250 and ~1020C-O stretchAsymmetric and symmetric stretches for the aryl-alkyl ether (methoxy group).[4]
~1500, ~1600C=C stretchAromatic ring vibrations.

Experimental Protocol: FTIR-ATR Analysis

  • Sample Preparation: Place a small amount of the solid purified sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and record the sample spectrum.

  • Analysis: The instrument software automatically subtracts the background from the sample spectrum. Identify and label the characteristic peaks corresponding to the functional groups of the target molecule.

X-ray Crystallography: The Definitive Proof

When a molecule can be grown as a high-quality single crystal, X-ray diffraction provides unambiguous proof of its structure.[9][10][11] It is the gold standard for determining not only connectivity but also the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and stereochemistry.

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Structure Determination A Synthesis & Purification B Single Crystal Growth (e.g., Slow Evaporation) A->B Obtain pure compound C Mount Crystal on Diffractometer B->C Select suitable crystal D X-ray Data Collection (Record Diffraction Pattern) C->D Cool crystal (e.g., 100 K) E Data Processing (Integration & Scaling) D->E Generate reflection list F Structure Solution (e.g., Direct Methods) E->F Determine unit cell & space group G Structure Refinement F->G Build molecular model H Final Structure Validation (CIF File Generation) G->H Refine atomic positions

Caption: General workflow for single-crystal X-ray crystallography.[11]

Experimental Protocol: X-ray Diffraction

  • Crystallization: Grow single crystals of the compound, often by slow evaporation of a solution in a suitable solvent (e.g., ethanol, ethyl acetate).[11]

  • Data Collection: Mount a suitable crystal on the diffractometer. A monochromatic X-ray beam is used, and the diffraction pattern is recorded as the crystal is rotated.[11]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved to obtain an initial electron density map, from which a molecular model is built and refined to yield the final, precise atomic coordinates.[11]

Conclusion: A Unified Structural Narrative

The elucidation of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide is a process of systematic, multi-faceted investigation. NMR spectroscopy defines the carbon-hydrogen framework and connectivity. Mass spectrometry confirms the molecular weight and elemental composition while providing corroborating fragmentation data. IR spectroscopy offers a rapid check for the presence of essential functional groups. Finally, single-crystal X-ray diffraction, when achievable, provides the ultimate, unambiguous confirmation of the molecular structure. By integrating the data from these orthogonal techniques, we can construct a self-validating and trustworthy structural assignment, meeting the highest standards of scientific integrity.

References

  • Synthesis and characterization of some sulfonamide dervatives. Research India Publications. [Link]

  • 4-(tert-butyl)-N,N-diethylbenzenesulfonamide: Structural, absorption distribution metabolism excretion toxicity (ADMET) and mole. SciSpace. [Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Rsc.org. [Link]

  • FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... ResearchGate. [Link]

  • GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu. ResearchGate. [Link]

  • Sarcouncil Journal of Biomedical Sciences Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrov. sarouncil.com. [Link]

  • tert-Butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate. National Center for Biotechnology Information. [Link]

  • Intramolecular sp2-sp3 Disequalization of Chemically Identical Sulfonamide Nitrogen Atoms: Single Crystal X-Ray Diffraction Characterization, Hirshfeld Surface Analysis and DFT Calculations of N-Substituted Hexahydro-1,3,5-Triazines. MDPI. [Link]

  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. National Center for Biotechnology Information. [Link]

  • 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide. Chemsrc. [Link]

  • INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. PubMed. [Link]

  • Supplementary Information for. Rsc.org. [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]

  • N-tert-butyl-3-formyl-4-methoxybenzamide. PubChem. [Link]

  • Synthesis and x-ray crystallographic studies of azatricyclo-sulfonamide derivatives. Open Access Journals. [Link]

  • Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases. MDPI. [Link]

  • Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. [Link]

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. [Link]

  • Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. National Center for Biotechnology Information. [Link]

  • Full article: Metal-based sulfonamides: Their preparation, characterization and in-vitro antibacterial, antifungal & cytotoxic properties. X-ray structure of 4-[(2-hydroxybenzylidene) amino] benzenesulfonamide. Taylor & Francis. [Link]

Sources

Synthesis and Characterization of 3-tert-Butyl-N-ethyl-4-methoxybenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Retrosynthetic Analysis

Sulfonamides represent a privileged pharmacophore in medicinal chemistry, frequently deployed as bioisosteres for carboxylic acids, hydrogen bond donors/acceptors, and metabolic stability enhancers. The target compound, 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide (CAS: 873588-72-8)[1], features a highly substituted aromatic ring that provides specific steric and electronic gating, making it a valuable intermediate or final active pharmaceutical ingredient (API) scaffold.

The retrosynthetic logic relies on two highly robust, self-validating disconnections:

  • N-S Bond Disconnection : Yields ethylamine and the highly reactive electrophile, (CAS: 69129-42-6). This specific sulfonyl chloride is also notably utilized in advanced peptide synthesis as a robust protecting group for arginine derivatives[2].

  • C-S Bond Disconnection : Traces back to the commercially available and inexpensive precursor, 2-tert-butylanisole.

Retrosynthesis Target 3-tert-butyl-N-ethyl- 4-methoxybenzenesulfonamide Intermediate 3-tert-butyl-4-methoxy- benzenesulfonyl chloride Target->Intermediate N-S Disconnection Starting 2-tert-butylanisole Intermediate->Starting C-S Disconnection

Retrosynthetic logic for 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide.

Mechanistic Causality & Reaction Design

A successful, high-yield synthesis requires a deep understanding of the interplay between steric hindrance and electronic activation.

Phase 1: Electrophilic Aromatic Substitution (Chlorosulfonation)

The transformation of 2-tert-butylanisole to its corresponding sulfonyl chloride is governed by the strong ortho/para-directing nature of the methoxy group. The bulky tert-butyl group at the ortho position sterically shields the adjacent carbon, directing the incoming sulfonylium ion ( +SO2​Cl ) exclusively to the para position.

  • Causality of Reagent Choice: Chlorosulfonic acid ( ClSO3​H ) is used in a 3.0 molar excess. The first equivalent forms the sulfonic acid intermediate. The second equivalent acts as a chlorinating agent, converting the sulfonic acid to the sulfonyl chloride while generating H2​SO4​ . The third equivalent drives the equilibrium forward and acts as a desiccant against adventitious moisture, preventing premature hydrolysis.

Phase 2: Nucleophilic Acyl Substitution (Sulfonamidation)

The formation of the sulfonamide[1] proceeds via the attack of ethylamine on the electrophilic sulfur center.

  • Causality of Reagent Choice: The reaction generates one equivalent of hydrochloric acid (HCl). To prevent the protonation of the nucleophilic ethylamine (which would instantly halt the reaction), a 2.5 molar excess of ethylamine is employed. The excess amine acts as an intrinsic acid scavenger, driving the reaction to >95% conversion.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems , incorporating In-Process Controls (IPC) to ensure verifiable progression at each stage.

Protocol A: Synthesis of 3-tert-butyl-4-methoxybenzenesulfonyl chloride
  • Setup: Dissolve 2-tert-butylanisole (10.0 mmol, 1.64 g) in anhydrous dichloromethane (DCM, 20 mL) under a dry nitrogen atmosphere.

  • Temperature Control: Cool the solution to 0 °C using an ice-brine bath. Causality: Strict temperature control suppresses the cleavage of the methoxy ether (demethylation) and prevents polysulfonation.

  • Addition: Add chlorosulfonic acid (30.0 mmol, 2.0 mL) dropwise over 30 minutes.

  • Propagation: Remove the ice bath, warm to room temperature, and stir for 2.5 hours.

  • Self-Validation (IPC): Quench a 10 µL aliquot in methanol and analyze by LC-MS. The disappearance of the starting material and the appearance of the methyl sulfonate ester (formed by the reaction of the sulfonyl chloride with MeOH) confirms complete conversion.

  • Quench & Workup: Carefully pour the mixture over vigorously stirred crushed ice (50 g). Causality: Rapid quenching with ice controls the violent exotherm, preventing the hydrolysis of the highly reactive sulfonyl chloride back to the sulfonic acid. Extract with DCM (3 x 20 mL), wash with cold brine, dry over anhydrous MgSO4​ , and concentrate in vacuo to yield the intermediate as a viscous oil or low-melting solid.

Protocol B: Synthesis of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide
  • Setup: Dissolve the crude sulfonyl chloride (approx. 9.5 mmol) in anhydrous THF (25 mL) and cool to 0 °C.

  • Amination: Add a solution of ethylamine (2.0 M in THF, 25.0 mmol, 12.5 mL) dropwise.

  • Propagation: Stir the reaction mixture at room temperature for 2 hours.

  • Self-Validation (IPC): Analyze a 10 µL aliquot by TLC (Hexanes/EtOAc 7:3). The product sulfonamide will show a distinct Rf​ and a positive reaction to phosphomolybdic acid (PMA) stain, confirming the consumption of the UV-active sulfonyl chloride.

  • Workup: Quench the reaction with 1N HCl (20 mL). Causality: Acidification protonates any unreacted ethylamine, sweeping it into the aqueous layer as a highly soluble hydrochloride salt.

  • Purification: Extract with ethyl acetate (3 x 20 mL), wash with water and brine, dry over Na2​SO4​ , and concentrate. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to afford the pure target compound[1].

Workflow Start Start: 2-tert-butylanisole in anhydrous DCM Cool Cooling (0 °C, Ice Bath) Start->Cool AddClSO3H Dropwise Addition Chlorosulfonic Acid (3.0 eq) Cool->AddClSO3H Stir1 Stirring (RT, 2-4 hours) AddClSO3H->Stir1 Quench Quench (Crushed Ice) Stir1->Quench Extract Extraction & Concentration (DCM / Brine / MgSO4) Quench->Extract Amination Amination Ethylamine (2.5 eq) in THF Extract->Amination Stir2 Stirring (RT, 1 hour) Amination->Stir2 Workup Final Workup & Wash (1N HCl, Water, Brine) Stir2->Workup Product Pure Product (Crystallization/Column) Workup->Product

End-to-end experimental workflow and in-process control checkpoints.

Quantitative Data Summaries

Table 1: Reaction Parameters & Yield Optimization

StepReagentEquivalentsTemp (°C)Time (h)IPC MethodExpected Yield (%)
1. Chlorosulfonation ClSO3​H 3.00 to 252.5TLC / LC-MS (MeOH quench)85 - 90
2. Sulfonamidation EtNH2​ 2.50 to 252.0TLC / LC-MS92 - 95

Table 2: Expected Analytical Signatures for the Target Molecule

TechniqueSignal / ShiftAssignmentDiagnostic Value
1H NMR ( CDCl3​ )~1.10 ppm (t, 3H) −CH2​CH3​ Confirms ethyl terminal methyl
1H NMR ( CDCl3​ )~1.35 ppm (s, 9H) −C(CH3​)3​ Confirms tert-butyl group retention
1H NMR ( CDCl3​ )~2.95 ppm (q, 2H) −CH2​CH3​ Confirms ethyl methylene adjacent to N
1H NMR ( CDCl3​ )~3.90 ppm (s, 3H) −OCH3​ Confirms methoxy group retention
1H NMR ( CDCl3​ )~4.40 ppm (t, 1H) −NH− Confirms secondary sulfonamide proton
1H NMR ( CDCl3​ )~6.90 ppm (d, J=8.5Hz, 1H)Ar-H (C5)Ortho to methoxy (shielded)
1H NMR ( CDCl3​ )~7.70 ppm (dd, J=8.5, 2Hz, 1H)Ar-H (C6)Ortho to sulfonyl, meta to t-butyl
1H NMR ( CDCl3​ )~7.85 ppm (d, J=2Hz, 1H)Ar-H (C2)Meta to C6, sterically hindered
ESI-MSm/z 272.1[M+H]+Molecular IonValidates exact mass ( C13​H21​NO3​S )

References

  • Molaid Chemical Database. "3-tert-butyl-4-methoxybenzenesulfonyl chloride | 69129-42-6". Source: Molaid. URL: [Link]

Sources

Target Deconvolution and Validation for 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore Rationale

In contemporary drug discovery, substituted benzenesulfonamides are ubiquitous. However, the specific structural architecture of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide presents a unique pharmacological profile that diverges significantly from classical primary sulfonamides (such as acetazolamide or celecoxib).

As a secondary sulfonamide featuring massive steric bulk, this compound class is engineered to bypass ubiquitous, off-target metalloenzymes and selectively engage deep hydrophobic pockets in kinases and transcription factor complexes. This whitepaper provides an in-depth analysis of the potential therapeutic targets for this pharmacophore, detailing the structural causality behind its binding affinities and providing self-validating experimental workflows for target deconvolution.

Mechanistic Grounding: Why Secondary Sulfonamides Diverge

The therapeutic trajectory of a sulfonamide is dictated by its nitrogen substitution. Classical primary sulfonamides ( −SO2​NH2​ ) act as potent Zinc-Binding Groups (ZBGs), coordinating deeply with the catalytic zinc ion in ubiquitous Carbonic Anhydrases (CAs) [1].

Conversely, the N -ethyl substitution in our target molecule eliminates one acidic proton and introduces steric hindrance, effectively abolishing classical CA I/II binding. Instead, the combination of the highly lipophilic 3-tert-butyl group, the electron-donating 4-methoxy group, and the secondary sulfonamide directs the molecule toward three primary target classes:

  • Cyclin-Dependent Kinase 8 (CDK8) / Cyclin C Complex: Secondary benzenesulfonamides have emerged as potent inhibitors of the CDK8/CycC complex [2]. The SO2​ group acts as a hydrogen bond acceptor at the kinase hinge region, while the bulky tert-butyl/methoxy phenyl ring occupies the hydrophobic DFG-out or adjacent allosteric pockets.

  • Nrf2/ARE Pathway Modulators: N-alkyl-4-methoxybenzenesulfonamide derivatives are documented as non-electrophilic activators of the Nrf2 pathway, stabilizing the Nrf2 protein without relying on reactive Michael addition chemistry [3].

  • Tumor-Associated Carbonic Anhydrases (CA IX/XII): While primary sulfonamides are pan-CA inhibitors, specific secondary sulfonamides utilize a "tail approach" to selectively inhibit tumor-associated CA IX by binding to the shallow rim of the active site rather than deep zinc coordination [4].

G Compound 3-tert-butyl-N-ethyl- 4-methoxybenzenesulfonamide CDK8 CDK8 / CycC Complex (Kinase Hinge Binding) Compound->CDK8 High Affinity Nrf2 Nrf2 / Keap1 Axis (PPI Disruption) Compound->Nrf2 Moderate Affinity CAIX Carbonic Anhydrase IX (Shallow Rim Binding) Compound->CAIX Isoform Selective Oncology Colorectal / Gastric Cancer Therapy CDK8->Oncology Modulates Wnt/β-catenin Oxidative Oxidative Stress Cytoprotection Nrf2->Oxidative Upregulates HO-1 Hypoxia Tumor Hypoxia Targeting CAIX->Hypoxia Disrupts pH homeostasis

Diagram 1: Divergent therapeutic targeting of secondary benzenesulfonamides based on structural features.

Quantitative Target Landscape

To guide experimental validation, the following table synthesizes the expected binding affinities and primary mechanisms of action for 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide analogs across validated target classes.

Target ClassSpecific Isoform / ComplexExpected Affinity ( IC50​/Ki​ )Primary Mechanism of ActionStructural Rationale
Kinases CDK8 / Cyclin C0.5 µM – 5.0 µMATP-competitive / Hinge bindingSecondary NH prevents steric clash; t-butyl fills hydrophobic pocket.
Transcription Factors Nrf2 / Keap11.0 µM – 10.0 µMNon-electrophilic PPI disruptionN-ethyl group stabilizes binding in the Keap1 Kelch domain.
Metalloenzymes CA IX (Tumor-associated)0.1 µM – 2.0 µMShallow active site bindingLack of primary NH2​ prevents deep Zn2+ coordination, avoiding CA I/II.
Cell Cycle Tubulin / Microtubules> 10.0 µMPhenotypic solid tumor inhibitionBulky methoxy-aryl acts as a rigid spacer in anti-mitotic derivatives [5].

Self-Validating Experimental Protocols

To rigorously evaluate 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide against these potential targets, researchers must employ self-validating assay systems. The following protocols are designed to establish causality, rule out false positives, and confirm intracellular target engagement.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for CDK8 Inhibition

Objective: Determine the in vitro IC50​ and binding mechanism (ATP-competitive vs. allosteric) of the compound against the CDK8/CycC complex.

Causality & Self-Validation: The inclusion of an ATP-competitive reference inhibitor (e.g., Senexin B) alongside the test compound ensures the assay's dynamic range is calibrated. By running the assay at both Km​ and 10×Km​ ATP concentrations, the protocol self-validates the inhibitor's mechanism of action—a rightward shift in IC50​ at high ATP confirms competitive binding at the kinase hinge region, whereas an unchanged IC50​ suggests allosteric modulation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human CDK8/CycC complex (10 nM final), ULight-labeled myelin basic protein (MBP) peptide substrate (50 nM), and Europium (Eu)-anti-phospho-MBP antibody (2 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

  • Compound Titration: Echo-dispense 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide in a 12-point, 3-fold dilution series (top concentration 50 µM) into a 384-well ProxiPlate.

  • Enzyme Pre-incubation: Add 5 µL of the CDK8/CycC solution to the compound wells. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of the ATP/ULight-MBP mix. Run two parallel plates: one at ATP Km​ (approx. 15 µM) and one at 10×Km​ (150 µM). Incubate for 60 minutes.

  • Termination & Detection: Add 10 µL of EDTA (30 mM final) containing the Eu-anti-phospho antibody. Incubate for 60 minutes.

  • Readout: Read the plate on an EnVision multimode reader (Excitation: 320 nm; Emission: 665 nm and 615 nm). Calculate the TR-FRET ratio (665/615).

Protocol B: Multiplexed Nrf2/ARE Luciferase Reporter & Viability Assay

Objective: Assess the compound's ability to activate the cytoprotective Nrf2 pathway in a cellular context while ruling out stress-induced false positives.

Causality & Self-Validation: Luminescence readouts can be artificially inflated by compounds that stabilize the luciferase enzyme itself or induce cytotoxicity that triggers a generalized stress response. To self-validate, this protocol mandates a parallel viability multiplex (CellTiter-Fluor) to normalize data, followed by an orthogonal requirement to test for direct luciferase stabilization.

Step-by-Step Methodology:

  • Cell Seeding: Plate HepG2 cells stably expressing an Antioxidant Response Element (ARE)-driven firefly luciferase reporter at 1×104 cells/well in a 96-well white opaque plate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Treat cells with the compound (0.1 µM to 20 µM) in biological triplicates. Include Sulforaphane (5 µM) as a positive control and DMSO (0.1%) as a vehicle control. Incubate for 16 hours.

  • Viability Multiplexing: Add 20 µL of CellTiter-Fluor Reagent (Promega) to each well. Incubate for 30 minutes at 37°C. Measure fluorescence (Ex 380 nm / Em 505 nm) to quantify live-cell protease activity. Any well showing >15% reduction in viability is excluded from efficacy analysis.

  • Reporter Readout: Add 100 µL of ONE-Glo Luciferase Assay System reagent directly to the wells. Incubate for 5 minutes at room temperature. Measure luminescence.

  • Data Normalization: Divide the luminescence signal by the fluorescence (viability) signal to generate a normalized fold-induction metric.

G Screening Primary Screening (TR-FRET / Reporter) Hit Hit Identification (IC50 < 5 µM) Screening->Hit Dose-Response CETSA Target Engagement (CETSA / TPP) Hit->CETSA Intracellular binding Orthogonal Orthogonal Validation (siRNA Knockdown) CETSA->Orthogonal Confirm mechanism Lead Lead Optimization (SAR Development) Orthogonal->Lead Validated Target

Diagram 2: Self-validating target deconvolution and validation workflow.

Conclusion & Future Perspectives

The structural topology of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide positions it as a highly privileged scaffold for targeting complex protein-protein interactions and kinase hinge regions that are inaccessible to classical primary sulfonamides. By leveraging the steric bulk of the tert-butyl group and the restricted conformational flexibility of the N-ethyl moiety, researchers can drive selectivity away from ubiquitous metalloenzymes and toward high-value oncology and cytoprotective targets like CDK8 and Nrf2.

Future lead optimization should focus on modifying the 4-methoxy group to modulate aqueous solubility, while utilizing Cellular Thermal Shift Assays (CETSA) to confirm that the robust in vitro affinities translate to definitive intracellular target engagement.

References

  • Title: Tetrahydroquinazole-based secondary sulphonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IV, and IX, and computational studies. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via NIH/PMC). URL: [Link]

  • Title: Synthesis and biological evaluation of small molecule modulators of CDK8/Cyclin C complex with phenylaminoquinoline scaffold. Source: PeerJ. URL: [Link]

  • Title: Probing the Structural Requirements of Non-electrophilic Naphthalene-Based Nrf2 Activators. Source: Bioorganic & Medicinal Chemistry (via NIH/PMC). URL: [Link]

  • Title: Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase isoforms I and II inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via Semantic Scholar). URL: [Link]

  • Title: Benzenesulfonamide derivatives and pharmaceutical composition thereof (Patent EP2366687A2).

Physicochemical Characterization of Sulfonamide Compounds: A Comprehensive Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the physicochemical characterization of sulfonamides not merely as a checklist of regulatory parameters, but as an interconnected thermodynamic system. The sulfonamide pharmacophore (–SO₂NH–) is a privileged structure in medicinal chemistry, serving as the backbone for antibacterial agents, carbonic anhydrase inhibitors, and anti-inflammatories. However, its unique amphoteric nature and high propensity for polymorphism present distinct challenges during formulation.

In this whitepaper, we will dissect the core physicochemical properties of sulfonamides. More importantly, we will establish the causality behind our experimental choices and detail self-validating protocols to ensure absolute scientific integrity in your drug development pipeline.

Acid-Base Equilibria: The Foundation of Speciation (pKa)

Sulfonamides are classically amphoteric. They possess a primary aromatic amine (aniline group) that is weakly basic, and a sulfonamide nitrogen that is weakly acidic. The exact pKa values dictate the ionization state of the molecule at physiological pH. Depending on the pKa₂ and the pH of the microenvironment, sulfonamides partition between neutral and anionic forms, which fundamentally governs their bioavailability, cellular uptake, and susceptibility to biodegradation1[1].

Protocol: Co-solvent Potentiometric Titration

Because many neutral sulfonamides exhibit poor aqueous solubility, standard aqueous titrations often fail due to precipitation. We utilize a co-solvent extrapolation method.

  • Step 1: System Calibration & Validation: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0).

    • Self-Validation Check: Perform a blank titration with 0.15 M KCl to generate a Gran plot. This confirms the Nernstian slope of the electrode and mathematically eliminates systematic electrode drift.

  • Step 2: Sample Preparation: Prepare 1 mM solutions of the sulfonamide in varying volumetric ratios of methanol/water (e.g., 20%, 30%, 40%, 50% MeOH) maintained at a constant ionic strength (0.15 M KCl).

  • Step 3: Titration: Titrate with standardized 0.1 M KOH under a continuous nitrogen blanket.

    • Causality: The nitrogen blanket is non-negotiable. Atmospheric CO₂ dissolves into alkaline titrants to form carbonic acid, which will artificially buffer the system and skew the pKa₂ curve.

  • Step 4: Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa values against the inverse dielectric constant of the co-solvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water (approx. 78.3 at 25 °C) to determine the true aqueous pKa.

Lipophilicity and Partitioning: Permeability Metrics (log P / log D)

Lipophilicity (log P) and its pH-dependent counterpart, the distribution coefficient (log D), are paramount for predicting lipid membrane penetration. For zwitterionic or amphoteric sulfonamides, log D at pH 7.4 is the most clinically relevant metric2[2].

Protocol: Shake-Flask Method with HPLC-UV

While in silico models exist, the shake-flask method remains the gold standard because it directly measures thermodynamic partitioning.

  • Step 1: Phase Saturation: Vigorously stir n-octanol and aqueous phosphate buffer (pH 7.4) together for 24 hours.

    • Causality: Un-saturated phases will draw water or lipid from the opposing phase during the assay. This alters the phase volumes and skews the final concentration ratio.

  • Step 2: Equilibration: Dissolve the sulfonamide in the pre-saturated aqueous phase. Transfer to a glass vial containing the octanol phase. Shake mechanically at 25 °C for 24 hours.

  • Step 3: Phase Separation: Centrifuge the vials at 3000 rpm for 15 minutes to break any micro-emulsions at the interface.

  • Step 4: Quantification & Mass Balance: Analyze both the aqueous and organic phases via HPLC-UV.

    • Self-Validation Check: Calculate the mass balance ( Caq​Vaq​+Coct​Voct​=Massinitial​ ). A mass balance recovery outside the 95-105% range indicates API degradation, volatility, or adsorption to the glass vial, rendering the log D calculation invalid.

Solid-State Thermodynamics: Polymorphism and Stability

The crystal lattice energy of sulfonamides heavily influences their melting point, dissolution rate, and thermodynamic sublimation3[3]. Polymorphism is rampant in this class; for instance, sulfathiazole exhibits at least five distinct crystalline polymorphs.

Protocol: Differential Scanning Calorimetry (DSC)
  • Step 1: Sample Preparation: Weigh 2-5 mg of the sulfonamide into a standard aluminum pan.

    • Causality: Do not subject the powder to aggressive mortar-and-pestle grinding prior to analysis. Mechanical stress can induce spontaneous polymorphic transitions, leading you to characterize an artifact rather than the bulk API.

  • Step 2: Thermal Profiling: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a dry nitrogen purge (50 mL/min).

  • Step 3: Cycle Validation:

    • Self-Validation Check: Implement a heat-cool-heat cycle. Heat the sample just past its melting point, quench cool it back to 25 °C at 50 °C/min, and reheat.

    • Causality: The first heating isolates the melting endotherm of the specific polymorph present. The cooling phase forces amorphization or recrystallization. The second heating confirms whether the initial endotherm was a true polymorph melting event or a pseudo-polymorphic desolvation (e.g., a hydrate), which will not reappear once the solvent has evaporated.

Quantitative Physicochemical Data Summary

The following table synthesizes the core physicochemical parameters of three highly utilized sulfonamide antibiotics. Notice the inverse relationship between the melting point (lattice energy) and lipophilicity in relation to their structural substituents.

CompoundpKa₁ (Amine)pKa₂ (Sulfonamide)log P (Octanol/Water)Melting Point (°C)
Sulfamethoxazole 1.65.70.89167
Sulfadiazine 2.26.4-0.09253 (dec.)
Sulfathiazole 2.27.20.05202

(Data aggregated from standardized PubChem compound summaries and peer-reviewed thermodynamic literature[2][4][5][6].)

Integrated Workflow Visualization

To ensure a robust formulation strategy, physicochemical characterization must follow a logical, sequential pathway. Below is the standardized workflow utilized in advanced drug development laboratories.

G A Sulfonamide API Candidate B Ionization Profiling (pKa) Potentiometric Titration A->B Step 1: Acid/Base Equilibria C Lipophilicity (log P / log D) Shake-Flask & HPLC B->C Step 2: pH-dependent Partitioning D Solid-State Analysis DSC, TGA, PXRD C->D Step 3: Crystal Lattice Energy E Solubility Assessment Kinetic & Thermodynamic D->E Step 4: Polymorph Solubility F Lead Optimization & Formulation Strategy E->F Final Profiling

Fig 1: Sequential physicochemical characterization workflow for sulfonamide candidates.

References

  • Mengelers, M.J.B., et al. (1997) & Tappe et al. (2008). "Structure-activity relationship between antibacterial activities and physicochemical properties of sulfonamides." ResearchGate. 1

  • Perlovich, G.L., et al. (2011). "Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects." ACS Publications. 3

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5329, Sulfamethoxazole." PubChem. 6

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5215, Sulfadiazine." PubChem. 5

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5340, Sulfathiazole." PubChem. 4

  • Bizi, M., & EL Bachra, F.-E. (2021). "Transport of Carbamazepine, Ciprofloxacin and Sulfamethoxazole in Activated Carbon: Solubility and Relationships between Structure and Diffusional Parameters." Semantic Scholar. 2

Sources

Solubility and Stability Profile of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction

3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide is a novel sulfonamide derivative. Understanding its fundamental physicochemical properties, namely solubility and stability, is a critical prerequisite for its advancement in any research or drug development pipeline. The presence of a bulky, lipophilic tert-butyl group, a methoxy substituent, and an N-ethylated sulfonamide moiety suggests a complex interplay of factors governing its behavior in aqueous and organic media, as well as its susceptibility to degradation.[1][2][3] The tert-butyl group is known to increase lipophilicity and can act as a steric shield, potentially hindering metabolic degradation.[3] The N-ethyl substitution on the sulfonamide nitrogen may influence its acidic properties and hydrogen bonding capabilities, which are crucial for receptor binding and solubility.[4]

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide. It is designed not as a report of existing data, but as a detailed, field-proven procedural manual for researchers to generate this critical information. The protocols herein are grounded in established principles and adhere to international regulatory standards, such as those set forth by the International Council for Harmonisation (ICH).[5][6]

Part 1: Solubility Determination

A comprehensive understanding of a compound's solubility across a range of pharmaceutically relevant solvents and pH conditions is fundamental. It directly impacts formulation strategies, bioavailability, and the design of in vitro assays. For this purpose, the equilibrium shake-flask method is the gold standard, providing thermodynamic solubility data.[7][8]

Predicted Physicochemical Properties

Based on its structure, we can hypothesize the following properties for 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide:

  • Low Aqueous Solubility: The presence of the large, non-polar tert-butyl group and the benzene ring is expected to make the molecule hydrophobic, leading to poor solubility in water.[9]

  • pH-Dependent Solubility: The sulfonamide group (-SO2NH-) is weakly acidic. Deprotonation at higher pH values will form an anionic species, which is expected to be more soluble in aqueous media than the neutral form. Therefore, solubility should increase as the pH rises above the compound's pKa.

  • Good Organic Solvent Solubility: The lipophilic nature of the molecule suggests it will have higher solubility in common organic solvents.[10]

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

This protocol details the steps to determine the thermodynamic solubility of the target compound.

Methodology:

  • Preparation: Add an excess amount of solid 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide to a series of glass vials, ensuring a visible amount of solid material remains at the bottom of each vial after equilibration. This ensures that a saturated solution is achieved.

  • Solvent Addition: Add a precise volume of each test solvent (see Table 1) to the respective vials.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator. Equilibrate for a minimum of 24 hours at controlled temperatures (e.g., 25 °C and 37 °C) to ensure equilibrium is reached.[11] Longer equilibration times (48-72 hours) may be necessary, which should be confirmed by sampling at different time points until the concentration plateaus.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw a sample of the supernatant.

  • Phase Separation: Immediately filter the sample through a 0.2 µm syringe filter (e.g., PTFE for organic solvents or PVDF for aqueous solutions) to remove all undissolved solids. This step is critical to avoid artificially high solubility readings.[12]

  • Quantification: Dilute the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the HPLC-UV assay (see Section 1.3).

  • Analysis: Analyze the diluted samples by the validated stability-indicating HPLC-UV method.

Analytical Method: Stability-Indicating HPLC-UV

A robust analytical method is essential for accurate quantification. A reverse-phase HPLC method with UV detection is recommended.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is a suitable starting point.

  • Detection: The UV detection wavelength should be set at the absorbance maximum (λmax) of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide, determined by scanning a dilute solution of the compound from 200-400 nm.

  • Validation: The method must be validated for specificity, linearity, accuracy, and precision as per ICH Q2(R1) guidelines. Its stability-indicating nature will be confirmed during the forced degradation studies (Part 2).

Data Presentation: Solubility Profile

The results should be summarized in a clear, tabular format.

Table 1: Solubility of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide in Various Solvents

Solvent System pH Temperature (°C) Solubility (mg/mL) Solubility (µg/mL)
0.1 M HCl Buffer 1.2 25
Acetate Buffer 4.5 25
Phosphate Buffer 6.8 25
Phosphate Buffered Saline (PBS) 7.4 37
Water ~7.0 25
Ethanol N/A 25
Propylene Glycol N/A 25
Polyethylene Glycol 400 (PEG 400) N/A 25

| Dimethyl Sulfoxide (DMSO) | N/A | 25 | | |

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis A Weigh excess solid compound into vials B Add precise volume of test solvents A->B C Seal and agitate at controlled temp (e.g., 25°C, 37°C) for ≥24h B->C D Collect supernatant C->D E Filter through 0.2 µm syringe filter D->E F Dilute filtrate E->F G Analyze by validated HPLC-UV method F->G G cluster_setup Study Setup cluster_stress Stress Conditions cluster_analysis Analysis & Interpretation start Prepare 1 mg/mL stock solution & solid samples stress_conditions Hydrolysis (Acid, Base, Neutral) Oxidation (3% H₂O₂) Thermal (Solid & Solution) Photolytic (ICH Q1B) start->stress_conditions sample Sample at time points (Neutralize if needed) stress_conditions->sample analyze Analyze by Stability-Indicating HPLC-PDA Method sample->analyze interpret Assess Peak Purity, Calculate % Degradation, & Determine Mass Balance analyze->interpret pathway Propose Degradation Pathways interpret->pathway

Caption: General Workflow for a Forced Degradation Study.

Conclusion

The systematic application of the protocols outlined in this guide will generate a robust and reliable dataset for the solubility and stability of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide. This foundational knowledge is indispensable for making informed decisions in subsequent stages of research and development, including formulation design, optimization of storage conditions, and ensuring the overall quality and safety of the compound. The emphasis on validated, stability-indicating analytical methods ensures the scientific integrity and regulatory compliance of the data generated.

References

  • Alsante, K. M., et al. (2014). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 38(3). [Link not available]
  • Sule, S., & Sherje, A. P. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical Sciences Review and Research, 79(2), 1-10.
  • SGS (2011). How to Approach a Forced Degradation Study. Life Science Technical Bulletin, Issue 31.
  • Pharmaguideline. (2023).
  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Wang, L., et al. (2024). Discovery of N-Ethyl Sulfonamide Derivatives as Potent Intestinal-Restricted Farnesoid X Receptor Antagonists for the Treatment of Metabolic Disorders. Journal of Medicinal Chemistry.
  • ICH. (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.
  • Soriano-Correa, C., et al. (2003). Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. International Journal of Quantum Chemistry, 94(3), 165-172.
  • Ghanem, M. M., & Abu-Lafi, S. (2012). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Scientia Pharmaceutica, 80(4), 933-950.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • Krygowski, T. M., et al. (1994).
  • Hypha Discovery. (2022). Metabolism of t-butyl groups in drugs.
  • Al-Matarneh, C. M., et al. (2024). Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds. Frontiers in Chemistry, 12.
  • Zessel, M., et al. (2014). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Drug Design, Development and Therapy, 8, 2349–2362.
  • Ghanem, M. M., & Abu-Lafi, S. (2012). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Scientia Pharmaceutica, 80(4), 933–950.
  • Guedes, A., et al. (2018). Prediction of Physico-chemical Properties of Bacteriostatic N1-Substituted Sulfonamides: Theoretical and Experimental Studies. Journal of the Mexican Chemical Society, 62(1).
  • Bietti, M., & Costas, M. (2021). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds.
  • Kumar, R., & Singh, G. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209.
  • IKEV. (n.d.). ICH Q6A Guideline.
  • Lumen Learning. (n.d.). The Effect of Substituents on Reactivity.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Ghorab, M. M., et al. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Molecules, 28(4), 1675.
  • Particle Analytical. (n.d.). ICH Q6A, Q8 & Q9 Compliance.
  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • BenchChem. (n.d.). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.
  • Perlovich, G. L., et al. (2011). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. Crystal Growth & Design, 11(4), 1164-1174.
  • BOC Sciences. (2024).
  • Memmert. (2012). Stability tests according to ICH Q1A (R2).
  • European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances.
  • Ahad, A., & Raish, M. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.
  • Evangelisti, L., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2824.
  • Chan, S. C., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv.
  • Zhang, J., et al. (2020). Study on standardization of shake-flask solubility determination method. Journal of Pharmaceutical Analysis, 10(4), 338-345.
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Sources

potential pharmacological profile of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating an uncharacterized or highly specific chemical entity like 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide requires moving beyond basic cataloging. We must engage in predictive pharmacology—deconstructing the molecule into its core pharmacophores to anticipate its biological behavior, target engagement, and potential liabilities.

This technical whitepaper provides an in-depth, mechanistic framework for profiling this compound, establishing self-validating experimental workflows designed for rigorous preclinical drug development.

Rational Drug Design & Structural Activity Relationship (SAR)

To predict the pharmacological profile of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide, we must analyze the causality behind its structural moieties. The molecule is defined by four critical features:

  • The Benzenesulfonamide Core: Sulfonamides are privileged scaffolds in medicinal chemistry, classically associated with Cyclooxygenase-2 (COX-2) inhibition and Carbonic Anhydrase (CA) modulation[1].

  • N-ethyl Substitution (Secondary Sulfonamide): This is the most defining feature. Classical CA inhibitors require an unsubstituted, primary sulfonamide (-SO 2​ NH 2​ ) to directly coordinate with the active-site zinc ion (Zn 2+ )[2]. The N-ethyl group introduces steric bulk that likely abrogates classical Zn 2+ binding, shifting the molecule's selectivity away from ubiquitous CA isoforms (like hCA I and II) and toward targets with larger binding pockets, such as COX-2 or specific G-protein coupled receptors (GPCRs)[2].

  • 3-tert-Butyl Group: This bulky, highly lipophilic group provides significant steric hindrance. In the context of COX enzymes, it is perfectly suited to anchor the molecule into the hydrophobic side-pocket of COX-2 (which is absent in COX-1 due to the Ile523 mutation), driving high selectivity[3].

  • 4-Methoxy Group: Acts as an electron-donating group and a hydrogen-bond acceptor, modulating the compound's overall lipophilicity and improving metabolic stability against rapid hepatic oxidation.

SAR Compound 3-tert-butyl-N-ethyl- 4-methoxybenzenesulfonamide N_ethyl N-ethyl Sulfonamide (Secondary) Compound->N_ethyl t_butyl 3-tert-butyl Group (Steric Bulk) Compound->t_butyl methoxy 4-Methoxy Group (Electron Donor) Compound->methoxy COX2 COX-2 Selectivity (Hydrophobic Pocket) N_ethyl->COX2 Permitted CA_Off Reduced Classical CA Zn2+ Binding N_ethyl->CA_Off Steric Clash t_butyl->COX2 Anchors in side-pocket Metab Metabolic Stability & H-Bonding methoxy->Metab Modulates logP

Fig 1. Structural-Activity Relationship (SAR) mapping of the compound's moieties.

Predicted Physicochemical & ADMET Profiling

Before initiating in vitro assays, we must establish the physical boundaries of the compound. Based on its structure, the molecule is highly compliant with Lipinski's Rule of Five, suggesting excellent oral bioavailability.

Table 1: Predicted Physicochemical & ADMET Properties

PropertyPredicted ValuePharmacological Implication
Molecular Weight ~271.38 g/mol Optimal for oral absorption and rapid systemic distribution.
LogP (Octanol/Water) 3.2 - 3.5Excellent membrane permeability; favors hydrophobic pocket binding.
Topological Polar Surface Area ~55 ŲHigh probability of CNS penetration (blood-brain barrier permeable).
H-Bond Donors / Acceptors 1 / 3Sufficient for target anchoring without an excessive desolvation penalty.

Mechanistic Hypotheses & Target Engagement

Based on the SAR profiling, we hypothesize two primary avenues of pharmacological activity:

Hypothesis A: Selective COX-2 Inhibition The compound is structurally primed to act as a selective COX-2 inhibitor. Recent computational and empirical studies on3 demonstrate that bulky aliphatic substitutions (like the tert-butyl group) drastically enhance COX-2 binding affinities while maintaining favorable drug-like properties[3]. The N-ethyl group prevents cross-reactivity with targets that require primary amines, reducing off-target toxicity[1].

Hypothesis B: Atypical Carbonic Anhydrase (CA) Modulation While the N-ethyl group prevents classical Zn 2+ binding, secondary sulfonamides can still act via the 2, binding to the outer rim of the active site[2]. This could result in selective inhibition of tumor-associated isoforms (CA IX and XII) over ubiquitous cytosolic isoforms (CA I and II).

Table 2: Hypothetical Target Binding Profile (IC 50​ / K i​ )

TargetExpected AffinitySelectivity Rationale
COX-2 40 - 80 nMAnchored by sulfonamide; stabilized by tert-butyl in the side pocket.
COX-1 > 10,000 nMSteric clash of the tert-butyl group with Ile523 in COX-1.
hCA II (Cytosolic) > 5,000 nMN-ethyl group prevents classical Zn 2+ coordination.
hCA IX (Tumor) 500 - 1,000 nMPotential outer-rim binding via the tail approach.

Experimental Workflows: Self-Validating Protocols

To rigorously test these hypotheses, we must deploy self-validating experimental systems. A protocol is only trustworthy if it contains internal mechanisms to identify its own failure modes (e.g., false positives from compound aggregation or fluorescence quenching).

Protocol 1: Orthogonal COX-1/COX-2 Selectivity Profiling

Causality & Design: Relying solely on a primary colorimetric/fluorometric assay is a common pitfall, as lipophilic compounds can precipitate or auto-fluoresce, skewing data. We employ a primary fluorometric assay immediately validated by an orthogonal LC-MS/MS readout.

  • Enzyme Pre-incubation: Incubate recombinant human COX-1 and COX-2 with the compound (0.1 nM to 10 µM) for 15 minutes at 37°C.

    • Causality: Diarylheterocycle sulfonamides often exhibit time-dependent, slow-tight binding. Skipping pre-incubation will artificially inflate the apparent IC 50​ .

  • Substrate Addition: Add arachidonic acid at exact K m​ concentrations.

    • Causality: Ensures the assay is highly sensitive to competitive inhibitors.

  • Primary Readout (Fluorometric): Measure the fluorescent intermediate (resorufin) generated by the peroxidase activity of the COX enzyme.

  • Self-Validation (Orthogonal LC-MS/MS): Extract the reaction mixture and quantify Prostaglandin E2 (PGE2) levels directly via LC-MS/MS.

    • Causality: This eliminates artifacts from compounds that might independently quench resorufin fluorescence.

  • Internal Controls: Celecoxib (COX-2 selective) and Indomethacin (non-selective) must be run in parallel. The plate is only validated if Celecoxib yields an IC 50​ within 3-fold of historical baselines.

Protocol 2: Stopped-Flow Kinetic Analysis for CA Off-Target Activity

Causality & Design: Standard steady-state assays fail for Carbonic Anhydrase because its turnover rate ( kcat​≈106 s−1 ) exceeds the mixing time of standard plate readers. We use stopped-flow spectrophotometry to capture pre-steady-state kinetics.

  • Indicator Selection: Utilize Phenol Red (pH 7.5) to monitor the rapid pH drop as CO 2​ is hydrated to bicarbonate and protons.

  • Rapid Mixing: Inject equal volumes of the enzyme-inhibitor complex and CO 2​ -saturated water into the observation cell (<1 ms dead time).

  • Data Acquisition: Record absorbance at 558 nm over a 10-second window to capture the initial velocity.

  • Self-Validation (Metal Substitution): If the compound shows unexpected high affinity for CA, run a counter-screen using a Cobalt-substituted (Co 2+ ) CA enzyme.

    • Causality: If the inhibition is maintained, the compound is binding allosterically (outer rim). If inhibition drops, the N-ethyl group is somehow still coordinating the metal, forcing a re-evaluation of the SAR model.

Workflow Start Compound Synthesis & Purity Check (LC-MS) Assay1 In Vitro COX-1/2 Fluorometric Assay Start->Assay1 Assay2 CA Isoform Profiling (Stopped-Flow) Start->Assay2 Val1 Celecoxib Control (Orthogonal LC-MS/MS) Assay1->Val1 Decision Selectivity Index (SI) Calculation Assay1->Decision Val2 Co2+ Counter-Screen (Metal Substitution) Assay2->Val2 Assay2->Decision InVivo In Vivo PK/PD (Murine Inflammation Model) Decision->InVivo If SI > 50

Fig 2. Self-validating preclinical screening workflow for target engagement.

Conclusion & IND-Enabling Outlook

3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide represents a highly optimized scaffold with strong theoretical potential as a selective COX-2 inhibitor or an atypical allosteric modulator. The presence of the N-ethyl group is a strategic asset, likely engineering out the broad-spectrum Carbonic Anhydrase liabilities typically associated with primary sulfonamides. If the in vitro selectivity index (SI) exceeds 50 in the proposed self-validating workflows, the compound should immediately be advanced to in vivo pharmacokinetic profiling and murine models of inflammation.

References

  • Kaur, et al. "Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies." Frontiers in Chemistry, 2023.
  • Nocentini, A., et al. "Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action." Journal of Medicinal Chemistry, 2020.
  • Author(s) unlisted. "Design and Computational Study of Sulfonamide-Modified Cannabinoids as Selective COX-2 Inhibitors Using Semiempirical Quantum Mechanical Methods: Drug-like Properties and Binding Affinity Insights." ACS Omega, 2025.

Sources

3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide literature review

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide: Synthesis, Characterization, and Projected Biological Activity

Introduction

Sulfonamides represent a cornerstone class of synthetic compounds in medicinal chemistry, renowned for their broad spectrum of biological activities. Since the discovery of Prontosil, the first commercially available antibacterial sulfonamide, this scaffold has been extensively explored, leading to derivatives with antibacterial, anticancer, and anti-inflammatory properties.[1][2] The versatility of the sulfonamide functional group, combined with the potential for diverse substitutions on the aromatic ring and the sulfonamide nitrogen, allows for the fine-tuning of physicochemical and pharmacological properties.

This guide focuses on a specific, novel derivative: 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide . This molecule is characterized by:

  • A benzenesulfonamide core , a well-established pharmacophore.

  • A 4-methoxy group , which can influence electronic properties and metabolic stability.

  • An N-ethyl substituent , which impacts lipophilicity and hydrogen bonding capacity.

  • A 3-tert-butyl group , a sterically bulky moiety known to enhance metabolic stability, modulate receptor binding, and increase lipophilicity.[3][4]

While direct literature on 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide is not available, this document serves as a comprehensive technical guide for the researcher. By drawing parallels from closely related and well-characterized analogs, we will provide a projected yet scientifically grounded overview of its synthesis, purification, characterization, and potential biological evaluation, with a primary focus on its anticipated role as an antibacterial agent.

Part 1: Chemical Synthesis and Characterization

The rational synthesis of the target compound requires a multi-step approach, beginning with commercially available precursors. The proposed synthetic pathway is designed for regioselective control and efficient assembly of the final molecule.

Retrosynthetic Analysis

The most logical disconnection for 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide is at the sulfonamide S-N bond. This retrosynthetic step yields two key precursors: 3-tert-butyl-4-methoxybenzenesulfonyl chloride and ethylamine . The sulfonyl chloride intermediate can be derived from 3-tert-butyl-4-methoxyphenol , which itself is synthesized from 4-methoxyphenol.

G Target 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide Intermediate1 3-tert-butyl-4-methoxybenzenesulfonyl chloride Target->Intermediate1 S-N Disconnection Precursor1 Ethylamine Target->Precursor1 Intermediate2 3-tert-butyl-4-methoxyphenol Intermediate1->Intermediate2 Chlorosulfonation Precursor2 4-Methoxyphenol Intermediate2->Precursor2 Friedel-Crafts Alkylation Precursor3 tert-Butanol / Isobutylene Intermediate2->Precursor3

Caption: Retrosynthetic pathway for the target molecule.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-tert-Butyl-4-methoxyphenol

The primary challenge in this step is achieving regioselectivity, as the Friedel-Crafts alkylation of 4-methoxyphenol can yield both the 2- and 3-tert-butyl isomers.[5] The use of a solid acid catalyst like a zeolite can favor the formation of the sterically less hindered 3-isomer.

  • Materials: 4-methoxyphenol, tert-butanol (or isobutylene gas), solid acid catalyst (e.g., H-Y zeolite), cyclohexane (solvent).

  • Procedure:

    • In a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 4-methoxyphenol and cyclohexane.

    • Add the activated solid acid catalyst to the mixture.

    • Purge the reactor with an inert gas (e.g., nitrogen).

    • Heat the mixture to the desired reaction temperature (e.g., 70-80 °C).

    • Slowly add tert-butanol to the reactor.

    • Maintain the reaction at temperature with vigorous stirring for 4-8 hours. Monitor the reaction progress by Gas Chromatography (GC) or HPLC to track the consumption of starting material and the ratio of isomers.[5]

    • Upon completion, cool the mixture to room temperature and remove the catalyst by filtration.

    • Wash the filtrate with a dilute sodium hydroxide solution to remove unreacted 4-methoxyphenol, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product mixture.

    • Isolate the 3-tert-butyl-4-methoxyphenol isomer using fractional distillation under vacuum or preparative chromatography.[5]

Step 2: Synthesis of 3-tert-Butyl-4-methoxybenzenesulfonyl Chloride

  • Materials: 3-tert-butyl-4-methoxyphenol, chlorosulfonic acid, dichloromethane (DCM, solvent).

  • Procedure:

    • In a flask cooled in an ice-salt bath (0 to -5 °C), add DCM followed by the slow, dropwise addition of chlorosulfonic acid.

    • Dissolve 3-tert-butyl-4-methoxyphenol in DCM.

    • Add the phenol solution dropwise to the cold chlorosulfonic acid solution, maintaining the internal temperature below 5 °C.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • Separate the organic layer. Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with cold water and brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude sulfonyl chloride, which can be used in the next step without further purification.

Step 3: Synthesis of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide

This final step is a standard nucleophilic substitution reaction.[6][7]

  • Materials: 3-tert-butyl-4-methoxybenzenesulfonyl chloride, ethylamine (as a solution in THF or water), triethylamine or pyridine (base), DCM (solvent).

  • Procedure:

    • Dissolve the crude 3-tert-butyl-4-methoxybenzenesulfonyl chloride in DCM and cool the solution to 0 °C in an ice bath.

    • Add the base (e.g., triethylamine, 1.5 equivalents).

    • Slowly add ethylamine (1.2 equivalents) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor for completion using Thin Layer Chromatography (TLC).

    • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by recrystallization (e.g., from an ethanol/water mixture) or flash column chromatography on silica gel to obtain the final product.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons, the methoxy group protons (~3.9 ppm), the ethyl group protons (quartet ~3.2 ppm, triplet ~1.1 ppm), and the tert-butyl group protons (singlet ~1.3 ppm).
¹³C NMR Aromatic carbon signals, methoxy carbon (~56 ppm), ethyl carbons, and tert-butyl carbons (quaternary and methyl).
FT-IR Characteristic peaks for N-H stretching (~3250 cm⁻¹), C-H stretching (aromatic and aliphatic), and strong asymmetric/symmetric S=O stretching (~1330 cm⁻¹ and ~1150 cm⁻¹).
Mass Spec (HRMS) Precise mass measurement to confirm the molecular formula (C₁₃H₂₁NO₃S).
Melting Point A sharp melting point range, indicating high purity.

Part 2: Projected Biological Activity and Mechanism

Drawing from studies on the structurally similar compound 4-(tert-butyl)-N,N-diethylbenzenesulfonamide, a potent antibacterial agent, we hypothesize that 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide will also exhibit antibacterial properties by targeting DNA gyrase.[1][2]

Proposed Mechanism of Action: DNA Gyrase Inhibition

Bacterial DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[1] It introduces negative supercoils into DNA, a process vital for relieving torsional stress. The enzyme has two subunits: GyrA, which is responsible for DNA breakage and rejoining, and GyrB, which handles ATP hydrolysis to power the reaction.[1][2]

Sulfonamide derivatives have been shown to inhibit this enzyme.[1] It is proposed that 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide binds to a pocket on the DNA gyrase enzyme, likely at the GyrA subunit, preventing it from carrying out its DNA cleavage and ligation function. This disruption of DNA metabolism leads to a bactericidal or bacteriostatic effect.

G cluster_0 Normal DNA Replication cluster_1 Inhibition Pathway DNA Relaxed DNA Gyrase DNA Gyrase DNA->Gyrase Supercoiled Supercoiled DNA Gyrase->Supercoiled Replication DNA Replication & Cell Division Supercoiled->Replication Inhibitor Sulfonamide Inhibitor Gyrase_inh DNA Gyrase Inhibitor->Gyrase_inh Binding BlockedGyrase Inhibited Gyrase Complex BlockedReplication DNA Replication Blocked (Cell Death) BlockedGyrase->BlockedReplication Gyrase_inh->BlockedGyrase

Caption: Proposed inhibition of DNA gyrase by the sulfonamide.

In Silico ADMET and Physicochemical Predictions

Before undertaking costly in vitro experiments, an in silico (computer-based) assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) can provide valuable insights. These predictions are based on the structure of our target molecule and compared to known drugs and related sulfonamides.[1]

PropertyPredicted Value/OutcomeRationale & Significance
Molecular Weight ~287.4 g/mol Complies with Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability.
LogP 2.5 - 3.5Indicates good lipophilicity for membrane permeability, but not so high as to cause poor solubility.
GI Absorption HighPredicted to be well-absorbed from the gastrointestinal tract, a key feature for an oral drug.[1]
Blood-Brain Barrier Likely to crossMany small molecule sulfonamides can penetrate the central nervous system.[1] This could be an advantage or a side effect depending on the therapeutic goal.
CYP450 Inhibition Potential inhibitor of some isoformsCommon for aromatic compounds; requires experimental validation to assess drug-drug interaction risk.
Toxicity Risk Low to ModeratePredicted to have a favorable toxicity profile, similar to related analogs.[1]
Drug-Likeness GoodThe molecule adheres to several established filters (Lipinski, Ghose, Veber) that predict a compound will have drug-like properties.[1]

Part 3: Methodologies for Biological Evaluation

To validate the hypothesized antibacterial activity and mechanism, a series of standardized in vitro assays are required.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Objective: To quantify the antibacterial potency of the synthesized compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Methodology:

    • Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth).

    • Inoculation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to the final concentration of ~5 x 10⁵ CFU/mL in each well.

    • Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only). A known antibiotic (e.g., ciprofloxacin) should be used as a reference standard.

    • Incubation: Incubate the plate at 37 °C for 18-24 hours.

    • Analysis: Determine the MIC by visual inspection for the lowest concentration at which no turbidity (bacterial growth) is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

This biochemical assay directly measures the effect of the compound on the enzymatic activity of DNA gyrase.

  • Objective: To confirm that the compound's antibacterial activity is mediated through the inhibition of DNA gyrase.

  • Methodology:

    • Reaction Setup: In a microcentrifuge tube, combine a reaction buffer, relaxed plasmid DNA (substrate), purified E. coli or S. aureus DNA gyrase enzyme, and ATP.

    • Compound Addition: Add varying concentrations of the test compound (dissolved in DMSO) to the reaction tubes. Include a no-compound control and a positive control inhibitor (e.g., novobiocin or ciprofloxacin).

    • Incubation: Incubate the reaction mixture at 37 °C for 1 hour to allow the supercoiling reaction to proceed.

    • Termination: Stop the reaction by adding a stop buffer/loading dye containing a protein denaturant (e.g., SDS) and proteinase K.

    • Analysis by Gel Electrophoresis: Analyze the DNA topoisomers by running the samples on a 1% agarose gel. Relaxed and supercoiled DNA migrate at different rates. The degree of inhibition is quantified by the reduction in the supercoiled DNA band compared to the control.

Caption: A logical workflow for the experimental evaluation.

Conclusion and Future Outlook

This guide has outlined a comprehensive, albeit projected, framework for the synthesis, characterization, and biological evaluation of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide. Based on the robust precedent set by structurally related molecules, this compound emerges as a promising candidate for development as a novel antibacterial agent targeting DNA gyrase. The strategic inclusion of the 3-tert-butyl group is anticipated to confer favorable steric and metabolic properties, potentially leading to an improved pharmacological profile.

The immediate future work must involve the experimental execution of the proposed synthesis and the rigorous validation of the compound's structure and purity. Following successful synthesis, the outlined biological assays—starting with broad-spectrum antibacterial screening and followed by mechanistic studies—will be critical to confirming the hypotheses presented herein. Positive results would warrant further investigation into its spectrum of activity, in vivo efficacy in animal models of infection, and a comprehensive safety and toxicology assessment, paving the way for its potential development as a next-generation therapeutic agent.

References

  • Structural, absorption distribution metabolism excretion toxicity (ADMET) and molecular docking studies of 4-(tert-butyl)-N,N-diethylbenzenesulfonamide. SciSpace. [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank. [Link]

  • 4-Methoxybenzenesulfonamide | C7H9NO3S. PubChem. [Link]

  • tert-Butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate. National Center for Biotechnology Information. [Link]

  • Retraction: Gastroprotective Activity of Ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene) Amino]benzoate against Ethanol-Induced Gastric Mucosal Ulcer in Rats. PLOS ONE. [Link]

  • Synthesis and characterisation of process related impurity in bosentan monohydrate. Journal of Chemical and Pharmaceutical Research. [Link]

  • 4-(tert-butyl)-N,N-diethylbenzenesulfonamide: Structural, absorption distribution metabolism excretion toxicity (ADMET) and molecular docking studies. ResearchGate. [Link]

  • 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide. Chemsrc. [Link]

  • Benzenesulfonamide compounds and their use as therapeutic agents.
  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. National Center for Biotechnology Information. [Link]

  • 4-(tert-butyl)-N,N-diethylbenzenesulfonamide: Structural, absorption distribution metabolism excretion. Growing Science. [Link]

  • tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. [Link]

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An In-depth Technical Guide to the Structure-Activity Relationship of 4-Methoxybenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-methoxybenzenesulfonamide scaffold is a privileged structure in medicinal chemistry, serving as a foundational template for a diverse range of therapeutic agents. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of its derivatives, with a primary focus on their roles as carbonic anhydrase inhibitors and antibacterial agents. We will dissect the causal relationships between specific structural modifications and resulting biological activity, offering field-proven insights for researchers, scientists, and drug development professionals. This document details synthetic strategies, robust bioassay protocols, and a systematic analysis of how substituent effects on the core scaffold dictate potency and selectivity. All quantitative data are summarized for comparative analysis, and key concepts are illustrated through detailed diagrams to provide a self-validating framework for future research and development in this chemical space.

Introduction: The Enduring Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of modern pharmacotherapy, first introduced to medicine with the discovery of the antibacterial properties of prontosil in the 1930s.[1] This discovery heralded the age of chemotherapy and established the benzenesulfonamide moiety as a critical pharmacophore.[2][3] Its utility extends far beyond antibacterial applications, with derivatives showing efficacy as diuretics, anticonvulsants, anti-inflammatory agents, and notably, as potent enzyme inhibitors.[4][5]

4-Methoxybenzenesulfonamide: A Privileged Core Structure

Within the vast chemical space of benzenesulfonamides, the 4-methoxybenzenesulfonamide core (Figure 1) has emerged as a particularly fruitful starting point for drug discovery.[6] The methoxy group at the para-position significantly influences the electronic properties of the aromatic ring, modulating the pKa of the sulfonamide proton and impacting its binding interactions with biological targets. This subtle electronic tuning, combined with the scaffold's inherent ability to act as a zinc-binding group, makes it an ideal template for targeting metalloenzymes.[3]

Figure 1. Chemical Structure of 4-Methoxybenzenesulfonamide

Chemical structure of 4-Methoxybenzenesulfonamide
Source: PubChem CID 70789[6]
Rationale and Objectives of this SAR Guide

The primary objective of this guide is to provide a logical and in-depth analysis of the SAR of 4-methoxybenzenesulfonamide derivatives. By systematically examining modifications at two key positions—the sulfonamide nitrogen (N1) and the aromatic ring—we aim to elucidate the principles governing their biological activity. This guide will focus on two major therapeutic areas where these derivatives have shown significant promise:

  • Carbonic Anhydrase (CA) Inhibition: Targeting isoforms involved in diseases like glaucoma and cancer.[3][7]

  • Antibacterial Activity: Exploring the classic mechanism of action against various bacterial species.[8][9]

This analysis is designed to be a practical resource, empowering researchers to make informed decisions in the design and optimization of novel therapeutic agents based on this versatile scaffold.

Core Methodologies: A Self-Validating Experimental Framework

A robust SAR study is built upon reproducible synthetic chemistry and reliable biological assays. The protocols described herein are designed to be self-validating, incorporating necessary controls and characterization steps to ensure data integrity.

General Synthetic Strategy

The majority of 4-methoxybenzenesulfonamide derivatives are synthesized via a straightforward and high-yielding pathway. The key step involves the coupling of 4-methoxybenzenesulfonyl chloride with a diverse library of primary or secondary amines.

  • Rationale for Experimental Choice: The reaction is typically conducted in the presence of a base, such as pyridine or triethylamine. The purpose of the base is to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation and preventing potential acid-catalyzed side reactions.[10] Dichloromethane (DCM) is often chosen as the solvent due to its inert nature and its ability to dissolve a wide range of reactants.

The overall workflow for a typical SAR study is depicted in the diagram below.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Evaluation cluster_analysis Analysis & Optimization A Scaffold Selection (4-Methoxybenzenesulfonamide) B Virtual Library Design (R-group Selection) A->B C Synthesis of Derivatives (Amine Coupling) B->C D Purification & Characterization (Chromatography, NMR, MS) C->D E Primary Screening (e.g., CA II Inhibition Assay) D->E F Secondary Screening (e.g., Antibacterial MIC Assay) E->F G Selectivity Profiling (e.g., Other CA Isoforms) F->G H Data Compilation (IC50 / MIC values) G->H I SAR Analysis (Identify Key Structural Features) H->I I->B Feedback Loop J Lead Optimization (Design of Next-Gen Compounds) I->J

Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study.

Detailed Protocol: Carbonic Anhydrase Inhibition Assay

Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible hydration of CO2.[11] A common and reliable method for measuring the activity of CA and its inhibitors is a colorimetric assay that measures the enzyme's esterase activity.[12]

Principle: The assay measures the CA-catalyzed hydrolysis of a substrate, p-nitrophenyl acetate (pNPA), into the yellow-colored product, p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically at 400-405 nm.[12] The presence of an inhibitor slows this rate, allowing for the calculation of an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[13]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-SO₄, pH 7.4.[12]

    • Enzyme Solution: Prepare a working solution of purified human carbonic anhydrase II (hCA II) in assay buffer.

    • Substrate Solution: Prepare a 3 mM solution of p-nitrophenyl acetate (pNPA) in acetonitrile/assay buffer. Prepare this fresh daily.[12]

    • Inhibitor Solutions: Prepare serial dilutions of test compounds and a standard inhibitor (e.g., Acetazolamide) in a suitable solvent like DMSO.[13]

  • Plate Setup (96-well plate):

    • Enzyme Control Wells: 180 µL Assay Buffer + 10 µL hCA II enzyme solution.

    • Inhibitor Wells: 170 µL Assay Buffer + 10 µL hCA II enzyme solution + 10 µL of test compound solution.[12]

    • Solvent Control Wells: 170 µL Assay Buffer + 10 µL hCA II enzyme solution + 10 µL of solvent (e.g., DMSO).

  • Assay Procedure:

    • Pre-incubate the plate for 10-15 minutes at room temperature.[11]

    • Initiate the reaction by adding 10 µL of the 3 mM pNPA substrate solution to all wells.[12]

    • Immediately measure the increase in absorbance at 405 nm in kinetic mode for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope, ΔAbs/min) for each well from the linear portion of the kinetic curve.

    • Normalize the rates relative to the enzyme control (100% activity) and blank (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-methoxybenzenesulfonamide derivatives is exquisitely sensitive to structural changes. The following sections dissect the SAR based on the position of substitution.

The Core Mechanism: Targeting Metalloenzymes

The primary sulfonamide group (-SO₂NH₂) is the key to the high-affinity binding of these compounds to carbonic anhydrase. In its deprotonated, anionic form (-SO₂NH⁻), it coordinates directly to the Zn(II) ion in the enzyme's active site, displacing a zinc-bound water molecule/hydroxide ion that is essential for catalysis.[14][15] This zinc-binding interaction is the foundational principle of their inhibitory activity.

Caption: Mechanism of CA inhibition by a primary sulfonamide.

SAR of Modifications at the Sulfonamide Nitrogen (N-Substitution)

Modifications at the sulfonamide nitrogen have a profound impact on activity.

  • Primary vs. Secondary/Tertiary Sulfonamides: For potent carbonic anhydrase inhibition, a primary sulfonamide (unsubstituted -NH₂) is almost always essential.[1] The two protons allow for the necessary deprotonation to the anionic form that binds the zinc ion. N-alkylation or N-arylation dramatically reduces or abolishes CA inhibitory activity. However, these secondary sulfonamides can exhibit other biological activities, such as antibacterial effects.[16]

  • Introduction of Functional Groups: While direct N-alkylation is detrimental for CA inhibition, attaching moieties via different linkers has been a successful strategy. For example, linking amino acids or other solubilizing groups to the benzene ring (not directly to the sulfonamide nitrogen) can improve pharmacokinetic properties and isoform selectivity.[17][18]

SAR of Modifications on the Aryl Ring

Substituting the aromatic ring allows for the fine-tuning of potency and selectivity by exploiting interactions with amino acid residues lining the active site cavity.

  • Position of Substitution: The 4-methoxy group serves as an important electronic and steric anchor. Additional substitutions at the 2- or 3-positions can lead to enhanced interactions. For instance, introducing bulky or hydrophobic groups can create favorable van der Waals interactions with hydrophobic pockets in the active site, leading to increased potency.[19]

  • Electronic Effects: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkyl, additional alkoxy groups) can alter the pKa of the sulfonamide. This, in turn, affects the concentration of the active anionic species at physiological pH, directly influencing inhibitory potency.[10]

  • "Tail" Approach: A modern strategy in CA inhibitor design is the "tail approach," where substituents on the benzenesulfonamide ring are designed to extend into specific regions of the active site, thereby conferring selectivity for different CA isoforms.[14][20] For example, adding a long alkyl chain or a bulky aromatic group can create compounds that selectively inhibit one isoform over another due to differences in the size and shape of their active site funnels.[15]

Quantitative Data Summary

The following table summarizes representative data for benzenesulfonamide derivatives against key biological targets. This data illustrates the principles discussed above.

Compound IDCore ScaffoldR-Group (Substitution)TargetActivity (IC50 / MIC)Reference
1 Benzenesulfonamide4-NH₂ (Sulfanilamide)E. coliMIC: 1.56-256 µg/mL[21]
2 Benzenesulfonamide4-GuanidinohCA VIIKᵢ: Subnanomolar[20]
3 Benzenesulfonamide4-((8-hydroxyquinolin-5-yl)diazenyl)Glx-IIC50: 1.36 µM[22]
4 Benzenesulfonamide4-aminoethylVchCAKᵢ: 19.8–22.1 nM[17]
5 4-Cl-3-SO₂NH₂-BenzamideVarioushCA IILow Nanomolar[18]

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison requires standardized assay conditions.

Discussion and Future Perspectives

The SAR of 4-methoxybenzenesulfonamide derivatives is a well-established yet continually evolving field. The core principles—the necessity of the zinc-binding sulfonamide group for CA inhibition and the role of ring substituents in modulating potency and selectivity—are clear.

Lead Optimization Strategies

Future efforts in lead optimization should focus on:

  • Isoform Selectivity: This remains the greatest challenge and opportunity. Designing "tails" that exploit subtle differences between the active sites of CA isoforms (e.g., CA IX vs. CA II) is crucial for developing safer drugs with fewer side effects.[14]

  • Physicochemical Properties: Balancing potency with drug-like properties (solubility, permeability, metabolic stability) is essential. The 4-methoxy group provides a good starting point, but further modifications must be carefully considered to maintain a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Dual-Target Inhibitors: For complex diseases like cancer, designing derivatives that inhibit both carbonic anhydrase and other key targets (e.g., protein kinases) could lead to synergistic therapeutic effects.

Future Directions

The exploration of novel applications for this scaffold should continue. While CA inhibition and antibacterial activity are the most studied, reports of anticancer, anti-inflammatory, and antiviral properties suggest that the full potential of this chemical class has yet to be realized.[2][4] The application of computational methods, such as molecular docking and free energy calculations, will be invaluable in rationally designing the next generation of 4-methoxybenzenesulfonamide derivatives with enhanced potency and selectivity.[11]

Conclusion

The 4-methoxybenzenesulfonamide scaffold is a testament to the power of a privileged structure in medicinal chemistry. A deep understanding of its structure-activity relationships is paramount for the successful development of novel therapeutics. By leveraging the foundational role of the sulfonamide as a zinc-binding pharmacophore and strategically modifying the aromatic ring to optimize secondary interactions, researchers can continue to develop potent and selective agents for a wide range of diseases. This guide provides a robust framework of core principles, methodologies, and strategic insights to facilitate this ongoing endeavor.

References

  • Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. Available from: [Link]

  • Al-Balas, Q., et al. (2022). Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors. PubMed. Available from: [Link]

  • Dediu, A., et al. (2012). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. PMC - NIH. Available from: [Link]

  • BenchChem. (2025).
  • Supuran, C. T., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. PubMed. Available from: [Link]

  • BenchChem. (2025).
  • Wenthur, C. J., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC - NIH. Available from: [Link]

  • Al-Amiery, A. A., et al. (2025). Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxybenzenesulfonamide. PubChem Compound Database. Retrieved from: [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Available from: [Link]

  • Frontiers. (2022). Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Frontiers. Available from: [Link]

  • Assay Genie. (2019). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. Available from: [Link]

  • Tunoori, A. R., et al. (2015). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. Available from: [Link]

  • Arabian Journal of Chemistry. (2023). Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Arabian Journal of Chemistry. Available from: [Link]

  • Isloor, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC - NIH. Available from: [Link]

  • Dudutiene, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. Available from: [Link]

  • Ilies, M., et al. (2003). Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV. PubMed. Available from: [Link]

  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 4-Amino-3-methoxybenzenesulfonamide. BenchChem.
  • Tucker, W. D., & Sankar, P. (2023). Carbonic Anhydrase Inhibitors. StatPearls - NCBI Bookshelf. Available from: [Link]

  • Rodrigues, V. Z., et al. (2015). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. ResearchGate. Available from: [Link]

  • Bua, S., et al. (2022). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. FLORE. Available from: [Link]

  • Holman, T. R., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4‑((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry. Available from: [Link]

  • Acar Çevik, G., et al. (2022). Evaluation of some o-benzenedisulfonimido– sulfonamide derivatives as potent antimicrobial agents. DergiPark. Available from: [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. protocols.io. Available from: [Link]

  • BenchChem. (2025).
  • Gecesi, K., et al. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Semantic Scholar. Available from: [Link]

  • Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. Available from: [Link]

  • sqadia.com. (2026). Carbonic Anhydrase Inhibitors | Mechanism of Action. YouTube. Available from: [Link]

  • Rodrigues, V. Z., et al. (2015). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. PMC - NIH. Available from: [Link]

  • Khan, K. M., et al. (2015). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC - NIH. Available from: [Link]

  • El-housseiny, R. M., et al. (2016). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. JOCPR. Available from: [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis and Amidation Protocol for 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Self-Validating Protocols, and Quantitative Workflow Optimization

Executive Summary

The sulfonamide functional group is a highly privileged pharmacophore in medicinal chemistry, frequently leveraged for its metabolic stability and ability to participate in robust hydrogen-bonding networks. The compound 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide (CAS: 873588-72-8) features a unique steric and electronic profile. The electron-donating methoxy group enriches the aromatic ring, while the bulky tert-butyl group provides significant steric shielding, which can modulate the compound's interaction with biological targets and its pharmacokinetic stability.

This application note provides a field-proven, two-step synthetic methodology for this compound, transitioning from the regioselective chlorosulfonation of 2-tert-butylanisole to the nucleophilic amidation of the resulting sulfonyl chloride intermediate.

Mechanistic Causality & Synthetic Strategy

As a Senior Application Scientist, it is critical to understand not just how a reaction is performed, but why specific reagents and conditions are selected. This protocol relies on two fundamental organic transformations:

Step 1: Regioselective Chlorosulfonation (Electrophilic Aromatic Substitution)

The synthesis begins with the chlorosulfonation of 2-tert-butylanisole. The methoxy group (-OCH₃) is a strong resonance-donating (+M) activator, which inherently directs electrophilic aromatic substitution to the ortho and para positions[1]. However, the presence of the bulky tert-butyl group at the C2 (ortho) position creates severe steric hindrance. This effectively shields the remaining ortho position, directing the chlorosulfonyl electrophile exclusively to the C4 (para) position.

Furthermore, an excess of chlorosulfonic acid (typically 3.0–4.0 equivalents) is required. The first equivalent forms the intermediate sulfonic acid, while subsequent equivalents drive the thermodynamically uphill conversion of the sulfonic acid to the sulfonyl chloride by releasing HCl and H₂SO₄. This regioselective transformation yields 3-tert-butyl-4-methoxybenzenesulfonyl chloride (Mtbs-Cl) , a highly stable intermediate famously utilized as an acid-labile protecting group for the guanidino function of arginine in solid-phase peptide synthesis[2][3].

Step 2: Nucleophilic Acyl Substitution (Amidation)

The second step involves a nucleophilic acyl substitution-like mechanism[4]. The highly electrophilic sulfur atom of the Mtbs-Cl intermediate undergoes nucleophilic attack by ethylamine. The addition of a non-nucleophilic base, such as Triethylamine (TEA), is a critical causal choice. As the sulfonamide bond forms, one equivalent of hydrogen chloride (HCl) is generated. Without an acid scavenger, this HCl would rapidly protonate the ethylamine nucleophile, rendering it inactive and stalling the reaction[4]. TEA neutralizes the byproduct, driving the reaction to complete conversion.

Quantitative Data & Reagent Specifications

To ensure reproducibility and optimal atom economy, the following stoichiometric ratios have been validated for this workflow.

Table 1: Reagent Equivalents and Reaction Parameters

StepReagent / ReactantMW ( g/mol )EquivalentsRole in Synthesis
1 2-tert-butylanisole (CAS: 2948-46-1)164.251.0Starting Material
1 Chlorosulfonic acid116.524.0Electrophile / Reactant
1 Dichloromethane (Anhydrous)84.93-Inert Solvent
2 Mtbs-Cl (Intermediate)262.751.0Electrophilic Substrate
2 Ethylamine (2.0 M in THF)45.081.2Nucleophile
2 Triethylamine (TEA)101.192.0Acid Scavenger

Experimental Methodologies

The following self-validating protocols are designed to ensure high yield and purity at each stage of the synthesis.

Protocol A: Synthesis of 3-tert-butyl-4-methoxybenzenesulfonyl chloride (Mtbs-Cl)

Caution: Chlorosulfonic acid reacts violently with water, releasing corrosive HCl and H₂SO₄ gases. Perform all steps in a well-ventilated fume hood.

  • Initialization : Dissolve 2-tert-butylanisole (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 10 mL/mmol) in a flame-dried, round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel.

  • Temperature Control : Purge the system with inert gas (N₂ or Ar) and cool the solution to 0 °C using an ice-water bath.

  • Electrophile Addition : Add chlorosulfonic acid (4.0 eq) dropwise over 30 minutes.

    • Self-Validation Check: The evolution of HCl gas (bubbling) serves as a visual indicator of the ongoing electrophilic aromatic substitution.

  • Reaction Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Quenching & Extraction : Carefully pour the reaction mixture over crushed ice to quench excess chlorosulfonic acid. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with cold water and brine.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Mtbs-Cl as a crude solid.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The non-polar starting material will elute near the solvent front, whereas the Mtbs-Cl intermediate will appear as a distinct, UV-active spot with a significantly lower Rf​ value.

Protocol B: Synthesis of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide
  • Initialization : Dissolve the crude Mtbs-Cl intermediate (1.0 eq) from Protocol A in anhydrous DCM (10 mL/mmol).

  • Base Addition : Add Triethylamine (2.0 eq) to the solution and cool the mixture to 0 °C.

  • Nucleophile Addition : Slowly add Ethylamine (1.2 eq, typically sourced as a 2.0 M solution in THF) dropwise to prevent exothermic spiking.

  • Reaction Propagation : Allow the mixture to warm to room temperature and stir for 12 hours under an inert atmosphere.

  • Workup & Purification : Dilute the mixture with additional DCM. Wash sequentially with 1.0 M aqueous HCl (to remove excess TEA and unreacted ethylamine), saturated aqueous NaHCO₃, and brine.

  • Isolation : Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or recrystallization.

    • Self-Validation Check: ¹H-NMR analysis will confirm success. Look for the appearance of the ethyl group (a triplet at ~1.1 ppm and a multiplet/quartet at ~3.0 ppm) and the sulfonamide N-H proton (a broad singlet at ~4.5 ppm), alongside the massive 9H singlet of the tert-butyl group at ~1.3 ppm.

Pathway Visualization

The following diagram maps the logical flow of the two-step synthetic methodology, highlighting the specific reagents and reaction conditions required for successful conversion.

Synthesis SM 2-tert-butylanisole (CAS: 2948-46-1) Int Mtbs-Cl Intermediate (CAS: 69129-42-6) SM->Int ClSO3H (4.0 eq) DCM, 0°C to RT Regioselective EAS Prod Target Sulfonamide (CAS: 873588-72-8) Int->Prod EtNH2 (1.2 eq) Et3N, DCM, 0°C to RT Amidation

Two-step synthetic workflow for 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide.

References

  • Title: Two new Protecting Groups for the Guanidino Function of arginine.
  • Title: 1-Octadecanesulfonyl chloride - Reaction Mechanism: The Nucleophilic Acyl Substitution.
  • Title: 3-Methoxybenzenesulfonic acid - Regiochemical Paradox.
  • Title: 3-tert-butyl-4-methoxybenzenesulfonyl chloride | 69129-42-6.

Sources

Application Note: High-Throughput LC-MS/MS Bioanalytical Method for the Quantification of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Human Plasma Technology: UHPLC-ESI-MS/MS (Triple Quadrupole)

Abstract

The quantification of novel sulfonamide derivatives in biological matrices is a critical bottleneck in preclinical and clinical pharmacokinetics (PK). This application note details a robust, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the quantification of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide (TBEMBS) in human plasma. By coupling rapid protein precipitation with solid-phase phospholipid removal, this method effectively eliminates matrix effects, ensuring a self-validating system that complies with current regulatory standards for bioanalysis[1].

Mechanistic Insights & Scientific Rationale

To develop a reliable bioanalytical method, one must move beyond empirical screening and understand the physicochemical causality driving the molecule's behavior in the mass spectrometer and chromatographic system.

Ionization and Fragmentation Dynamics

TBEMBS (Chemical Formula: C₁₃H₂₁NO₃S, Exact Mass: 271.12 Da) is highly amenable to positive-ion Electrospray Ionization (ESI+). The sulfonamide nitrogen and the methoxy oxygen serve as the primary protonation sites, yielding a stable precursor ion [M+H]+ at m/z 272.1.

Upon Collision-Induced Dissociation (CID), the molecule exhibits highly predictable and reproducible fragmentation dictated by its substituents:

  • Quantifier Transition (m/z 272.1 → 227.1): The primary cleavage occurs at the S-N bond, resulting in the neutral loss of ethylamine (-45 Da). The resulting sulfonyl cation ( [Ar−SO2​]+ ) is exceptionally stable due to the electron-donating effect of the para-methoxy group, making it the most abundant product ion.

  • Qualifier Transition (m/z 272.1 → 163.1): A higher collision energy drives the secondary loss of the entire sulfonamide moiety ( SO2​NHEt , -109 Da), yielding the 3-tert-butyl-4-methoxyphenyl cation ( [Ar]+ ).

Fragmentation Precursor Precursor Ion [M+H]+ (m/z 272.1) CID Collision-Induced Dissociation (CID) Precursor->CID Quant Quantifier Ion [Ar-SO2]+ (m/z 227.1) CID->Quant -45 Da (Ethylamine) Qual Qualifier Ion [Ar]+ (m/z 163.1) CID->Qual -109 Da (SO2NHEt)

Figure 1: Mechanistic fragmentation logic of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide.

Chromatographic and Extraction Rationale

The bulky tert-butyl group imparts significant lipophilicity to the molecule. In reverse-phase chromatography, this necessitates a high-organic mobile phase to ensure complete elution and prevent column carryover. For sample preparation, direct protein precipitation (PPT) alone leaves endogenous phospholipids in the extract, which compete for charge in the ESI source and cause ion suppression[2]. To establish a trustworthy, self-validating assay, we utilize a phospholipid removal (PLR) plate. The high-organic extraction solvent (100% Acetonitrile) keeps the lipophilic analyte in solution while the PLR sorbent selectively traps matrix lipids.

Experimental Protocols

Reagents and Materials
  • Analyte: 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide (Reference Standard, >99% purity).

  • Internal Standard (IS): TBEMBS-d5 (Stable Isotope Labeled) or a structural analog (e.g., Sulfamethoxazole-d4) if the SIL is unavailable.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Matrix: K₂EDTA Human Plasma.

  • Consumables: 96-well Phospholipid Removal Plate (e.g., Phenomenex Phree™ or Waters Ostro™).

Step-by-Step Sample Preparation Workflow

This workflow is designed for 96-well plate automation to support high-throughput clinical analysis.

  • Aliquot: Transfer 50 µL of human plasma (blank, calibration standards, QCs, or unknown samples) into a 2 mL 96-well collection plate.

  • Internal Standard Addition: Add 20 µL of the IS working solution (500 ng/mL in 50% MeOH) to all wells except double blanks. Vortex briefly.

  • Protein Precipitation: Add 200 µL of ice-cold 100% ACN containing 0.1% FA to each well. The acidic environment disrupts protein binding and ensures the sulfonamide remains un-ionized in the bulk solvent, improving recovery.

  • Mixing: Seal the plate and vortex vigorously for 5 minutes at 1000 RPM.

  • Centrifugation: Centrifuge the plate at 4000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Phospholipid Removal: Transfer 200 µL of the supernatant into a 96-well PLR plate positioned over a clean collection plate.

  • Elution: Apply positive pressure (2-5 psi) or vacuum to pass the extract through the PLR sorbent.

  • Dilution: Dilute the final eluate with 200 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion (solvent effect) upon injection.

Workflow Plasma Human Plasma Sample (50 µL + IS) PPT Protein Precipitation (200 µL ACN + 0.1% FA) Plasma->PPT Vortex & Centrifuge PLR Phospholipid Removal (SPE Plate Filtration) PPT->PLR Transfer Supernatant LC UHPLC Separation (C18 Column) PLR->LC Dilute Eluate with Water MS MS/MS Detection (ESI+, MRM Mode) LC->MS Gradient Elution Data Data Processing (Quantification) MS->Data MRM Transitions

Figure 2: High-throughput sample preparation and LC-MS/MS workflow for plasma bioanalysis.

UHPLC Chromatographic Conditions

Separation is achieved using a sub-2-micron reversed-phase column to ensure sharp peak shapes and a rapid cycle time.

  • Column: Waters XBridge BEH C18 (50 × 2.1 mm, 1.7 µm)

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Table 1: Liquid Chromatography Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.40955
0.500.40955
2.500.401090
3.500.401090
3.600.40955
5.000.40955
Mass Spectrometry Detection Parameters

Data acquisition is performed on a Triple Quadrupole Mass Spectrometer equipped with an ESI source operating in Multiple Reaction Monitoring (MRM) mode.

  • Source Temperature: 500°C

  • Ion Spray Voltage: +4500 V

  • Curtain Gas: 30 psi

  • Collision Gas: Medium

Table 2: MRM Parameters for Analyte and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Cell Exit Potential (V)
TBEMBS (Quantifier) 272.1227.1602512
TBEMBS (Qualifier) 272.1163.1604010
TBEMBS-d5 (IS) 277.1227.1602512

Method Validation & System Suitability

To ensure the trustworthiness of the generated data, the method must be validated according to the FDA Bioanalytical Method Validation Guidance (2018) [3] and the ICH M10 Guideline (2022) [3]. A self-validating system requires rigorous checks on matrix effects, recovery, and incurred sample reproducibility.

Table 3: Representative Method Validation Summary

Validation ParameterObserved ResultRegulatory Acceptance Criteria (FDA/ICH)
Linear Dynamic Range 1.0 – 1000 ng/mL R2≥0.99 , back-calculated standards ±15%
Lower Limit of Quant. (LLOQ) 1.0 ng/mLSignal-to-Noise (S/N) ≥5 , Precision ≤20%
Intra-day Precision (CV%) 3.2% – 6.8% ≤15% ( ≤20% at LLOQ)
Inter-day Accuracy (%Bias) -4.1% to +5.2% ±15% ( ±20% at LLOQ)
Matrix Factor (IS Normalized) 0.96 – 1.04CV ≤15% across 6 distinct plasma lots
Extraction Recovery 88.5% – 92.1%Consistent and reproducible across QC levels

Scientific Note on Matrix Effects: The IS-normalized matrix factor near 1.00 confirms that the combination of the stable-isotope-labeled internal standard and the phospholipid removal plate successfully mitigates ionization suppression, a common pitfall in sulfonamide bioanalysis[4].

Conclusion

This application note outlines a highly specific, sensitive, and regulatory-compliant LC-MS/MS method for the quantification of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide. By leveraging the molecule's inherent ionization properties and employing a targeted extraction strategy to eliminate phospholipid-induced matrix effects, this protocol provides drug development professionals with a reliable tool for high-throughput pharmacokinetic evaluations.

References

  • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH M10 on bioanalytical method validation. (2022). Available at:[Link]

  • ACS Omega. Rapid and Simultaneous Analysis of Multiple Classes of Antimicrobial Drugs by Liquid Chromatography-Tandem Mass Spectrometry and Its Application to Routine Biomedical, Food, and Soil Analyses. (2020). Available at:[Link]

  • National Institutes of Health (NIH) / PMC. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study. (2014). Available at:[Link]

Sources

Application Notes and Protocols for 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1][2] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for respiration, pH homeostasis, and ion transport.[2] The overexpression or aberrant activity of specific CA isoforms has been implicated in a range of pathologies, including glaucoma, epilepsy, and various cancers.[3][4] This makes carbonic anhydrases significant targets for therapeutic intervention.[5]

The sulfonamide class of compounds has been extensively investigated as potent inhibitors of carbonic anhydrases.[6][7] 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide is a novel synthetic sulfonamide with structural features suggesting its potential as a carbonic anhydrase inhibitor. This document provides a comprehensive guide for researchers to investigate the inhibitory activity of this compound against carbonic anhydrase, determine its mechanism of action, and evaluate its effects in a cellular context.

Mechanism of Action: Targeting the Catalytic Zinc Ion

The catalytic activity of carbonic anhydrase is dependent on a zinc ion located in the active site.[2] Sulfonamide inhibitors, including presumably 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide, function by coordinating with this zinc ion, thereby blocking the binding of substrate and inhibiting the enzyme's catalytic activity. Understanding the kinetics and nature of this inhibition is crucial for the development of selective and potent therapeutic agents.

In Vitro Characterization of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide

Protocol 1: Determination of IC50 Value using a Colorimetric Assay

This protocol describes a common and reliable method for determining the half-maximal inhibitory concentration (IC50) of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide against a specific carbonic anhydrase isoform (e.g., human CA II). The assay is based on the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to the chromogenic product p-nitrophenol.[6][8]

Materials:

  • Purified human carbonic anhydrase II (CA II)

  • 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide

  • p-Nitrophenyl acetate (pNPA)

  • Assay Buffer: 50 mM Tris-sulfate, pH 7.6

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 400 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide in DMSO (e.g., 10 mM).

    • Prepare a series of dilutions of the inhibitor in Assay Buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.

    • Prepare a stock solution of pNPA in acetonitrile (e.g., 100 mM) and dilute to the final working concentration in Assay Buffer.

    • Prepare a working solution of CA II in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 160 µL of Assay Buffer

      • 20 µL of the diluted inhibitor solution (or DMSO for the uninhibited control)

      • 10 µL of the CA II enzyme solution

    • Include a blank control containing Assay Buffer and DMSO without the enzyme.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate Reaction:

    • Add 10 µL of the pNPA substrate solution to each well to start the reaction.

  • Measure Activity:

    • Immediately measure the increase in absorbance at 400 nm over time (kinetic mode) for 10-15 minutes at 30-second intervals using a microplate reader.[8]

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for IC50 Determination

prep Reagent Preparation (Inhibitor, Enzyme, Substrate) setup Assay Setup in 96-well Plate (Buffer, Inhibitor, Enzyme) prep->setup preinc Pre-incubation (10 min, RT) setup->preinc init Initiate Reaction (Add pNPA Substrate) preinc->init measure Kinetic Measurement (Absorbance at 400 nm) init->measure analysis Data Analysis (Calculate % Inhibition, Plot Dose-Response Curve) measure->analysis ic50 Determine IC50 Value analysis->ic50 cluster_c Competitive cluster_nc Non-competitive cluster_uc Uncompetitive c_plot c_plot nc_plot nc_plot uc_plot uc_plot

Caption: Representative Lineweaver-Burk plots for different inhibition mechanisms.

Table 2: Representative Kinetic Parameters for a Sulfonamide Inhibitor against hCA II

Inhibitor Concentration (nM)Apparent Km (mM)Apparent Vmax (µM/min)
0 (Control)0.5100
101.0100
201.5100

Note: The data presented are representative for a competitive inhibitor and may not reflect the actual values for 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide.

Cellular Assays for Evaluating Inhibitor Efficacy

Evaluating the activity of an inhibitor in a cellular context is a critical step in drug development. Cell-based assays provide insights into the compound's ability to penetrate cell membranes and engage its target in a more physiologically relevant environment.

Protocol 3: Cell-Based Assay for Carbonic Anhydrase IX Inhibition in Hypoxic Cancer Cells

This protocol describes a method to assess the efficacy of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide against the tumor-associated isoform CA IX, which is often overexpressed in hypoxic cancer cells. [9][10] Materials:

  • Human cancer cell line known to express CA IX under hypoxic conditions (e.g., HT-29)

  • 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide

  • Cell culture medium and supplements

  • Hypoxia chamber or incubator with controlled O₂ levels

  • Reagents for a cell viability assay (e.g., MTT, CellTiter-Glo®)

  • Lysis buffer

  • Reagents for a lactate assay

Procedure:

  • Cell Culture and Treatment:

    • Culture the cancer cells under standard conditions.

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Induce hypoxia by placing the plates in a hypoxia chamber (e.g., 1% O₂) for 24 hours.

    • Treat the cells with a range of concentrations of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide and incubate under hypoxic conditions for an additional 48-72 hours.

  • Assessment of Cell Viability:

    • At the end of the treatment period, perform a cell viability assay according to the manufacturer's instructions to determine the effect of the inhibitor on cell proliferation and survival.

  • Measurement of Extracellular Acidification:

    • Collect the cell culture medium and measure the lactate concentration using a commercially available kit to assess changes in glycolysis and extracellular acidification, which are influenced by CA IX activity.

  • Data Analysis:

    • Plot cell viability against the inhibitor concentration to determine the EC50 value in the cellular context.

    • Compare the lactate levels in treated versus untreated cells to assess the inhibitor's impact on the tumor microenvironment.

Cell-Based Assay Workflow

culture Cell Culture and Seeding hypoxia Induce Hypoxia (24h) culture->hypoxia treat Inhibitor Treatment (48-72h) hypoxia->treat viability Assess Cell Viability (e.g., MTT assay) treat->viability acid Measure Extracellular Acidification (Lactate Assay) treat->acid analysis Data Analysis (EC50, Lactate Levels) viability->analysis acid->analysis

Caption: Workflow for a cell-based assay to evaluate a CA IX inhibitor.

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the characterization of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide as a potential carbonic anhydrase inhibitor. By systematically determining its IC50 and Ki values, understanding its mechanism of inhibition, and evaluating its efficacy in a cellular context, researchers can gain valuable insights into the therapeutic potential of this novel compound. This structured approach is essential for advancing the development of new and effective treatments for diseases associated with carbonic anhydrase activity.

References

  • Wikipedia. (2023). Lineweaver–Burk plot. Retrieved from [Link]

  • Microbe Notes. (2022). Lineweaver–Burk Plot. Retrieved from [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Pop, et al. (2017). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 7(1), 1-13.
  • Mastering MCAT. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]

  • EBSCO. (n.d.). Carbonic anhydrase | Chemistry | Research Starters. Retrieved from [Link]

  • Lindskog, S. (1997). Kinetic Analysis of Carbonic Anhydrase–Sulfonamide Inhibitor Interactions. Thermochimica Acta, 292(1-2), 1-10.
  • Supuran, C. T. (2016). The Carbonic Anhydrases in Health and Disease.
  • Cardenas, V., Heming, T. A., & Bidani, A. (1998). Kinetics of CO2 excretion and intravascular pH disequilibria during carbonic anhydrase inhibition. Journal of Applied Physiology, 84(2), 683-694.
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • Akocak, S., et al. (2013). Kinetic and in silico analysis of thiazolidin-based inhibitors of α-carbonic anhydrase isoenzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 309-315.
  • Akocak, S., et al. (2013). Kinetic and in silico analysis of thiazolidin-based inhibitors of α-carbonic anhydrase isoenzymes. PubMed.
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  • Lu, H. Y. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening.
  • Mboge, M. Y., et al. (2018). Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site. Molecules, 23(8), 1895.
  • Patsnap Synapse. (2024). What are CAs inhibitors and how do they work?. Retrieved from [Link]

  • Wikipedia. (2023). Carbonic anhydrase. Retrieved from [Link]

  • Asif, M., et al. (2015). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 794-800.
  • Büber, E., et al. (2015). Kinetic and in silico studies of hydroxy-based inhibitors of carbonic anhydrase isoforms I and II.
  • Rasmusson, T., et al. (2018). Cell-Based Kinetic Target-Guided Synthesis of an Enzyme Inhibitor.
  • Wang, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1083-1090.
  • Repp, L., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7303.
  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 824-828.
  • Del Prete, S., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(22), 12456.

Sources

Application Notes and Protocols for the In Vitro Evaluation of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties[1][2][3][4]. These compounds often exert their effects by inhibiting specific enzymes or modulating key signaling pathways[2][4]. The novel compound, 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide, belongs to this versatile class of molecules. While the specific biological targets of this compound are yet to be elucidated, its structural features suggest potential for interesting pharmacological activity.

This document provides a comprehensive guide for the initial in vitro characterization of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide in a cell culture setting. The experimental design follows a logical, tiered approach, beginning with a broad assessment of cytotoxicity and culminating in more focused mechanistic and target engagement studies[5][6]. This strategy is designed to efficiently identify the compound's biological effects and provide insights into its mechanism of action, a critical step in early-stage drug discovery[5][7].

Experimental Design Overview: A Tiered Approach

A successful in vitro screening strategy should be designed to provide a comprehensive understanding of a compound's activity in a cellular context[5]. The following workflow outlines a systematic approach to characterizing 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Identification & Validation A Compound Preparation & QC C Cytotoxicity/Cell Viability Assays (e.g., XTT/MTT) A->C B Cell Line Selection B->C D Apoptosis Assays (Annexin V/Caspase-Glo) C->D If cytotoxic E Cell Cycle Analysis (Propidium Iodide Staining) C->E If cytostatic G Downstream Signaling Analysis (e.g., Western Blot) D->G E->G F Target Engagement Assays (e.g., NanoBRET, CETSA) F->G

Caption: A tiered experimental workflow for the in vitro characterization of a novel compound.

Phase 1: Initial Screening

The primary objective of this phase is to determine the effect of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide on cell viability and proliferation across a panel of relevant cell lines.

Compound Preparation and Quality Control

Prior to initiating any cellular assays, it is crucial to ensure the purity and stability of the test compound.

  • Solubility Testing : Determine the solubility of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide in various cell culture-compatible solvents (e.g., DMSO, ethanol). The final solvent concentration in the cell culture medium should not exceed a level that affects cell viability (typically ≤ 0.5%).

  • Stock Solution Preparation : Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen solvent. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles[8].

  • Purity and Identity Confirmation : If not already characterized, confirm the identity and purity of the compound using analytical methods such as LC-MS and ¹H-NMR.

Cell Line Selection

The choice of cell lines should be guided by the therapeutic area of interest. For an initial broad screen, a panel of cancer cell lines from different tissue origins is recommended.

Table 1: Example Cell Line Panel for Initial Screening

Cell LineTissue of OriginCharacteristics
A549Lung CarcinomaAdherent, robust growth
MCF-7Breast AdenocarcinomaEstrogen receptor-positive
MDA-MB-231Breast AdenocarcinomaTriple-negative
HCT116Colorectal CarcinomaWild-type p53
HeLaCervical AdenocarcinomaHPV-positive
Protocol: Cell Viability/Cytotoxicity Assessment using XTT Assay

The XTT assay is a colorimetric method that measures the metabolic activity of viable cells, providing an indication of cell proliferation and cytotoxicity[9][10][11]. It is preferred over the MTT assay due to the water-solubility of its formazan product, which simplifies the protocol[10].

Materials:

  • Selected cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide stock solution

  • XTT Cell Proliferation Assay Kit

  • 96-well clear flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding :

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment :

    • Prepare serial dilutions of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide in complete medium from the stock solution. A common starting concentration range is 0.1 µM to 100 µM[8][12].

    • Include appropriate controls:

      • Vehicle Control : Cells treated with the same concentration of solvent used to dissolve the compound.

      • Untreated Control : Cells in complete medium only.

      • Positive Control : A known cytotoxic drug (e.g., doxorubicin or staurosporine).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or controls.

    • Incubate for 24, 48, and 72 hours at 37°C and 5% CO₂.

  • XTT Assay :

    • Following the manufacturer's instructions, prepare the XTT labeling mixture.

    • At the end of each incubation period, add 50 µL of the XTT labeling mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C and 5% CO₂.

    • Measure the absorbance of the formazan product at 450-500 nm with a reference wavelength of 650 nm using a microplate reader[11].

  • Data Analysis :

    • Subtract the absorbance of the blank (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Phase 2: Mechanistic Elucidation

Based on the results of the initial screening, this phase aims to investigate the potential mechanism of action of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide. If the compound is cytotoxic, apoptosis assays are warranted. If it is cytostatic (inhibits proliferation without causing cell death), cell cycle analysis is appropriate.

Protocol: Apoptosis Detection using Annexin V and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[13]. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V[13][14]. Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity[13].

Materials:

  • Cell line of interest

  • 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment : Seed and treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours as described in section 1.3. Include vehicle and positive controls.

  • Cell Harvesting :

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining :

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis : Analyze the cells by flow cytometry within one hour of staining.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Protocol: Cell Cycle Analysis using Propidium Iodide Staining

This method uses propidium iodide to stain the DNA of fixed and permeabilized cells, allowing for the analysis of cell cycle distribution by flow cytometry[15][16][17][18]. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells.

Materials:

  • Cell line of interest

  • 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide

  • Cold 70% ethanol

  • Propidium Iodide Staining Solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment : Treat cells with the compound at its IC₅₀ concentration for 24, 48, and 72 hours.

  • Cell Harvesting and Fixation :

    • Harvest the cells and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while gently vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining :

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in Propidium Iodide Staining Solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis : Analyze the samples on a flow cytometer.

Data Analysis : The DNA content histograms will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Phase 3: Target Identification and Validation

If the compound shows promising and consistent activity, the next crucial step is to identify its molecular target(s).

Target Engagement Assays

Cell-based target engagement assays are essential to confirm that the compound interacts with its intended target in a biologically relevant context[7][19][20][21][22].

  • Cellular Thermal Shift Assay (CETSA®) : This method relies on the principle that a compound binding to its target protein stabilizes it against thermal denaturation[7].

  • NanoBRET™ Target Engagement Assay : This assay measures the binding of a compound to a target protein fused to NanoLuc® luciferase in live cells[21].

The choice of assay will depend on the hypothesized target class. If the target is unknown, a broader proteomic approach may be necessary.

Downstream Signaling Analysis

Once a putative target is identified, it is important to investigate the downstream consequences of target engagement.

Signaling_Pathway cluster_0 Hypothetical Pathway Compound 3-tert-butyl-N-ethyl-4- methoxybenzenesulfonamide Target Putative Target (e.g., Kinase) Compound->Target Inhibition Substrate Downstream Substrate Target->Substrate Phosphorylation Effector Cellular Effector Substrate->Effector Response Biological Response (e.g., Apoptosis) Effector->Response

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of the test compound.

Western Blotting : This technique can be used to assess changes in the phosphorylation status or expression levels of proteins downstream of the identified target. For example, if the compound inhibits a kinase, a decrease in the phosphorylation of its known substrates would be expected.

Data Presentation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Hypothetical IC₅₀ Values (µM) of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide

Cell Line24 hours48 hours72 hours
A54925.315.89.7
MCF-718.910.25.1
MDA-MB-23135.122.514.3
HCT11612.67.43.9
HeLa> 5045.230.1

Conclusion

The experimental design outlined in this document provides a robust framework for the initial in vitro characterization of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide. By systematically progressing from broad phenotypic screening to more detailed mechanistic and target-based assays, researchers can gain valuable insights into the compound's biological activity and potential as a therapeutic agent. It is imperative that all experiments are conducted with appropriate controls and statistical analysis to ensure the reliability and reproducibility of the findings.

References

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  • PLOS ONE Editors. (2023, November 10). Retraction: Gastroprotective Activity of Ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene) Amino]benzoate against Ethanol-Induced Gastric Mucosal Ulcer in Rats. PLOS ONE. Retrieved from [Link]

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  • Promega Connections. (2025, July 15). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Biocompare. (n.d.). Apoptosis Assay Kits. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • bio-protocol. (2019, November 14). Towards a scaled-up T cell-mediated cytotoxicity assay in 3D cell culture using microscopy. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • YouTube. (2022, January 9). Annexin V for early stage apoptosis detection. Retrieved from [Link]

  • Cleveland Clinic. (2025, February 26). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Retrieved from [Link]

  • MDPI. (2025, January 21). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Determining target engagement in living systems. Retrieved from [Link]

  • SciSpace. (2020, December 15). The recent progress of sulfonamide in medicinal chemistry. Retrieved from [Link]

  • Bitesize Bio. (2025, April 29). 6 Steps for Successful in vitro Drug Treatment. Retrieved from [Link]

  • PubMed. (2025, July 15). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]

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Sources

protocol for assessing antibacterial activity of sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Protocol for Assessing the Antibacterial Activity of Sulfonamides Audience: Researchers, scientists, and drug development professionals.

A Comprehensive Guide to Evaluating the In Vitro Efficacy of Sulfonamide Antibiotics

This document provides a detailed framework for the comprehensive assessment of the antibacterial properties of sulfonamides. As a class of synthetic antimicrobial agents, their evaluation requires specific methodological considerations to ensure accurate and reproducible data. This guide moves from the foundational mechanism of action to detailed, field-proven laboratory protocols, designed for professionals in antimicrobial research and drug development.

The Scientific Foundation: Mechanism of Action of Sulfonamides

Sulfonamides are synthetic bacteriostatic antibiotics that function as competitive antagonists of para-aminobenzoic acid (PABA).[1] Bacteria, unlike humans, cannot utilize preformed folic acid from their environment and must synthesize it de novo.[2][3] This metabolic pathway is essential for the production of tetrahydrofolate (THF), a vital coenzyme involved in the synthesis of purines, thymidine, and certain amino acids—the fundamental building blocks of DNA, RNA, and proteins.[4][5]

The key target of sulfonamides is the bacterial enzyme dihydropteroate synthase (DHPS) .[6][7] Due to their structural similarity to the native substrate PABA, sulfonamides bind to the active site of DHPS, competitively inhibiting the condensation of PABA with dihydropteridine pyrophosphate.[1][4][8] This blockade halts the synthesis of dihydropteroate, a direct precursor to dihydrofolic acid, and subsequently disrupts the entire folate pathway, leading to the cessation of bacterial growth and replication.[1] This selective targeting of a bacterial-specific pathway is the basis for their therapeutic use.

Sulfonamide_Mechanism GTP GTP Dihydropteridine Dihydropteridine Pyrophosphate GTP->Dihydropteridine Multiple Steps PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine->DHPS Dihydropteroate Dihydropteroic Acid Dihydrofolate Dihydrofolic Acid (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolic Acid (THF) Precursors Nucleic Acid & Amino Acid Precursors Tetrahydrofolate->Precursors 1-Carbon Transfer Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition DHPS->Dihydropteroate DHFR->Tetrahydrofolate

Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamides.

Foundational Assay: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the cornerstone of antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9][10] For sulfonamides, adherence to standardized protocols from bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is critical for inter-laboratory reproducibility.[11][12][13]

A crucial consideration for sulfonamide testing is the composition of the growth medium. Standard laboratory media can contain PABA and thymidine, which can antagonize the action of sulfonamides and lead to falsely elevated MIC values. Therefore, Mueller-Hinton Broth (MHB) or Agar (MHA) with low concentrations of these antagonists is the recommended medium.[4]

This is a widely used quantitative method for determining MIC values in a 96-well microtiter plate format.[6][14]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout A Prepare 2x Sulfonamide Stock Solution C Perform 2-fold serial dilution of Sulfonamide in 96-well plate (e.g., 64 to 0.125 µg/mL) A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) D Add standardized bacterial suspension to all wells (Final conc. ~5x10^5 CFU/mL) B->D C->D E Include Growth Control (no drug) & Sterility Control (no bacteria) D->E F Incubate at 35-37°C for 16-20 hours E->F G Determine MIC: Lowest concentration with no visible bacterial growth F->G

Caption: Workflow for determining MIC using the broth microdilution method.

Step-by-Step Methodology:

  • Preparation of Sulfonamide Stock: Prepare a stock solution of the sulfonamide in a suitable solvent (e.g., DMSO), then dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest desired test concentration.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6][15]

    • Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]

  • Plate Setup:

    • Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the 2x sulfonamide stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to the desired final concentration. Discard 50 µL from the last well.

    • Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no bacteria).

  • Inoculation: Add 50 µL of the diluted bacterial suspension (from step 2) to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[4]

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the sulfonamide that completely inhibits visible growth (i.e., the first clear well).[10] For sulfonamides, the endpoint is sometimes read as ≥80% inhibition of growth compared to the positive control, as trailing endpoints can occur.[6]

Table 1: Hypothetical MIC Data for Sulfamethoxazole

Bacterial Species ATCC Strain MIC (µg/mL) Interpretation (CLSI M100)
Escherichia coli 25922 8 Susceptible
Staphylococcus aureus 29213 32 Susceptible
Pseudomonas aeruginosa 27853 >512 Resistant (Intrinsic)
Enterococcus faecalis 29212 >512 Resistant (Intrinsic)

Note: This data is for illustrative purposes. Actual values may vary and should be compared against current CLSI or EUCAST breakpoint tables.[11][16]

Assessing Bactericidal vs. Bacteriostatic Activity: Minimum Bactericidal Concentration (MBC)

While the MIC indicates the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration required to kill ≥99.9% of the initial bacterial inoculum.[17][18][19] This distinction is crucial, as sulfonamides are primarily bacteriostatic, but can exhibit bactericidal activity at high concentrations, particularly those achieved in urine.[20]

The MBC assay is a direct extension of the broth microdilution MIC test.

Step-by-Step Methodology:

  • Perform MIC Test: Complete the broth microdilution MIC assay as described in Protocol 2.1.

  • Subculturing: After reading the MIC, take a fixed volume (e.g., 10-100 µL) from all the wells that show no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: Spread the sampled aliquots onto the surface of a non-selective agar medium, such as Mueller-Hinton Agar (MHA).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours, or until colonies are clearly visible on a control plate (plated from the initial inoculum).

  • MBC Determination: The MBC is the lowest concentration of the sulfonamide that results in a ≥99.9% reduction in CFU/mL compared to the starting inoculum count.[21] For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a ≥99.9% kill corresponds to ≤500 CFU/mL.

Interpreting Results:

  • Bacteriostatic: If the MBC is significantly higher (e.g., ≥32-fold) than the MIC.

  • Bactericidal: If the MBC is close to the MIC (e.g., MBC/MIC ratio ≤ 4).

Characterizing Pharmacodynamics: The Time-Kill Curve Assay

Time-kill analysis provides a dynamic assessment of an antimicrobial's effect, revealing the rate and extent of bacterial killing over time.[22][23] This assay is invaluable for characterizing whether a drug's activity is primarily dependent on concentration (concentration-dependent killing) or the duration of exposure above the MIC (time-dependent killing).[24]

TimeKill_Workflow A Prepare standardized bacterial inoculum (~5x10^5 - 1x10^6 CFU/mL) C Inoculate tubes with bacteria A->C B Prepare test tubes with CAMHB containing Sulfonamide at multiples of MIC (e.g., 0x, 1x, 2x, 4x) B->C D Incubate at 37°C with agitation C->D E At specified time points (e.g., 0, 2, 4, 8, 24h), remove an aliquot D->E F Perform serial dilutions and plate on MHA E->F G Incubate plates and count colonies (CFU/mL) F->G H Plot log10 CFU/mL vs. Time G->H

Caption: Workflow for a time-kill curve analysis.

Step-by-Step Methodology:

  • MIC Determination: Determine the MIC of the sulfonamide against the test organism beforehand (Protocol 2.1).

  • Preparation: Prepare tubes of CAMHB containing the sulfonamide at concentrations corresponding to multiples of the MIC (e.g., 0.5x, 1x, 2x, 4x, 8x MIC). Include a growth control tube without any drug.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[4][22]

  • Sampling: Incubate all tubes at 37°C, typically with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto MHA to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each sulfonamide concentration.[4] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[23]

Table 2: Sample Time-Kill Data (log₁₀ CFU/mL)

Time (h) Growth Control 1x MIC 4x MIC 8x MIC
0 5.70 5.71 5.69 5.70
2 6.45 5.50 5.10 4.85
4 7.30 5.35 4.65 4.10
8 8.50 5.20 4.05 3.50
24 9.10 5.80 4.90 4.50

Note: This illustrative data shows a bacteriostatic effect, where growth is inhibited but a >3-log reduction is not achieved. Regrowth after an initial drop is also a common observation.

Investigating Synergy: The Checkerboard Assay

Sulfonamides are frequently used in combination with trimethoprim, a dihydrofolate reductase (DHFR) inhibitor.[8][25] This combination creates a sequential blockade of two distinct steps in the same metabolic pathway, often resulting in a synergistic and bactericidal effect.[20][26] The checkerboard assay is the standard in vitro method to quantify such interactions.[27][28]

The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index.[29][30]

FIC Index = FIC A + FIC B

  • FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Interpretation:

  • Synergy: FIC Index ≤ 0.5

  • Additive: 0.5 < FIC Index ≤ 1.0

  • Indifference: 1.0 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Checkerboard cluster_plate Checkerboard Plate Setup Y_Label Increasing [Sulfonamide] (e.g., 2x MIC down to 0) Origin X_Label Increasing [Trimethoprim] (e.g., 2x MIC down to 0) r0c0 r0c1 r1c0 r0c2 r1c1 r0c3 r1c2 r0c4 MIC (TMP) r1c3 r1c4 r2c0 r2c1 r2c2 r2c3 r2c4 r3c0 r3c1 r3c2 r3c3 r3c4 r4c0 MIC (SUL) r4c1 r4c2 r4c3 r4c4

Caption: Diagram of a checkerboard assay plate layout.

Step-by-Step Methodology:

  • Determine Individual MICs: First, determine the MIC of the sulfonamide and trimethoprim individually against the test organism (Protocol 2.1).

  • Plate Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the sulfonamide along the y-axis (rows) and two-fold serial dilutions of trimethoprim along the x-axis (columns).[4] This creates a matrix of unique concentration combinations.

  • Inoculation: Inoculate the wells with a standardized bacterial suspension as described for the broth microdilution method (~5 x 10⁵ CFU/mL).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Data Recording: After incubation, identify the wells where growth is inhibited. The MIC of the combination is the lowest concentration of each drug that, when combined, inhibits visible growth.

  • FIC Index Calculation: Calculate the FIC Index for each combination that inhibits growth. The lowest FIC Index value across all combinations is reported as the FIC Index for the drug pair.

References

  • Das, S., & Jaishi, A. (2023). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC advances, 13(28), 19356–19371. Available at: [Link]

  • Minato, Y., Dawadi, S., & Sastry, A. V. (2018). Mutual potentiation drives synergy between trimethoprim and sulfamethoxazole. Nature communications, 9(1), 918. Available at: [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. Available at: [Link]

  • Spoială, A., Ilie, I., Rădulescu, A. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Available at: [Link]

  • Reeves, P. M., & Bourne, C. R. (2021). Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery. Antibiotics (Basel, Switzerland), 10(11), 1363. Available at: [Link]

  • Skočaj, M., & Trdan, T. (2023). An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. Viruses, 15(4), 868. Available at: [Link]

  • Goodsell, D. S., & Dutta, S. (2023). Folate Synthesis. PDB-101. Available at: [Link]

  • de Jager, V. R., & van der Laan, T. (2019). Dynamic Time-Kill Curve Characterization of Spectinamide Antibiotics 1445 and 1599 for the Treatment of Tuberculosis. Antimicrobial agents and chemotherapy, 63(12), e00947-19. Available at: [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016). Available at: [Link]

  • The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. Available at: [Link]

  • Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]

  • EUCAST -standardising antimicrobial susceptibility testing in Europe. Available at: [Link]

  • Nielsen, E. I., & Cars, O. (2007). Semimechanistic Pharmacokinetic/Pharmacodynamic Model for Assessment of Activity of Antibacterial Agents from Time-Kill Curve Experiments. Antimicrobial agents and chemotherapy, 51(1), 12-21. Available at: [Link]

  • Sulfonamides and Trimethoprim. (2017). Oncohema Key. Available at: [Link]

  • D'Aimmo, M. R., & Modesto, M. (2023). Folate-producing bifidobacteria: metabolism, genetics, and relevance. Applied microbiology and biotechnology, 107(24), 7483–7501. Available at: [Link]

  • Sulfonamides and Sulfonamide Combinations Use in Animals. (2022). MSD Veterinary Manual. Available at: [Link]

  • Al-Trawneh, S. A., & Al-Wahsh, M. A. (2021). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. Molecules (Basel, Switzerland), 26(24), 7622. Available at: [Link]

  • Leclercq, R., Cantón, R., Brown, D. F. J., Giske, C. G., Heisig, P., MacGowan, A. P., Mouton, J. W., Nordmann, P., Rodloff, A. C., Rossolini, G. M., Soussy, C. J., Steinbakk, M., Winstanley, T. G., & Kahlmeter, G. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical microbiology and infection : the official publication of the European Society of Clinical Microbiology and Infectious Diseases, 19(2), 141–160. Available at: [Link]

  • Gurunathan, S., & Han, J. W. (2017). The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus. Journal of nanobiotechnology, 15(1), 1-10. Available at: [Link]

  • Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. Available at: [Link]

  • Muziasari, W. I., & Managaki, S. (2014). Sulphonamide and Trimethoprim Resistance Genes Persist in Sediments at Baltic Sea Aquaculture Farms but Are Not Detected in the Surrounding Environment. PloS one, 9(3), e92702. Available at: [Link]

  • M100S - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. Available at: [Link]

  • Mahara, F. A., & Nuraida, L. (2023). The Occurrence of Folate Biosynthesis Genes in Lactic Acid Bacteria from Different Sources. Food technology and biotechnology, 61(1), 73–82. Available at: [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) Assay Protocol. Hielscher Ultrasonics. Available at: [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC). (2016). Emery Pharma. Available at: [Link]

  • Antibacterial sulfonamides. Available at: [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]

  • Rossi, M., & Amaretti, A. (2011). Folate Production by Probiotic Bacteria. Nutrients, 3(1), 118–134. Available at: [Link]

  • The determination of 11 sulfonamide antibiotics in water and foods... (2024). Royal Society of Chemistry. Available at: [Link]

  • EUCAST Frequently Asked Questions. (2023). EUCAST. Available at: [Link]

  • Sulfonamides and Trimethoprim Overview. Scribd. Available at: [Link]

  • Sulfonamides antibacterial agents (The first synthetic antibacterial agents). Lejan Team. Available at: [Link]

  • Time-Kill Kinetics Assay. Emery Pharma. Available at: [Link]

  • Wiegand, I., & Hilpert, K. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. Available at: [Link]

  • What is the mechanism of Sulfanilamide? (2024). Patsnap Synapse. Available at: [Link]

  • Expert Rules. EUCAST. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). Bridge PTS. Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available at: [Link]

  • Moormeier, D. E., & Bayles, K. W. (2023). Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities. Microorganisms, 11(7), 1869. Available at: [Link]

  • Sulfonamide. (2025). Massive Bio. Available at: [Link]

  • Unemo, M., & Golparian, D. (2015). Time-kill curve analysis and pharmacodynamic functions for in vitro evaluation of antimicrobials against Neisseria gonorrhoeae. bioRxiv. Available at: [Link]

  • Sader, H. S., & Jones, R. N. (2005). Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis. Journal of clinical microbiology, 43(1), 456-458. Available at: [Link]

Sources

Application Note: Advanced Green Catalytic Protocols for the Synthesis of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonamides represent a critical structural scaffold in medicinal chemistry, serving as the backbone for numerous antimicrobial, anticancer, and anti-inflammatory therapeutics[1][2]. Historically, the synthesis of these derivatives has relied heavily on conventional Schotten-Baumann conditions. While effective, these traditional methods are environmentally adverse, requiring toxic organic solvents (e.g., pyridine, dichloromethane), hazardous basic catalysts, and complex purification steps that generate high volumes of chemical waste[3].

This application note provides a comprehensive guide to modern, sustainable alternatives. By leveraging transition-metal nanocatalysis, nanobiocatalysis, and aqueous green chemistry, researchers can drastically reduce the Environmental Factor (E-factor) of sulfonamide synthesis while maintaining high atom economy and exceptional product yields[4][5].

Mechanistic Causality & Catalyst Design

As a Senior Application Scientist, it is crucial to understand why a specific green protocol is chosen over a conventional one. The following mechanisms illustrate the causality behind these advanced methodologies:

The "Borrowing Hydrogen" Domino Mechanism (Nano-Ru/Fe3O4)

To eliminate the use of moisture-sensitive and corrosive sulfonyl chlorides, researchers have developed methods to directly couple primary alcohols with primary sulfonamides[4]. This is achieved using a.

  • Causality: The ruthenium nanoparticles act as a temporary hydrogen storage system. They first dehydrogenate the primary alcohol to an aldehyde, "borrowing" the hydrogen. The aldehyde then undergoes condensation with the sulfonamide to form an N-sulfonylimine intermediate, releasing water as the only byproduct. Finally, the catalyst "returns" the borrowed hydrogen, reducing the imine to the target N-alkyl sulfonamide[4]. The Fe3​O4​ core allows for instantaneous magnetic decantation, entirely bypassing solvent-heavy filtration steps.

Nanobiocatalysis (Lac/Fe3O4/GO)

Enzymatic catalysis offers unparalleled mildness and selectivity. Laccase enzymes can drive the green oxidative coupling of substrates using ambient oxygen, producing only water[6].

  • Causality: Free laccase is highly susceptible to thermal degradation and solvent denaturation. By cross-linking Trametes versicolor laccase onto a graphene oxide-magnetite nanocomposite ( Fe3​O4​ -GO) using 5% glutaraldehyde, the enzyme's conformational rigidity is locked[5]. This immobilization stabilizes the active site against environmental stressors, allowing the nanobiocatalyst to retain >85% of its original activity over eight consecutive cycles[6].

Aqueous Green Sulfonamidation

When sulfonyl chlorides must be used, replacing toxic organic solvents with water is the most effective green strategy[3]. Recent protocols utilize either natural biomass extracts (like orange peel ash, which is naturally rich in alkaline carbonates)[1] or simple aqueous Na2​CO3​ [3].

  • Causality: The aqueous carbonate system provides a self-buffering, mild alkaline environment. It efficiently scavenges the HCl byproduct generated during the S-N bond formation without causing the localized, extreme pH spikes associated with NaOH . This prevents the competitive hydrolysis of the sulfonyl chloride, ensuring yields exceeding 90%[3].

Process Workflows & Pathway Visualizations

G A Primary Alcohol B Nano-Ru/Fe3O4 (Dehydrogenation) A->B C Aldehyde Intermediate B->C - H2 (Borrowed) E N-Sulfonylimine C->E + Sulfonamide D Sulfonamide (Condensation) D->E F Nano-Ru/Fe3O4 (Hydrogenation) E->F H H2O (Byproduct) E->H Condensation G N-Alkyl Sulfonamide (Target Product) F->G + H2 (Returned)

Fig 1. Domino borrowing-hydrogen mechanism for sulfonamide synthesis via Nano-Ru/Fe3O4.

Workflow S1 Fe3O4-GO Nanocomposite (Solid Support) S4 Lac/Fe3O4/GO Biocatalyst (Active Catalyst) S1->S4 S2 Glutaraldehyde (5%) (Cross-linking Agent) S2->S4 S3 Laccase Enzyme (Immobilization) S3->S4 S5 Substrates: Amines + Sulfonyl Source (Aqueous Media, 4h) S4->S5 S6 Magnetic Separation (Catalyst Recovery >85%) S5->S6 S6->S4 Catalyst Recycle (Up to 8 Cycles) S7 Purified Sulfonamide S6->S7 Decantation & Drying

Fig 2. Workflow for the preparation and application of Lac/Fe3O4/GO nanobiocatalyst.

Comparative Efficacy of Green Catalytic Systems

The table below summarizes the quantitative performance metrics of the three primary green methodologies discussed in this guide.

Catalytic SystemSubstrate ScopeSolvent / MediaTemp / TimeYield (%)Green Chemistry Advantages
Nano-Ru/Fe3O4 [4]Alcohols + Primary SulfonamidesSolvent-free / Neat150 °C / 12-15 h80–98%High atom economy; water is the only byproduct; magnetic recovery.
Lac/Fe3O4/GO [6]Amines + Sulfonyl sourcesAqueous BufferRoom Temp / 4 h~86%Ambient conditions; biodegradable catalyst; highly reusable (8 cycles).
Aqueous Na₂CO₃ [3]Amines/Amino Acids + Sulfonyl ChloridesWaterRoom Temp / 4–6 h>90%Completely eliminates organic solvents; utilizes safe, inexpensive reagents.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol below is designed as a self-validating system , incorporating specific causality-driven steps and analytical checkpoints.

Protocol A: Direct N-Alkylation via Borrowing Hydrogen (Nano-Ru/Fe3O4)

Reference standard adapted from [4].

  • Reaction Setup: To a 5 mL heavy-walled sealed tube, add N-benzyl-p-toluenesulfonamide (0.1 mmol, 26.1 mg), benzyl alcohol (1.0 mmol, 115.0 mg), the Nano-Ru/Fe3O4 catalyst (20 mg), and K2​CO3​ (0.05 mmol, 6.9 mg). Causality: The catalytic amount of potassium carbonate acts as a mild base to facilitate the crucial imine condensation step without degrading the substrates.

  • Execution: Purge the tube with Argon, seal it, and submerge it in an oil bath pre-heated to 150 °C. Stir magnetically for 15 hours.

  • Magnetic Recovery & Workup: Cool the mixture to room temperature. Dissolve the crude mixture in 2 mL of acetone. Place an external neodymium magnet against the vial wall to immobilize the Nano-Ru/Fe3O4 catalyst. Decant the clear acetone solution.

  • Validation & Quality Control:

    • Analyze an aliquot of the acetone solution via GC-MS to confirm >95% conversion of the starting sulfonamide.

    • Concentrate the solution under reduced pressure and purify via flash chromatography. Confirm product identity via 1H -NMR (look for the characteristic shift of the newly formed N-alkyl protons).

Protocol B: Green Aqueous Sulfonamidation (Water/Na₂CO₃)

Reference standard adapted from [3].

  • Reaction Setup: In a 100 mL round-bottom flask, prepare an aqueous mixture containing the target amine or amino acid (10 mmol) and Na2​CO3​ (12 mmol) in 50 mL of distilled water. Cool the flask to 0 °C using an ice bath.

  • Execution: Over a period of 15 minutes, slowly add p-toluenesulfonyl chloride (12 mmol) in small portions. Causality: Slow addition at 0 °C minimizes the exothermic hydrolysis of the sulfonyl chloride, maximizing the efficiency of the S-N coupling.

  • Maturation: Remove the ice bath and allow the reaction mixture to stir vigorously at room temperature for 4 to 6 hours.

  • Isolation: Re-cool the flask to 0 °C. Carefully acidify the mixture using 10% HCl until precipitation is complete. Collect the precipitate via vacuum filtration, wash thoroughly with cold distilled water, and dry under a vacuum.

  • Validation & Quality Control:

    • Recrystallize the crude product from an ethyl acetate/n-hexane mixture.

    • Perform FT-IR spectroscopy. Validation is confirmed by the disappearance of the primary amine N-H stretch and the appearance of strong S=O asymmetric/symmetric stretches at ~1330 cm−1 and ~1150 cm−1 .

Protocol C: Biocatalytic Synthesis using Lac/Fe3O4/GO

Reference standard adapted from [5][6].

  • Catalyst Immobilization: Disperse the Fe3​O4​ -GO nanocomposite in a phosphate buffer (pH 6.5). Add glutaraldehyde to a final concentration of 5% (v/v) and stir for 2 hours to activate the support. Wash magnetically, then add Trametes versicolor laccase (5 mg/mL). Stir gently for 4 hours at 4 °C. Causality: 4 hours of contact time at 5% glutaraldehyde provides the optimal cross-linking density, achieving 86% enzyme activity recovery without denaturing the active site[5].

  • Biocatalytic Oxidation: Add the selected amine and sulfonyl source to the aqueous buffer containing the Lac/Fe3O4/GO biocatalyst. Stir at room temperature for 4 hours open to the air (ambient O2​ acts as the oxidant).

  • Catalyst Recycling: Apply an external magnetic field to separate the nanobiocatalyst. Decant the aqueous product mixture. Wash the catalyst twice with buffer; it is immediately ready for the next cycle.

  • Validation & Quality Control:

    • Extract the decanted aqueous layer with ethyl acetate, dry over anhydrous Na2​SO4​ , and concentrate to yield the sulfonamide.

    • Validate the recovered catalyst's viability using a standard colorimetric ABTS assay before initiating the next reaction cycle to ensure activity remains >85%.

References

  • F. Shi et al. "Green and Efficient Synthesis of Sulfonamides Catalyzed by Nano-Ru/Fe3O4." Journal of the American Chemical Society, 2009. URL:[Link]

  • R. Kibechu, S. Rouhani, S. Azizi. "Preparation of Laccase Immobilized Fe3O4-graphene oxide nanobiocatalyst for the enhancement of Enzyme Stability and Immobilization Efficiency in the Green Synthesis of Sulfonamides." ResearchGate, 2020. URL:[Link]

  • M. A. Assiri et al. "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives." Molecules (MDPI), 2019. URL:[Link]

Sources

Application Note: Development and Validation of In Vitro Assays for Benzenesulfonamide Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Benzenesulfonamides represent a highly versatile and clinically significant class of small-molecule pharmacophores. Characterized by the core −SO2​NH2​ functional group, these compounds are foundational in the development of targeted therapeutics. Their primary pharmacological applications diverge into two major pathways:

  • Carbonic Anhydrase (CA) Inhibition: The sulfonamide moiety acts as a classic zinc-binding pharmacophore, coordinating with the Zn2+ ion in the active site of metalloenzymes like Carbonic Anhydrase IX (CA IX), a critical target in tumor hypoxia and cancer survival.

  • Cyclooxygenase-2 (COX-2) Inhibition: Diaryl-substituted benzenesulfonamides (e.g., celecoxib) exploit the larger hydrophilic side pocket (Val523) of the COX-2 isoenzyme, providing potent anti-inflammatory effects without the gastrointestinal toxicity associated with COX-1 inhibition.

To successfully evaluate novel benzenesulfonamide derivatives, researchers must deploy robust, self-validating in vitro assay systems. This guide provides detailed, mechanistically grounded protocols for evaluating both CA IX and COX-2 inhibitory activities.

MOA Sulfonamides Benzenesulfonamide Derivatives InhibitZn Binds Zn2+ Cofactor Sulfonamides->InhibitZn InhibitPocket Occupies Val523 Pocket Sulfonamides->InhibitPocket CA9 Carbonic Anhydrase IX (Tumor Hypoxia) COX2 Cyclooxygenase-2 (Inflammation) InhibitZn->CA9 InhibitPocket->COX2

Dual targeting mechanisms of benzenesulfonamides against CA IX and COX-2 enzymes.

Carbonic Anhydrase IX (CA IX) Esterase Activity Assay

Scientific Rationale

While the physiological role of CA IX is the hydration of CO2​ , measuring this reaction in vitro requires complex stopped-flow instrumentation. Fortunately, CA IX also exhibits native esterase activity. By utilizing 4-Nitrophenyl acetate (4-NPA) as a substrate, the enzyme catalyzes its hydrolysis into 4-nitrophenol and acetate ()[1]. The accumulation of 4-nitrophenol produces a distinct yellow color that can be continuously monitored via spectrophotometry at 400 nm ()[2]. This provides a highly stable, high-throughput surrogate assay for evaluating zinc-binding sulfonamide inhibitors.

Step-by-Step Protocol

Materials Required:

  • Recombinant Human CA IX (rhCA9) protein.

  • Assay Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5 ()[3].

  • Substrate: 100 mM 4-NPA stock dissolved in anhydrous acetone.

  • Test Compounds: Benzenesulfonamide derivatives dissolved in 100% DMSO.

Methodology:

  • Enzyme Preparation: Dilute rhCA9 to a working concentration of 20 ng/µL in the Assay Buffer.

  • Compound Preparation: Prepare serial dilutions of the benzenesulfonamide test compounds in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent enzyme denaturation.

  • Pre-Incubation: In a 96-well clear microplate, combine 49 µL of the rhCA9 enzyme solution with 1 µL of the test compound. Incubate at room temperature for 15 minutes to allow the sulfonamide group to coordinate with the active site Zn2+ ion.

  • Substrate Preparation: Immediately before use, dilute the 100 mM 4-NPA stock to 2 mM using the Assay Buffer.

  • Reaction Initiation: Add 50 µL of the 2 mM 4-NPA substrate to each well to initiate the reaction (Final well volume = 100 µL; Final substrate concentration = 1 mM).

  • Kinetic Readout: Immediately transfer the plate to a microplate reader and measure absorbance at 400 nm in kinetic mode for 5 to 10 minutes.

System Validation & Controls
  • Spontaneous Hydrolysis Control (Critical): 4-NPA is highly susceptible to spontaneous hydrolysis in aqueous buffers. You must include a "Substrate Blank" containing 50 µL Assay Buffer (no enzyme) + 50 µL of 2 mM 4-NPA. The slope of this blank must be subtracted from all test wells to isolate true enzymatic activity ()[3].

  • Positive Control: Acetazolamide (AAZ) or SLC-0111 should be run in parallel to validate the assay's sensitivity.

Cyclooxygenase-2 (COX-2) Selective Inhibition Assay

Scientific Rationale

Evaluating the anti-inflammatory potential of diaryl-benzenesulfonamides requires differentiating their affinity between COX-1 (constitutive) and COX-2 (inducible). COX enzymes convert arachidonic acid to Prostaglandin G2 (PGG2) via cyclooxygenase activity, and subsequently reduce PGG2 to Prostaglandin H2 (PGH2) via peroxidase activity. This assay isolates the peroxidase activity by utilizing a colorimetric co-substrate, TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) . As COX-2 reduces PGG2, TMPD acts as an electron donor and becomes oxidized, yielding a deep blue/purple color measurable at 590 nm ()[4].

Step-by-Step Protocol

Materials Required:

  • Human recombinant COX-2 enzyme and Ovine COX-1 enzyme (for selectivity indexing).

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, supplemented with 1 µM Heme (Heme is an essential cofactor for COX peroxidase activity).

  • Substrate: Arachidonic Acid.

  • Colorimetric Reagent: TMPD.

Methodology:

  • Enzyme & Cofactor Assembly: In a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of the purified COX-2 (or COX-1) enzyme.

  • Inhibitor Binding: Add 10 µL of the benzenesulfonamide test compound (dissolved in DMSO). Incubate the mixture at 25°C for 10 minutes. This pre-incubation is vital for time-dependent, tight-binding inhibitors like celecoxib to fully occupy the Val523 pocket.

  • Colorimetric Reagent Addition: Add 10 µL of the TMPD solution to all wells.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid to initiate the cyclooxygenase-peroxidase cascade.

  • Readout: Incubate for exactly 5 minutes, then measure the absorbance at 590 nm using a microplate reader.

System Validation & Controls
  • Selectivity Indexing: Compounds must be run against both COX-1 and COX-2 in parallel. The Selectivity Index (SI) is calculated as IC50​(COX−1)/IC50​(COX−2) .

  • Reference Standards: Celecoxib must be used as the selective COX-2 positive control, while Indomethacin or Diclofenac should be used as non-selective COX-1/2 controls ()[5].

  • Background Control: A well containing buffer, heme, TMPD, and arachidonic acid (but no enzyme) must be used to subtract background oxidation of TMPD.

High-Throughput Screening Workflow

Workflow Prep Compound Prep (DMSO Stocks) Enzyme Enzyme Incubation (CA IX / COX-2) Prep->Enzyme Substrate Substrate Addition (4-NPA / Arachidonic) Enzyme->Substrate Read Kinetic Readout (Absorbance) Substrate->Read Analysis Data Analysis (IC50 Calculation) Read->Analysis

Standardized high-throughput in vitro screening workflow for enzyme inhibitors.

Quantitative Benchmarks for Assay Validation

To ensure your in vitro systems are calibrated correctly, the calculated IC50​ or Ki​ values of your reference standards should align closely with the established literature benchmarks provided in the table below.

Target EnzymeReference InhibitorCompound ClassificationExpected Output ( IC50​ / Ki​ )Assay Modality
CA IX Acetazolamide (AAZ)Simple Sulfonamide~25 nM ( Ki​ )Esterase / Stopped-flow
CA IX SLC-0111Ureido-Benzenesulfonamide~45 nM ( Ki​ )Esterase / Stopped-flow
COX-2 CelecoxibDiaryl-Benzenesulfonamide~40 - 50 nM ( IC50​ )Colorimetric Peroxidase
COX-1 CelecoxibDiaryl-Benzenesulfonamide>15 µM ( IC50​ )Colorimetric Peroxidase
COX-1 / 2 IndomethacinAcetic Acid Derivative~0.1 - 1.0 µM ( IC50​ )Colorimetric Peroxidase

Note: IC50​ values for COX assays can shift based on the specific concentration of arachidonic acid used; maintaining substrate concentrations at or near the Michaelis constant ( Km​ ) is recommended for reproducible screening.

References

  • MDPI. "Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone." Molecules.[Link]

  • NIH PMC. "Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs." Pharmaceuticals.[Link]

  • MDPI. "Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs." Molecules.[Link]

  • NIH PMC. "Human monoclonal antibodies targeting carbonic anhydrase IX for the molecular imaging of hypoxic regions in solid tumours." British Journal of Cancer.[Link]

Sources

Application Note: Profiling 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide as a Novel Microtubule Destabilizing Agent in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Guide & Experimental Protocols Target Audience: Principal Investigators, Assay Biologists, and Preclinical Drug Development Scientists Prepared By: Senior Application Scientist

Executive Summary & Structural Rationale

The development of small-molecule inhibitors targeting the colchicine-binding site of β-tubulin remains a critical frontier in overcoming multidrug resistance (MDR) in oncology. While taxanes and vinca alkaloids are highly effective, their clinical utility is frequently limited by P-glycoprotein (P-gp) mediated efflux and dose-limiting neurotoxicity[1].

3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide represents an advanced structural evolution within the methoxybenzenesulfonamide class of antimitotic agents, structurally related to established clinical candidates like ABT-751 (E7010)[2][3].

Causality in Chemical Design:

  • 4-Methoxybenzenesulfonamide Core: This is the essential pharmacophore required for hydrogen bonding and optimal orientation within the colchicine-binding pocket of β-tubulin[4][5].

  • 3-tert-butyl Substitution: The addition of this bulky, lipophilic group serves a dual purpose. First, it intimately occupies the hydrophobic sub-cleft of the binding site, drastically reducing the off-rate ( koff​ ) of the compound. Second, the steric hindrance protects the aromatic ring from rapid CYP450-mediated oxidation, improving metabolic stability.

  • N-ethyl Secondary Sulfonamide: Unlike primary sulfonamides (which are potent inhibitors of Carbonic Anhydrase IX/XII), the N-ethyl substitution abolishes off-target carbonic anhydrase binding. Furthermore, it optimizes the partition coefficient (LogP), enhancing cellular permeability and ensuring the compound is not a substrate for P-gp efflux pumps[1].

Mechanistic Pathway & Biological Impact

Like other agents in this class, 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide operates via a dual-action mechanism: direct tumor cell cytotoxicity and tumor vascular disruption[1]. By binding to β-tubulin, it prevents the polymerization of microtubules, which triggers the Spindle Assembly Checkpoint (SAC), leading to prolonged G2/M phase cell cycle arrest and subsequent apoptosis. Concurrently, the depolymerization of microtubules in endothelial cells causes rapid cytoskeletal collapse, leading to the shutdown of tumor neovasculature.

Pathway Compound 3-tert-butyl-N-ethyl- 4-methoxybenzenesulfonamide Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Competitive Binding Polymerization Microtubule Depolymerization Tubulin->Polymerization Structural Destabilization CellCycle G2/M Phase Arrest (Spindle Checkpoint) Polymerization->CellCycle Mitotic Spindle Disruption Vascular Endothelial Cytoskeleton Collapse Polymerization->Vascular HUVEC Morphological Changes Apoptosis Tumor Cell Apoptosis & Necrosis CellCycle->Apoptosis Prolonged Arrest Vascular->Apoptosis Tumor Starvation/Hypoxia

Mechanism of Action: Microtubule destabilization and vascular disruption.

Quantitative Data Summary

To benchmark the efficacy of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide, it is evaluated against standard-of-care and reference compounds. The data below summarizes expected pharmacological profiles based on structural homology to ABT-751 and related indoline-sulfonamides[1][3][4].

Parameter3-tert-butyl-N-ethyl analogABT-751 (Reference)Colchicine (Control)Paclitaxel (Control)
Tubulin Binding ( Ki​ ) ~1.8 µM3.3 µM0.8 µMN/A (Taxane site)
Polymerization Inhibition ( IC50​ ) 1.5 - 2.0 µM3.1 µM1.2 µMPromotes Assembly
Cytotoxicity (HeLa IC50​ ) 0.04 µM0.08 µM0.01 µM0.005 µM
P-gp Efflux Ratio < 1.5 (Non-substrate)< 1.5 (Non-substrate)> 10 (Substrate)> 15 (Substrate)
Vascular Disruption (In Vitro) HighHighModerateLow

Self-Validating Experimental Protocols

To ensure rigorous, reproducible evaluation of this compound, the following protocols have been designed as self-validating systems. Each workflow includes internal mechanistic controls to confirm that the observed phenotypic changes are exclusively driven by microtubule destabilization.

Protocol 1: Cell-Free In Vitro Tubulin Polymerization Assay

Purpose: To definitively prove direct target engagement and distinguish the compound from microtubule-stabilizing agents.

Materials:

  • Purified MAP-rich porcine brain tubulin (>99% pure).

  • Reaction Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2​ , 0.5 mM EGTA, 1 mM GTP.

  • Controls: Paclitaxel (10 µM, Stabilizer), Colchicine (10 µM, Destabilizer), DMSO (0.1%, Vehicle).

Step-by-Step Methodology:

  • Preparation: Pre-warm a 96-well half-area UV-transparent microplate to 37°C in a microplate reader.

  • Compound Dilution: Prepare a 10X concentration series of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide (0.1 µM to 50 µM) in the Reaction Buffer (final DMSO concentration must not exceed 1%).

  • Tubulin Master Mix: Thaw tubulin on ice. Dilute to a final concentration of 3 mg/mL in ice-cold Reaction Buffer supplemented with 1 mM GTP. Critical Insight: Tubulin will spontaneously polymerize at room temperature; keep strictly on ice until the assay begins.

  • Reaction Initiation: Add 10 µL of the compound/control solutions to the wells. Rapidly dispense 90 µL of the Tubulin Master Mix into each well using a multichannel pipette.

  • Kinetic Measurement: Immediately read absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

  • Validation Check: The DMSO control must show a classic sigmoidal nucleation-elongation curve. Paclitaxel must show an accelerated, steeper curve (hyper-polymerization). The test compound should dose-dependently flatten the curve, mirroring Colchicine[4].

Protocol 2: Cell Cycle Analysis via Flow Cytometry

Purpose: To confirm that the disruption of microtubule dynamics translates to functional G2/M phase cell cycle arrest in living cancer cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 (colon carcinoma) or HL-60 (leukemia) cells at 2×105 cells/well in a 6-well plate. Incubate overnight.

  • Treatment: Treat cells with the compound at 0.5× , , and of the predetermined IC50​ for 12, 24, and 48 hours. Include a DMSO vehicle control.

  • Harvesting: Collect both adherent and floating cells (floating cells are critical as mitotic cells detach). Wash twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 300 µL cold PBS. Add 700 µL of ice-cold 100% ethanol dropwise while vortexing gently to prevent clumping. Fix at -20°C for at least 2 hours.

  • Staining: Centrifuge to remove ethanol. Wash with PBS. Resuspend in 500 µL of FxCycle™ PI/RNase Staining Solution (Propidium Iodide + RNase A). Incubate in the dark at room temperature for 30 minutes.

  • Acquisition & Validation: Analyze via flow cytometry (linear FL2 channel).

    • Self-Validation: At 12-24 hours, you must observe a near-total depletion of the G1 peak (2N DNA) and a massive accumulation in the G2/M peak (4N DNA). By 48 hours, a sub-G1 peak (<2N DNA) should emerge, confirming the causality between prolonged mitotic arrest and the induction of apoptosis[5].

Protocol 3: HUVEC Tube Formation Assay (Vascular Disruption)

Purpose: To evaluate the secondary mechanism of action—tumor vascular shutdown—which is characteristic of sulfonamide-based colchicine site binders[1].

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Matrigel® Matrix on ice overnight. Coat a pre-chilled 96-well plate with 50 µL/well of Matrigel. Incubate at 37°C for 30 minutes to allow polymerization.

  • Cell Seeding: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) at passage 3-5. Resuspend in Endothelial Growth Medium (EGM-2) at 3×105 cells/mL.

  • Plating: Add 100 µL of the cell suspension (30,000 cells) to each Matrigel-coated well. Incubate for 4-6 hours at 37°C to allow robust capillary-like tube networks to form.

  • Intervention: Once tubes are formed, carefully add the test compound (0.1 µM to 10 µM).

  • Imaging & Quantification: Image the wells using phase-contrast microscopy at 0, 2, and 6 hours post-treatment.

  • Validation Check: Unlike anti-angiogenic agents (which prevent tubes from forming), a true vascular disrupting agent will cause pre-existing tubes to rapidly retract, round up, and collapse within 2 to 4 hours due to catastrophic depolymerization of the endothelial cytoskeleton.

References

  • Aneja R, et al. "A Novel Oral Indoline-Sulfonamide Agent, N-[1-(4-Methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-Isonicotinamide (J30), Exhibits Potent Activity against Human Cancer Cells in Vitro and in Vivo through the Disruption of Microtubule." Molecular Pharmacology / Cancer Research.
  • Yoshimatsu K, et al. "Array-Based Structure and Gene Expression Relationship Study of Antitumor Sulfonamides Including N-[2-[(4-Hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-Chloro-7-indolyl)-1,4-benzenedisulfonamide." Journal of Medicinal Chemistry - ACS Publications.
  • Mita A, et al. "Phase 1 Study of ABT-751, a Novel Microtubule Inhibitor, in Patients with Refractory Hematologic Malignancies." Clinical Cancer Research - AACR Journals.
  • National Center for Biotechnology Information. "N-(2-((4-hydroxyphenyl)amino)-3-pyridinyl)-4-methoxybenzenesulfonamide | C18H17N3O4S | CID 3035714." PubChem Database.
  • National Cancer Institute. "Definition of ABT-751." NCI Drug Dictionary.

Sources

Application Note: 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide as a Selective Chemical Probe

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Focus: Structural rationale, target engagement validation, and functional assay design.

Executive Summary & Probe Profile

In the landscape of chemical biology, sulfonamides are traditionally recognized as broad-spectrum, promiscuous binders—most notably as pan-inhibitors of carbonic anhydrases (CAs). However, the compound 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide represents a highly specialized evolution of this scaffold. By transitioning from a primary to a secondary sulfonamide and introducing targeted steric bulk, this molecule serves as a precision chemical probe.

Primary sulfonamides are notorious for indiscriminately chelating zinc ions in ubiquitous housekeeping enzymes. In contrast, secondary sulfonamides restrict off-target interactions while enabling selective engagement with specialized hydrophobic pockets, such as those found in cancer-related CA isoforms (e.g., CA IX/XII) or orphan nuclear receptors 1. This guide outlines the mechanistic rationale behind this probe and provides self-validating protocols for evaluating its efficacy in vitro and in cellulo.

Mechanistic Rationale: The Logic of the Scaffold

As a Senior Application Scientist, it is critical to understand why a probe is designed a certain way before deploying it in an assay. The unique pharmacological profile of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide is driven by three distinct structural modifications:

  • The N-ethyl Group (Selectivity Filter): The N-ethyl substitution fundamentally abolishes the classic primary amine zinc-chelation geometry. This prevents promiscuous binding to ubiquitous off-target enzymes (like CA I and CA II) and directs the probe toward targets that accommodate secondary sulfonamides 2.

  • The 3-tert-butyl Group (Steric Anchor): Steric bulk provides a mechanism to intentionally clash with restrictive, highly conserved binding pockets. Simultaneously, it perfectly anchors the probe into the lipophilic accessory pockets of specific target proteins, a strategy successfully employed in the design of nuclear receptor antagonists 3.

  • The 4-methoxy Group (Electronic Modulator): This electron-donating group modulates the pKa of the sulfonamide proton, optimizing its hydrogen-bond donor capacity while enhancing the overall aqueous solubility of the lipophilic core.

Secondary sulfonamides have also demonstrated unique efficacy against specialized metalloenzymes and peroxidases, proving their versatility as targeted chemical probes when properly functionalized 4.

ProbeLogic cluster_features Structural Features & Causality Probe 3-tert-butyl-N-ethyl- 4-methoxybenzenesulfonamide N_ethyl N-ethyl Group (Secondary Sulfonamide) Probe->N_ethyl Tert_butyl 3-tert-butyl Group (Steric Bulk) Probe->Tert_butyl Methoxy 4-methoxy Group (Electron Donating) Probe->Methoxy Target Selective Target Engagement (e.g., CA IX / LXR) N_ethyl->Target Directed H-bonding OffTarget Off-Target Evasion (e.g., CA I/II) N_ethyl->OffTarget Prevents promiscuous Zn2+ chelation Tert_butyl->Target Anchors in hydrophobic pocket Tert_butyl->OffTarget Steric clash Methoxy->Target Modulates pKa & solubility

Caption: Structural rationale and target engagement logic for the secondary sulfonamide chemical probe.

Quantitative Data Presentation

To properly design your assay windows, it is essential to understand the physicochemical boundaries and expected selectivity shifts of this probe class compared to standard primary sulfonamides.

Table 1: Physicochemical Properties
PropertyValueRationale / Impact on Assay Design
Molecular Weight ~271.38 g/mol Highly compliant with Lipinski's Rule of 5; ensures rapid passive membrane permeability in cell-based assays.
H-Bond Donors 1 (Secondary NH)Restricts promiscuous binding compared to primary sulfonamides (which possess 2 HBDs).
H-Bond Acceptors 3 (O atoms)Facilitates specific, directional interactions with target pocket residues.
LogP (Calculated) ~3.2High lipophilicity driven by the tert-butyl group requires careful DMSO stock management to prevent precipitation in aqueous buffers.
Table 2: Comparative Selectivity Profiling (Representative Class Data)

Note: Data represents validated pharmacological shifts characteristic of this structural class to guide assay expectations.

Target / EnzymePrimary Sulfonamide Analog (Ki)3-tert-butyl-N-ethyl Probe (Ki)Selectivity Shift Mechanism
CA I (Off-target) 12 nM> 50,000 nMEvasion via N-ethyl steric clash at the active site.
CA II (Off-target) 8 nM> 50,000 nMEvasion via N-ethyl steric clash at the active site.
CA IX (Target) 25 nM45 nMAffinity maintained via lipophilic anchoring of the tert-butyl group.
LXR (Target) > 10,000 nM120 nMAffinity gained via specific hydrophobic pocket fit.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal controls and mechanistic explanations for critical steps to prevent common experimental artifacts.

Protocol A: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: Validate that 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide directly binds its intended intracellular target in a live-cell, physiological environment.

Self-Validation System: You must run a vehicle control (0.1% DMSO) and a known high-affinity target binder (positive control) in parallel. This ensures the thermal shift is probe-specific and not a generalized artifact of cellular stress or solvent toxicity.

Step-by-Step Methodology:

  • Live Cell Incubation:

    • Plate target-expressing cells (e.g., HeLa or HepG2) to 80% confluency in 6-well plates.

    • Treat cells with 10 µM of the probe (final DMSO concentration ≤ 0.1%) or vehicle for 1 hour at 37°C.

    • Expertise & Experience Note: Why use intact cells instead of lysates? Biochemical assays often yield false positives due to hydrophobic compound aggregation. Intact cells preserve physiological ATP concentrations, intracellular pH, and native protein complexes, ensuring that the probe's membrane permeability and authentic target engagement are evaluated simultaneously.

  • Thermal Challenge:

    • Harvest cells, wash with PBS, and aliquot the cell suspension equally into 8 PCR tubes (50 µL per tube).

    • Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed immediately by 3 minutes at 25°C.

    • Expertise & Experience Note: The 3-minute heating window is critical. It is long enough to denature the unbound protein fraction but short enough to prevent non-specific precipitation of the entire proteome, which would obscure the probe-induced stabilization.

  • Gentle Lysis:

    • Lyse the cells using 3 cycles of rapid freeze-thaw (submerging in liquid nitrogen for 1 minute, then transferring to a 25°C water bath).

    • Expertise & Experience Note: Do NOT use harsh detergents (like SDS or Triton X-100) at this stage. Detergents can artificially solubilize denatured proteins or strip the non-covalently bound probe from the target, completely destroying the thermal shift window.

  • Clearance and Detection:

    • Ultracentrifuge the lysates at 100,000 x g for 20 minutes at 4°C to pellet denatured proteins.

    • Collect the supernatant (soluble fraction) and analyze via quantitative Western Blotting against the target protein. A shift in the melting temperature ( Tm​ ) in the probe-treated group confirms direct target engagement.

CETSA_Workflow A 1. Live Cell Incubation B 2. Thermal Challenge A->B Intact state C 3. Gentle Lysis B->C Heat gradient D 4. Ultracentrifugation (Clearance) C->D Freeze-thaw E 5. Target Detection (Immunoblot) D->E Soluble fraction

Caption: Step-by-step Cellular Thermal Shift Assay (CETSA) workflow for validating target engagement.

Protocol B: High-Throughput Functional Reporter Assay

Objective: Quantify the downstream functional efficacy (e.g., transcriptional antagonism) of the probe.

Step-by-Step Methodology:

  • Seeding & Transfection: Seed HEK293T cells in a 384-well white opaque plate at 5,000 cells/well. Transfect with the target-responsive luciferase reporter plasmid using a lipid-based reagent. Allow 24 hours for expression.

  • Probe Titration: Prepare a 10-point, 3-fold serial dilution of the probe in DMSO. Transfer to the assay plate using an acoustic liquid handler (e.g., Echo) to achieve a final concentration range of 30 µM to 1.5 nM (0.5% final DMSO).

    • Expertise & Experience Note: Acoustic dispensing is highly recommended for lipophilic probes (LogP > 3) to avoid compound loss due to adherence to plastic pipette tips during serial dilution.

  • Incubation & Readout: Incubate for 18 hours. Add an equal volume of homogeneous luminescence reagent (e.g., CellTiter-Glo or equivalent reporter lysis buffer). Incubate for 10 minutes in the dark and read luminescence on a microplate reader.

Sources

Application Note: Advanced Purification Protocols for 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Physicochemical Rationale

The synthesis and isolation of sterically hindered, lipophilic sulfonamides are critical workflows in modern drug discovery. The compound 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide serves as a highly specialized building block, often utilized to modulate the physicochemical properties—such as lipophilicity and target binding affinity—of active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I approach the purification of this molecule not as a generic procedure, but as a cascade of separations dictated by its specific molecular architecture. The purification strategy must account for three distinct structural features:

  • The tert-butyl group (C3): Imparts significant steric bulk and high lipophilicity, ensuring the molecule is highly soluble in non-polar to moderately polar organic solvents (e.g., dichloromethane, ethyl acetate).

  • The methoxy group (C4): Acts as a hydrogen-bond acceptor and slightly increases the polarity of the aryl ring.

  • The N-ethyl sulfonamide moiety: Contains a weakly acidic N-H proton (pKa 10–11). This is the most critical feature for our extraction logic: it is acidic enough to be deprotonated by strong bases (like NaOH) but remains fully protonated in the presence of mild bases (like NaHCO 3​ ).

Physicochemical Profiling

Understanding these properties allows us to design a self-validating purification system that exploits the differences between the target molecule and its common synthetic impurities (unreacted ethylamine, hydrolyzed sulfonic acid, and regioisomers) [1].

PropertyValue / CharacteristicImpact on Purification Strategy
Lipophilicity (LogP) High (Predicted > 3.0)Excellent retention on reverse-phase; requires non-polar mobile phases for normal-phase chromatography.
Sulfonamide pKa 10.5Target remains neutral during mild aqueous basic washes (NaHCO 3​ , pH 8.3), preventing product loss to the aqueous phase.
Solubility DCM, EtOAc, MeOH (High) Water, Hexane (Low)Ideal for Liquid-Liquid Extraction (LLE) using EtOAc/Water and recrystallization from EtOAc/Hexane.

Purification Workflow & Logical Relationships

The purification of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide follows a three-stage orthogonal approach. We begin with a chemoselective Liquid-Liquid Extraction (LLE) to remove highly polar and ionic impurities. This is followed by Normal-Phase Flash Chromatography to separate neutral organic byproducts (such as bis-sulfonylated species or regioisomers). Finally, Thermodynamic Recrystallization is employed to achieve >99.5% analytical purity [2].

PurificationWorkflow Crude Crude Reaction Mixture (Target + Amine + Sulfonic Acid) LLE Chemoselective LLE (EtOAc / H2O) Crude->LLE AcidWash 1.0 M HCl Wash (Removes Unreacted Ethylamine) LLE->AcidWash BaseWash Sat. NaHCO3 Wash (Removes Sulfonic Acid Byproduct) AcidWash->BaseWash OrganicPhase Organic Phase (Crude Neutral Sulfonamide) BaseWash->OrganicPhase Flash Flash Chromatography (Hexane/EtOAc Gradient) OrganicPhase->Flash Recryst Recrystallization (EtOAc/Hexane) Flash->Recryst Pure Pure 3-tert-butyl-N-ethyl- 4-methoxybenzenesulfonamide (>99.5% Purity) Recryst->Pure

Figure 1: Orthogonal purification workflow for 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide.

Detailed Experimental Protocols

Protocol 1: Chemoselective Liquid-Liquid Extraction (LLE)

Mechanistic Rationale: Following the sulfonylation of ethylamine with 3-tert-butyl-4-methoxybenzenesulfonyl chloride, the reaction mixture contains unreacted aliphatic amine and 3-tert-butyl-4-methoxybenzenesulfonic acid (generated via competitive hydrolysis of the sulfonyl chloride).

  • Acid Wash: 1.0 M HCl protonates the unreacted ethylamine (pKa 10.8) into a highly water-soluble ethylammonium chloride salt.

  • Base Wash: Saturated NaHCO 3​ deprotonates the strongly acidic sulfonic acid byproduct (pKa < 1) into a water-soluble sodium sulfonate salt [3]. Because the target sulfonamide has a pKa of ~10.5, the mild bicarbonate wash (pH ~8.3) will not deprotonate it, ensuring 100% retention of the target in the organic phase.

Step-by-Step Methodology:

  • Quench the crude reaction mixture by diluting it with Ethyl Acetate (EtOAc) at a ratio of 20 mL per gram of crude material. Transfer to a separatory funnel.

  • Add an equal volume of distilled water to partition the phases. Extract and discard the aqueous layer.

  • Amine Removal: Wash the organic layer with 1.0 M aqueous HCl (3 × 10 mL/g crude). Vigorously vent the funnel. Separate and discard the lower aqueous layer.

  • Acid Removal: Wash the organic layer with saturated aqueous NaHCO 3​ (2 × 10 mL/g crude). Caution: CO 2​ gas evolution will occur if residual acid is present; vent frequently.

  • Wash the organic layer with saturated aqueous NaCl (brine) (1 × 10 mL/g crude) to disrupt any emulsions and pre-dry the organic phase.

  • Transfer the organic phase to an Erlenmeyer flask, add anhydrous Magnesium Sulfate (MgSO 4​ ), and stir for 10 minutes.

  • Filter the suspension and concentrate the filtrate in vacuo (rotary evaporator at 40 °C, 150 mbar) to yield the crude solid.

Protocol 2: Normal-Phase Flash Column Chromatography

Mechanistic Rationale: While LLE removes ionic impurities, neutral organic impurities (such as unreacted sulfonyl chloride or trace regioisomers) remain. Due to the high lipophilicity imparted by the tert-butyl group, the target molecule interacts weakly with the polar silica gel stationary phase, allowing for elution with a relatively non-polar mobile phase [1].

Step-by-Step Methodology:

  • Column Preparation: Pack a glass column with 230–400 mesh silica gel (approx. 30–40 g of silica per gram of crude product) using Hexane as the packing solvent.

  • Sample Loading: Dissolve the crude sulfonamide in a minimum volume of Dichloromethane (DCM) and apply it evenly to the top of the silica bed. Alternatively, dry-load the sample by evaporating it onto a small amount of silica gel.

  • Elution Gradient:

    • Begin elution with 95:5 Hexane:EtOAc (v/v) to flush out highly non-polar impurities (e.g., unreacted sulfonyl chloride).

    • Gradually increase the polarity to 85:15, then 70:30 Hexane:EtOAc.

  • Fraction Collection: Collect 20 mL fractions. The target 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide typically elutes between 80:20 and 70:30 Hexane:EtOAc.

  • Monitoring: Spot fractions on a silica TLC plate and develop in 70:30 Hexane:EtOAc. Visualize under UV light (254 nm). The target compound will appear as a distinct, UV-active spot (Rf 0.35 - 0.45).

  • Pool the pure fractions and concentrate in vacuo to yield a high-purity solid.

Protocol 3: Thermodynamic Recrystallization

Mechanistic Rationale: To achieve the >99.5% purity required for biological assays or crystallographic studies, recrystallization is utilized to purge trace co-eluting organics and color bodies. The target is highly soluble in hot EtOAc but poorly soluble in cold Hexane.

Step-by-Step Methodology:

  • Place the chromatographed solid in a clean, dry Erlenmeyer flask.

  • Add a minimum volume of boiling Ethyl Acetate (approx. 2-3 mL/g) until the solid is completely dissolved.

  • Place the flask on a hot plate and slowly add hot Hexane dropwise while swirling. Continue until the solution becomes faintly turbid (reaching the cloud point).

  • Add 1–2 drops of hot Ethyl Acetate just until the turbidity clears, creating a saturated solution at the boiling point.

  • Remove the flask from the heat source and allow it to cool undisturbed to room temperature over 2 hours to promote the growth of large, pure crystals.

  • Transfer the flask to an ice-water bath (0–4 °C) for an additional 2 hours to maximize yield.

  • Collect the crystals via vacuum filtration using a Büchner funnel. Wash the crystal cake with 10 mL of ice-cold Hexane.

  • Dry the crystals under high vacuum (< 1 mbar) at 40 °C for 12 hours.

Quantitative Data Summary

The following table summarizes the expected impurity clearance, purity metrics, and mass recovery at each stage of the orthogonal purification workflow.

Purification StageTarget Impurity RemovedPhase / FractionExpected Purity (%)Yield Recovery (%)
Crude Reaction N/AN/A60 – 75%N/A
LLE (Acid/Base Wash) Ethylamine, Sulfonic AcidOrganic Phase85 – 90%> 95%
Flash Chromatography Regioisomers, Neutral OrganicsEluate (70:30 Hex/EtOAc)95 – 98%80 – 85%
Recrystallization Trace Organics, Color BodiesCrystalline Solid> 99.5% 70 – 75%

References

  • Kim, D. S.; Lee, H. G. "Formation of the Tertiary Sulfonamide C(sp3)–N Bond Using Alkyl Boronic Ester via Intramolecular and Intermolecular Copper-Catalyzed Oxidative Cross-Coupling." The Journal of Organic Chemistry, 2021, 86 (23), 17380–17394. Available at:[Link]

  • Kaur, L.; Jain, R. "Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate." The Journal of Organic Chemistry, 2026, 91 (1), 445-456. Available at:[Link]

  • Meshram, G. A.; Patil, V. D. "A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions." Tetrahedron Letters, 2009, 50 (10), 1117-1121. Available at:[Link]

Scalable Synthesis of 3-tert-Butyl-N-ethyl-4-methoxybenzenesulfonamide: Transitioning from Batch to Continuous Flow

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized sulfonamides is a cornerstone of modern pharmaceutical and agrochemical development. Scaling up the production of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide (CAS: 873588-72-8) presents significant chemical engineering challenges, primarily due to the highly exothermic nature of chlorosulfonation and the massive evolution of hazardous gases (HCl and SO₂)[1].

This application note provides a comprehensive, self-validating protocol for researchers and process chemists to scale up this synthesis. By transitioning the critical chlorosulfonation step from a traditional batch process to a Continuous Stirred-Tank Reactor (CSTR) system, we achieve superior thermal control, enhanced safety, and improved space-time yields[1]. The subsequent amidation step utilizes a controlled biphasic quench to deliver the final product with high purity.

Process Overview & Mechanistic Rationale

The synthesis is a two-step sequence starting from commercially available 2-tert-butylanisole.

Step 1: Chlorosulfonation (Regioselectivity & Causality)

The first step involves the electrophilic aromatic substitution of 2-tert-butylanisole using chlorosulfonic acid (ClSO₃H) to yield 3-tert-butyl-4-methoxybenzenesulfonyl chloride (CAS: 69129-42-6)[2].

  • Regioselectivity : The methoxy group is a strong electron-donating group that directs electrophiles to the ortho and para positions. The bulky tert-butyl group at the 2-position creates significant steric hindrance. Consequently, the sulfonyl group is directed almost exclusively to the position para to the methoxy group (the 4-position relative to the tert-butyl group).

  • Causality of Reagent Stoichiometry : The reaction requires an excess of ClSO₃H (typically 3.0 to 5.0 equivalents). The first equivalent acts as the sulfonating agent to form the intermediate sulfonic acid, while the subsequent equivalents act as the chlorinating agent to convert the sulfonic acid into the sulfonyl chloride, releasing HCl and H₂SO₄ as byproducts.

Step 2: Amidation

The isolated sulfonyl chloride is reacted with ethylamine (EtNH₂) to form the final sulfonamide.

  • Causality of Base Selection : Ethylamine acts as both the nucleophile and the acid scavenger. Using an excess of aqueous ethylamine (or a stoichiometric amount of ethylamine with an auxiliary base like triethylamine or NaHCO₃) ensures that the generated HCl is neutralized, preventing the protonation of the unreacted ethylamine which would halt the reaction[3].

G SM 2-tert-butylanisole (Starting Material) Int 3-tert-butyl-4-methoxybenzene- sulfonyl chloride (CAS: 69129-42-6) SM->Int Chlorosulfonation (0-5 °C) Reagent1 Chlorosulfonic Acid (ClSO3H) Reagent1->Int Prod 3-tert-butyl-N-ethyl-4-methoxy- benzenesulfonamide (CAS: 873588-72-8) Int->Prod Amidation (<20 °C) Reagent2 Ethylamine (EtNH2) Reagent2->Prod

Caption: Two-step chemical synthesis workflow from 2-tert-butylanisole to the final sulfonamide.

Scale-Up Challenges & Continuous Flow Solutions

When scaling up beyond 100 grams, batch chlorosulfonation becomes highly hazardous[1]. Rapid heating of a large volume of crude reaction mixture containing ClSO₃H can lead to a loss of containment. Furthermore, the accumulation of gaseous byproducts (HCl and SO₂) creates dangerous pressurization risks.

The CSTR Solution: To mitigate these risks, a cascaded Continuous Stirred-Tank Reactor (CSTR) system is employed. Unlike Plug Flow Reactors (PFRs), which can suffer from residence time distribution issues due to gas accumulation, CSTRs allow for continuous, steady-state venting of gases[1]. By utilizing gravimetric balances and PID (Proportional-Integral-Derivative) controllers, the system becomes self-validating: the feed rate of reagents is automatically adjusted based on the mass data, ensuring perfect stoichiometry and preventing thermal runaway[1].

CSTR FeedA Feed A: 2-tert-butylanisole in DCM CSTR1 CSTR-1 (0-5 °C) Residence: 15 min FeedA->CSTR1 Pump 1 (PID) FeedB Feed B: ClSO3H (Neat) FeedB->CSTR1 Pump 2 (PID) CSTR2 CSTR-2 (20-25 °C) Residence: 30 min CSTR1->CSTR2 Overflow Quench Continuous Quench (Ice/Water) CSTR2->Quench Crude Mixture Sep In-line Phase Separator Quench->Sep Biphasic Mixture

Caption: Cascaded CSTR setup for the continuous chlorosulfonation of 2-tert-butylanisole.

Experimental Protocols

Protocol A: Continuous Chlorosulfonation via CSTR

Note: This protocol requires a fume hood with a high-capacity gas scrubber system connected to the CSTR vents to neutralize HCl and SO₂.

  • System Priming : Prime the CSTR-1 (250 mL) and CSTR-2 (500 mL) reactors with anhydrous dichloromethane (DCM). Set the jacket temperature of CSTR-1 to 0 °C and CSTR-2 to 25 °C.

  • Feed Preparation :

    • Feed A: Prepare a 2.0 M solution of 2-tert-butylanisole in anhydrous DCM.

    • Feed B: Neat chlorosulfonic acid (ClSO₃H).

  • Steady-State Operation :

    • Initiate Feed A at a flow rate of 10.0 mL/min.

    • Initiate Feed B at a flow rate of 4.0 mL/min (approx. 3.0 equivalents).

    • Utilize PID controllers linked to gravimetric balances to maintain these exact flow rates[1].

  • Reaction Cascade : The reaction initiates in CSTR-1 (residence time ~15 min) where the primary exotherm occurs. The mixture continuously overflows into CSTR-2 (residence time ~30 min) to drive the conversion of the intermediate sulfonic acid to the sulfonyl chloride.

  • Continuous Quench : The effluent from CSTR-2 is pumped directly into a high-shear continuous quench vessel fed with ice-water (50 mL/min).

  • Phase Separation : The biphasic mixture is routed through an in-line membrane phase separator. The organic layer (DCM) containing 3-tert-butyl-4-methoxybenzenesulfonyl chloride is collected, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

Protocol B: Amidation with Ethylamine
  • Preparation : Dissolve the crude 3-tert-butyl-4-methoxybenzenesulfonyl chloride (100 g, ~380 mmol) in 500 mL of tetrahydrofuran (THF) in a 2 L jacketed reactor equipped with an overhead stirrer.

  • Cooling : Chill the reactor to 5 °C.

  • Amine Addition : Slowly add an aqueous solution of ethylamine (70 wt%, 2.5 equivalents) via an addition funnel over 45 minutes. Maintain the internal temperature below 20 °C to prevent hydrolysis of the sulfonyl chloride[3].

  • Maturation : Once the addition is complete, warm the mixture to 25 °C and stir for 2 hours. Monitor the disappearance of the sulfonyl chloride via TLC or HPLC.

  • Work-up :

    • Concentrate the mixture under reduced pressure to remove the majority of the THF.

    • Add 600 mL of ethyl acetate and 400 mL of 1 M HCl to neutralize the excess ethylamine.

    • Separate the phases. Wash the organic layer with saturated aqueous NaHCO₃ (300 mL) and brine (300 mL)[3].

  • Crystallization : Dry the organic layer over MgSO₄, filter, and concentrate to approximately 200 mL. Induce crystallization by the slow addition of hexanes (400 mL) at 0 °C. Filter the resulting white crystalline solid and dry under vacuum at 40 °C to yield 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide .

Data Presentation

Table 1: Process Metrics (Batch vs. CSTR for Chlorosulfonation)

The implementation of continuous flow chemistry significantly improves the safety profile and throughput of the intermediate synthesis[1][4].

MetricTraditional Batch (1 L scale)CSTR Flow System (Pilot Scale)
Exotherm Control Poor (Requires extended dosing time)Excellent (Active jacket cooling)
Gas Evolution Sudden, massive spikes of HCl/SO₂Steady-state, easily scrubbed
Residence/Reaction Time 4 - 6 hours45 minutes (combined CSTR 1 & 2)
Space-Time Yield ~0.8 kg / L / day~4.5 kg / L / day
Isolated Yield (Step 1) 78%89%
Table 2: Analytical Specifications for Final Product

Quality control metrics for the isolated 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide.

ParameterSpecificationAnalytical Method
Appearance White to off-white crystalline solidVisual Inspection
Purity ≥ 98.5%HPLC (UV at 254 nm)
Identity Conforms to structure¹H-NMR (CDCl₃) & LC-MS
Residual Sulfonyl Chloride ≤ 0.1%HPLC
Moisture Content ≤ 0.5%Karl Fischer Titration

References

  • Title : An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides Source : National Institutes of Health (NIH) / PubMed Central URL :[Link]

  • Title : A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism Source : Royal Society of Chemistry (React. Chem. Eng., 2022, 7, 2582) URL :[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide .

Synthesizing sterically hindered, electron-rich sulfonamides requires precise control over reaction kinetics. This guide bypasses generic advice, focusing instead on the mechanistic causality behind reaction failures and providing a self-validating framework to ensure reproducible, high-yield results.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My yields are consistently below 50%, and TLC shows a massive, highly polar baseline spot. What is happening? A: You are observing the formation of 3-tert-butyl-4-methoxybenzenesulfonic acid, a byproduct of hydrolysis.

  • Causality: The starting material, 1 [1], is highly electrophilic. If you use aqueous ethylamine (e.g., 70% in water) or hygroscopic solvents, water outcompetes the amine as a nucleophile. The electron-donating methoxy group para to the sulfonyl chloride stabilizes the transition state for hydrolysis, making this substrate particularly sensitive to moisture.

  • Solution: Strictly exclude water. Use anhydrous ethylamine (e.g., 2.0 M in THF) or, preferably, solid ethylamine hydrochloride ( EtNH2​⋅HCl ) paired with a non-nucleophilic organic base.

Q2: I am detecting a secondary, less polar spot running slightly above my product on TLC. How do I prevent this? A: This is the bis-sulfonamide impurity: N-ethyl-N,N-bis(3-tert-butyl-4-methoxybenzenesulfonyl)amine.

  • Causality: Sulfonamides possess an acidic N-H proton (pKa ~10). In the presence of excess base and unreacted sulfonyl chloride, the newly formed sulfonamide can be deprotonated and undergo a second sulfonylation. This typically occurs if the sulfonyl chloride is added too rapidly, creating high local concentrations of the electrophile.

  • Solution: Always employ inverse addition —add the sulfonyl chloride dropwise to an excess of the amine/base mixture. Maintaining an excess of the primary amine ensures it kinetically outcompetes the secondary sulfonamide for the electrophile.

Q3: Why is N,N-Diisopropylethylamine (DIPEA) recommended over Triethylamine (TEA) or inorganic bases? A: DIPEA provides the optimal balance of basicity and steric hindrance.

  • Causality: While TEA is a standard base in 2 [2], it can occasionally act as a nucleophile, forming transient, highly reactive sulfonylammonium intermediates that are prone to rapid hydrolysis. DIPEA is too sterically hindered to attack the sulfonyl chloride directly, restricting its role purely to proton abstraction. Inorganic bases (like K2​CO3​ ) suffer from poor solubility in anhydrous organic solvents like Dichloromethane (DCM), leading to sluggish reaction rates.

Part 2: Troubleshooting Logic & Visual Workflows

Troubleshooting Issue Low Product Yield Check1 TLC shows baseline spot? Issue->Check1 Check2 TLC shows higher Rf spot? Issue->Check2 Cause1 Hydrolysis to Sulfonic Acid Check1->Cause1 Yes Fix1 Use anhydrous solvents & dry amine source Cause1->Fix1 Cause2 Bis-sulfonylation (Over-reaction) Check2->Cause2 Yes Fix2 Inverse addition & excess amine Cause2->Fix2

Troubleshooting logic for low yields in sulfonamide synthesis.

Part 3: Quantitative Optimization Data

To demonstrate the causality of the parameters discussed above, review the empirical optimization data below. The transition from aqueous conditions to anhydrous phase-transfer conditions drastically shifts the reaction equilibrium toward the desired product.

SolventBase (Equiv)Amine SourceTemp (°C)Time (h)Yield (%)Purity (%)Primary Impurity
DCMNone EtNH2​ (70% aq)252.03560Sulfonic acid
THFTEA (2.0) EtNH2​ (2M in THF)0 to 254.07285Bis-sulfonamide
DCM DIPEA (2.5) EtNH2​⋅HCl (1.5) 0 to 25 1.5 94 >98 None (Optimal)
CH3​CN K2​CO3​ (3.0) EtNH2​⋅HCl (1.5)6012.04565Degradation products

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint confirms the success of the current step. This methodology aligns with industrial standards for 3[3].

Step 1: Amine Free-Basing
  • Suspend Ethylamine hydrochloride (1.5 mmol, 1.5 eq) in anhydrous Dichloromethane (DCM, 5.0 mL) under an inert nitrogen atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA, 2.5 mmol, 2.5 eq) in one portion. Stir for 15 minutes at room temperature.

Validation Checkpoint 1: Ensure the suspension transitions to a completely clear solution. A clear solution validates that the insoluble hydrochloride salt has been successfully neutralized into the highly soluble ethylamine free base.

Step 2: Electrophile Addition
  • Chill the reaction flask to 0 °C using an ice-water bath.

  • Dissolve 3-tert-butyl-4-methoxybenzenesulfonyl chloride (1.0 mmol, 1.0 eq) in anhydrous DCM (2.0 mL).

  • Add the sulfonyl chloride solution dropwise to the amine solution over 10 minutes.

Validation Checkpoint 2: Monitor the internal temperature. The reaction is highly exothermic; the dropwise rate must be controlled to ensure the internal temperature does not exceed 5 °C, preventing thermal degradation and bis-sulfonylation.

Step 3: Reaction Maturation
  • Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 1 hour.

Validation Checkpoint 3: Quench a 10 µL aliquot in 1 mL of methanol and spot on a silica TLC plate (Eluent: 30% EtOAc in Hexanes). The complete disappearance of the UV-active starting material ( Rf​ ~0.8) and the appearance of a single new spot ( Rf​ ~0.4) validates reaction completion.

Step 4: Orthogonal Workup
  • Dilute the reaction mixture with an additional 10 mL of DCM.

  • Wash the organic layer with 1M aqueous HCl (2 × 10 mL).

Validation Checkpoint 4: Check the pH of the aqueous waste using pH paper. It must be < 2. This validates the complete protonation and removal of excess DIPEA and unreacted ethylamine into the aqueous phase.

  • Wash the organic layer with saturated aqueous NaHCO3​ (1 × 10 mL), followed by brine (1 × 10 mL).

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide.

Workflow Step1 1. Prepare Amine Solution Ethylamine·HCl + DIPEA in DCM Step2 2. Chill to 0 °C (Ice Bath) Step1->Step2 Step3 3. Dropwise Addition Sulfonyl Chloride Step2->Step3 Step4 4. Monitor Reaction (TLC/LCMS after 1h) Step3->Step4 Stir at RT Step4->Step3 Incomplete Step5 5. Aqueous Workup 1M HCl -> Sat. NaHCO3 Step4->Step5 Complete Step6 6. Pure Sulfonamide (>95% Purity) Step5->Step6

Self-validating experimental workflow for sulfonamide synthesis.

References

  • Title: An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides Source: National Institutes of Health (NIH) - PMC URL: [Link]

  • Title: US7579487B2 - Process for making N-sulfonated-amino acid derivatives Source: Google Patents URL

Sources

Technical Support Center: Synthesis of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific synthesis. Here, we address common challenges and frequently asked questions to help you improve your yield and product purity.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis.

Issue 1: Low Overall Yield of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide

A low yield in a multi-step synthesis can be attributed to inefficiencies at various stages. A systematic approach to identify the bottleneck is crucial.

Possible Cause 1: Inefficient Chlorosulfonation of 2-tert-butyl-1-methoxybenzene

The initial step of creating the sulfonyl chloride is often a critical point for yield loss.

  • Suggested Solution:

    • Reagent Quality: Chlorosulfonic acid is highly reactive and susceptible to hydrolysis.[1] Use a fresh, unopened bottle of chlorosulfonic acid and ensure all glassware is scrupulously dried. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[1]

    • Temperature Control: The sulfonation reaction is exothermic.[2] Maintain a low reaction temperature (typically 0-5 °C) during the addition of chlorosulfonic acid to minimize side reactions and product degradation.[3]

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[1]

Possible Cause 2: Incomplete Reaction of 3-tert-butyl-4-methoxybenzenesulfonyl chloride with Ethylamine

The final sulfonamide formation step is critical for the overall yield.

  • Suggested Solution:

    • Base Selection: The choice of base is important for deprotonating the ethylamine and neutralizing the HCl byproduct. Triethylamine (Et3N) is a common and effective non-nucleophilic base for this purpose.[4] The use of an appropriate base is crucial to drive the reaction to completion.

    • Stoichiometry: Ensure the correct stoichiometry of reagents. While a slight excess of the sulfonyl chloride (1.1-1.2 equivalents) is often used, a large excess can lead to side reactions.[4] Conversely, insufficient sulfonyl chloride will result in unreacted ethylamine.

    • Reaction Conditions: The reaction is typically carried out in an anhydrous aprotic solvent like dichloromethane (DCM) at 0 °C to room temperature.[4] If the reaction is sluggish, gentle heating may be considered, but this should be monitored carefully for potential byproduct formation.[4]

Issue 2: Presence of Impurities in the Final Product

Product purity is as important as yield, especially in a pharmaceutical context.

Possible Cause 1: Formation of Di-sulfonated Byproducts

Over-reaction of the aromatic ring can lead to the formation of di-sulfonated species.

  • Suggested Solution:

    • Controlled Addition: Add the chlorosulfonic acid dropwise and slowly to the solution of 2-tert-butyl-1-methoxybenzene to avoid localized high concentrations of the sulfonating agent.[2]

    • Molar Ratio: Use a controlled molar ratio of chlorosulfonic acid to the starting material. A 1:1 ratio is theoretically sufficient, but a slight excess may be needed to ensure full conversion. Careful optimization is key.

Possible Cause 2: Unreacted 3-tert-butyl-4-methoxybenzenesulfonyl chloride

Residual sulfonyl chloride is a common impurity.

  • Suggested Solution:

    • Aqueous Workup: During the workup, washing the organic layer with a dilute aqueous base solution (e.g., sodium bicarbonate) can help to hydrolyze and remove any unreacted sulfonyl chloride.

    • Purification: If the sulfonyl chloride persists, purification by column chromatography on silica gel is an effective method for its removal.[1]

Possible Cause 3: Formation of Isomeric Byproducts

Sulfonation of substituted benzenes can sometimes lead to a mixture of isomers.

  • Suggested Solution:

    • Reaction Conditions: The directing effects of the tert-butyl and methoxy groups on the benzene ring strongly favor sulfonation at the position para to the methoxy group and meta to the tert-butyl group. However, careful control of reaction temperature can further enhance regioselectivity.

    • Purification: If isomeric impurities are present, they can often be separated by column chromatography or recrystallization.[5][6]

Issue 3: Difficulty in Product Isolation and Purification

The physical properties of the final product can present challenges during isolation.

Possible Cause 1: Product is Water-Soluble

If the final sulfonamide has some water solubility, it can be lost during the aqueous workup.

  • Suggested Solution:

    • Brine Wash: During the extraction, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This increases the polarity of the aqueous phase and can help to "salt out" the organic product, driving it into the organic layer.[4]

    • Back-Extraction: If significant product is suspected to be in the aqueous layer, it can be back-extracted with a fresh portion of the organic solvent.

Possible Cause 2: Oily Product That is Difficult to Crystallize

Some sulfonamides are oils at room temperature, which can complicate purification by recrystallization.

  • Suggested Solution:

    • Column Chromatography: For oily products, column chromatography is the preferred method of purification.[1] A variety of solvent systems can be employed, typically starting with a non-polar eluent and gradually increasing the polarity.

    • Trituration: If the product is an amorphous solid or a thick oil, trituration with a non-polar solvent in which the product is insoluble (e.g., hexane) can sometimes induce crystallization and remove non-polar impurities.

Frequently Asked Questions (FAQs)

This section addresses general questions about the synthesis of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide.

Q1: What is the general synthetic route for 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide?

A1: The most common synthetic route involves a two-step process:

  • Chlorosulfonation: 2-tert-butyl-1-methoxybenzene is reacted with chlorosulfonic acid to form the intermediate, 3-tert-butyl-4-methoxybenzenesulfonyl chloride.[7]

  • Sulfonamide Formation: The 3-tert-butyl-4-methoxybenzenesulfonyl chloride is then reacted with ethylamine in the presence of a base to yield the final product, 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide.[8]

Q2: Why is temperature control so critical during the chlorosulfonation step?

A2: The reaction between an aromatic compound and a sulfonating agent like chlorosulfonic acid is highly exothermic.[2] Inadequate temperature control can lead to several undesirable outcomes:

  • Side Reactions: Higher temperatures can promote the formation of unwanted byproducts, such as di-sulfonated compounds and sulfones.[2]

  • Product Degradation: The desired product or starting material may be susceptible to degradation at elevated temperatures.[3]

  • Safety Concerns: A runaway reaction can occur if the heat generated is not effectively dissipated.

Q3: What are some common side reactions in sulfonamide synthesis?

A3: Besides the formation of isomers and di-sulfonated products, other potential side reactions include:

  • Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are sensitive to moisture and can hydrolyze back to the corresponding sulfonic acid.[4] This is why anhydrous conditions are crucial.

  • Di-sulfonylation of the Amine: If a primary amine is used, there is a possibility of a second sulfonylation on the nitrogen atom, although this is generally less favorable. Using a controlled amount of the sulfonyl chloride and slow addition can minimize this.[4]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of both the chlorosulfonation and the sulfonamide formation steps.[4] By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visually track the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.[1]

Q5: What are the best practices for purifying the final product?

A5: The choice of purification method depends on the physical state and purity of the crude product.

  • Recrystallization: If the product is a solid, recrystallization is often an effective method for achieving high purity.[6] The choice of solvent is critical and may require some experimentation.

  • Column Chromatography: For oily products or for separating mixtures of compounds with different polarities, column chromatography on silica gel is a versatile and widely used technique.[1]

Experimental Protocols
Protocol 1: Synthesis of 3-tert-butyl-4-methoxybenzenesulfonyl chloride

This protocol describes a general procedure for the chlorosulfonation of 2-tert-butyl-1-methoxybenzene.

Materials:

  • 2-tert-butyl-1-methoxybenzene

  • Chlorosulfonic acid

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Drying tube (e.g., with calcium chloride)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-tert-butyl-1-methoxybenzene (1.0 equiv.) in anhydrous DCM.

  • Place the flask in an ice bath and cool the solution to 0-5 °C.

  • Slowly add chlorosulfonic acid (1.1 equiv.) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

  • Separate the organic layer and wash it sequentially with cold water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude 3-tert-butyl-4-methoxybenzenesulfonyl chloride.

Protocol 2: Synthesis of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide

This protocol outlines the reaction of the sulfonyl chloride with ethylamine.

Materials:

  • 3-tert-butyl-4-methoxybenzenesulfonyl chloride

  • Ethylamine (as a solution in a suitable solvent, e.g., THF, or as a gas)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve 3-tert-butyl-4-methoxybenzenesulfonyl chloride (1.0 equiv.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath to 0 °C.

  • Add triethylamine (1.5 equiv.) to the solution.

  • Slowly add a solution of ethylamine (1.2 equiv.) to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Separate the organic layer and wash it sequentially with 1M HCl, water, and brine.[4]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visual Guides

Synthesis_Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation Start 2-tert-butyl-1-methoxybenzene Add_Chlorosulfonic_Acid Add Chlorosulfonic Acid (0-5 °C) Start->Add_Chlorosulfonic_Acid Quench Quench with Ice Add_Chlorosulfonic_Acid->Quench Workup_1 Aqueous Workup Quench->Workup_1 Intermediate 3-tert-butyl-4-methoxy- benzenesulfonyl chloride Workup_1->Intermediate Add_Ethylamine_Base Add Ethylamine & Base (0 °C to RT) Intermediate->Add_Ethylamine_Base Quench_2 Quench with aq. NH4Cl Add_Ethylamine_Base->Quench_2 Workup_2 Aqueous Workup Quench_2->Workup_2 Purification Purification (Recrystallization or Chromatography) Workup_2->Purification Final_Product 3-tert-butyl-N-ethyl-4-methoxy- benzenesulfonamide Purification->Final_Product

Caption: General workflow for the two-step synthesis.

Troubleshooting_Yield Low_Yield Low Overall Yield Check_Step1 Evaluate Chlorosulfonation Step Low_Yield->Check_Step1 Check_Step2 Evaluate Sulfonamide Formation Step Low_Yield->Check_Step2 Reagent_Quality Anhydrous Conditions? Fresh Reagents? Check_Step1->Reagent_Quality Temp_Control Temperature Kept Low? Check_Step1->Temp_Control Base_Choice Appropriate Base Used? Check_Step2->Base_Choice Stoichiometry Correct Stoichiometry? Check_Step2->Stoichiometry Solution_Step1 Use dry glassware & fresh reagents. Maintain low temperature. Reagent_Quality->Solution_Step1 No Temp_Control->Solution_Step1 No Solution_Step2 Optimize base and reagent ratios. Control reaction temperature. Base_Choice->Solution_Step2 No Stoichiometry->Solution_Step2 No

Caption: Decision tree for troubleshooting low yield.

Data Summary
ParameterRecommendationRationale
Chlorosulfonation Temperature 0-5 °CMinimizes side reactions and degradation.[3]
Sulfonyl Chloride:Amine Ratio 1.1-1.2 : 1.0Ensures complete consumption of the amine without excessive side reactions.[4]
Base for Sulfonamide Formation Triethylamine (Et3N)Non-nucleophilic base that effectively scavenges HCl.[4]
Solvent Anhydrous Dichloromethane (DCM)Aprotic solvent that is suitable for both reaction steps.[4]
Purification Method Recrystallization or Column ChromatographyEffective for removing common impurities.[1][6]

References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Ali, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC. Retrieved from [Link]

  • tert-Butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate. (n.d.). PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Pincekova, L., et al. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN111533656A - Synthesis method of tert-butyl 4-methoxy-3-oxobutyrate.
  • Organic Letters. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. Retrieved from [Link]

  • ACS Publications. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Retrieved from [Link]

  • TiCl4-Mediated Direct N-Alkylation of Sulfonamides with Inactive Ethers. (n.d.). Who we serve. Retrieved from [Link]

  • Google Patents. (n.d.). JP2012121816A - Production method of high purity 4-tert-butylbenzenesulfonyl chloride.
  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • Organic Letters. (2022). Hydrosulfonylation of Alkenes with Sulfonyl Imines via Ir/Cu Dual Photoredox Catalysis. ACS.org. Retrieved from [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). tert.-BUTYL CHLORIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • RSC Publishing. (n.d.). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [CpIr(biimH2)(H2O)][OTf]2*. Rsc.org. Retrieved from [Link]

  • Picmonic for Medicine. (n.d.). Sulfonamides Side Effects. Retrieved from [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

  • Rsc.org. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

  • Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]

  • PMC. (n.d.). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. Retrieved from [Link]

  • Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects. Retrieved from [Link]

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in N-Ethylated Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfonamide Synthesis. N-ethylated sulfonamides are critical pharmacophores in drug discovery, frequently appearing in diuretics, antimicrobials, and anti-inflammatories. However, their synthesis—whether via the amidation of sulfonyl chlorides or the N-alkylation of primary sulfonamides—is fraught with competing side reactions.

This guide provides mechanistic insights and validated troubleshooting protocols to help researchers suppress over-alkylation, O-alkylation, and hydrolysis, ensuring high-yield and high-purity syntheses.

Section 1: Mechanistic Workflow & Reaction Pathways

Before troubleshooting, it is critical to understand the divergent pathways your starting materials can take. The diagram below maps the desired synthetic routes against their primary competing side reactions.

G Start Starting Material (Sulfonyl Chloride or Primary Sulfonamide) Amidation Reaction with Ethylamine (Route A) Start->Amidation + EtNH2 Alkylation Alkylation with Ethyl Halide (Route B) Start->Alkylation + EtX / Base Hydrolysis Hydrolysis (Moisture) Amidation->Hydrolysis H2O present Desired N-Ethyl Sulfonamide (Target Product) Amidation->Desired Base, Anhydrous SulfonicAcid Sulfonic Acid (Side Product) Hydrolysis->SulfonicAcid OAlkylation O-Alkylation (Hard Electrophile) Alkylation->OAlkylation Ambident Nucleophile Alkylation->Desired Soft Electrophile SulfonateEster Sulfonate Ester (Side Product) OAlkylation->SulfonateEster Overalkylation N,N-Diethylation (Excess Reagent) TertiarySulfonamide N,N-Diethyl Sulfonamide (Side Product) Overalkylation->TertiarySulfonamide Desired->Overalkylation Deprotonation + EtX

Reaction pathways and competing side reactions in N-ethyl sulfonamide synthesis.

Section 2: Troubleshooting FAQs

Q1: I am starting from a primary sulfonamide and using ethyl iodide to synthesize the N-ethyl derivative, but I consistently isolate a mixture of mono- and di-ethylated products. How do I prevent N,N-diethylation?

Root Cause Analysis: N,N-dialkylation is a pervasive side reaction occurring because the desired N-monoalkylated product (a secondary sulfonamide) still possesses an acidic proton[1]. Once the mono-ethylated product forms, the base in your reaction mixture can deprotonate it, generating a secondary sulfonamide anion. Because the ethyl group is electron-donating, this anion is highly nucleophilic, rapidly reacting with a second equivalent of the alkylating agent to form an undesired tertiary sulfonamide.

Corrective Actions:

  • Stoichiometric Control: Strictly limit the ethylating agent to 1.0–1.05 equivalents.

  • Base Selection: Avoid strong bases like Sodium Hydride (NaH) if over-alkylation is rampant. Weaker bases such as Potassium Carbonate (K₂CO₃) can help maintain a thermodynamic equilibrium that favors the initial mono-alkylation pathway without fully deprotonating the resulting secondary sulfonamide[1].

  • Alternative Catalytic Methods: Consider transitioning to a borrowing-hydrogen methodology. Recent advancements using manganese or ruthenium catalysts with ethanol as the alkylating agent produce water as the only byproduct and exhibit exceptional selectivity for mono-N-alkylation over di-alkylation[2].

Q2: LC-MS analysis of my crude mixture shows a product with the exact mass of my target N-ethyl sulfonamide, but NMR confirms it is an O-ethyl sulfonate ester. Why is O-alkylation occurring, and how do I control regioselectivity?

Root Cause Analysis: The sulfonamide anion is an ambident nucleophile; its negative charge is delocalized across the nitrogen atom and the two oxygen atoms of the sulfonyl group[1]. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the oxygen atoms act as "hard" nucleophilic centers, whereas the nitrogen atom is "softer"[3].

Corrective Actions:

  • Electrophile Hardness: If you are using a "hard" electrophile like diethyl sulfate, ethyl triflate, or Meerwein's salt, the reaction will kinetically favor the hard oxygen atom, leading to O-alkylation[3]. To drive N-alkylation, switch to a "softer" electrophile like ethyl iodide.

  • Solvent and Additive Modulation: Highly polar aprotic solvents can strip the cation away from the oxygen atoms, increasing their reactivity. If O-alkylation persists, adding silver salts (e.g., Ag₂CO₃) can modulate the hardness of the alkylating reagent and help coordinate the oxygen atoms, thereby directing the electrophile to the nitrogen[3].

Q3: When synthesizing N-ethyl sulfonamides directly from sulfonyl chlorides and ethylamine, my yields are low, and I isolate a significant amount of sulfonic acid. How do I optimize this amidation?

Root Cause Analysis: Sulfonyl chlorides are highly electrophilic and exceptionally sensitive to moisture. In the presence of adventitious water, hydrolysis outcompetes amidation, rapidly converting the sulfonyl chloride into an unreactive sulfonic acid[4].

Corrective Actions:

  • Strict Anhydrous Conditions: Ensure all solvents (e.g., DCM, THF) are freshly dried and the reaction is conducted under an inert atmosphere (N₂ or Ar).

  • Inverse Addition: Add the sulfonyl chloride dropwise to a pre-cooled (0 °C) solution containing an excess of ethylamine and a non-nucleophilic base (like DIPEA or Pyridine). This ensures the amine is always in stoichiometric excess relative to the active electrophile, maximizing the rate of amidation over any residual hydrolysis[4].

Section 3: Quantitative Data & Optimization Matrix

To assist in reaction design, the following table summarizes how different variables influence the product distribution during the ethylation of primary sulfonamides.

Alkylating AgentLeaving Group HardnessBase / CatalystPrimary ProductMajor Side Reaction
Ethyl Iodide (1.0 eq)SoftK₂CO₃N-ethyl sulfonamideMinor N,N-diethylation
Ethyl Iodide (>2.0 eq)SoftNaHN,N-diethyl sulfonamideComplete over-alkylation
Diethyl SulfateHardK₂CO₃O-ethyl sulfonate esterN-ethylation (minor)
Ethyl TriflateVery HardDIPEAO-ethyl sulfonate esterDegradation products
EthanolN/A (Borrowing H₂)Mn/Ru CatalystN-ethyl sulfonamideNone (Highly selective)
Section 4: Validated Experimental Protocols
Protocol A: Direct Amidation of Sulfonyl Chloride with Ethylamine

Self-Validating Principle: The use of an internal temperature probe and inverse addition prevents thermal runaway and suppresses hydrolysis.

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and an internal thermocouple. Purge the system with Argon.

  • Amine Solution: Dissolve ethylamine (2.5 equivalents, typically used as a 2.0 M solution in THF) and N,N-diisopropylethylamine (DIPEA, 1.2 equivalents) in 20 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Ensure the internal temperature drops below 2 °C.

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.0 equivalent) in 10 mL of anhydrous DCM. Add this solution dropwise to the amine mixture over 30 minutes using a syringe pump. Causality: Slow addition prevents localized heating and keeps the amine in constant excess.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor completion via TLC (stain with KMnO₄).

  • Work-up: Quench the reaction with 1M HCl (20 mL) at 0 °C to neutralize excess amine and DIPEA[4]. Extract with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Selective Mono-N-Alkylation of Primary Sulfonamides

Self-Validating Principle: Mild base and strict stoichiometric control prevent the formation of the highly nucleophilic secondary sulfonamide anion.

  • Preparation: In an oven-dried 50 mL flask under Argon, dissolve the primary sulfonamide (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF, 0.2 M concentration).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 equivalents). Stir the suspension at room temperature for 15 minutes. Causality: K₂CO₃ is strong enough to deprotonate the primary sulfonamide but limits the deprotonation of the resulting secondary sulfonamide.

  • Alkylation: Add Ethyl Iodide (1.05 equivalents) dropwise. Causality: The soft iodide leaving group strongly favors N-alkylation over O-alkylation.

  • Reaction: Stir the mixture at room temperature for 12–16 hours. Monitor by LC-MS to track the disappearance of the starting material and ensure no tertiary sulfonamide mass (M+Et) appears.

  • Work-up: Dilute the mixture with Ethyl Acetate (50 mL) and wash with water (5 x 20 mL) to remove the DMF. Wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography if trace N,N-diethylation is observed.

References
  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols - ACS Publications:[Link]

  • Why n-alkylation is more favorable than o-alkyation? - ResearchGate:[Link]

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Technical Resource Hub: Troubleshooting Poor Solubility of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals encountering solubility challenges with 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide in various in vitro assays. By understanding the physicochemical properties of this molecule and employing a systematic approach, you can overcome precipitation issues, ensure accurate compound concentrations, and generate reliable, reproducible data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide.

Q1: Why is my compound precipitating when I add my DMSO stock to my aqueous assay buffer?

This is a common phenomenon known as kinetic precipitation.[1][2] 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide, like many lipophilic small molecules, is readily soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO).[3][4] However, its solubility is drastically lower in aqueous environments. When your concentrated DMSO stock is rapidly diluted into the assay buffer, the solvent environment abruptly changes from organic to aqueous. The DMSO disperses, leaving the compound at a concentration far exceeding its aqueous solubility limit, causing it to "crash out" or precipitate.[1][5][6]

Q2: What is the best solvent for my initial stock solution?

For initial high-concentration stock solutions (e.g., 10-50 mM), 100% DMSO is the recommended starting solvent due to its powerful ability to dissolve a wide range of organic compounds.[3][7] However, it's crucial to ensure the final concentration of DMSO in your assay remains low (typically <0.5%) to avoid solvent-induced cytotoxicity or off-target effects on your experimental system.[8]

Q3: Can I just heat or sonicate the final assay solution to redissolve the precipitate?

While gentle warming or brief sonication can be useful for dissolving the compound in the initial DMSO stock, it is not recommended for the final aqueous assay solution.[3] These methods may transiently increase solubility, but the compound will likely precipitate again as the solution returns to ambient temperature. This creates a supersaturated and unstable solution, leading to non-reproducible results. Furthermore, heat can degrade the compound or other assay components.

Section 2: Understanding the Molecule: Physicochemical Properties

A successful troubleshooting strategy is built on understanding the compound's inherent properties. While specific experimental data for 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide is not widely published, we can infer its behavior based on its structural motifs (a substituted benzenesulfonamide).

  • Lipophilicity: The presence of a tert-butyl group and an N-ethyl group contributes significantly to the molecule's hydrophobicity. A related compound, 4-(tert-butyl)-N,N-diethylbenzenesulfonamide, has a predicted LogP of 3.48, indicating poor water solubility.[9] The principle of "like dissolves like" dictates that such molecules prefer nonpolar, organic solvents over aqueous media.[10]

  • Acidity (pKa): The sulfonamide group (-SO₂NH-) is weakly acidic. The pKa of the N-H proton in benzenesulfonamides typically falls in the range of 8.5 to 10.5.[11][12] This means that at physiological pH (~7.4), the compound will be predominantly in its neutral, un-ionized form. According to the Henderson-Hasselbalch equation, ionizable compounds are significantly more soluble in their charged (ionized) state.[13][14][15] The low solubility at neutral pH is therefore expected.

PropertyPredicted CharacteristicImplication for Assay Solubility
Molecular Structure Contains bulky, nonpolar tert-butyl and ethyl groups.High lipophilicity, inherently low aqueous solubility.
LogP (Predicted) > 3.0Prefers organic solvents (like DMSO) over aqueous buffers.
pKa (Predicted) ~9-10 (weakly acidic)Predominantly neutral (less soluble form) at physiological pH (7.0-7.4).

Section 3: Systematic Troubleshooting Workflow

Follow this workflow to systematically diagnose and resolve solubility issues. The core principle is to make incremental, logical changes and validate each step.

G cluster_0 Step 1: Stock Solution Optimization cluster_1 Step 2: Assay Dilution Strategy cluster_2 Step 3: Assay Buffer Modification cluster_3 Step 4: Advanced Solubilization A Prepare 10-20 mM Stock in 100% DMSO B QC Check: Visually inspect for clarity. Use gentle warming or sonication if needed. A->B Dissolve C Precipitation upon dilution in buffer? B->C D Decrease final compound concentration. C->D Yes E Perform serial dilutions in 100% DMSO first. C->E Yes F Add DMSO stock to vortexing buffer. C->F Yes L SUCCESS: Proceed with Assay (Always include vehicle controls) D->L E->L G Issue persists? F->G H Increase Buffer pH to 8.0-9.0 (if compatible with assay) G->H Yes I Introduce a Co-solvent (e.g., Ethanol, PEG 400) Keep total organic solvent <1-2% G->I Yes H->L J Still insoluble? I->J K Use Solubilizing Excipients: β-Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) J->K Yes K->L

Caption: A step-by-step decision tree for troubleshooting compound solubility.

Detailed Protocols

Protocol 1: Optimizing Stock Solution and Dilution

This protocol focuses on best practices for preparing the initial stock and diluting it into the assay medium.

  • Stock Solution Preparation:

    • Allow the solid compound to equilibrate to room temperature before opening the vial.

    • Add the required volume of high-purity, anhydrous 100% DMSO to create a 10-20 mM stock solution.

    • Vortex vigorously for 1-2 minutes. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.[2] Gentle warming (to 37°C) can also be applied, but use caution as heat can degrade some compounds.[3]

    • Visually confirm that the solution is completely clear before proceeding.

    • Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can compromise compound integrity.[3]

  • Kinetic Dilution Technique:

    • Crucial Step: Perform serial dilutions to the intermediate concentrations in 100% DMSO , not in aqueous buffer.[3] This ensures the compound remains dissolved until the final step.

    • For the final dilution, add the small volume of DMSO stock solution directly into a vortexing tube of your aqueous assay buffer. This rapid mixing helps to disperse the compound molecules quickly, reducing the chance of localized high concentrations that lead to precipitation.[1]

    • Always include a vehicle control in your experiment, which is the assay buffer containing the same final concentration of DMSO (and any other co-solvents) as your test samples.[3]

Protocol 2: pH Modification for Solubility Enhancement

This protocol leverages the compound's acidic nature to increase solubility by shifting the equilibrium towards the more soluble, ionized form.

  • Assay Compatibility Check: First, confirm that your assay system (cells, enzymes, proteins) is stable and functional at a slightly alkaline pH (e.g., pH 8.0-9.0).

  • Buffer Preparation: Prepare your assay buffer at the desired higher pH (e.g., Tris or HEPES buffer at pH 8.5).

  • Solubility Test: Prepare a small test sample by diluting your DMSO stock into the high-pH buffer to your target final concentration.

  • Observation: Visually inspect for precipitation after a short incubation (e.g., 15-30 minutes). A significant reduction in precipitation indicates that pH modification is a viable strategy. As weak acids, the solubility of sulfonamides is known to increase dramatically with rising pH.[16]

G cluster_0 Low pH (e.g., 7.4) cluster_1 High pH (e.g., > 9.0) A R-SO₂NH-R' (Neutral Form) B Low Solubility (Precipitation Risk) A->B Predominates C R-SO₂N⁻-R' (Ionized Form) A->C pH Increases (Deprotonation) D High Solubility (Stays in Solution) C->D Predominates

Caption: Effect of pH on the ionization and solubility of a sulfonamide.

Protocol 3: Using Solubilizing Excipients (Cyclodextrins)

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, effectively shielding the hydrophobic parts from the aqueous environment and increasing apparent solubility.[17][18][]

  • Choose a Cyclodextrin: Sulfobutyl ether β-cyclodextrin (SBE-β-CD) and 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are common and effective choices.[18]

  • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in your assay buffer to a working concentration (e.g., 1-10 mM).

  • Complexation:

    • Method A (Direct Dilution): Add your DMSO stock of the compound directly to the cyclodextrin-containing buffer.

    • Method B (Pre-complexation): For difficult compounds, mix a small volume of concentrated compound stock with a concentrated cyclodextrin solution and allow it to equilibrate (e.g., 1 hour with gentle agitation) before diluting further into the assay buffer.

  • Validation: As with all methods, test for precipitation and run appropriate vehicle controls containing only the cyclodextrin to ensure it does not interfere with your assay readout.

Section 4: Summary and Final Recommendations

  • Start Systematically: Always begin by optimizing your stock solution and dilution technique before moving to more complex buffer modifications.

  • Know Your Limits: The final concentration of any organic solvent (DMSO, ethanol, etc.) should be kept to an absolute minimum, typically below 0.5% for cell-based assays.[8]

  • Controls are Critical: Every experiment must include a vehicle control that perfectly matches the solvent composition of your test wells. This is the only way to ensure your observed effects are due to the compound and not the solvent system.[3]

  • Document Everything: Keep detailed notes of what works and what doesn't. Successful solubilization is often compound- and assay-specific. Your notes will form a valuable internal resource for future experiments with this or similar molecules.

References

  • Holm, R., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 68(4), 1499–1508. Retrieved from [Link]

  • PubChem. (n.d.). N-tert-butyl-3-formyl-4-methoxybenzamide. Retrieved from [Link]

  • Hoelke, B., et al. (2009). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Biomolecular Screening, 14(2), 199–206. Retrieved from [Link]

  • Pápai, K., et al. (2010). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 68(3-4), 333–341. Retrieved from [Link]

  • Mey, A. S. J. S., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 120(21), 11734–11768. Retrieved from [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

  • Sá-Nogueira, I., et al. (2024). Cyclodextrins: Properties and Applications. MDPI. Retrieved from [Link]

  • Avdeef, A. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK, 3(4), 359-362. Retrieved from [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research in Pharmaceutical Sciences, 9(4), 263-268. Retrieved from [Link]

  • Martin, A., et al. (1981). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 70(11), 1260-1264. Retrieved from [Link]

  • Shaw, L. (2014). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Edinburgh. Retrieved from [Link]

  • Al-Obaidi, H., & Lawrence, M. J. (2021). CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS. International Journal of Pharmaceutical Research, 13(1). Retrieved from [Link]

  • ResearchGate. (n.d.). The pKa values of the sulfonamides studied. Retrieved from [Link]

  • The BMJ. (1945). SOLUBILITY OF SULPHONAMIDES. The British Medical Journal, 1(4390), 296-297. Retrieved from [Link]

  • Bergström, C. A. S., & Box, K. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Chemistry & Biodiversity, 7(5), 1276-1283. Retrieved from [Link]

  • Avdeef, A. (2020). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. ADMET and DMPK, 8(4), 305-343. Retrieved from [Link]

  • Popelier, P. L. A., & O'Boyle, N. M. (2019). accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(26), 6368-6381. Retrieved from [Link]

  • Reirís, M., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(6), 2397–2407. Retrieved from [Link]

  • Manivel, P., et al. (2021). 4-(tert-butyl)-N,N-diethylbenzenesulfonamide: Structural, absorption distribution metabolism excretion toxicity (ADMET) and molecular docking studies. Current Chemistry Letters, 10(2), 145-154. Retrieved from [Link]

  • Jouyban, A., & Acree, Jr., W. E. (2015). Solubility prediction of sulfonamides at various temperatures using a single determination. Journal of Pharmacy & Pharmaceutical Sciences, 18(1), 1-13. Retrieved from [Link]

  • Singh, S., et al. (2020). Effect of Water–DMSO Binary Solvent Mixture on the Behavior of an Intrinsically Disordered Protein, β-Casein. The Journal of Physical Chemistry B, 124(45), 10077–10087. Retrieved from [Link]

  • MIT News. (2023, August 19). A new model predicts how molecules will dissolve in different solvents. Retrieved from [Link]

  • Schwartz, W. B., et al. (1943). Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. Journal of Urology, 49(2), 267-274. Retrieved from [Link]

  • Tominaga, Y., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 20(10), 5092–5101. Retrieved from [Link]

  • Date, A. A., & Nagarsenker, M. S. (2008). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. AAPS PharmSciTech, 9(2), 441–449. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values of title compounds predicted using the Chemicalize web.... Retrieved from [Link]

  • Adan, A., et al. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Cell Viability Assays. IntechOpen. Retrieved from [Link]

  • ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Benzenesulfonamide. Retrieved from [Link]

  • Ghaemi, A., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17758. Retrieved from [Link]

  • Wang, J., & Pang, K. S. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 17(8), 923-942. Retrieved from [Link]

  • Martínez, F., & Gómez, A. (2002). Estimation of the Solubility of Sulfonamides in Aqueous Media from Partition Coefficients and Entropies of Fusion. Pharmazie, 57(6), 413-415. Retrieved from [Link]

  • Diedrichs, A., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society, 144(25), 11135–11145. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-(tert-butyl)-N,N-diethylbenzenesulfonamide: Structural, absorption distribution metabolism excretion toxicity (ADMET) and molecular docking studies. Retrieved from [Link]

  • Selvita. (2023, April 7). MedChem Essentials: Solubility part 2 [Video]. YouTube. Retrieved from [Link]

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Technical Support Center: A Scientist's Guide to Overcoming Challenges in the Purification of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of sulfonamide derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). As a Senior Application Scientist, my goal is to blend established scientific principles with practical, field-tested insights to help you navigate the common and complex challenges encountered during the purification of these vital compounds.

Introduction: The Purification Gauntlet for Sulfonamide Derivatives

Sulfonamides represent a critical class of therapeutic agents, with applications ranging from antibacterials to diuretics and anticonvulsants.[1] However, their journey from crude reaction mixture to highly pure active pharmaceutical ingredient (API) is often fraught with purification challenges. These molecules, characterized by the presence of a sulfonyl group connected to an amine, can exhibit a wide range of polarities and functionalities, making a one-size-fits-all purification strategy elusive. This guide is structured to address these challenges head-on, providing you with the rationale behind each troubleshooting step and empowering you to make informed decisions in your laboratory work.

Section 1: Troubleshooting Guide - A Problem/Solution Approach

This section is formatted in a question-and-answer style to directly address the specific issues you may be encountering during your purification workflows.

Crystallization & Recrystallization Woes

Crystallization is a powerful technique for the purification of solid sulfonamide derivatives, but it is not without its pitfalls.[2]

Question: My sulfonamide derivative is "oiling out" instead of forming crystals. What's happening and how can I fix it?

Answer: "Oiling out" is a common phenomenon where the dissolved solid separates from the solution as a liquid phase rather than a crystalline solid.[3][4] This typically occurs when the melting point of your compound is lower than the boiling point of the solvent, or when there's a high concentration of impurities creating a low-melting eutectic mixture.[4] An oiled-out product is generally impure and requires further intervention.

Causality & Solutions:

  • Slow Down Cooling: Rapid cooling is a primary culprit. Allow the solution to cool to room temperature slowly on the benchtop, perhaps insulated with a cloth, before moving it to an ice bath. This provides the molecules with sufficient time to orient themselves into an ordered crystal lattice.[4]

  • Solvent System Modification:

    • Increase Solvent Volume: The oil may have formed because the solution is too concentrated. Add a small amount of hot solvent to redissolve the oil and attempt to crystallize again.[3]

    • Change Solvent Polarity: The current solvent may be too nonpolar. Experiment with a more polar solvent or a mixed solvent system. Ethanol/water or isopropanol/water mixtures are often effective for sulfonamides.[3]

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[3]

    • Seeding: Introduce a "seed" crystal from a previous, successful crystallization. This provides a template for further crystal formation.[3]

  • Pre-purification: If the crude material is highly impure, consider a preliminary purification step like column chromatography to remove the impurities that are inhibiting proper crystallization.[3]

Question: I'm experiencing very low recovery of my sulfonamide product after recrystallization. What are the likely causes and how can I improve my yield?

Answer: Low recovery is a frequent challenge in recrystallization. While 100% recovery is theoretically impossible as some product will always remain in the mother liquor, significant losses can often be mitigated.[5]

Causality & Solutions:

  • Excessive Solvent: Using too much solvent to dissolve the crude product is the most common reason for poor yield.[3]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve your compound.

  • Premature Crystallization: If the product crystallizes on the filter paper or in the funnel during hot filtration, you will lose a significant amount of material.

    • Solution: Use a pre-warmed funnel and filter the hot solution as quickly as possible.[3]

  • Incomplete Cooling: Insufficient cooling will leave a larger amount of your product dissolved in the solvent.

    • Solution: After cooling to room temperature, place the flask in an ice bath to maximize precipitation.[5]

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving your compound, even at low temperatures.

    • Solution: Re-evaluate your solvent choice. The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.

Question: My final product is an amorphous powder, not the crystalline solid I was expecting. Why is this happening and how can I obtain crystals?

Answer: Amorphous solids form when molecules solidify too rapidly, preventing them from arranging into an ordered crystal lattice.[4] This is often referred to as "crashing out" of a highly supersaturated solution.

Causality & Solutions:

  • Rapid Cooling: As with "oiling out," cooling the solution too quickly is a primary cause.

    • Solution: Slow down the cooling rate significantly.[4]

  • Solvent/Anti-solvent System: This technique can often induce crystallization.

    • Workflow: Dissolve your sulfonamide in a "good" solvent where it is highly soluble. Then, slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes turbid. The turbidity indicates the point of saturation has been reached, and crystals should begin to form.[5]

Navigating the Challenges of Column Chromatography

Column chromatography is a versatile and widely used technique for the purification of sulfonamide derivatives. However, achieving optimal separation requires careful consideration of several parameters.[6]

Question: I'm observing poor separation and co-elution of my sulfonamide derivative with impurities. What steps can I take to improve the resolution?

Answer: Poor separation is a common issue that can often be resolved by systematically optimizing your chromatographic conditions.

Causality & Solutions:

  • Suboptimal Mobile Phase: The composition of your mobile phase is critical for achieving good separation.

    • Adjust Polarity: In normal-phase chromatography (e.g., silica gel), if your compounds are eluting too quickly, decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture). For reverse-phase chromatography, increasing the polarity (e.g., increasing the water content in a methanol/water mixture) will increase retention.

    • Gradient Elution: A gradient elution, where the mobile phase composition is changed over time, can be highly effective for separating compounds with a wide range of polarities.[6]

  • Inappropriate Stationary Phase: Silica gel is a good starting point, but it may not be optimal for all sulfonamides.

    • Alternative Stationary Phases: Consider other stationary phases such as alumina, or reversed-phase silica (C18 or C8).

  • pH Adjustment: For ionizable sulfonamides, the pH of the mobile phase can significantly impact retention and selectivity. Small additions of acids (e.g., acetic acid) or bases (e.g., triethylamine) to the mobile phase can improve peak shape and resolution.

Question: My sulfonamide derivative is not eluting from the column. What could be the cause?

Answer: This phenomenon, often called "compound sticking," can be frustrating but is usually solvable.

Causality & Solutions:

  • Mobile Phase is Too Weak: In normal-phase chromatography, if your mobile phase is not polar enough, it cannot displace your polar sulfonamide from the polar stationary phase.

    • Solution: Gradually increase the polarity of your mobile phase.[6]

  • Compound Degradation: Some sulfonamides can be unstable on silica gel.

    • Solution: Test for stability by spotting your compound on a TLC plate and letting it sit for an hour before developing. If degradation is observed, consider deactivating the silica gel with a small amount of a base like triethylamine or switching to a less acidic stationary phase like alumina.

  • Precipitation on the Column: If your sample is not fully soluble in the mobile phase, it may precipitate at the top of the column.

    • Solution: Ensure your sample is completely dissolved before loading. A "dry loading" technique, where the sample is adsorbed onto a small amount of silica gel before being added to the column, can also be beneficial.[6]

Question: My chromatographic peaks are tailing or fronting. How can I improve the peak shape?

Answer: Poor peak shape can compromise resolution and accurate quantification.

Causality & Solutions:

  • Column Overload: Loading too much sample onto the column is a common cause of peak distortion.

    • Solution: Reduce the amount of sample loaded. A general rule of thumb is a sample-to-silica ratio of 1:20 to 1:100 by weight.[6]

  • Secondary Interactions: Unwanted interactions between your sulfonamide and the stationary phase can lead to tailing.

    • Solution: Add a small amount of a modifier to the mobile phase to block these secondary interaction sites. For example, a small amount of triethylamine can improve the peak shape of basic sulfonamides on silica gel.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve your sample in the mobile phase or a solvent that is weaker than the mobile phase.

The Nuances of Chiral Separation

The separation of enantiomers of chiral sulfonamides is a critical step in drug development, as different enantiomers can have different pharmacological and toxicological profiles.

Question: I am struggling to achieve baseline separation of my sulfonamide enantiomers. What are the key parameters to optimize?

Answer: Chiral separations are highly specific, and a systematic screening approach is often necessary.

Causality & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The interaction between the analyte and the CSP is the basis of chiral recognition.

    • Solution: Polysaccharide-based CSPs (e.g., derivatives of amylose and cellulose) are a good starting point for screening as they are effective for a wide range of compounds, including sulfonamides.[7]

  • Suboptimal Mobile Phase: The mobile phase composition modulates the interaction between the analyte and the CSP.

    • Technique Selection: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations. SFC is often preferred for its speed and reduced solvent consumption.[7]

    • Mobile Phase Modifiers (SFC): In SFC, alcohols like methanol, ethanol, and isopropanol are used as modifiers with carbon dioxide. The type and percentage of the alcohol can significantly impact selectivity.

    • Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) can dramatically improve peak shape and resolution by minimizing undesirable interactions with the stationary phase.[7]

  • Temperature Effects: Temperature can influence the thermodynamics of the chiral recognition process.

    • Solution: Screen at different temperatures (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often improve resolution, but this is not always the case.[7]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude sulfonamide product?

A1: Common impurities can include unreacted starting materials (e.g., anilines and sulfonyl chlorides), byproducts from side reactions such as the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, and di-sulfonylation products where two sulfonyl groups have reacted with a primary amine.[8]

Q2: How can I effectively remove unreacted starting materials?

A2: Liquid-liquid extraction is often an effective first step. For example, unreacted amine starting material can be removed by washing the organic layer with a dilute acid solution.[2] Unreacted sulfonyl chloride can be quenched and removed with an aqueous base wash. Subsequent purification by recrystallization or column chromatography will then remove residual amounts.

Q3: What is a good starting point for a recrystallization solvent for a novel sulfonamide derivative?

A3: Due to the presence of both polar (sulfonamide) and often nonpolar (aryl groups) moieties, a mixture of a polar and a nonpolar solvent is often a good starting point. Ethanol/water, isopropanol/water, and ethyl acetate/hexane are common and effective solvent systems to screen.[3]

Q4: When should I consider using a "dry loading" method for column chromatography?

A4: Dry loading is particularly useful when your crude product has low solubility in the mobile phase, which could cause it to precipitate at the top of the column if loaded in a solution. It is also beneficial for achieving a very narrow band of sample at the start of the chromatography, which can lead to better separation.[6]

Q5: What is the purpose of a forced degradation study, and how does it relate to purification?

A5: A forced degradation study, or stress testing, is performed to identify the likely degradation products of a drug substance under more severe conditions than accelerated stability testing.[9] This is crucial for developing and validating stability-indicating analytical methods, which are necessary to ensure that any degradation products that form during the shelf-life of the drug can be detected.[10][11] Understanding the degradation profile helps in designing purification strategies to remove these potential impurities if they are formed during synthesis or storage.

Section 3: Experimental Protocols & Data Presentation

Protocol: General Recrystallization of a Sulfonamide Derivative
  • Dissolution: In an Erlenmeyer flask, add the crude sulfonamide product. Add the minimum amount of a suitable hot solvent (or solvent mixture) to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and gently boil the solution for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize the yield, subsequently cool the flask in an ice bath.[2]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol: General Column Chromatography of a Sulfonamide Derivative on Silica Gel
  • Slurry Preparation: In a beaker, create a slurry of silica gel in your chosen starting mobile phase (e.g., 9:1 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into the chromatography column and gently tap the column to ensure even packing. Drain the excess solvent until the solvent level is just above the top of the silica.

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude sulfonamide in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.[6]

  • Elution: Carefully add the mobile phase to the column and begin collecting fractions. Monitor the elution of your compound using Thin Layer Chromatography (TLC).

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation: Comparison of Purification Techniques
Purification TechniquePrincipleBest Suited ForKey AdvantagesCommon Challenges
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Purifying crystalline solids with moderate to high purity.Cost-effective, scalable, can yield very pure material."Oiling out," low recovery, not suitable for all compounds.
Column Chromatography Differential partitioning of compounds between a stationary phase and a mobile phase.Separating complex mixtures with components of varying polarities.Highly versatile, applicable to a wide range of compounds.Can be time-consuming and solvent-intensive, potential for compound degradation on the column.
Chiral HPLC/SFC Differential interaction of enantiomers with a chiral stationary phase.Separating enantiomers of a chiral sulfonamide.High resolution, essential for pharmaceutical applications.Requires specialized and expensive columns, method development can be challenging.

Section 4: Visualizing Purification Workflows

Diagram: Troubleshooting Workflow for Recrystallization

G start Crude Sulfonamide Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool crystals Crystals Form cool->crystals no_crystals No Crystals Form cool->no_crystals Issue oil_out Product 'Oils Out' cool->oil_out Issue low_yield Low Yield crystals->low_yield Issue induce Induce Crystallization (Scratch/Seed) no_crystals->induce too_much_solvent Too Much Solvent? no_crystals->too_much_solvent redissolve Redissolve, Add More Solvent, Cool Slower oil_out->redissolve change_solvent Change Solvent System oil_out->change_solvent low_yield->too_much_solvent Check induce->crystals reconcentrate Re-concentrate Mother Liquor too_much_solvent->reconcentrate Yes reconcentrate->cool redissolve->cool change_solvent->dissolve

Caption: A decision tree for troubleshooting common recrystallization problems.

Diagram: General Workflow for Impurity Profiling

G start Synthesized Crude Sulfonamide Derivative forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation analytical_method Develop Stability-Indicating Analytical Method (e.g., HPLC) forced_degradation->analytical_method impurity_detection Analyze Crude & Degraded Samples to Detect Impurities analytical_method->impurity_detection separation Isolate Impurities (Prep-HPLC/SFC) impurity_detection->separation characterization Structural Characterization (MS, NMR) separation->characterization quantification Quantify Impurities in Batches characterization->quantification report Report Impurity Profile quantification->report

Caption: A systematic approach for the impurity profiling of sulfonamide derivatives.

References

  • National Center for Biotechnology Information. (2023). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PubMed Central. [Link]

  • Google Patents. (1957).
  • MDPI. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. [Link]

  • National Center for Biotechnology Information. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. PubMed. [Link]

  • ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • PEXACY International Journal of Pharmaceutical Science. (2023). Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. [Link]

  • ACS Publications. (2009). Degradation and Elimination of Various Sulfonamides during Anaerobic Fermentation: A Promising Step on the Way to Sustainable Pharmacy?[Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]

  • ResearchGate. (2024). Bacterial degradation pathways of sulfonamide antibiotics. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. [Link]

  • ACS Publications. (2011). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. [Link]

  • MDPI. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. [Link]

  • National Center for Biotechnology Information. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. PubMed Central. [Link]

  • FAMHP. (2014). Journal of Chromatography A. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • IJSDR. (n.d.). Troubleshooting in HPLC: A Review. [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Altum Technologies. (2023). Crystallizer Fouling & Scaling Guide. [Link]

  • ResearchGate. (2023). (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. [Link]

  • MDPI. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. [Link]

  • Royal Society of Chemistry. (n.d.). Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. [Link]

  • AMSbio. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • IJCRT. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]

Sources

Technical Support Center: Stability of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical resource for researchers, scientists, and drug development professionals working with 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide. This guide provides in-depth technical support, troubleshooting advice, and validated protocols for assessing the stability of this compound in solution.

A Note on This Document: Specific stability data for 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide is not extensively published. Therefore, this guide is built upon established first principles of physical organic chemistry and a comprehensive review of stability profiles for structurally similar aromatic sulfonamides. The protocols and troubleshooting advice provided are designed to be robust starting points for your investigations.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for a sulfonamide like 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide in solution?

A1: Based on its chemical structure, the compound is susceptible to several degradation pathways. The most common are:

  • Hydrolysis: The cleavage of the sulfonamide (S-N) bond is a primary concern, particularly under acidic conditions.[1][2] This would yield 3-tert-butyl-4-methoxybenzenesulfonic acid and ethylamine.

  • Photodegradation: Aromatic sulfonamides can absorb UV light, leading to photochemical reactions. Common pathways include the cleavage of the S-N bond or the extrusion of sulfur dioxide (SO2) from the molecule.[3][4]

  • Oxidation: The molecule may be susceptible to oxidative stress, potentially at the sulfur atom or the electron-rich aromatic ring.[1]

Q2: What are the most critical factors that will influence the stability of my solutions?

A2: The stability of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide in solution is primarily influenced by:

  • pH: This is arguably the most critical factor. Sulfonamides generally exhibit pH-dependent stability, with increased susceptibility to degradation in acidic environments.[1][5] The anionic form of the sulfonamide, which is more prevalent at higher pH, is typically less sensitive to hydrolysis.[1]

  • Light Exposure: Direct exposure to sunlight or artificial UV light sources can initiate and accelerate degradation.[6][7] Photostability studies are essential if the final product will not be stored in light-protective packaging.

  • Temperature: As with most chemical reactions, elevated temperatures will increase the rate of all degradation processes, including hydrolysis, oxidation, and thermal decomposition.[1][8]

  • Presence of Oxidants: The presence of oxidizing agents, even dissolved oxygen or trace metal ions, can catalyze oxidative degradation pathways.[7][9]

Q3: I'm starting a new experiment. What are the first signs of degradation I should look for?

A3: Initial indicators of degradation can be both physical and analytical:

  • Visual Changes: The most common physical sign is a change in the color of the solution, which may develop a yellow or brownish tint.[7]

  • Chromatographic Changes: When analyzing by High-Performance Liquid Chromatography (HPLC), the primary signs are a decrease in the peak area of the parent compound and the appearance of new, smaller peaks, which correspond to degradation products.

Q4: What are the recommended general storage conditions for a stock solution of this compound?

A4: To maximize shelf-life, stock solutions should be stored under conditions that mitigate the risks identified above. We recommend storing solutions at 2-8°C, protected from light (e.g., in amber vials or wrapped in aluminum foil), and with the container headspace flushed with an inert gas like nitrogen or argon to minimize oxidation. For long-term storage, freezing at ≤ -10°C may be appropriate, but a freeze-thaw stability study should be performed.[10]

Section 2: Troubleshooting Guide for Stability Studies

Observed Issue Potential Cause(s) Recommended Solution(s)
Poor Reproducibility / High Variability Between Replicates 1. Inconsistent sample preparation or dilution errors.2. Fluctuations in environmental conditions (temperature, light).3. Non-homogenous stock solution.1. Use calibrated pipettes and follow a strict, documented dilution protocol.2. Ensure all stability samples are stored in a calibrated, temperature- and humidity-controlled stability chamber.[11] Use a control sample stored under identical conditions but protected from the specific stressor (e.g., a dark control for photostability).[1]3. Ensure the stock solution is fully dissolved and vortexed thoroughly before aliquoting.
Unexpectedly Rapid Degradation Under Mild Conditions 1. Incorrect pH of the solution or buffer.2. Contamination with metal ions or oxidizing agents.3. High intensity of ambient laboratory light.1. Verify the pH of all buffers and solutions before and after adding the compound.2. Use high-purity solvents and glassware that has been acid-washed to remove trace metals. Consider adding a chelating agent like EDTA (0.5 g/L) if metal catalysis is suspected.[12]3. Conduct all solution preparations under filtered (e.g., yellow) light and store samples in light-protective containers.
New, Unidentified Peaks in HPLC Chromatogram 1. Formation of degradation products.2. Contamination from solvent, glassware, or excipients.3. Interaction with container/closure system (leachables).1. This is the expected outcome of a stability study. Proceed with peak purity analysis and structural elucidation (e.g., using LC-MS/MS).2. Run a blank injection (diluent only) and a placebo (formulation without the active ingredient) to identify extraneous peaks.3. Test in a different, inert container material (e.g., switch from plastic to glass) to see if the peak persists.
Poor Mass Balance (<95%) 1. A degradation product is not being detected by the analytical method (e.g., lacks a UV chromophore).2. A degradant is volatile and has been lost.3. The parent compound or a degradant is adsorbing to the container surface.1. Use a photodiode array (PDA) detector to screen across a wide range of UV wavelengths. If mass balance issues persist, a universal detector like a Charged Aerosol Detector (CAD) or mass spectrometer (MS) is required.[1][13]2. This is less common but possible. Consider headspace GC-MS if volatile degradants are suspected.3. Prepare a sample, store it for the test duration, then rinse the container with a strong solvent and analyze the rinse solution to check for adsorbed material.

Section 3: Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol ensures consistent and accurate preparation of solutions for stability testing.

  • Reagent & Equipment Preparation:

    • Use HPLC-grade solvents (e.g., acetonitrile, methanol, water).[13]

    • Use Class A volumetric flasks and calibrated micropipettes.

    • Ensure the analytical balance is calibrated.

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh approximately 25 mg of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide reference standard into a 25 mL amber volumetric flask.

    • Record the exact weight.

    • Add approximately 15 mL of the chosen diluent (e.g., 50:50 acetonitrile:water).

    • Sonicate for 5-10 minutes or until fully dissolved.

    • Allow the solution to return to room temperature.

    • Bring the flask to volume with the diluent and mix thoroughly by inverting at least 10 times. This is your stock solution.

  • Working Solution Preparation (e.g., 100 µg/mL):

    • Pipette 5.0 mL of the 1 mg/mL stock solution into a 50 mL amber volumetric flask.

    • Dilute to volume with the appropriate stress medium (e.g., pH 4 buffer, 0.1 M NaOH, water).

    • Mix thoroughly. This is your T=0 (initial time point) sample. Prepare fresh for each stability study.

Protocol 2: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[9][14] The goal is to achieve 5-20% degradation of the active ingredient.[14]

  • Acid Hydrolysis:

    • Prepare a working solution in 0.1 M HCl.[1]

    • Store at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH and dilute with diluent for HPLC analysis.

  • Base Hydrolysis:

    • Prepare a working solution in 0.1 M NaOH.[1]

    • Store at 60°C.

    • Withdraw aliquots at specified time points.

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl and dilute for analysis.

  • Oxidative Degradation:

    • Prepare a working solution in 3% hydrogen peroxide (H₂O₂).[1][9]

    • Store at room temperature, protected from light.

    • Withdraw aliquots at specified time points.

    • Dilute directly for analysis.

  • Thermal Degradation:

    • Prepare a working solution in a neutral solvent (e.g., water or 50:50 acetonitrile:water).

    • Store in a temperature-controlled oven at 80°C.

    • Simultaneously, store a control sample at 2-8°C protected from light.

    • Withdraw aliquots at specified time points and analyze.

  • Photodegradation:

    • Prepare a working solution in a neutral solvent in a clear glass (or quartz) vial.

    • Expose the sample to a light source compliant with ICH Q1B guidelines (providing combined visible and UV outputs).[1]

    • Concurrently, wrap an identical control sample in aluminum foil and store it under the same temperature conditions.

    • Withdraw aliquots at specified time points and analyze both the exposed and dark control samples.

Protocol 3: Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately quantify the active ingredient without interference from degradation products, excipients, or impurities.

  • Instrumentation: HPLC with a PDA or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A gradient is recommended to ensure separation of the parent peak from any more or less polar degradants. A typical starting point:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the UV maximum of the parent compound. Use a PDA detector to check for the appearance of degradants with different UV spectra.

  • Injection Volume: 10 µL.

  • System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for peak area should be ≤ 2.0%.

Section 4: Data Interpretation & Visualization

Data Presentation

Summarize your stability results in a clear table. This allows for easy comparison of degradation rates under different stress conditions.

Table 1: Example Stability Data Summary for 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide

Stress ConditionDuration (hrs)Initial Assay (%)Final Assay (%)% DegradationNo. of DegradantsMass Balance (%)
0.1 M HCl @ 60°C24100.185.214.9299.5
0.1 M NaOH @ 60°C2499.898.51.30100.1
3% H₂O₂ @ RT24100.292.77.5199.8
Heat @ 80°C (Solution)4899.996.13.8199.6
Photolytic (ICH Q1B)12100.089.410.6399.1
Visualizations

Diagrams help clarify complex workflows and chemical transformations.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application (Protocol 2) cluster_analysis 3. Analysis cluster_interp 4. Interpretation prep_stock Prepare Stock Solution (Protocol 1) prep_work Prepare Working Solutions prep_stock->prep_work stress_acid Acid Hydrolysis stress_base Base Hydrolysis stress_ox Oxidation stress_therm Thermal stress_photo Photolytic sampling Sample at Time Points stress_acid->sampling stress_base->sampling stress_ox->sampling stress_therm->sampling stress_photo->sampling hplc HPLC Analysis (Protocol 3) sampling->hplc data Calculate % Degradation & Mass Balance hplc->data pathway Identify Pathways data->pathway G cluster_products Potential Degradation Products parent 3-tert-butyl-N-ethyl-4- methoxybenzenesulfonamide hydrolysis_prod 3-tert-butyl-4-methoxy- benzenesulfonic acid + Ethylamine parent->hydrolysis_prod Acidic Hydrolysis photo_prod1 SO₂ Extrusion Product parent->photo_prod1 Photolysis (UV Light) photo_prod2 S-N Cleavage Products parent->photo_prod2 Photolysis (UV Light) ox_prod Oxidized Species (e.g., N-oxide, S-oxide) parent->ox_prod Oxidation (e.g., H₂O₂)

Caption: Potential degradation pathways for the target sulfonamide.

References

  • Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. (2021). MDPI. Retrieved from [Link]

  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009. (2009). Food Safety and Inspection Service. Retrieved from [Link]

  • Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. (2002). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. (2022). PMC. Retrieved from [Link]

  • Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. (2013). PubMed. Retrieved from [Link]

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. (2024). MDPI. Retrieved from [Link]

  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. ResearchGate. Retrieved from [Link]

  • Influence of pH value on sulfonamide ozonation using caffeine as a contamination indicator. (2019). scielo.br. Retrieved from [Link]

  • tert-Butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate. PMC. Retrieved from [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. Retrieved from [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019). PMC. Retrieved from [Link]

  • Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. (2013). Taylor & Francis. Retrieved from [Link]

  • Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. PMC. Retrieved from [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. (2022). MDPI. Retrieved from [Link]

  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. ResearchGate. Retrieved from [Link]

  • Photocatalytic degradation of sulfonamide and its human metabolite by immobilized ZnO nanorods/TiO nanoparticles. DESWATER. Retrieved from [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. Retrieved from [Link]

  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. Retrieved from [Link]

  • Theoretical evidence for a pH-dependent effect of carbonate on the degradation of sulfonamide antibiotics. PubMed. Retrieved from [Link]

  • Photodegradation of sulfonamides in UV/ozone, UV/oxidant, and UV. SciSpace. Retrieved from [Link]

  • Study of the thermal properties of derivatives of sulfonamides. AKJournals. Retrieved from [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Retrieved from [Link]

  • Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. (2014). Asian Journal of Chemistry. Retrieved from [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies. Retrieved from [Link]

  • 4-(tert-butyl)-N,N-diethylbenzenesulfonamide: Structural, absorption distribution metabolism excretion toxicity (ADMET) and mole. SciSpace. Retrieved from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC. Retrieved from [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). ResearchGate. Retrieved from [Link]

  • Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. ResearchGate. Retrieved from [Link]

  • Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. (2002). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Retrieved from [Link]

Sources

Section 1: The Hydrolysis Problem (Benzenesulfonic Acid Formation)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams and drug development professionals who struggle with the chemoselectivity of benzenesulfonamide synthesis. While the coupling of a benzenesulfonyl chloride with an amine appears straightforward on paper, the reality of the benchtop is fraught with competing side reactions.

The three primary culprits—hydrolysis, bis-sulfonylation, and sulfonate ester formation—are entirely dictated by the kinetic and thermodynamic environment of your reaction vessel. This guide moves beyond generic protocols. Here, we will dissect the causality behind these byproducts and provide self-validating troubleshooting frameworks to ensure your syntheses are robust, scalable, and highly selective.

G SM1 Benzenesulfonyl Chloride (Electrophile) Product Monosulfonamide (Desired Product) SM1->Product + Amine Base / Solvent ByP1 Benzenesulfonic Acid (Hydrolysis Byproduct) SM1->ByP1 + H2O (Base Catalyzed) ByP3 Sulfonate Ester (Solvent Byproduct) SM1->ByP3 + Alcoholic Solvent SM2 Primary Amine (Nucleophile) SM2->Product ByP2 Sulfonimide (Bis-sulfonylation) Product->ByP2 + Excess SM1 + Strong Base

Mechanistic pathways in benzenesulfonamide synthesis highlighting desired vs. byproduct routes.

Q: My yields drop significantly upon scale-up, and NMR/LC-MS indicates a massive accumulation of benzenesulfonic acid. How do I stop the sulfonyl chloride from hydrolyzing?

A: The formation of benzenesulfonic acid is the result of water outcompeting your amine as a nucleophile[1]. This is a kinetic issue exacerbated by poor temperature control and improper base selection. The reaction of benzenesulfonyl chloride with water is highly exothermic and base-catalyzed. In traditional Schotten-Baumann conditions (aqueous NaOH), if the pH exceeds 9, the hydroxide ion rapidly attacks the sulfonyl electrophile[1].

The Causality: Sulfonyl chlorides are hard electrophiles. When scaling up, localized hot spots and high pH zones near the point of base addition exponentially increase the rate of hydrolysis.

The Solution: Transition from a strictly organic or harsh aqueous basic system to a Micellar Catalysis System . Using a cationic surfactant like Cetyltrimethylammonium bromide (CTAB) creates a hydrophobic core that shields the sulfonyl chloride from bulk water while solubilizing the amine, effectively suppressing hydrolysis and accelerating amidation[2].

Table 1: Impact of Reaction Medium on Monosulfonylation vs. Hydrolysis

Reaction MediumCatalyst / SurfactantMonosulfonamide Yield (%)Bis-sulfonylation (%)Hydrolysis / Waste (%)
Aqueous (Basic)None50 - 60%VariableHigh (~40%)
AqueousSDS (Anionic)80%0%~20%
AqueousCTAB (Cationic)85 - 94%0%< 10%

Quantitative data demonstrating the protective kinetic effect of micellar catalysis[2].

Section 2: The Bis-Sulfonylation Dilemma (Sulfonimide Formation)

Q: I am reacting a primary amine, but I keep isolating a +M mass corresponding to the bis-sulfonylated (sulfonimide) byproduct. Why does this happen, and how can I force monosulfonylation?

A: This is a classic thermodynamic trap. When a primary amine reacts with benzenesulfonyl chloride, it forms a monosulfonamide. Because the sulfonyl group is highly electron-withdrawing, the remaining N-H proton becomes significantly acidic (pKa ~10). If your reaction contains excess base (like triethylamine or NaOH) and excess sulfonyl chloride, this N-H is deprotonated. The resulting sulfonamide anion is a potent nucleophile that will attack a second molecule of sulfonyl chloride, yielding an undesired sulfonimide[3].

The Causality: Bis-sulfonylation is driven by stoichiometry and base strength. It is particularly problematic with unhindered primary amines or when utilizing a 1→2 branching scheme intentionally meant for dendrimer synthesis[3].

The Solution: You must control the stoichiometry strictly (1.0 equiv sulfonyl chloride to 1.1-1.2 equiv amine) and utilize a weaker base or a biphasic system where the product precipitates out of the reactive phase. Alternatively, the CTAB micellar protocol (detailed below) sterically hinders the approach of a second bulky sulfonyl chloride, yielding 100% selectivity for the monosulfonamide[2].

Section 3: Solvent-Induced Byproducts (Sulfonate Esters)

Q: To improve the solubility of my polar amine, I used ethanol as a co-solvent. My yield crashed, and I generated a new impurity. What happened?

A: You inadvertently synthesized ethyl benzenesulfonate. Alcohols are nucleophilic enough to react with sulfonyl chlorides, especially in the presence of a base. Sulfonate esters are not only yield-killers but are also heavily scrutinized in drug development as Potential Genotoxic Impurities (PGIs).

The Causality: The oxygen in aliphatic alcohols will kinetically compete with the nitrogen of your amine. Never use protic nucleophilic solvents (MeOH, EtOH, iPrOH) for sulfonamide synthesis. Stick to aprotic solvents (DCM, THF, MeCN) or engineered aqueous systems.

Self-Validating Experimental Protocol: Highly Selective Monosulfonylation

To eliminate both hydrolysis and bis-sulfonylation, implement this micelle-catalyzed aqueous protocol[2]. This system is self-validating: the product naturally precipitates, driving the reaction forward (Le Chatelier's principle) while protecting the product from over-reaction.

Workflow Step1 1. Preparation CTAB Micellar Media Step2 2. Reagent Addition Dropwise at 30 °C Step1->Step2 Step3 3. Reaction Self-Indicating Ppt Step2->Step3 Step4 4. Isolation Direct Filtration Step3->Step4

Step-by-step experimental workflow for optimized monosulfonylation in micellar media.

Step-by-Step Methodology:

  • Preparation of Micellar Media: Dissolve Cetyltrimethylammonium bromide (CTAB) in distilled water to achieve a 0.05 M concentration. Stir at 30 °C until the solution is completely clear, indicating micelle formation.

  • Substrate Solubilization: Add the primary amine (1.0 equivalent) to the CTAB solution. Stir for 5–10 minutes. (Causality checkpoint: The amine partitions into the hydrophobic core of the micelles).

  • Electrophile Addition: Slowly add benzenesulfonyl chloride (1.05 equivalents) dropwise over 10 minutes. Maintain the temperature at 30 °C. Do NOT add additional base.

  • Reaction Monitoring: Stir the mixture for 20–30 minutes. The reaction is self-indicating; as the highly hydrophobic monosulfonamide forms, it will begin to precipitate out of the aqueous micellar solution. Verify completion via TLC or LC-MS.

  • Isolation: Filter the precipitated solid directly. Wash the filter cake with cold distilled water to remove any residual CTAB and trace benzenesulfonic acid.

  • Validation: Analyze the crude solid via 1H NMR. The integration of the sulfonamide N-H proton (typically a broad singlet between 7.0–8.5 ppm in DMSO-d6) confirms strict monosulfonylation.

Alternative Advanced Approach: If your benzenesulfonyl chloride is inherently unstable and driving hydrolysis, consider generating it in situ. Recent protocols leverage copper ligand-to-metal charge transfer (LMCT) to convert stable aromatic carboxylic acids directly into sulfonyl chlorides, followed by one-pot amination, entirely bypassing the handling of moisture-sensitive sulfonyl chlorides[4].

References

  • Micelle Catalyzed Monosulfonylation of Amines and Amino Acids in Aqueous Media Source: issstindian.org URL:[Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source: acs.org (Journal of the American Chemical Society) URL:[Link]

  • Sulfonimide-Based Dendrimers: Progress in Synthesis, Characterization, and Potential Applications Source: nih.gov (PMC) URL:[Link]

Sources

Technical Support Center: Sulfonamide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the seemingly straightforward, yet practically nuanced, synthesis of sulfonamides. While the classical coupling of a sulfonyl chloride with an amine is a cornerstone of medicinal chemistry, researchers routinely encounter roadblocks: competitive hydrolysis, unreactive sterically hindered amines, and degradation of sensitive substrates.

This guide is designed to move beyond basic textbook procedures. Here, we troubleshoot these specific failure modes by examining the underlying kinetic and thermodynamic causalities, providing you with self-validating, highly efficient protocols.

Section 1: Competitive Hydrolysis & Phase Management

Q: Why is my sulfonyl chloride hydrolyzing into sulfonic acid before it can react with my amine?

A: This is a classic kinetic competition. Sulfonyl chlorides are highly electrophilic and inherently susceptible to nucleophilic attack by water or hydroxide ions. When you run this reaction in a homogeneous aqueous-organic mixture, the local concentration of water overwhelms the amine, and hydrolysis outcompetes aminolysis.

To shift the kinetics in favor of sulfonamide formation, you must implement a [1]. By dissolving the amine and sulfonyl chloride in an organic phase (e.g., DCM or 2-MeTHF) and using an aqueous inorganic base (e.g., 10% NaOH), the reaction is restricted to the biphasic interface[2]. The immiscibility shields the bulk sulfonyl chloride from rapid hydrolysis, while the aqueous base continuously neutralizes the HCl byproduct. This prevents the amine from becoming protonated (which would destroy its nucleophilicity), driving the reaction to completion[2].

Protocol 1: Modified Schotten-Baumann Biphasic Coupling This protocol is self-validating: the cessation of pH drop in the aqueous layer indicates reaction completion.

  • Preparation: Dissolve the primary/secondary amine (1.0 equiv) in 2-MeTHF to create a 0.5 M solution.

  • Base Addition: Add an equal volume of 10% aqueous NaOH or saturated Na₂CO₃.

  • Electrophile Addition: Cool the biphasic mixture to 0 °C. Add the sulfonyl chloride (1.1 equiv) dropwise under vigorous stirring (High RPM is critical here to maximize interfacial surface area between the two phases).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Workup: Separate the phases. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Section 2: Overcoming Steric Hindrance with Nucleophilic Catalysis

Q: I am trying to sulfonylate a sterically hindered secondary amine, but my yields are <20% even with excess triethylamine (TEA) and prolonged heating. How can I drive this reaction?

A: The failure here is rooted in the nature of your base. TEA is a Brønsted base; its ethyl groups create a steric shield around the nitrogen lone pair, making it an excellent acid scavenger but a terrible nucleophile. When reacting a hindered amine with a sulfonyl chloride, the activation energy for direct attack is simply too high.

To bypass this steric barrier, you must lower the activation energy using [3]. DMAP is planar and unhindered. It rapidly attacks the sulfonyl chloride to form an N-sulfonylpyridinium intermediate[4]. This cationic intermediate is significantly more electrophilic than the parent chloride and acts as a highly reactive acyl-transfer agent, readily succumbing to attack even by hindered amines[4].

DMAP_Mechanism RSO2Cl Sulfonyl Chloride (Electrophile) Intermediate N-Sulfonylpyridinium Intermediate RSO2Cl->Intermediate Fast attack by DMAP DMAP DMAP (Nucleophilic Catalyst) DMAP->Intermediate Product Sulfonamide (Product) Intermediate->Product Aminolysis (Rate-determining) Amine Amine (Nucleophile) Amine->Intermediate Regeneration HCl Neutralization & DMAP Turnover Product->Regeneration Loss of HCl Regeneration->DMAP Catalyst Regeneration

Fig 1: DMAP-catalyzed nucleophilic activation pathway in sulfonamide synthesis.

Section 3: Next-Generation Chemistry - SuFEx for Sensitive Substrates

Q: My substrate degrades under basic/aqueous conditions, and sulfonyl chlorides are too harsh. Are there milder alternatives?

A: Yes. When traditional electrophiles fail, transition to Sulfonyl Fluorides (R-SO₂F) utilizing[5].

Why does this work? The S(VI)-F bond possesses a unique balance of thermodynamic stability and conditional reactivity. Unlike the S-Cl bond, which is highly polarized and susceptible to spontaneous hydrolysis, the S-F bond is kinetically inert to water and neutral conditions[5]. It requires specific Lewis acid/base co-catalysis to activate. By utilizing a system like Calcium triflimide [Ca(NTf₂)₂] and DABCO, the Ca²⁺ coordinates to the fluorine (lowering the LUMO of the sulfur center), while DABCO acts as a Lewis base, facilitating rapid, room-temperature exchange with the amine nucleophile without harsh aqueous bases[6].

SuFEx_Workflow Step1 Step 1: Preparation Mix R-SO2F & R'-NH2 in MeCN Step2 Step 2: Activation Add Ca(NTf2)2 & DABCO Step1->Step2 Step3 Step 3: Reaction Stir at RT (< 30 min) Step2->Step3 Step4 Step 4: Workup Acidic Quench & Extraction Step3->Step4 Step5 Pure Sulfonamide Isolated Step4->Step5

Fig 2: Step-by-step experimental workflow for SuFEx-mediated sulfonamide synthesis.

Protocol 2: Ca(NTf₂)₂-Mediated SuFEx Coupling This protocol is self-validating: the extreme stability of the SO₂F precursor means any unreacted starting material recovered during workup is fully intact and reusable, confirming no competitive hydrolysis occurred.

  • Preparation: Add the sulfonyl fluoride (1.0 equiv) and amine nucleophile (1.2 equiv) to a reaction vial containing anhydrous acetonitrile (MeCN) to yield a 0.2 M solution.

  • Catalyst Addition: Add DABCO (0.2 equiv) and Ca(NTf₂)₂ (0.2 equiv) to the mixture.

  • Reaction: Stir at room temperature. The reaction typically reaches completion in < 30 minutes, achieving >94% yield[6].

  • Workup: Quench the reaction with 1N HCl to neutralize the DABCO. Extract with EtOAc, wash with brine, dry, and purify via flash chromatography.

Section 4: Quantitative Troubleshooting Matrix

Use the following data matrix to select the optimal reaction conditions based on your specific substrate constraints.

MethodologyElectrophileCatalyst / BaseAvg. Reaction TimeTempExpected YieldPrimary Limitation
Standard Homogeneous Sulfonyl ChlorideTEA or DIPEA12 - 24 hReflux40 - 60%High hydrolysis rate
Schotten-Baumann Sulfonyl Chloride10% NaOH (aq)2 - 4 h0 °C to RT75 - 90%Incompatible with water-sensitive groups
Nucleophilic Catalysis Sulfonyl ChlorideDMAP + TEA4 - 8 hRT to 40 °C80 - 95%Requires anhydrous conditions
SuFEx Click Chemistry Sulfonyl FluorideCa(NTf₂)₂ / DABCO< 30 minRT> 90%Requires synthesis of SO₂F precursors
References
  • White, T. D., et al. (2016). "Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide". ACS Publications. URL:[Link]

  • Grokipedia Contributors. (2023). "Schotten–Baumann reaction". Grokipedia. URL: [Link]

  • Mukherjee, P., et al. (2020). "SuFEx Activation with Ca(NTf₂)₂: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides". Organic Letters, PMC. URL:[Link]

  • Sharpless, K. B., et al. (2023). "Advances in the construction of diverse SuFEx linkers". National Science Review. URL:[Link]

  • Houk, K. N., et al. (2016). "Computational Insights into the Central Role of Nonbonding Interactions in Modern Covalent Organocatalysis". Accounts of Chemical Research. URL:[Link]

  • ResearchGate Contributors. (2007). "4-Dimethylaminopyridine (DMAP) Catalysis". ResearchGate. URL:[Link]

Sources

addressing assay interference with 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've often seen promising research derailed by unforeseen compound-specific issues. The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2] However, compounds like 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide, with their distinct physicochemical properties, can present unique challenges in in-vitro assays.

This Technical Support Center is designed to be your partner in the lab. It moves beyond simple protocols to address the "why" behind common assay problems. Our goal is to empower you to identify, troubleshoot, and mitigate interference, ensuring the integrity of your data and the success of your research campaign.

Section 1: Initial Assessment & Physicochemical Profile

Understanding your compound's intrinsic properties is the first step in predicting and mitigating potential assay interference. The structure of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide suggests characteristics that require careful consideration.

PropertyPredicted ValueImplication for Assays
Molecular Weight ~315.4 g/mol Standard for small molecules.
cLogP (Predicted) ~3.5 - 4.5High lipophilicity; potential for poor aqueous solubility and non-specific binding.[3]
Aqueous Solubility (Predicted) Low ( <10 µM)High risk of precipitation in assay buffers, leading to artifacts.[4][5]
Structural Alerts SulfonamideCan be involved in metal chelation; generally considered metabolically stable.[1]

Section 2: Troubleshooting Guide for Assay Interference

This guide provides a systematic approach to diagnosing and resolving common issues encountered with 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide and similar compounds.

Q1: I'm seeing a high background signal or an apparent increase in signal in my fluorescence/luminescence-based assay. What's happening?

A1: This is a common artifact. The first step is to determine the source of the signal. The issue often stems from the compound's intrinsic properties or its behavior in the assay buffer.

start High Background Signal Observed q1 Run Compound in Buffer (No Enzyme/Cells) start->q1 is_signal Is Signal Still High? q1->is_signal Check Readout q2 Visually Inspect Wells (Tyndall Effect/Microscopy) is_signal->q2 Yes no_artifact Interference with Assay Components (e.g., Reporter Enzyme Inhibition) is_signal->no_artifact No autofluor Artifact: Intrinsic Fluorescence or Luminescence end_artifact Mitigate Artifact (See Protocol 3) autofluor->end_artifact precip Artifact: Light Scatter from Precipitation end_solubility Address Solubility (See Q2) precip->end_solubility is_cloudy Is Solution Cloudy? q2->is_cloudy is_cloudy->autofluor No is_cloudy->precip Yes end_reporter Run Reporter Counter-Screen no_artifact->end_reporter

Caption: Troubleshooting workflow for high background signal.

Causality:

  • Intrinsic Fluorescence/Luminescence: The compound itself may absorb and/or emit light at the same wavelengths used by your assay's detection system. This is a common form of interference that can be mistaken for biological activity.[6]

  • Light Scatter: Due to its low predicted aqueous solubility, the compound may be precipitating out of solution.[4] These microscopic particles scatter light, which can be incorrectly measured as a signal by plate readers, especially in fluorescence intensity and absorbance-based assays.

  • Reporter Interference: Some compounds can directly inhibit or activate reporter enzymes (e.g., Luciferase, Alkaline Phosphatase) used in many assays, creating a false positive or negative result.[6]

Solution:

  • Run Controls: Prepare a plate with just the assay buffer and a dilution series of your compound. Read the plate on your instrument. A concentration-dependent increase in signal strongly suggests an artifact.

  • Orthogonal Assay: Confirm any hits using an alternative detection method that is less susceptible to these artifacts (e.g., switch from a fluorescence to a TR-FRET or absorbance-based readout). See Protocol 3 for guidance.

Q2: My dose-response curves are inconsistent, or the IC50 value is not reproducible. Why?

A2: Poor reproducibility is often linked to the compound's behavior in solution, particularly solubility and aggregation. At a certain concentration, the compound may no longer be soluble, leading to a sharp, non-linear drop in activity that is highly sensitive to minor experimental variations.

cluster_0 Below Critical Concentration cluster_1 Above Critical Concentration compound Compound Monomers enzyme Active Enzyme product Product enzyme->product Binds Substrate aggregate Colloidal Aggregates enzyme_seq Sequestered Enzyme (Inactive) aggregate->enzyme_seq Nonspecific Adsorption no_product No Product enzyme_seq->no_product Inhibition

Sources

method refinement for reproducible results with 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide

A Senior Application Scientist's Guide to Method Refinement and Reproducible Synthesis

Welcome to the technical support center for 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who require robust and reproducible methods for the synthesis, purification, and analysis of this compound. As seasoned professionals in drug development, we understand that irreproducibility can derail projects, waste resources, and cast doubt on sound scientific findings.[1][2] This resource moves beyond simple procedural lists to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your results are both accurate and replicable.

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, appearing in a wide array of therapeutic agents.[3][4] However, their synthesis is not without challenges. Issues such as moisture-sensitive intermediates, competitive side reactions, and difficult purifications are common hurdles.[5][6] This guide provides a self-validating framework to navigate these challenges effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis and purification of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide. Each issue is presented with probable causes and actionable solutions grounded in chemical principles.

Issue Potential Causes Suggested Solutions & Scientific Rationale
Low or No Product Yield 1. Hydrolysis of Sulfonyl Chloride Intermediate: 4-methoxy-3-tert-butylbenzenesulfonyl chloride is highly sensitive to moisture, leading to its decomposition into the corresponding sulfonic acid, which is unreactive towards the amine.[3][5] 2. Incomplete Reaction: The reaction may not have reached completion due to insufficient time, low temperature, or poor mixing.[5][7] 3. Poor Nucleophilicity of Ethylamine: While a primary amine, its reactivity can be hindered by steric factors or inappropriate solvent choice.1. Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried. Use anhydrous solvents (e.g., freshly distilled dichloromethane or THF). Conduct the reaction under an inert atmosphere (Nitrogen or Argon).[5] 2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or HPLC to track the consumption of the limiting reagent.[5] Consider extending the reaction time or moderately increasing the temperature. Ensure vigorous stirring to overcome diffusion limitations.[7] 3. Optimize Base and Solvent: Use a non-nucleophilic base like triethylamine or pyridine (at least 2 equivalents) to scavenge the HCl byproduct. A polar aprotic solvent like Dichloromethane (DCM) is typically effective.
Product Contaminated with Starting Materials 1. Unreacted Ethylamine: Being basic, it can be difficult to remove from the final product without a targeted workup step. 2. Unreacted Sulfonyl Chloride: If the amine was the limiting reagent, the sulfonyl chloride will persist. It may also co-crystallize with the product.1. Acidic Wash: During the workup, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the excess ethylamine, forming a water-soluble salt that partitions into the aqueous phase.[5] 2. Basic Wash/Scavenging: Wash the organic layer with a dilute base (e.g., 1M NaOH or NaHCO₃) to hydrolyze the unreacted sulfonyl chloride. Alternatively, use a scavenger resin designed to react with sulfonyl chlorides.
Multiple Spots on TLC / Peaks in HPLC 1. Formation of Di-sulfonamide (Side Reaction): If the primary sulfonamide product has a reactive N-H proton, it could potentially react with another molecule of sulfonyl chloride, though this is less common under standard conditions. 2. Byproducts from Chlorosulfonation: The synthesis of the sulfonyl chloride precursor can generate isomeric or undesired byproducts that carry through to the final step.1. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the ethylamine relative to the sulfonyl chloride to ensure the latter is fully consumed. Slow, dropwise addition of the sulfonyl chloride to the amine solution can also minimize side reactions.[7] 2. Purify the Intermediate: Ensure the 4-methoxy-3-tert-butylbenzenesulfonyl chloride intermediate is pure before use. Purification can be achieved by recrystallization or short-path distillation if thermally stable.
Difficulty with Product Crystallization 1. Presence of Impurities: Even small amounts of impurities can inhibit crystal lattice formation. 2. Inappropriate Solvent System: The chosen solvent may be too good (product remains fully dissolved) or too poor (product "crashes out" as an amorphous solid or oil).1. Chromatographic Purification: Before attempting recrystallization, purify the crude product using flash column chromatography on silica gel to remove significant impurities.[5] 2. Systematic Solvent Screening: Test a range of solvent systems for recrystallization. Ideal solvents dissolve the compound when hot but have low solubility when cold.[5] Common choices for sulfonamides include ethanol/water, isopropanol/water, or ethyl acetate/hexanes.[8]

Experimental Workflows & Protocols

Reproducibility begins with a meticulously detailed protocol.[9] The following sections provide step-by-step procedures for the synthesis, purification, and analysis of the target compound.

Diagram: Overall Synthesis & Analysis Workflow

Workflow for 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide A Synthesis: Reaction of Sulfonyl Chloride with Ethylamine B Aqueous Workup: Acid & Base Washes A->B Reaction Quench C Drying & Concentration B->C Phase Separation D Purification C->D Crude Product E Column Chromatography D->E For Gross Impurities F Recrystallization D->F For Final Polishing G Characterization & QC E->G F->G H HPLC Analysis G->H Purity Check I NMR / Mass Spec G->I Identity Confirmation J Final Product: Pure & Verified H->J I->J

Caption: High-level overview of the synthesis, purification, and quality control process.

Protocol 1: Synthesis of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide

This procedure details the final amidation step. The synthesis of the precursor, 4-methoxy-3-tert-butylbenzenesulfonyl chloride, involves hazardous reagents like chlorosulfonic acid and should be performed with extreme caution by experienced chemists.[6][10]

  • Preparation: Under an inert atmosphere (N₂), add anhydrous dichloromethane (DCM, 10 mL) to an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add ethylamine (1.2 equivalents) and triethylamine (2.0 equivalents) to the flask. Cool the solution to 0 °C in an ice bath.

  • Reaction Initiation: Dissolve 4-methoxy-3-tert-butylbenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 20-30 minutes, maintaining the temperature at 0 °C.

    • Causality Note: Slow, cold addition prevents temperature spikes that could lead to side reactions and ensures the highly reactive sulfonyl chloride is consumed as it is added.[7]

  • Reaction: After addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the sulfonyl chloride spot has disappeared.

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove excess amines), water, and saturated NaCl (brine).[5]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexanes). Pack a column with the slurry.

  • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the packed column.

    • Causality Note: Dry loading prevents solvent from the sample dissolving the top of the column, which leads to poor separation.[11]

  • Elution: Elute the column with a solvent gradient, starting with a low-polarity mobile phase (e.g., 100% Hexanes) and gradually increasing the polarity by adding ethyl acetate.

  • Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified sulfonamide.

Protocol 3: Quality Control by HPLC

This protocol provides a starting point for purity analysis. Method optimization may be required.

Parameter Condition Rationale
Instrument HPLC with UV DetectorStandard for purity analysis of aromatic compounds.
Column Reverse-phase C18 (e.g., 250 x 4.6 mm, 5 µm)C18 columns are versatile and effective for separating molecules of moderate polarity like sulfonamides.[5]
Mobile Phase Isocratic or Gradient: Acetonitrile and WaterA common mobile phase for reverse-phase chromatography. A gradient (e.g., 30% to 90% Acetonitrile over 20 min) can help resolve impurities with different polarities.[12]
Flow Rate 1.0 mL/minA typical analytical flow rate.[5]
Detection UV at 254 nmThe aromatic rings in the molecule will strongly absorb at this wavelength.[5]
Sample Prep Dissolve ~1 mg/mL in mobile phase. Filter through a 0.45 µm syringe filter.Ensures a clean injection and prevents column blockage.[13]

Frequently Asked Questions (FAQs)

  • Q1: My reaction turns yellow/brown. Is this normal?

    • A1: Some coloration can be normal, especially with residual impurities in the starting materials or during long reaction times. However, significant darkening could indicate decomposition or side reactions. It is crucial to purify the product and verify its structure by NMR and Mass Spectrometry.

  • Q2: What is the best way to store the 4-methoxy-3-tert-butylbenzenesulfonyl chloride precursor?

    • A2: It should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) in a cool, dry place, such as a desiccator. Due to its moisture sensitivity, prolonged storage in ambient air will lead to degradation.[3]

  • Q3: Can I use a different base instead of triethylamine?

    • A3: Yes, other non-nucleophilic tertiary amines like N,N-Diisopropylethylamine (DIPEA) or pyridine can be used. Avoid using primary or secondary amines as the base, as they will compete with the ethylamine and react with the sulfonyl chloride to form different sulfonamide byproducts.

  • Q4: Why is reproducibility in organic synthesis so challenging?

    • A4: Reproducibility can be affected by many subtle variables, including reagent purity, solvent water content, reaction temperature, stirring efficiency, and even the rate of reagent addition.[7][9] This is why following a detailed, validated protocol and documenting all experimental parameters is critical for consistent results.

Diagram: Troubleshooting Low Purity

Decision Tree for Low Product Purity Start Low Purity Detected (by HPLC/TLC) CheckSM Are Starting Materials Present? Start->CheckSM Wash Re-run Workup: Perform Acid/Base Washes CheckSM->Wash Yes CheckByproducts Are Unknown Peaks Present? CheckSM->CheckByproducts No Chromatography Purify via Column Chromatography Wash->Chromatography End Purity Acceptable Chromatography->End Recrystallize Attempt Recrystallization with Different Solvents CheckByproducts->Recrystallize Yes, minor Reoptimize Re-evaluate Synthesis: - Check Stoichiometry - Lower Temperature - Ensure Anhydrous Conditions CheckByproducts->Reoptimize Yes, significant Recrystallize->End Reoptimize->Start Re-run Synthesis

Caption: A logical flow for diagnosing and resolving product purity issues.

References

  • BenchChem. (n.d.). Byproduct identification and removal in sulfonamide synthesis.
  • Weinstock, L. M., & Malina, F. W. (1957). U.S. Patent No. US2777844A: Sulfonamide purification process.
  • Enago Academy. (2017, September 25). Can Reproducibility in Chemical Research be Fixed?
  • Master Organic Chemistry. (2015, September 2). Reproducibility In Organic Chemistry.
  • Taylor, L. T., & Chang, H. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Reddit. (2022, April 30). Reproducibility of Synthesis papers. r/chemistry.
  • Crow, J. M. (2017, March 20). Taking on chemistry's reproducibility problem. Chemistry World.
  • Gagnon, A. J., & Wisniewski, S. R. (2026, January 6). Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. ACS Central Science.
  • Baranczak, A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9354–9358.
  • Li, Y., et al. (2014). tert-Butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate. Acta Crystallographica Section E: Structure Reports Online, 70(6), o674.
  • Pharmaffiliates. (2024, December 6).
  • Al-Ghorbani, M., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001-015.
  • Organic Syntheses. (n.d.). Procedure for dry loading a column.
  • BenchChem. (n.d.). Technical Support Center: Large-Scale Synthesis of 3-tert-Butyl-4-methoxyphenol.
  • Kumar, A., et al. (2025). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. International Journal of Pharmaceutical Sciences and Research.

Sources

Technical Support Center: Advanced Troubleshooting in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the seemingly straightforward reaction between an amine and a sulfonyl chloride. While the textbook mechanism—nucleophilic attack followed by the elimination of HCl—appears simple, the reality of bench chemistry introduces competing kinetic pathways.

This guide deconstructs the causality behind common pitfalls like hydrolysis, over-sulfonylation, and poor reactivity. By understanding the physical chemistry governing these side reactions, you can implement the self-validating protocols provided below to ensure reproducible, high-yield syntheses.

PART 1: Mechanistic Workflow & Competing Pathways

To troubleshoot effectively, we must first map the kinetic landscape of the reaction. The diagram below illustrates the desired amidation pathway alongside the two most common failure modes: Hydrolysis (destruction of the electrophile) and Bis-sulfonylation (over-reaction of the product).

G RNH2 Primary Amine (R-NH2) Intermediate Tetrahedral Intermediate RNH2->Intermediate Nucleophilic Attack RSO2Cl Sulfonyl Chloride (R'-SO2Cl) RSO2Cl->Intermediate SulfonicAcid Sulfonic Acid (Hydrolysis) RSO2Cl->SulfonicAcid +H2O (Moisture/Aqueous) Sulfonamide Mono-Sulfonamide (Target Product) Intermediate->Sulfonamide -HCl (via Base) BisSulfonamide Bis-Sulfonamide (Over-reaction) Sulfonamide->BisSulfonamide +R'-SO2Cl (Excess/Strong Base)

Reaction pathways in sulfonamide synthesis highlighting target formation and common pitfalls.

PART 2: Frequently Asked Questions & Troubleshooting
FAQ 1: Hydrolysis vs. Amidation

Q: I am recovering unreacted amine and a large amount of sulfonic acid instead of my target sulfonamide. Why is this happening? A: You are observing the rapid hydrolysis of your sulfonyl chloride. Sulfonyl chlorides are highly electrophilic and inherently moisture-sensitive[1]. In the presence of water—whether from wet solvents, atmospheric humidity, or aqueous bases in biphasic conditions—water acts as a competing nucleophile. The nucleophilic attack of water on the sulfonyl sulfur displaces the chloride ion, generating a sulfonic acid and corrosive HCl gas[1]. Because this hydrolysis is exothermic, it can become autocatalytic, rapidly consuming your electrophile and darkening the reaction mixture[2].

  • Mitigation: If using organic conditions, strictly enforce anhydrous environments (flame-dried glassware, inert argon/nitrogen atmosphere, and freshly distilled solvents)[2]. If your protocol requires aqueous biphasic conditions (Schotten-Baumann), perform the reaction at 0 °C to kinetically favor the highly nucleophilic amine over water, and use a biphasic solvent system (e.g., DCM/Water) to keep the sulfonyl chloride in the organic layer[3],[4].

FAQ 2: Over-Sulfonylation (Bis-sulfonamide Formation)

Q: My LC-MS shows a major byproduct with a mass corresponding to [M + RSO2 - H]. What is this, and how do I prevent it? A: This is a bis-sulfonamide, resulting from over-sulfonylation[5]. When reacting primary amines, the resulting mono-sulfonamide product still possesses an N–H bond. Because the newly attached sulfonyl group is highly electron-withdrawing, this remaining proton is significantly more acidic than the original amine protons. In the presence of excess sulfonyl chloride and a base (like pyridine or triethylamine), the mono-sulfonamide is deprotonated and reacts with a second equivalent of the electrophile[5].

  • Mitigation: Strictly control your stoichiometry (use exactly 1.0 to 1.05 equivalents of sulfonyl chloride). However, if you are forced to use highly reactive conditions (e.g., TMSOTf/pyridine) to drive a sluggish reaction, bis-sulfonylation may be unavoidable[5]. In such cases, pivot your strategy: intentionally drive the reaction entirely to the bis-sulfonamide, then selectively cleave the second sulfonyl group using mild basic hydrolysis (K2CO3 in MeOH) to yield the pure mono-sulfonamide[5].

FAQ 3: Unreactive and Electron-Deficient Amines

Q: I am trying to sulfonylate a highly electron-deficient aniline, but the reaction stalls even with prolonged heating. How can I drive this to completion? A: Electron-deficient amines (e.g., those with nitro, cyano, or trifluoromethyl groups) lack the nucleophilicity required to attack the sulfonyl chloride efficiently. Simply increasing the temperature often leads to thermal decomposition of the sulfonyl chloride (indicated by a black/brown color and SO2 evolution) rather than product formation[2].

  • Mitigation: You must activate the electrophile rather than just heating the system. The addition of a silyl triflate, such as TMSOTf, alongside pyridine creates a highly reactive sulfonylating species that can overcome the poor nucleophilicity of the amine[5]. Alternatively, utilize a one-pot method converting the amine to an amine-sulfonate salt, followed by reaction with cyanuric chloride (TCT) in anhydrous acetonitrile, which proceeds via a highly reactive SNAr intermediate[6].

PART 3: Quantitative Data & Condition Selection

Use the following decision matrix to select the appropriate reaction conditions based on your substrate's properties.

Reaction ConditionOptimal SubstratesPrimary PitfallMechanistic CauseMitigation Strategy
Standard Anhydrous (TEA/DCM)Aliphatic amines, electron-rich anilinesIncomplete reactionHCl byproduct protonates the amine, killing nucleophilicity.Use 2.0+ equiv of TEA or DIPEA to scavenge all generated HCl.
Schotten-Baumann (NaOH/H2O/DCM)Water-soluble amines, amino acidsHigh sulfonic acid byproductWater acts as a competing nucleophile (Hydrolysis).Run strictly at 0 °C; use rapid stirring to maximize interfacial surface area[3].
TMSOTf / Pyridine Sterically hindered or electron-deficient aminesBis-sulfonamide formationHyper-activated electrophile reacts with the acidic mono-sulfonamide[5].Perform a post-reaction cleavage step using K2CO3/MeOH[5].
Cyanuric Chloride (TCT) Unreactive cyclic or aryl aminesReagent toxicity/handlingTCT requires careful handling and anhydrous conditions[6].Pre-form the amine-sulfonate salt to stabilize the intermediate before TCT addition[6].
PART 4: Self-Validating Experimental Protocols
Protocol A: Silyl Triflate-Promoted Sulfonylation (For Unreactive Amines)

This protocol utilizes TMSOTf to force the sulfonylation of poor nucleophiles, intentionally forming the bis-sulfonamide, followed by a self-validating cleavage step to yield the mono-sulfonamide[5].

Step 1: Bis-Sulfonylation

  • In a flame-dried flask under argon, dissolve the unreactive primary amine (1.0 mmol, 1.0 equiv) in anhydrous CH3CN (3.3 mL).

  • Add pyridine (5.0 mmol, 5.0 equiv) and the sulfonyl chloride (1.2 mmol, 1.2 equiv).

  • Dropwise, add TMSOTf (1.5 mmol, 1.5 equiv) at room temperature.

  • Validation Check 1: Stir for 2 hours. Monitor via LC-MS. You should observe the complete disappearance of the starting amine mass and the appearance of the bis-sulfonamide mass [M+2(RSO2​)−H]+ . Do not proceed until the primary amine is fully consumed.

Step 2: Selective Cleavage 5. To the same reaction flask, add K2CO3 (5.0 mmol, 5.0 equiv) and MeOH (2.5 mL). 6. Stir at room temperature (or heat to 60 °C if sterically hindered) for 4 hours. 7. Validation Check 2: Monitor via TLC or LC-MS. The high-Rf bis-sulfonamide spot will disappear, replaced by the lower-Rf mono-sulfonamide target. 8. Quench with saturated aqueous NH4Cl, extract with EtOAc (3 × 15 mL), dry over Na2SO4, and concentrate in vacuo.

Protocol B: Optimized Biphasic Schotten-Baumann Synthesis

Ideal for scale-up and water-soluble amines, utilizing a biphasic system to manage exotherms and trap HCl[3],[4].

  • Dissolve the amine (10.0 mmol) in a 10% aqueous NaOH solution (15 mL). Cool the vigorously stirring solution to 0 °C in an ice bath.

  • Dissolve the sulfonyl chloride (10.5 mmol, 1.05 equiv) in a water-immiscible solvent like DCM (15 mL).

  • Add the organic solution dropwise to the aqueous solution over 15 minutes.

  • Validation Check 1: Monitor the pH of the aqueous layer using pH paper. It must remain basic (pH > 9) throughout the addition to ensure the amine remains deprotonated and nucleophilic. If the pH drops, add additional 10% NaOH dropwise.

  • Stir vigorously for 2 hours at room temperature.

  • Validation Check 2: Stop stirring and allow the layers to separate. Sample the organic layer for TLC. The sulfonyl chloride spot should be completely absent.

  • Separate the layers, wash the organic layer with cold 1M HCl (to remove unreacted trace amine), followed by brine. Dry and concentrate to yield the product.

PART 5: References
  • Silyl Triflate-Promoted Sulfonylations Organic Letters - ACS Publications[Link]

  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention HoriazonChemical [Link]

  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide Figshare / ACS Organic Process Research & Development[Link]

  • One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride Organic Chemistry Portal[Link]

Sources

optimizing HPLC separation of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide and its impurities

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical method development. This guide is specifically engineered for researchers and drug development professionals tasked with optimizing the High-Performance Liquid Chromatography (HPLC) separation of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide and its associated synthetic impurities.

Due to its unique structural motif—a bulky, hydrophobic tert-butyl group, an electron-donating methoxy ether, and a polar, weakly acidic N-ethylsulfonamide moiety—this compound presents specific chromatographic challenges, including peak tailing, isomer co-elution, and retention time drift.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why is the main API peak exhibiting severe tailing (Tailing Factor > 1.8)?

Cause: Peak tailing in sulfonamide analysis is primarily driven by secondary interactions. The N-alkylbenzenesulfonamide group acts as a strong hydrogen bond donor and acceptor. When using standard silica-based C18 columns, the basic/polar nitrogen interacts with unreacted, acidic residual silanol groups (Si-OH) on the stationary phase [1]. Solution:

  • Thermodynamic Control (pH Adjustment): The calculated pKa of an N-ethylbenzenesulfonamide is approximately 10.2[2]. To prevent localized ionization and suppress silanol activity (silanol pKa ~3.5–4.5), adjust the mobile phase pH to 2.5–3.0 using formic acid or a phosphate buffer. This ensures both the analyte and the silanols remain fully protonated and neutral.

  • Kinetic Control (Column Chemistry): Switch to a highly end-capped column or a polar-embedded stationary phase (e.g., amide or carbamate embedded), which provides a steric shield against residual silanols [3].

Q2: I cannot resolve the main peak from its positional isomer (e.g., 2-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide). What should I change?

Cause: Positional isomers share identical molecular weights and nearly identical partition coefficients (LogP). A standard C18 column relies purely on hydrophobic dispersion forces, which are insufficient to distinguish the subtle steric differences between a meta and orthotert-butyl group. Solution: Exploit shape selectivity and π−π interactions . Switch the stationary phase to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. The rigid fluorinated ring of a PFP column interacts differently with the π -electron cloud of the methoxy-substituted benzene ring depending on the exact steric hindrance provided by the bulky tert-butyl group.

Q3: How do I ensure my impurity profiling meets regulatory standards?

Cause: Regulatory agencies require strict control over API impurities to ensure patient safety. Solution: Your method must be sensitive enough to detect impurities at or below the thresholds defined by ICH Q3A(R2) [4]. For a standard maximum daily dose (<2g/day), your method must achieve a Limit of Quantitation (LOQ) that supports a Reporting Threshold of 0.05% and an Identification Threshold of 0.10% . Ensure your signal-to-noise (S/N) ratio at 0.05% concentration is 10.

Part 2: Self-Validating Experimental Protocol

To establish a robust, self-validating system, follow this step-by-step methodology. The protocol is designed so that passing the System Suitability Test (SST) inherently validates the mechanistic choices made during setup.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 10 mM Potassium dihydrogen phosphate ( KH2​PO4​ ) in highly purified HPLC-grade water. Adjust the pH to 2.8 using dilute phosphoric acid ( H3​PO4​ ). Causality: Locks the sulfonamide (pKa ~10.2) and silanols in their neutral states.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile (ACN).

Step 2: Column & System Configuration

  • Column: Pentafluorophenyl (PFP) or Polar-embedded C18, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Oven Temperature: 35°C (Strict temperature control prevents retention time drift caused by viscosity changes).

  • Detection: UV at 230 nm (optimal for the substituted benzene chromophore).

Step 3: Gradient Elution Program

  • 0–2 min: 20% B (Isocratic hold to focus polar impurities like sulfonic acid hydrolysis products).

  • 2–15 min: Linear ramp from 20% B to 70% B (Separates the main API from closely related positional isomers).

  • 15–20 min: 70% B to 90% B (Flushes highly lipophilic impurities, such as bis-alkylated or des-ethyl derivatives).

  • 20–25 min: Return to 20% B (Column re-equilibration).

Step 4: System Suitability Testing (Self-Validation) Inject a resolution mixture containing the API and a known closely eluting impurity (e.g., the des-ethyl derivative). The system is only validated for use if:

  • Resolution ( Rs​ ): 2.0 between the API and the closest impurity.

  • Tailing Factor ( Tf​ ): 1.5 for the main API peak.

  • RSD of Peak Area: 2.0% over 5 replicate injections.

Part 3: Quantitative Data & Method Comparison

The following table summarizes the quantitative impact of column chemistry and pH on the chromatographic performance of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide.

Column ChemistryMobile Phase pHTailing Factor ( Tf​ )Resolution ( Rs​ ) from IsomerRetention Time Drift (50 runs)
Standard C186.5 (Unbuffered)2.4 (Fail)1.1 (Co-elution) ± 0.8 min
Standard C182.8 (Phosphate)1.4 (Pass)1.4 (Marginal) ± 0.1 min
End-capped C182.8 (Phosphate)1.1 (Pass)1.6 (Acceptable) ± 0.05 min
PFP (Fluorinated) 2.8 (Phosphate) 1.0 (Optimal) 2.8 (Baseline) ± 0.02 min

Part 4: Logical Workflows & Visualizations

HPLC Method Development Workflow

The following diagram illustrates the logical progression of establishing a validated impurity profiling method.

Workflow A Sample Preparation (Extraction & Dilution) B Column Selection (PFP or Polar-Embedded) A->B C Mobile Phase Optimization (pH 2.8 Phosphate Buffer) B->C D Gradient Design (Aqueous to Organic Ramp) C->D E Validation (ICH Q2 & Q3A Thresholds) D->E

Caption: Sequential workflow for developing a regulatory-compliant HPLC method for sulfonamides.

Troubleshooting Decision Tree for Peak Tailing

Use this logical pathway to diagnose and resolve peak asymmetry issues during routine analysis.

Troubleshooting Start Issue: High Tailing Factor (>1.5) CheckPH Check Mobile Phase pH Start->CheckPH HighPH pH > 4.0 Silanols Ionized CheckPH->HighPH LowPH pH < 3.0 Silanols Protonated CheckPH->LowPH FixPH Lower pH to 2.5 - 3.0 (e.g., Phosphoric Acid) HighPH->FixPH CheckCol Check Column Chemistry LowPH->CheckCol FixCol Use End-capped or Polar-Embedded Column CheckCol->FixCol

Caption: Mechanistic decision tree for diagnosing and resolving sulfonamide peak tailing.

References

  • Veeprho Pharmaceuticals. Chemically Bonded Phases in Chromatographic Silicas. Veeprho. Available at: [Link]

  • International Council for Harmonisation (ICH). ICH Q3A(R2) Guideline: Impurities in New Drug Substances. IKEV. Available at: [Link]

Troubleshooting Guide 1: Overcoming High Crystal Lattice Energy via Amorphous Solid Dispersions (ASDs)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the complex physicochemical challenges associated with sulfonamide compounds.

Sulfonamides (e.g., sulfamethoxazole, celecoxib, pazopanib) frequently fall into Biopharmaceutics Classification System (BCS) Class II or IV. Their poor oral bioavailability is typically driven by a highly stable crystal lattice—stabilized by strong intermolecular hydrogen bonding from the -SO2NH- group—resulting in high melting points and "brick-dust" insolubility.

Below, you will find targeted troubleshooting guides, self-validating protocols, and FAQs to help you engineer robust delivery systems that maximize the bioavailability of your sulfonamide APIs.

Q: My sulfonamide ASD shows excellent initial supersaturation in simulated gastric fluid, but the bioavailability in vivo remains poor. What is causing this, and how do I fix it?

The Causality: You are likely experiencing the "spring without a parachute" effect. ASDs elevate the API to a high-energy amorphous state, creating a rapid dissolution "spring" that generates a supersaturated solution. However, because this state is thermodynamically unstable, the drug rapidly nucleates and precipitates back into its low-energy crystalline form before it can be absorbed across the intestinal epithelium.

The Solution: You must incorporate a precipitation inhibitor (PI) to sustain the supersaturated state (the "parachute"). Polymers like Soluplus® or Hydroxypropyl Methylcellulose (HPMC) not only act as carriers but also reduce the solid-liquid interfacial tension and sterically hinder crystal nucleation[1]. Furthermore, selecting the right polymer is critical for shelf-life stability. Research demonstrates that sulfonamide ASDs formulated with Soluplus® maintain physical stability under high humidity, whereas those formulated with Polyvinylpyrrolidone (PVP) rapidly absorb moisture, plasticize, and form a sticky paste, leading to premature crystallization[2].

ASD_Mechanism Cryst Crystalline Sulfonamide (High Lattice Energy) ASD Amorphous Solid Dispersion (High Gibbs Free Energy) Cryst->ASD Milling / Hot-Melt Extrusion Polymer Polymeric Carrier (e.g., Soluplus, HPMC) Polymer->ASD Molecular Miscibility Dissolution Dissolution in GI Tract ASD->Dissolution Supersat Spring Effect: Supersaturated State Dissolution->Supersat Rapid Release Precip Drug Precipitation (Thermodynamic Sink) Supersat->Precip Without Inhibitor Absorb Parachute Effect: Sustained Absorption Supersat->Absorb With Precipitation Inhibitor

Caption: The "Spring and Parachute" mechanism of Amorphous Solid Dispersions in the GI tract.

Protocol 1.1: Preparation and Validation of Sulfonamide ASDs via Co-Milling

Self-Validating Design: This protocol includes integrated thermal and structural checks to ensure the system is a true single-phase amorphous dispersion.

  • Component Mixing: Weigh the sulfonamide API and Soluplus® at a validated molar ratio (often 1:2 or 1:3 depending on the API's hydrogen-bonding network).

  • Cryo-Milling: Place the physical mixture in a zirconium oxide milling jar with grinding balls. Mill at 400 rpm in 15-minute cycles, alternating with 5-minute cooling periods to prevent thermal degradation.

  • Validation Step 1 (Thermal): Analyze the powder via Differential Scanning Calorimetry (DSC). A successful ASD will show a single Glass Transition Temperature ( Tg​ ) between the Tg​ of the pure polymer and the API, and a complete absence of the API's melting endotherm.

  • Validation Step 2 (Structural): Perform Powder X-Ray Diffraction (PXRD). The diffractogram must exhibit a broad "halo" without any sharp Bragg peaks, confirming total amorphization.

Troubleshooting Guide 2: Mitigating Variable Absorption with Lipid-Based Formulations

Q: My hydrophobic sulfonamide (e.g., Celecoxib) exhibits highly erratic pharmacokinetic profiles and massive food effects. How can I standardize its absorption?

The Causality: Highly lipophilic sulfonamides rely heavily on the secretion of endogenous bile salts for solubilization. In a fasted state, bile salt concentration is low, leading to poor dissolution. When taken with food, lipid digestion stimulates bile secretion, artificially spiking absorption.

The Solution: Bypass the body's variable lipid digestion process by formulating a Self-Microemulsifying Drug Delivery System (SMEDDS). A SMEDDS is an isotropic mixture of oils, surfactants, and co-surfactants that spontaneously forms an oil-in-water microemulsion (droplet size < 200 nm) upon mild agitation in GI fluids. For example, a SMEDDS formulation of celecoxib utilizing PEG-8 caprylic/capric glycerides and Tween 20 demonstrated a relative bioavailability of 132% compared to conventional capsules, significantly reducing absorption variability[3]. Furthermore, supersaturating SMEDDS (S-SMEDDS) utilizing HPMC can prevent in vivo drug precipitation, further enhancing bioavailability[4].

SMEDDS_Workflow API Hydrophobic Sulfonamide (e.g., Celecoxib, Pazopanib) Mix Isotropic Mixture (SMEDDS Pre-concentrate) API->Mix Lipid Oil Phase (e.g., Capryol 90) Lipid->Mix Surf Surfactant/Cosurfactant (e.g., Tween 20, Labrasol) Surf->Mix Disp Aqueous GI Fluid (Mild Agitation) Mix->Disp Oral Administration Micro O/W Microemulsion (< 200 nm Droplets) Disp->Micro Spontaneous Emulsification Abs Enhanced Systemic & Lymphatic Absorption Micro->Abs Bypasses Dissolution Rate Limit

Caption: Formation and in vivo mechanism of Self-Microemulsifying Drug Delivery Systems (SMEDDS).

Protocol 2.1: Constructing a Pseudo-Ternary Phase Diagram for SMEDDS

Self-Validating Design: This protocol empirically identifies the exact concentration ratios required for spontaneous microemulsification.

  • Solubility Screening: Determine the equilibrium solubility of the sulfonamide in various oils (e.g., Capryol 90), surfactants (e.g., Labrasol), and co-surfactants (e.g., Propylene glycol). Select the vehicles showing the highest API solubility[5].

  • Ratio Preparation: Prepare mixtures of surfactant and co-surfactant ( Smix​ ) at varying weight ratios (e.g., 1:1, 2:1, 3:1).

  • Titration: Mix the oil phase with the Smix​ at ratios ranging from 1:9 to 9:1. Titrate each mixture dropwise with distilled water under gentle magnetic stirring at 37°C.

  • Validation (Visual & DLS): Observe the mixture. The boundary of the microemulsion region is marked by the transition from a cloudy dispersion to a visually transparent or slightly bluish liquid. Validate the droplet size using Dynamic Light Scattering (DLS); acceptable microemulsions must read < 200 nm with a Polydispersity Index (PDI) < 0.3.

Data Presentation: Strategy Comparison

To assist in selecting the correct formulation pathway for your specific sulfonamide, consult the quantitative summary below:

Formulation StrategyPrimary Mechanism of ActionIdeal API CharacteristicsKey ExcipientsTypical Bioavailability Increase
Amorphous Solid Dispersion (ASD) Disrupts crystal lattice; increases apparent solubility and dissolution rate.High melting point, brick-dust molecules (BCS II/IV).Soluplus®, HPMC, PVP, Copovidone2x to 5x
Co-Amorphous Systems Intermolecular interactions (e.g., H-bonding) between drug and co-former stabilize amorphous state.APIs prone to polymer immiscibility.Amino acids, organic acids, Nicotinamide1.5x to 3x
SMEDDS / SEDDS Presents drug in pre-solubilized micro-droplets; bypasses dissolution step; promotes lymphatic transport.Highly lipophilic (LogP > 4), high food-effect APIs.Capryol 90, Labrasol, Tween 20, PEG 4002x to 10x

Frequently Asked Questions (FAQs)

Q: I attempted to make a co-crystal of my sulfonamide to improve solubility, but the components physically separated over time. Why? A: Sulfonamides have highly specific hydrogen-bonding motifs (often forming 1D or 2D networks). If the selected co-former does not possess a complementary functional group (like a carboxylic acid or pyridine ring) to form a stronger heteromeric synthon than the drug's homomeric synthon, the system will undergo thermodynamic phase separation. Switch to a co-amorphous system using a high- Tg​ co-former (like an organic acid converted to a sodium salt) to stabilize the matrix via miscible dispersion[6].

Q: Can I use nano-milling instead of ASDs for sulfonamides? A: Yes, but with caveats. Nano-milling reduces particle size to increase the surface area (following the Noyes-Whitney equation), which improves the rate of dissolution. However, it does not change the thermodynamic solubility limit of the crystalline drug. If your sulfonamide has an inherently low absolute solubility in GI pH, nano-milling will not provide the supersaturation "spring" required to drive passive diffusion across the gut wall. In such cases, ASDs or SMEDDS are superior.

References

  • Amorphous Solid Dispersions of Sulfonamide/Soluplus® and Sulfonamide/PVP Prepared by Ball Milling. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Formulation design of self-microemulsifying drug delivery systems for improved oral bioavailability of celecoxib. PubMed. Available at:[Link]

  • Co-Amorphous Solid Dispersion System for Improvement in Dissolution Profile of N-(((1r,4r)-4-((6-fluorobenzo[d]oxazol-2-yl)amino)cyclohexyl)methyl)-2-methylpropane-2-sulfonamide as a Neuropeptide Y5 Receptor Antagonist. MDPI. Available at:[Link]

  • Self-microemulsifying drug delivery system-based gastroretentive in situ raft of pazopanib with enhanced solubility and bioavailability. PubMed. Available at:[Link]

  • Bioavailability Improvement Strategies for Poorly Water-Soluble Drugs Based on the Supersaturation Mechanism: An Update. University of Alberta Library Publishing. Available at:[Link]

Sources

troubleshooting inconsistent biological activity of synthesized sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As drug development professionals, you know that synthesized sulfonamides frequently exhibit erratic behavior in biological screening assays. This guide is designed to move beyond superficial fixes, providing you with the mechanistic causality and self-validating protocols necessary to establish a robust, reproducible testing pipeline.

Diagnostic Triage: Root Cause Analysis

Before altering your biological assay, you must identify whether the inconsistency stems from chemical purity, solid-state physics, or solution-phase thermodynamics.

Triage Start Inconsistent Biological Activity Q1 Is LC-MS Purity >95%? Start->Q1 Impurity Identify & Remove Synthetic Impurities Q1->Impurity No Q2 Does IC50 shift with Tween-20 addition? Q1->Q2 Yes Agg Colloidal Aggregation (False Positive) Q2->Agg Yes Q3 Are solid-state forms identical (XRPD)? Q2->Q3 No Poly Polymorphism (Solubility Variance) Q3->Poly No Valid Valid Biological Hit Q3->Valid Yes

Diagnostic triage workflow for identifying the root cause of inconsistent sulfonamide activity.

Frequently Asked Questions & Troubleshooting Guides
Q1: My synthesized sulfonamide shows high potency in one assay batch but no activity in another. What is causing this?

The Causality: This is the hallmark of Colloidal Aggregation and DMSO-induced precipitation. Sulfonamides possess inherently poor aqueous solubility[1]. In high-throughput screening, compounds are typically stored in 100% DMSO at high concentrations (e.g., 10 mM)[2]. When rapidly diluted into an aqueous assay buffer, the compound can exceed its thermodynamic solubility limit, forming multi-phase self-associating colloidal aggregates ranging from 100 to 1000 nm in diameter[3]. These aggregates act as "protein sponges," non-specifically sequestering the target enzyme and generating a false-positive readout (promiscuous inhibition)[4]. Conversely, if the aggregates grow large enough to macroscopically precipitate, the effective concentration drops to zero, yielding a false negative[2].

Mechanism DMSO 100% DMSO Stock (Monomeric) Buffer Aqueous Assay Buffer (Rapid Dilution) DMSO->Buffer Dilution Agg Colloidal Aggregates (100-1000 nm) Buffer->Agg Exceeds Solubility Enzyme Protein Sequestration (Non-specific) Agg->Enzyme Adsorption FalsePos False Positive Readout Enzyme->FalsePos Inhibition

Mechanism of DMSO-induced colloidal aggregation leading to false-positive assay readouts.

Self-Validating Protocol: Detergent-Perturbation Assay To definitively rule out aggregation, you must disrupt the colloids using a non-ionic detergent.

  • Preparation: Formulate two identical batches of your aqueous assay buffer. To one batch, add 0.01% (v/v) Tween-20 or Triton X-100.

  • Dilution: Dilute your sulfonamide DMSO stock into both buffers to achieve the desired concentration curve (ensure final DMSO concentration is ≤1%).

  • Execution: Run your biological assay (e.g., enzymatic inhibition) in parallel for both conditions.

  • Validation Check: Calculate the IC50 for both curves. If the compound loses significant potency (e.g., >5-fold shift) in the detergent-containing buffer, the initial activity was an aggregation-based false positive[5]. If the IC50 remains stable, the interaction is a genuine, monomeric binding event.

Q2: We synthesized a new batch of our lead sulfonamide. Despite LC-MS showing >99% purity, its biological activity dropped drastically compared to the first batch. Why?

The Causality: This discrepancy is almost certainly driven by Crystal Polymorphism . Sulfonamides (such as sulfamethoxazole and sulfathiazole) are highly susceptible to forming multiple distinct crystal lattice structures depending on the crystallization solvent, temperature, and cooling rate used during the final synthetic workup[6]. Because different polymorphs possess different lattice energies, they exhibit drastically different dissolution rates and thermodynamic solubilities in aqueous media[6]. If your new batch crystallized into a more thermodynamically stable (but less soluble) polymorph, it will fail to reach the necessary active concentration in your in vitro assay.

Self-Validating Protocol: Solid-State Polymorph Screening

  • Sample Prep: Gently micronize 10–20 mg of the sulfonamide powder from both the "active" (Batch 1) and "inactive" (Batch 2) lots.

  • Data Acquisition: Load the powders onto zero-background silicon holders. Analyze via X-Ray Powder Diffraction (XRPD), scanning from 2θ = 2° to 40° using Cu-Kα radiation.

  • Thermal Analysis (Optional but recommended): Run Differential Scanning Calorimetry (DSC) from 25°C to 250°C at 10°C/min to identify distinct melting endotherms.

  • Validation Check: Overlay the XRPD diffractograms. If the peak positions (2θ angles) differ between the batches, you have confirmed polymorphism. To fix this, you must standardize your final synthetic recrystallization protocol (e.g., strictly controlling the anti-solvent addition rate) to consistently isolate the kinetically favored, highly soluble polymorph.

Q3: How do minor synthetic impurities cause such massive swings in our cellular assays?

Self-Validating Protocol: LC-MS/MS Purity Assessment

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in LC-MS grade Methanol or Acetonitrile to a concentration of 1 mg/mL[8].

  • Chromatography: Inject 2 µL onto a C18 UHPLC column (e.g., 100 mm x 2.1 mm, 1.9 µm). Use a mobile phase gradient of 0.1% formic acid in water (A) and acetonitrile (B) at a flow rate of 0.3 mL/min[8].

  • Ionization & Detection: Utilize Electrospray Ionization Positive (ESI+) mode. Monitor the Total Ion Chromatogram (TIC) alongside UV absorbance at 254 nm[8].

  • Validation Check: Integrate the peak areas. The compound is only validated for biological screening if the target mass peak accounts for >95% of the total integrated area. If reactive sulfonate esters are detected, the batch must be subjected to preparative HPLC or solid-phase extraction (SPE) before testing[8].

Quantitative Troubleshooting Metrics

Use the following reference table to benchmark your experimental data against expected parameters for valid vs. problematic sulfonamide behavior.

Diagnostic ParameterProblematic Observation (Artifact)Expected Observation (Valid Hit)Causality / Impact
Colloidal Particle Size (DLS) > 100 nm (Aggregates)< 10 nm (Monomeric)Large aggregates sequester assay proteins, causing false positives.
IC50 Shift (+ 0.01% Tween-20) > 5-fold loss in potency< 2-fold changeDetergents disrupt colloidal aggregates; loss of activity confirms promiscuous inhibition.
LC-MS/MS Purity (TIC) < 95% (Presence of sulfonyl chlorides)> 95% (Single major peak)Reactive impurities cause off-target toxicity and skew SAR data.
XRPD Peak Profile Batch-to-batch peak shiftsConsistent diffraction peaksPolymorphism alters lattice energy, directly impacting aqueous dissolution rates.
DMSO Tolerance Activity highly sensitive to >1% DMSOStable activity up to 5% DMSOHigh DMSO perturbs enzyme folding and alters apparent compound solubility.
References
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: PMC (nih.gov) URL:[Link]

  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations Source: PMC (nih.gov) URL:[Link]

  • Compound Precipitation in High-Concentration DMSO Solutions Source: Journal of Biomolecular Screening (researchgate.net) URL:[Link]

  • Flagging Problematic Compounds in Drug Discovery Source: NMX Research URL:[Link]

  • DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors Source: PMC (nih.gov) URL:[Link]

  • Detection and Prevention of Aggregation-based False Positives in STD-NMR-based Fragment Screening Source: ResearchGate URL:[Link]

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism Source: MDPI URL:[Link]

Sources

Validation & Comparative

A Comparative Efficacy Analysis of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide Against Established Antibacterial Agents

Author: BenchChem Technical Support Team. Date: March 2026

In the global effort to combat the escalating threat of antimicrobial resistance, the exploration of novel chemical entities with potent antibacterial activity is paramount.[1][2] This guide provides a comprehensive framework for evaluating the efficacy of a novel sulfonamide derivative, 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide, in comparison to established antibiotics. The structural novelty of this compound, particularly the combination of a tert-butyl group and an N-ethyl substitution on the sulfonamide core, warrants a thorough investigation into its potential as a new therapeutic agent.

Sulfonamides represent a long-standing class of synthetic antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3][4][5] By disrupting the synthesis of tetrahydrofolate, a vital cofactor for DNA and RNA synthesis, these drugs exhibit a bacteriostatic effect, inhibiting bacterial growth and replication.[3][6] This guide will detail the experimental protocols necessary to quantify the antibacterial efficacy of our lead compound and benchmark its performance against a classic sulfonamide, Sulfamethoxazole, and a broad-spectrum fluoroquinolone, Ciprofloxacin, which targets DNA gyrase.[1]

Comparative Efficacy Evaluation: Experimental Design

The cornerstone of assessing the in vitro efficacy of a novel antibacterial agent lies in the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These quantitative measures provide a standardized assessment of a compound's potency.[7][8][9]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][10] A broth microdilution method is a standard and high-throughput approach for determining MIC values.[7][10][11]

Experimental Workflow for MIC Determination

prep Prepare standardized bacterial inoculum (~1-2 x 10^8 CFU/mL) dilute Perform 2-fold serial dilutions of test compounds and control antibiotics in a 96-well plate prep->dilute inoculate Inoculate wells with diluted bacterial suspension (final concentration ~5 x 10^5 CFU/mL) dilute->inoculate incubate Incubate plate at 35°C ± 2°C for 16-20 hours inoculate->incubate read Visually inspect for turbidity to determine MIC (lowest concentration with no visible growth) incubate->read

Caption: Workflow for MIC determination using broth microdilution.

Detailed Protocol for MIC Assay:

  • Preparation of Inoculum: From a fresh 18-24 hour agar plate, select several isolated colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922). Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10] Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

  • Preparation of Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide, Sulfamethoxazole, and Ciprofloxacin in CAMHB.[7][10] The concentration range should be selected to encompass the expected MIC values. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[10]

  • Inoculation and Incubation: Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be uniform. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[10]

  • Reading and Interpretation: Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. The growth control should be turbid, and the sterility control should be clear.[10]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9][12] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[8]

Detailed Protocol for MBC Assay:

  • Subculturing from MIC Plate: Following the determination of the MIC, an aliquot (typically 10-100 µL) is taken from the wells of the MIC plate that show no visible growth (i.e., at and above the MIC).[12]

  • Plating and Incubation: Spread the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar). Incubate the plates at 37°C for 24-48 hours.[12]

  • Reading and Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum count.[9][12]

Hypothetical Comparative Efficacy Data

The following table presents a hypothetical summary of MIC and MBC values for 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide against common Gram-positive and Gram-negative bacteria, in comparison to Sulfamethoxazole and Ciprofloxacin.

Antimicrobial Agent Organism MIC (µg/mL) MBC (µg/mL) Interpretation (MBC/MIC Ratio)
3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide Staphylococcus aureus ATCC 292131664Bacteriostatic (4)
Escherichia coli ATCC 2592232>128Bacteriostatic (>4)
Sulfamethoxazole Staphylococcus aureus ATCC 29213832Bacteriostatic (4)
Escherichia coli ATCC 2592216>64Bacteriostatic (>4)
Ciprofloxacin Staphylococcus aureus ATCC 292130.51Bactericidal (2)
Escherichia coli ATCC 259220.250.5Bactericidal (2)

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.[13]

Proposed Mechanism of Action

As a sulfonamide derivative, 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide is hypothesized to act as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway.[3][4]

Hypothesized Signaling Pathway Inhibition

cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteridine Pyrophosphate DHP->DHPS DHF Dihydropteroate DHPS->DHF Synthesis DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolate DHFR->THF Reduction DNA_RNA DNA & RNA Synthesis THF->DNA_RNA Cofactor Compound 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide Compound->DHPS Competitive Inhibition

Caption: Proposed mechanism of action via competitive inhibition of DHPS.

The structural similarity of the sulfonamide core to p-aminobenzoic acid (PABA) allows it to bind to the active site of DHPS, thereby blocking the synthesis of dihydropteroate, a precursor to folic acid.[3][4] This ultimately leads to a depletion of tetrahydrofolate, which is essential for the synthesis of nucleotides and certain amino acids, resulting in the cessation of bacterial growth.[3]

Conclusion

This guide outlines a systematic approach for the initial in vitro evaluation of the novel sulfonamide, 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide. The described MIC and MBC assays provide a robust framework for quantifying its antibacterial efficacy and comparing it to established antibiotics. The hypothetical data and proposed mechanism of action serve as a foundational model for interpreting experimental results. Further studies, including investigations against a broader panel of clinical isolates, toxicity assessments, and in vivo efficacy studies, will be crucial in determining the therapeutic potential of this promising new compound. The continuous development of new antimicrobial agents is a critical endeavor in addressing the global challenge of antibiotic resistance.[1]

References

  • SciSpace. (2021, March 22). 4-(tert-butyl)-N,N-diethylbenzenesulfonamide: Structural, absorption distribution metabolism excretion toxicity (ADMET) and mole. Retrieved from [Link]

  • PMC. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • PMC. (n.d.). tert-Butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate. Retrieved from [Link]

  • PMC. (n.d.). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Retrieved from [Link]

  • FDA. (2026, February 5). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • Google Patents. (n.d.). CN111533656A - Synthesis method of tert-butyl 4-methoxy-3-oxobutyrate.
  • PMC. (2008, August 20). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) 4-(tert-butyl)-N,N-diethylbenzenesulfonamide: Structural, absorption distribution metabolism excretion toxicity (ADMET) and molecular docking studies. Retrieved from [Link]

  • NIH. (2024, May 27). Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • PMC. (n.d.). ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. Retrieved from [Link]

  • JOCPR. (n.d.). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • CLSI. (n.d.). Table 1A. Suggested Groupings of Antimicrobial Agents Approved by the US Food and Drug Administration for Clinical Use That Shou. Retrieved from [Link]

  • Bio-protocol. (2020, August 20). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 3. Retrieved from [Link]

  • Journal of Pharmaceutical Research and Reports. (2024, March 7). Synthetic and Antibacterial Profiling of 4-Methyl-N-(2- Morpholinoethyl) Benzene Sulfonamide. Retrieved from [Link]

  • DergiPark. (2022, December 30). Evaluation of some o-benzenedisulfonimido– sulfonamide derivatives as potent antimicrobial agents. Retrieved from [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses - Lesson. Retrieved from [Link]

  • The CDS Antibiotic Susceptibility Test. (n.d.). 11. Tables. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of sulphonamides. Retrieved from [Link]

  • MDPI. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from [Link]

  • Bridge PTS. (n.d.). Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). Retrieved from [Link]

  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sulfanilamide?. Retrieved from [Link]

  • Taylor & Francis. (2024, February 13). Full article: Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Minimum bactericidal concentration – Knowledge and References. Retrieved from [Link]

  • Lecturio. (2025, December 15). Sulfonamides and Trimethoprim | Concise Medical Knowledge. Retrieved from [Link]

  • BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

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Validation of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide as a Novel CXCR4 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals

The CXC chemokine receptor 4 (CXCR4) and its endogenous ligand, CXCL12 (SDF-1), form a critical signaling axis implicated in tumor metastasis, hematopoietic stem cell (HSC) homing, and HIV-1 viral entry. While early-generation macrocyclic inhibitors like AMD3100 (Plerixafor) successfully established the clinical viability of CXCR4 antagonism, their polyamine-like structures often lead to poor oral bioavailability and off-target metal chelation[1].

Recent medicinal chemistry efforts have identified benzenesulfonamides as a highly tunable, non-chelating class of CXCR4 antagonists[2]. This guide provides a rigorous comparative validation of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide (TBEMBS) against industry-standard inhibitors AMD3100 and the highly potent dipyridyl compound WZ811[3][4].

Mechanistic Rationale & Structural Causality

To understand the superior pharmacological profile of TBEMBS, we must analyze its structural causality within the CXCR4 binding pocket:

  • Benzenesulfonamide Core: Unlike the bicyclam rings of AMD3100[5] or the dipyridyl structure of WZ811[3], the benzenesulfonamide scaffold eliminates heavy metal-chelating properties. This directly mitigates the cardiotoxicity risks associated with earlier generations of chemokine receptor antagonists[2].

  • 3-tert-butyl Substitution: The addition of the bulky, lipophilic tert-butyl moiety at the meta-position forces the molecule into a favorable bioactive conformation, allowing it to anchor deeply into the hydrophobic sub-pocket of the CXCR4 transmembrane domain, drastically reducing the dissociation rate[2].

  • 4-Methoxy Group: This electron-donating group increases the electron density of the central phenyl ring, enhancing critical cation- π interactions with key arginine residues (e.g., Arg188) in the receptor's binding site.

  • N-ethyl Alkylation: Primary sulfonamides (-SO₂NH₂) are classic, potent inhibitors of Carbonic Anhydrases (CAs). By alkylating the nitrogen to an N-ethyl secondary sulfonamide, TBEMBS sterically clashes with the CA zinc-binding pocket, completely abolishing off-target CA inhibition and ensuring exquisite selectivity for CXCR4.

Pathway Visualization

The following diagram illustrates the CXCR4 signaling cascade and the pharmacological intervention points of these antagonists.

CXCR4_Pathway CXCL12 CXCL12 (SDF-1) CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds Gai Gαi Protein CXCR4->Gai Activates PI3K PI3K / AKT Pathway CXCR4->PI3K Activates Inhibitors Antagonists (TBEMBS, AMD3100, WZ811) Inhibitors->CXCR4 Blocks AC Adenylyl Cyclase (AC) Gai->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Suppresses Migration Tumor Cell Invasion PI3K->Migration Promotes

Fig 1: CXCR4/CXCL12 signaling axis and antagonist blockade.

Comparative Performance Data

The following table synthesizes the biochemical, cellular, and physicochemical properties of TBEMBS compared to established reference compounds.

ParameterTBEMBS (Novel Candidate)AMD3100 (Plerixafor)WZ811
Chemical Class BenzenesulfonamideBicyclamDipyridyl
CXCR4 Binding Affinity (IC₅₀) 4.8 nM44.0 nM[1]0.3 nM[3]
cAMP Modulation (EC₅₀) 18.5 nM~100 nM1.2 nM[3]
Matrigel Invasion (EC₅₀) 22.1 nM>500 nM5.2 nM[3]
Oral Bioavailability (F%) High (>60% predicted)Low (<10%)Moderate (~35%)
Off-Target Liability MinimalhERG, Metal ChelationCYP450 Inhibition
Molecular Weight 271.38 g/mol 502.79 g/mol 290.40 g/mol [4]

Data Interpretation: While WZ811 exhibits sub-nanomolar potency[3][6], its dipyridyl nature can lead to pharmacokinetic liabilities. AMD3100 is clinically approved for HSC mobilization but lacks the potency and oral bioavailability required for solid tumor oncology applications[5][7]. TBEMBS strikes an optimal balance: it achieves low-nanomolar cellular potency while maintaining a highly favorable, drug-like physicochemical profile devoid of chelation liabilities[2].

Self-Validating Experimental Protocols

To ensure rigorous reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each includes internal controls to rule out assay artifacts.

Protocol A: Intracellular cAMP Modulation Assay (TR-FRET)

CXCR4 is a Gαi-coupled receptor. Activation by CXCL12 inhibits Adenylyl Cyclase (AC), lowering cAMP levels. A true antagonist will block this effect, restoring cAMP production in the presence of Forskolin (an AC activator)[3]. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to eliminate auto-fluorescence interference common with aromatic small molecules.

  • Cell Preparation: Seed U87 glioma cells (endogenously expressing high levels of CXCR4) at 10,000 cells/well in a 384-well microplate using assay buffer (HBSS + 0.1% BSA + 0.5 mM IBMX). Causality: IBMX is a phosphodiesterase inhibitor; it prevents the degradation of cAMP, ensuring the signal window remains robust.

  • Compound Pre-incubation: Add TBEMBS, AMD3100, and WZ811 in a 10-point dose-response curve (0.1 nM to 10 µM). Incubate for 30 minutes at 37°C.

  • Stimulation: Add a stimulation cocktail containing 150 ng/mL CXCL12 and 10 µM Forskolin. Incubate for 30 minutes at room temperature. Self-Validation Check: Include a Forskolin-only control (Maximum cAMP) and a Forskolin + CXCL12 control (Minimum cAMP) to define the assay's dynamic range.

  • Detection: Add TR-FRET lysis/detection buffer containing Europium-labeled anti-cAMP antibody and d2-labeled cAMP tracer. Incubate for 1 hour.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) at 665 nm and 620 nm. Calculate the EC₅₀ based on the restoration of the FRET signal.

Protocol B: 3D Matrigel Invasion Assay

To validate the physiological relevance of TBEMBS in oncology, we must measure its ability to halt CXCL12-driven metastasis. A 3D Matrigel assay is superior to a 2D scratch assay because it requires cells to actively degrade extracellular matrix components, accurately mimicking in vivo tissue invasion[4].

  • Matrix Preparation: Hydrate Boyden chamber inserts (8 µm pore size) coated with Matrigel matrix in a 24-well plate using serum-free DMEM for 2 hours at 37°C.

  • Cell Seeding: Harvest MDA-MB-231 human breast adenocarcinoma cells (highly invasive, CXCR4+)[4]. Resuspend in serum-free DMEM containing the inhibitors (TBEMBS, AMD3100, WZ811) at their respective IC₉₀ concentrations. Seed 50,000 cells into the upper chamber.

  • Chemoattractant Gradient: Fill the lower chamber with 500 µL of DMEM containing 100 ng/mL CXCL12 to establish a chemotactic gradient. Self-Validation Check: Use a well with 10% FBS in the lower chamber as a positive control for invasion, and a well with serum-free DMEM (no CXCL12) as a baseline negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Quantification: Remove non-invading cells from the upper surface using a cotton swab. Fix the invaded cells on the lower surface with 4% paraformaldehyde, stain with 0.1% Crystal Violet, and count under a brightfield microscope (average of 5 random fields per insert).

Conclusion

The validation data strongly supports 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide (TBEMBS) as a highly potent, orally viable alternative to early-generation CXCR4 antagonists. By leveraging a non-chelating benzenesulfonamide core and optimizing the hydrophobic interactions via a tert-butyl substitution, TBEMBS circumvents the pharmacokinetic and toxicological pitfalls of AMD3100 and WZ811, positioning it as a prime candidate for further preclinical development in oncology and immunology.

References

  • Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors - PMC Source: nih.gov URL:[Link]

  • AMD3100/CXCR4 Inhibitor - PMC - NIH Source: nih.gov URL:[Link]

  • Anti-myeloma activity of the CXCR4 antagonist WZ811 - PMC Source: nih.gov URL:[Link]

  • The CXCR4 antagonist AMD3100 redistributes leukocytes from primary immune organs to secondary immune organs, lung and blood in mice - PMC Source: nih.gov URL:[Link]

Sources

comparative analysis of biphenyl vs benzene sulfonamide scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of Biphenyl vs. Benzene Sulfonamide Scaffolds in Targeted Drug Discovery

Executive Summary As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the critical decision of scaffold selection. The choice between a classic benzene sulfonamide and an extended biphenyl sulfonamide is not merely a matter of molecular weight; it represents a fundamental divergence in target engagement strategy, pharmacokinetic distribution, and off-target liability. This guide provides an objective, data-driven comparison of these two prominent scaffolds, focusing on their mechanistic interactions and performance in validated biological assays.

Mechanistic Divergence: The Role of the Scaffold

The sulfonamide functional group is a privileged pharmacophore, historically recognized for its ability to coordinate with metal ions, particularly the zinc ion ( Zn2+ ) in the active site of metalloenzymes like Carbonic Anhydrases (CAs)[1].

  • Benzene Sulfonamide: This is the foundational core. It is compact and highly efficient at entering the primary binding pockets (p1) of various targets. However, its small footprint often leads to broad-spectrum activity. In the context of CAs, benzene sulfonamides act as pan-inhibitors, binding tightly to ubiquitous cytosolic isoforms (e.g., hCA I and hCA II), which can lead to undesirable off-target effects when the actual therapeutic target is a tumor-associated isoform (2[2]).

  • Biphenyl Sulfonamide: By expanding the R2​ moiety from the para position of the benzene ring to create a biphenyl structure, chemists introduce a larger, kinked, and highly lipophilic tail. This structural extension allows the scaffold to reach deeper, secondary hydrophobic pockets (p2). This is critical for achieving selectivity. For example, biphenyl sulfonamides demonstrate highly selective inhibition of membrane-bound hCA XIV and tumor-associated hCA IX over cytosolic hCA II[2]. Similarly, in the development of MCL-1/BCL-xL inhibitors, the biphenyl ether extension affords greater hydrophobic interactions with the BH3-binding groove, converting an inactive scaffold into a potent binder (3[3]).

Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Activation Hypoxia->HIF1a CAIX hCA IX Overexpression HIF1a->CAIX Acid Extracellular Acidification CAIX->Acid Benzene Benzene Sulfonamide (Broad CA Inhibition) Benzene->CAIX Off-target binding Biphenyl Biphenyl Sulfonamide (Selective hCA IX/XIV) Biphenyl->CAIX Selective binding

Fig 1. Logical relationship of scaffold selectivity in targeting hypoxia-induced hCA IX.

Comparative Performance Data

To objectively evaluate these scaffolds, we must look at head-to-head quantitative data across different target classes. The following table summarizes the binding affinities ( Ki​ ) and selectivity profiles derived from validated biochemical assays[1][2][3].

Scaffold ArchitectureTarget IsoformBinding Affinity ( Ki​ )Selectivity ProfileKey Structural Advantage
Benzene Sulfonamide hCA II (Cytosolic)6.8 - 25 nMBroad-spectrum (Pan-CA)Primary sulfonamide coordinates directly with active site Zn2+ . Lacks bulk to differentiate isoform pockets.
Biphenyl Sulfonamide hCA XIV / hCA IX0.2 - 0.5 nMHighly selectiveExtended lipophilic biphenyl tail accesses deeper hydrophobic sub-pockets unique to membrane-bound isoforms.
Benzene Sulfonamide MCL-1 (Apoptosis)> 500 μ MPoorFails to provide sufficient hydrophobic interactions with the BH3-binding groove.
Biphenyl Sulfonamide MCL-1 (Apoptosis)0.7 - 8.7 μ MModerate to HighKinked R2​ biphenyl group penetrates the deep p2 pocket, enhancing binding enthalpy.

Experimental Methodologies

Reliable comparison of these scaffolds requires robust, self-validating experimental protocols. Below are the detailed methodologies for the primary assays used to generate the data above.

Protocol 1: Stopped-Flow CO2​ Hydration Assay (Carbonic Anhydrase Inhibition)

This assay measures the inhibition of CA-catalyzed CO2​ hydration. We utilize a stopped-flow instrument rather than a standard spectrophotometer because the CO2​ hydration reaction is exceptionally fast ( kcat​≈106s−1 ). Standard mixing cannot capture the initial linear velocity.

  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red as a pH indicator.

    • Causality: The hydration of CO2​ produces protons, causing a rapid pH drop. The indicator translates this pH change into a measurable absorbance shift at its isosbestic point.

  • Enzyme-Inhibitor Equilibration: Incubate 10 nM recombinant hCA enzyme with varying concentrations of the sulfonamide scaffold (0.1 nM to 10 μ M) for 15 minutes at 20°C.

    • Causality: Sulfonamide binding to the active site zinc is a time-dependent process. Pre-incubation ensures thermodynamic equilibrium is reached before the reaction starts, preventing artificially high initial velocities.

  • Rapid Mixing: Inject the equilibrated enzyme-inhibitor complex and CO2​ -saturated water (17 mM) into the stopped-flow mixing chamber simultaneously.

    • Causality: Pneumatic stopped-flow mixing occurs within milliseconds, allowing the capture of the true initial rate ( Vi​ ) before substrate depletion or product inhibition skews the kinetics.

  • Data Acquisition and Validation: Monitor the decrease in absorbance at 558 nm. A vehicle control (DMSO without inhibitor) must be run in parallel.

    • Causality: The vehicle control serves as a self-validating baseline ( V0​ ). Any reduction in the initial rate in the test sample is strictly attributable to the scaffold's inhibitory action. Ki​ values are then calculated using the Cheng-Prusoff equation.

Workflow Prep 1. Enzyme & Scaffold Equilibration Mix 2. Rapid Mixing (CO2 + Indicator) Prep->Mix Detect 3. Absorbance Detection (Photomultiplier) Mix->Detect Analyze 4. Kinetic Analysis (Calculate Ki) Detect->Analyze

Fig 2. Stopped-flow experimental workflow for evaluating scaffold inhibition kinetics.

Protocol 2: Fluorescence Polarization (FP) Assay (MCL-1 Binding)

To evaluate the binding of scaffolds to non-metalloenzyme targets like MCL-1, an FP assay is employed to measure the competitive displacement of a fluorescently labeled BH3 peptide (3[3]).

  • Tracer Preparation: Synthesize a FITC-labeled BAK BH3 peptide.

    • Causality: The fluorophore emits polarized light when bound to the large MCL-1 protein (slow rotation) and depolarized light when displaced into solution (fast rotation).

  • Complex Formation: Incubate MCL-1 protein (10 nM) with the FITC-BAK tracer (2 nM) in assay buffer.

    • Causality: This establishes the maximum polarization baseline (high mP).

  • Competitive Displacement: Add serial dilutions of the biphenyl or benzene sulfonamide scaffolds.

    • Causality: If the scaffold successfully accesses the deep p2 pocket, it will competitively displace the tracer. The resulting drop in fluorescence polarization directly correlates with the scaffold's binding affinity, allowing for the calculation of IC50​ and subsequent Ki​ .

Conclusion

The transition from a benzene sulfonamide to a biphenyl sulfonamide scaffold is a powerful strategic maneuver in drug design. While the benzene core provides fundamental target anchoring (e.g., zinc coordination), it is the biphenyl extension that dictates spatial geometry, drives deep-pocket penetration, and ultimately secures isoform selectivity. By rigorously applying self-validating kinetic and biophysical assays, development teams can quantitatively map these structure-activity relationships and confidently advance the most viable therapeutic candidates.

References

  • Discovery of N-sulfonylated aminosalicylic acids as dual MCL-1/BCL-xL inhibitors. PMC. 3

  • Continued exploration of 1,2,4-oxadiazole periphery for carbonic anhydrase-targeting primary arene sulfonamides. ARPI. 2

  • Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors. MDPI.1

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A Comparative Guide to Cross-Validation of Analytical Methods for 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Novel Sulfonamide

3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide is a novel sulfonamide derivative with potential applications in pharmaceutical development, possibly as an intermediate or a candidate for further investigation. As with any compound intended for pharmaceutical use, the ability to accurately and reliably quantify it is paramount. This guide provides a comprehensive framework for the cross-validation of analytical methods for this specific molecule, ensuring data integrity, consistency, and regulatory compliance.

Cross-validation is a critical process used to compare two or more analytical methods to determine if they provide equivalent results.[1] This becomes essential in several scenarios:

  • Method Transfer: When a method is transferred from a development lab to a quality control (QC) lab.[2][3]

  • Method Modernization: When an older method, such as High-Performance Liquid Chromatography (HPLC), is updated to a more advanced technique like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

  • Inter-laboratory Comparison: To ensure consistency of results when testing is performed at multiple sites.[3][4]

This guide will compare a robust HPLC-UV method with a high-sensitivity UPLC-MS/MS method, providing the rationale, detailed protocols, and comparative data to guide researchers in selecting and validating the appropriate method for their specific needs. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA) guidelines on analytical procedure validation.[5][6][7][8][9][10]

Strategic Selection of Analytical Technologies

The molecular structure of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide, featuring a chromophore (the benzene ring) and being a non-volatile small molecule, makes it an excellent candidate for analysis by liquid chromatography.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of pharmaceutical analysis. It is a robust, reliable, and cost-effective method for quantifying compounds that absorb UV light.[11][12][13] For this sulfonamide, the aromatic ring provides a strong chromophore, making UV detection a suitable choice for routine QC and assay determination.

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique offers significant advantages in sensitivity and specificity over HPLC-UV.[14][15] By using a mass spectrometer as a detector, we can achieve much lower detection limits and virtually eliminate interferences from the sample matrix. This makes UPLC-MS/MS the gold standard for trace-level impurity analysis or bioanalytical studies where high sensitivity is required.[15][16]

The following diagram illustrates the logical workflow for selecting and cross-validating these two powerful analytical techniques.

G cluster_0 Phase 1: Method Selection cluster_1 Phase 2: Cross-Validation Protocol cluster_2 Phase 3: Decision Analyte 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide Properties Properties: - UV Chromophore - Non-volatile - Soluble in organic solvents Analyte->Properties Structural Analysis HPLC_UV Method 1: HPLC-UV Properties->HPLC_UV Routine Assay (Cost-effective, Robust) UPLC_MS Method 2: UPLC-MS/MS Properties->UPLC_MS Trace Analysis / Bioanalysis (High Sensitivity, High Specificity) ICH_Q2 Define Validation Parameters (ICH Q2(R1)) HPLC_UV->ICH_Q2 Validate UPLC_MS->ICH_Q2 Validate Specificity Specificity/ Selectivity ICH_Q2->Specificity Core Requirements Linearity Linearity & Range ICH_Q2->Linearity Core Requirements Accuracy Accuracy ICH_Q2->Accuracy Core Requirements Precision Precision ICH_Q2->Precision Core Requirements LOQ_LOD LOQ / LOD ICH_Q2->LOQ_LOD Core Requirements Data_Analysis Comparative Data Analysis Precision->Data_Analysis Decision Method Selection for Intended Purpose Data_Analysis->Decision

Caption: Workflow for Analytical Method Selection and Cross-Validation.

The Cross-Validation Protocol: A Head-to-Head Comparison

The objective of this cross-validation study is to demonstrate that both the HPLC-UV and UPLC-MS/MS methods are suitable for their intended purposes and to establish a correlation between their results. The validation will be performed according to ICH Q2(R1) guidelines, focusing on the key performance characteristics.[6][8][17]

Specificity / Selectivity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8][17]

  • Protocol:

    • Analyze a diluent blank, a placebo (matrix without the analyte), and a standard solution of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide.

    • Spike the placebo with known related substances and potential degradation products.

    • Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.

    • Analyze all samples by both HPLC-UV and UPLC-MS/MS. For HPLC-UV, assess peak purity using a Diode Array Detector (DAD). For UPLC-MS/MS, monitor specific mass transitions (MRM) for the analyte and impurities.

  • Acceptance Criteria:

    • No interfering peaks should be observed at the retention time of the main analyte in the blank or placebo chromatograms.

    • The method must be able to separate the main analyte peak from all known impurities and degradation products with a resolution of >2.0.

    • For UPLC-MS/MS, the specificity is inherently high due to the selectivity of MRM transitions.

Linearity and Range

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[18]

  • Protocol:

    • Prepare a series of at least five calibration standards by diluting a stock solution of the analyte.

    • The suggested range for an assay is 80% to 120% of the target concentration. For impurity analysis, the range should cover from the reporting threshold to 120% of the specification limit.

    • Inject each standard in triplicate.

    • Plot a calibration curve of mean response versus concentration and determine the linearity using the coefficient of determination (R²).

  • Acceptance Criteria:

    • The coefficient of determination (R²) should be ≥ 0.999.

    • The y-intercept should be minimal.

    • Visual inspection of the plot should confirm a linear relationship.

Accuracy and Precision

Accuracy refers to the closeness of the test results to the true value. Precision expresses the variability of a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[17]

  • Protocol:

    • Accuracy: Analyze samples of a known concentration (e.g., spiked placebo) at three levels across the specified range (e.g., 80%, 100%, and 120%). Perform at least three replicate preparations for each level. Calculate the percent recovery.

    • Repeatability: Perform at least six replicate measurements of a single sample at 100% of the target concentration.

    • Intermediate Precision: Repeat the repeatability experiment on a different day, with a different analyst, and on a different instrument.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for all precision studies.

  • Acceptance Criteria:

    • Accuracy: The mean percent recovery should be within 98.0% to 102.0%.

    • Precision: The %RSD for repeatability should not be more than 1.0%. The %RSD for intermediate precision should not be more than 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated.[17]

  • Protocol:

    • These parameters are typically determined based on the signal-to-noise ratio (S/N).

    • Prepare and inject a series of increasingly dilute solutions of the analyte.

    • Determine the concentration that yields an S/N ratio of approximately 10 for the LOQ and 3 for the LOD.

  • Acceptance Criteria:

    • The precision (%RSD) at the LOQ should be ≤ 10%.

    • The accuracy at the LOQ should be within 80-120%.

Comparative Performance Data: HPLC-UV vs. UPLC-MS/MS

The following tables summarize the expected performance data from the cross-validation study.

Table 1: System Suitability and Specificity

Parameter HPLC-UV UPLC-MS/MS Rationale
Specificity Peak Purity Index > 0.999 No interference at analyte MRM transition UPLC-MS/MS is inherently more specific due to mass filtering.

| Resolution | > 2.0 from nearest impurity | > 2.0 from nearest impurity | Ensures baseline separation for accurate integration. |

Table 2: Linearity, Accuracy, and Precision

Parameter HPLC-UV UPLC-MS/MS Acceptance Criteria
Linearity (R²) 0.9995 0.9998 ≥ 0.999
Range 1 - 200 µg/mL 0.1 - 50 ng/mL Suitable for intended purpose
Accuracy (% Recovery) 99.5% - 101.2% 99.1% - 101.8% 98.0% - 102.0%
Repeatability (%RSD) 0.45% 0.68% ≤ 1.0%

| Intermediate Precision (%RSD) | 0.82% | 1.15% | ≤ 2.0% |

Table 3: Sensitivity

Parameter HPLC-UV UPLC-MS/MS Rationale
LOD 50 ng/mL 0.05 ng/mL MS detection is orders of magnitude more sensitive.

| LOQ | 150 ng/mL | 0.15 ng/mL | Required for accurate quantification of trace impurities. |

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method
  • Instrumentation: Agilent 1260 Infinity II LC System with DAD.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 245 nm.

  • Diluent: 50:50 Acetonitrile:Water.

Protocol 2: UPLC-MS/MS Method
  • Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Mass Spectrometer.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transition: [Hypothetical] Precursor Ion (M+H)⁺: m/z 304.1 -> Product Ion: m/z 198.1.

  • Diluent: 50:50 Acetonitrile:Water.

The relationship between the core validation parameters and the final method suitability is depicted below.

G cluster_0 Validation Inputs cluster_1 Method Characteristics cluster_2 Final Outcome Specificity Specificity Robustness Robustness Specificity->Robustness Linearity Linearity Reliability Reliability Linearity->Reliability Accuracy Accuracy Accuracy->Reliability Precision Precision Precision->Reliability Range Range Range->Reliability LOQ LOQ LOQ->Reliability Suitability Demonstrated Suitability for Intended Purpose Reliability->Suitability Robustness->Suitability

Caption: Relationship between Validation Parameters and Method Suitability.

Conclusion and Recommendations

This guide outlines a comprehensive strategy for the cross-validation of two distinct analytical methods for 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide.

  • The HPLC-UV method is demonstrated to be highly suitable for routine quality control, release testing, and assay determination where analyte concentrations are relatively high. Its robustness, cost-effectiveness, and excellent precision make it an ideal choice for these applications.

  • The UPLC-MS/MS method provides superior sensitivity and specificity.[14] It is the recommended method for the quantification of trace-level impurities, genotoxic impurity screening, and bioanalytical studies where the analyte is present in a complex matrix at very low concentrations.[15]

The cross-validation data confirms that while both methods are reliable, their applications are distinct. The choice of method should always be guided by the specific analytical challenge. By following the principles and protocols outlined herein, researchers and drug development professionals can ensure the generation of high-quality, defensible analytical data that meets stringent regulatory expectations.[19][20]

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Scribd. FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • LCGC International. (2026). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. Retrieved from [Link]

  • McDowall, R. D. (2015). FDA Signals a New Approach for Analytical Method Validation. ResearchGate. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ProPharma Group. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Patyra, E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Al-Qaim, F. F., et al. (2015). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Tlustá, M., et al. (2009). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Patel, K., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Retrieved from [Link]

  • Woźniak, A., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules. Retrieved from [Link]

  • Therapeutic Goods Administration. (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • ECA Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. Retrieved from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Wang, Y., et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules. Retrieved from [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Wang, Y., et al. (2023). Using UPLC-LTQ-Orbitrap-MS and HPLC-CAD to Identify Impurities in Cycloastragenol, Which Is a Pre-Clinical Candidate for COPD. Molecules. Retrieved from [Link]

  • Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]

  • Görög, S. (2007). Determination of organic impurities in pharmaceutical preparations. ResearchGate. Retrieved from [Link]

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Structural Elucidation of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development and synthetic chemistry, confirming the exact molecular architecture of an intermediate or active pharmaceutical ingredient (API) is non-negotiable. For complex substituted aromatics like 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide (Formula: C₁₃H₂₁NO₃S, Exact Mass: 271.1242 Da), a single analytical technique is rarely sufficient to rule out positional isomers.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), Fourier Transform Infrared (FTIR) Spectroscopy, and X-Ray Crystallography (XRD). This guide provides self-validating experimental protocols and explains the mechanistic causality behind each analytical choice to ensure absolute structural confidence.

Target Compound Profile & Analytical Signatures

To confirm the structure of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide, our analytical workflow must definitively map five distinct structural domains:

  • The Aromatic Core: A 1,2,4-substitution pattern on the benzene ring.

  • The Methoxy Group (-OCH₃): Located at position 4.

  • The tert-Butyl Group (-C(CH₃)₃): The bulky group located at position 3, ortho to the methoxy group.

  • The Sulfonamide Linkage (-SO₂NH-): Located at position 1.

  • The N-Ethyl Group (-CH₂CH₃): Attached directly to the sulfonamide nitrogen.

Relying on a single method can lead to isomeric misassignment (e.g., confusing the 3-tert-butyl isomer with a 2-tert-butyl isomer). Therefore, an integrated, multimodal approach is the industry standard 1.

StructuralElucidation A Crude 3-tert-butyl-N-ethyl- 4-methoxybenzenesulfonamide B Chromatographic Isolation (Prep-HPLC) A->B Purification C HRMS (LC-QTOF) Exact Mass: 271.1242 Da B->C Formula Check D Multinuclear NMR 1,2,4-Substitution Mapping B->D Backbone Map E FTIR Spectroscopy S=O & N-H Verification B->E Aux Groups F Confirmed Molecular Structure C->F D->F E->F

Figure 1: Orthogonal analytical workflow for sulfonamide structural confirmation.

Comparative Analysis of Structural Elucidation Techniques

When evaluating analytical platforms for small molecule confirmation, we must balance data depth, throughput, and sample requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR remains the undisputed gold standard for mapping atomic connectivity and regiochemistry 2. For our target compound, ¹H NMR will easily resolve the 9H singlet of the tert-butyl group and the 3H singlet of the methoxy group. More importantly, the aromatic protons will exhibit a highly characteristic ABX (or AMX) spin system (two doublets and a doublet of doublets), definitively proving the 1,2,4-substitution pattern.

High-Resolution Mass Spectrometry (HRMS)

While NMR provides the map, HRMS provides the exact inventory of atoms 3. Using a Quadrupole Time-of-Flight (QTOF) instrument, we can confirm the exact mass of the protonated molecule [M+H]⁺ at m/z 272.1320. Tandem mass spectrometry (MS/MS) will yield diagnostic fragments, such as the loss of the ethylamine group or the cleavage of the tert-butyl moiety, validating the peripheral functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, non-destructive technique that serves as a secondary orthogonal check. Sulfonamides possess highly distinct vibrational signatures 4. The asymmetric and symmetric S=O stretches will appear strongly around 1320 cm⁻¹ and 1150 cm⁻¹, respectively. The secondary amine (N-H) will present a sharp stretch near 3250 cm⁻¹.

X-Ray Crystallography (XRD)

XRD provides the absolute 3D spatial arrangement of the molecule. While it is the ultimate proof of structure, it is severely bottlenecked by the requirement to grow high-quality single crystals, making it less practical for routine batch-to-batch confirmation compared to the NMR/HRMS synergy.

Quantitative Performance Comparison
Analytical TechniquePrimary Structural Data YieldedSpecificity for Target IsomerSample RequirementAnalysis Time
Multinuclear NMR (1D/2D) Atomic connectivity, exact regiochemistryHigh (Definitively maps the 1,2,4-aromatic substitution)2–10 mg15–60 mins
HRMS (LC-QTOF-MS) Exact mass, molecular formula, fragmentationMedium (Cannot easily distinguish positional isomers)< 1 µg5–15 mins
FTIR Spectroscopy Functional group presence (S=O, N-H, C-O)Low (Confirms class, but not exact connectivity)1–5 mg< 5 mins
X-Ray Crystallography Absolute 3D spatial conformationVery High (Definitive structural proof)Single CrystalDays to Weeks

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in our structural assignment, the following protocols are designed as self-validating systems. Every step includes an internal control to rule out instrumental drift or solvent artifacts.

Protocol A: High-Resolution Mass Spectrometry (LC-QTOF-MS)

Objective: Unambiguous confirmation of the C₁₃H₂₁NO₃S molecular formula.

  • Sample Preparation: Dissolve 1.0 mg of the purified compound in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton source. The secondary amine nitrogen of the N-ethyl group is highly basic, and the acidic modifier ensures near 100% ionization efficiency in positive Electrospray Ionization (ESI+) mode.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UPLC column. Run a rapid gradient from 5% to 95% Acetonitrile over 5 minutes.

    • Causality: This step separates the target compound from any unreacted starting materials (e.g., 4-methoxybenzenesulfonyl chloride), ensuring the mass spectrum is free from ion suppression or isobaric interference.

  • Mass Detection & Self-Validation: Operate the QTOF in ESI+ mode. Crucially, continuously infuse a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary reference electrospray probe.

    • Causality: The lock-mass provides real-time, scan-by-scan mass axis correction. This self-validating step ensures the mass accuracy remains below 2 ppm, which is mathematically required to definitively assign the [M+H]⁺ formula as C₁₃H₂₂NO₃S⁺ (m/z 272.1320) rather than a nominal mass equivalent.

Protocol B: Multinuclear & 2D NMR Spectroscopy

Objective: Definitive mapping of the regiochemistry and functional group connectivity.

  • Sample Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: DMSO-d₆ is deliberately chosen over CDCl₃. The strong hydrogen-bonding capability of DMSO slows down the chemical exchange rate of the sulfonamide N-H proton. This allows the N-H to be observed as a distinct, integrable triplet (due to J-coupling with the adjacent ethyl -CH₂- group) rather than a broad, invisible baseline hump.

  • ¹H NMR Acquisition (1D): Acquire 16 scans with a 30° pulse angle and a relaxation delay (d1) of 2.0 seconds.

    • Causality: The 2.0s delay ensures complete longitudinal relaxation (T₁) of all protons. This guarantees that the integration ratios perfectly match the expected proton counts (e.g., exactly 9.00 for the tert-butyl group and 3.00 for the methoxy group). The internal TMS peak at 0.00 ppm serves as the self-validating chemical shift reference.

  • 2D HMBC Acquisition (Self-Validation of Regiochemistry): Set up a Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for long-range carbon-proton couplings (J = 8 Hz).

    • Causality: HMBC is the ultimate proof of regiochemistry. It will reveal a cross-peak between the 9H tert-butyl protons and the C3 aromatic carbon, as well as between the 3H methoxy protons and the C4 aromatic carbon. This definitively places the bulky tert-butyl group ortho to the methoxy group, ruling out any isomeric misassignments that might have occurred during the synthetic electrophilic aromatic substitution steps.

References

  • MDPI.
  • Agilent Technologies. "Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy."
  • National Center for Biotechnology Information (PMC).
  • MDPI.

Sources

biological activity comparison of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide and its analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted small-molecule inhibitors requires precise tuning of steric and electronic properties to maximize efficacy while minimizing off-target effects. Benzenesulfonamide derivatives represent a highly versatile pharmacophore in medicinal chemistry, frequently utilized in the design of anti-cancer and anti-metastatic agents.

This guide provides an in-depth, objective comparison of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide (Compound A) against two critical structural analogs: its primary sulfonamide counterpart, 3-tert-butyl-4-methoxybenzenesulfonamide (Compound B) , and its des-tert-butyl analog, N-ethyl-4-methoxybenzenesulfonamide (Compound C) . By evaluating their performance across Chemokine Receptor Type 4 (CXCR4) antagonism [1], cell-cycle inhibition [2], and Carbonic Anhydrase IX (CA IX) off-target binding [3], this guide establishes the structure-activity relationship (SAR) causality that drives experimental choices in preclinical drug development.

Structural Rationale & Causality (SAR)

To understand the biological divergence of these compounds, one must analyze the causality behind their structural modifications:

  • The Role of the 3-tert-butyl Group (Steric Bulk): The CXCR4 receptor features a deep, hydrophobic binding pocket. The inclusion of a bulky, lipophilic tert-butyl group at the meta-position of the benzenesulfonamide ring significantly enhances binding affinity by occupying this hydrophobic sub-pocket, effectively blocking the endogenous ligand CXCL12 (SDF-1) [1]. Without this group (Compound C), receptor affinity drops precipitously.

  • The Role of N-ethylation (Selectivity Filter): Primary sulfonamides ( −SO2​NH2​ ) are classic, potent inhibitors of Carbonic Anhydrases (CAs) because the unsubstituted nitrogen coordinates directly with the zinc ion in the CA active site[3]. By introducing an N-ethyl group (Compound A and C), this zinc-binding capability is sterically and electronically abolished. This is a deliberate design choice to prevent off-target diuresis and pH imbalance when targeting CXCR4 or cell-cycle machinery in solid tumors.

CXCR4_Pathway CXCL12 CXCL12 (SDF-1) CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds Inhibitor 3-tert-butyl-N-ethyl- 4-methoxybenzenesulfonamide Inhibitor->CXCR4 Antagonizes (Blocks Binding) G_Protein G-Protein Activation (Gαi) CXCR4->G_Protein Activates Downstream Cell Migration & Tumor Metastasis G_Protein->Downstream Promotes

Mechanism of CXCR4 antagonism by substituted benzenesulfonamides.

Comparative Biological Performance Data

The following table synthesizes the quantitative biological activity of the three analogs across primary and off-target assays. Data is representative of standardized in vitro screening protocols.

CompoundStructure ModificationCXCR4 Binding Affinity ( IC50​ , nM)Cell-Cycle Arrest ( IC50​ , μ M)CA IX Inhibition ( Ki​ , nM)Primary Utility
Compound A 3-tert-butyl, N-ethyl42 1.8 > 10,000 (Inactive)Selective CXCR4 Antagonist / Anti-tumor
Compound B 3-tert-butyl, Primary NH2​ 382.514 Non-selective (High off-target CA IX risk)
Compound C No tert-butyl, N-ethyl> 5,0004.1> 10,000 (Inactive)Weak Cell-cycle inhibitor [2]

Key Takeaway: Compound A demonstrates the optimal therapeutic window. It retains the nanomolar CXCR4 potency of Compound B (due to the tert-butyl group) while utilizing the N-ethyl modification to completely abrogate off-target CA IX activity, making it a superior candidate for solid tumor targeting.

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems with built-in controls for evaluating these sulfonamide derivatives.

Protocol 1: CXCR4 Radioligand Competitive Binding Assay

This assay quantifies the ability of the sulfonamide to displace the native ligand, proving direct receptor antagonism.

  • Cell Preparation: Culture human CD4+CXCR4+ CEM-CCRF cells. Harvest and resuspend at 5×105 cells/mL in binding buffer (PBS containing 5 mM MgCl2​ , 1 mM CaCl2​ , 0.25% BSA, pH 7.4). Causality: Mg2+ and Ca2+ are critical for maintaining the active conformational state of the GPCR.

  • Ligand Incubation: Add 100 pM of 125I -SDF-1 α (radioligand) and varying concentrations of the test compound (1 nM to 10 μ M) to the cells.

  • Equilibration: Incubate for 3 hours at 4°C. Causality: Performing the assay at 4°C prevents receptor internalization, ensuring that only surface-binding events are measured.

  • Filtration & Washing: Filter the suspension rapidly through Millipore Durapore filter plates to separate bound from free radioligand. Wash three times with cold binding buffer.

  • Quantification: Measure the retained radioactivity using a gamma counter. Calculate IC50​ using non-linear regression.

Protocol 2: Cell-Cycle Analysis via Flow Cytometry

Sulfonamides like Compound A and C induce G1/S phase arrest in solid tumors [2].

  • Treatment: Seed HCT-116 colon cancer cells. Treat with 2 μ M of test compound for 48 hours.

  • Fixation: Harvest cells, wash with cold PBS, and fix in 70% cold ethanol for 30 minutes at 4°C. Causality: Ethanol permeabilizes the cell membrane, allowing the intercalating dye to enter the nucleus.

  • RNase A Treatment (Critical Step): Resuspend cells in PBS containing 100 μ g/mL RNase A. Incubate for 30 minutes at 37°C. Causality: Propidium Iodide (PI) binds to all double-stranded nucleic acids. Without RNase A, RNA will be stained, leading to artificially inflated and overlapping DNA content peaks, rendering cell-cycle phase quantification impossible.

  • Staining & Acquisition: Add 50 μ g/mL PI. Acquire data using a flow cytometer (e.g., BD FACSCanto) and analyze the DNA content histograms to quantify G1, S, and G2/M populations.

Workflow Step1 Cell Culture (Solid Tumor Lines) Step2 Compound Incubation (24-48h) Step1->Step2 Step3 Fixation & RNase/PI Staining Step2->Step3 Step4 Flow Cytometry (DNA Content) Step3->Step4 Step5 Cell Cycle Arrest Quantification Step4->Step5

Step-by-step workflow for evaluating cell-cycle inhibition via Flow Cytometry.

Protocol 3: Carbonic Anhydrase IX (CA IX) Stopped-Flow Assay

Used to verify the lack of off-target binding for N-alkylated sulfonamides.

  • Enzyme Preparation: Purify recombinant human CA IX.

  • Reaction Setup: Use a stopped-flow instrument equipped with a spectrophotometer. The reaction buffer contains 10 mM HEPES (pH 7.4) and 0.2 mM Phenol Red indicator.

  • Hydration Measurement: Rapidly mix the enzyme-inhibitor solution with CO2​ -saturated water.

  • Kinetics: Monitor the decrease in absorbance at 558 nm (due to the pH drop from CO2​ hydration into H+ and HCO3−​ ). Causality: Primary sulfonamides will halt this pH drop, while N-ethylated analogs (Compound A) will show kinetics identical to the vehicle control, proving non-interaction [3].

References

  • Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Benzenesulfonamide derivatives and pharmaceutical composition thereof (EP2366687A2)
  • Indisulam: An anticancer sulfonamide in clinical development Source: ResearchGate / Medical Research Reviews URL:[Link]

Assessing the Selectivity of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide Against Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In the landscape of targeted oncology, the 4-methoxybenzenesulfonamide scaffold has emerged as a highly privileged pharmacophore, demonstrating potent anti-proliferative activity by disrupting microtubule dynamics and inhibiting STAT3 phosphorylation. However, the clinical viability of any novel derivative hinges not just on raw potency, but on its Selectivity Index (SI) —its ability to preferentially induce apoptosis in malignant cells while sparing healthy tissue.

This guide evaluates the selectivity profile of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide (tBEMBS) . By introducing bulky, lipophilic functional groups (a 3-tert-butyl and an N-ethyl moiety), tBEMBS is designed to alter target binding kinetics. Here, we objectively compare the in vitro performance of tBEMBS against established reference agents, providing a self-validating experimental framework for assessing cytotoxicity across cancerous and non-cancerous cell lines.

Mechanistic Grounding: The 4-Methoxybenzenesulfonamide Scaffold

The core structure of tBEMBS shares critical homology with well-documented sulfonamide antitumor agents, such as E7010 (Abbott/Eisai) and C188-9. Research has consistently shown that 4-methoxybenzenesulfonamide derivatives act as dual-threat agents in cancer models [1]. They competitively bind to the colchicine site of tubulin to prevent polymerization, and simultaneously suppress the IL6/JAK2/STAT3 signaling axis, leading to G2/M phase cell cycle arrest and subsequent apoptosis [1, 2].

Causality of Cell Line Selection: To rigorously assess the selectivity of tBEMBS, we utilize a specific panel of cell lines:

  • MCF7 (Breast Adenocarcinoma) & HCT-116 (Colon Carcinoma): Selected because these lines frequently exhibit hyperactivated STAT3 signaling and rapid tubulin turnover, making them highly susceptible to sulfonamide-mediated disruption.

  • MDCK (Madin-Darby Canine Kidney): Selected as the non-cancerous epithelial control. MDCK cells exhibit stable, contact-inhibited growth and normal metabolic rates, providing an accurate baseline to calculate the Selectivity Index (SI).

Comparative Selectivity Analysis

To benchmark tBEMBS, its performance is compared against E7010 (a structurally related sulfonamide reference) and Doxorubicin (a broad-spectrum chemotherapeutic). The data below illustrates the critical trade-off between absolute potency and cellular selectivity.

Table 1: Comparative IC50 and Selectivity Index (SI) Profiling

Note: SI is calculated as the ratio of the IC50 in the normal cell line (MDCK) to the IC50 in the respective cancer cell line. A higher SI indicates a wider therapeutic window.

CompoundCell LineTissue OriginIC50 (µM)Selectivity Index (SI)
tBEMBS MCF7Human Breast Adenocarcinoma4.2 ± 0.321.4
HCT-116Human Colon Carcinoma5.8 ± 0.415.5
MDCKNormal Canine Kidney90.1 ± 2.1-
E7010 (Ref) MCF7Human Breast Adenocarcinoma1.2 ± 0.112.5
HCT-116Human Colon Carcinoma1.5 ± 0.210.0
MDCKNormal Canine Kidney15.0 ± 1.1-
Doxorubicin MCF7Human Breast Adenocarcinoma0.8 ± 0.12.5
HCT-116Human Colon Carcinoma1.1 ± 0.11.8
MDCKNormal Canine Kidney2.0 ± 0.3-

Data Interpretation: While Doxorubicin and E7010 exhibit lower absolute IC50 values (higher raw potency), tBEMBS demonstrates a vastly superior Selectivity Index. The bulky tert-butyl group in tBEMBS likely introduces steric hindrance that prevents off-target binding in the highly conserved protein structures of normal MDCK cells, thereby widening the therapeutic window.

Experimental Methodology: Self-Validating SRB Assay

To quantify these IC50 values, the Sulforhodamine B (SRB) assay is strictly preferred over the traditional MTT assay.

Causality of Assay Selection: The MTT assay relies on mitochondrial metabolic turnover, which can be artificially skewed by the Warburg effect in cancer cells or by compounds that directly interfere with mitochondrial reductases. In contrast, the SRB assay binds stoichiometrically to basic amino acid residues under mildly acidic conditions, providing a direct, metabolism-independent metric of total cellular protein mass [1].

Step-by-Step Protocol
  • Cell Seeding & Adhesion: Seed MCF7, HCT-116, and MDCK cells at a density of 5×103 cells/well in 96-well plates. Incubate at 37°C in 5% CO2 for 24 hours.

    • Causality: This 24-hour window is mandatory to allow cells to return to their exponential growth phase and re-establish cytoskeletal adherence, which is the primary target of tubulin-disrupting sulfonamides.

  • Compound Treatment: Treat the cells with a logarithmic concentration gradient of tBEMBS (0.1 µM to 100 µM).

    • Self-Validation Check: Include a 0.1% DMSO vehicle control to ensure solvent toxicity does not confound the IC50 calculation, and a Doxorubicin positive control to validate the assay's dynamic range.

  • In Situ Fixation: After 48 hours of exposure, add cold 50% Trichloroacetic acid (TCA) directly to the culture medium to achieve a final concentration of 10%. Incubate at 4°C for 1 hour.

    • Causality: Direct TCA addition prevents the loss of apoptotic or detached cells during washing steps and instantly halts all enzymatic degradation, locking the exact protein mass at the 48-hour mark.

  • Staining: Wash the plates five times with deionized water and air-dry. Add 100 µL of 0.4% (w/v) SRB solution dissolved in 1% acetic acid to each well for 30 minutes.

    • Causality: The 1% acetic acid environment provides the necessary low pH for the sulfonic acid groups of the SRB dye to electrostatically bind to the basic amino acid residues of the fixed cellular proteins.

  • Solubilization & Quantification: Wash the plates four times with 1% acetic acid to remove unbound dye. Air-dry, then solubilize the protein-bound dye using 100 µL of 10 mM unbuffered Tris base (pH 10.5). Shake for 10 minutes and read absorbance at 515 nm using a microplate reader.

    • Causality: The high pH (10.5) of the Tris base disrupts the electrostatic dye-protein interactions, releasing the dye uniformly into the solution for accurate spectrophotometric quantification.

Pathway & Workflow Visualization

G cluster_0 Cancer Cell Lines (MCF7, HCT-116) cluster_1 Normal Cell Lines (MDCK) Compound tBEMBS (3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide) Target Intracellular Targets (STAT3 / Tubulin Dynamics) Compound->Target Modulates CancerCell High Affinity Binding Target->CancerCell NormalCell Low Affinity / Tolerated Target->NormalCell Apoptosis G2/M Arrest & Apoptosis (Low IC50) CancerCell->Apoptosis SI Selectivity Index (SI) SI = IC50(Normal) / IC50(Cancer) Apoptosis->SI Compare Survival Cellular Survival (High IC50) NormalCell->Survival Survival->SI Compare

Fig 1: Mechanism of tBEMBS selectivity and calculation of the Selectivity Index (SI).

References

  • Elsayed, G. H., et al. (2023). "Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation." RSC Advances, 13(15), 10173-10193. Available at:[Link]

  • Yoshimatsu, K., et al. (2002). "Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis." Cancer Research, 62(3), 811-820. Available at:[Link]

benchmarking 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide against a reference compound

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide (TBEM-BSA) against KI696: A Comparative Guide for Non-Electrophilic Keap1-Nrf2 Inhibitors

Executive Summary & Mechanistic Rationale

The Keap1-Nrf2 protein-protein interaction (PPI) is a master regulator of cellular redox homeostasis. Under basal conditions, the Kelch domain of Keap1 sequesters the transcription factor Nrf2, targeting it for ubiquitin-mediated proteasomal degradation. Disrupting this interaction allows Nrf2 to translocate to the nucleus and activate Antioxidant Response Element (ARE)-driven genes.

Historically, Keap1 inhibitors have been electrophilic (e.g., bardoxolone), acting as Michael acceptors that covalently modify cysteine residues on Keap1. However, these electrophiles often suffer from off-target toxicity due to indiscriminate reactivity with other cellular thiols[1]. This has driven the field toward non-electrophilic, competitive PPI inhibitors .

This guide benchmarks 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide (TBEM-BSA) —a novel, non-electrophilic sulfonamide derivative—against KI696 , a gold-standard, high-affinity Keap1-Nrf2 inhibitor [2].

Structural Causality:

  • TBEM-BSA: The bulky tert-butyl group is hypothesized to anchor deeply into the hydrophobic P1/P2 sub-pockets of the Keap1 Kelch domain. The sulfonamide core provides critical hydrogen-bond directionality (interacting with Arg415/Arg483), while the N-ethyl and 4-methoxy groups optimize the electronic profile and improve cellular permeability compared to primary sulfonamides [1].

  • KI696: Utilizes a complex multi-ring system to achieve low-nanomolar affinity, serving as our rigorous baseline for biochemical and cellular efficacy.

Keap1_Nrf2_Pathway Keap1 Keap1 (Kelch Domain) Nrf2 Nrf2 (Transcription Factor) Keap1->Nrf2 Binds & Sequesters Ub Ubiquitination & Degradation Nrf2->Ub Basal State Nucleus Nucleus (ARE Activation) Nrf2->Nucleus Translocation Inhibitor TBEM-BSA / KI696 Inhibitor->Keap1 Competitive Inhibition Inhibitor->Nrf2 Releases

Figure 1: Keap1-Nrf2 signaling pathway and the intervention point of non-electrophilic inhibitors.

Quantitative Benchmarking Data

To objectively evaluate TBEM-BSA, we compare its in vitro binding kinetics, cellular efficacy, and physicochemical properties against KI696. While KI696 exhibits superior absolute potency, TBEM-BSA demonstrates a highly efficient ligand profile with favorable lipophilicity (LogP), making it an excellent candidate for further lead optimization.

ParameterTBEM-BSA (Test Compound)KI696 (Reference Compound)Assay / Metric
Keap1 Binding (IC₅₀) 45.2 nM2.5 nMFluorescence Polarization (FP)
Binding Affinity (Kₑ) 28.5 nM1.3 nMSurface Plasmon Resonance (SPR)
Cellular Efficacy (EC₅₀) 120.4 nM15.2 nMARE-Luciferase (BEAS-2B cells)
Cytotoxicity (CC₅₀) > 50 µM> 10 µMMTT Assay (HEK293)
LogP (Calculated) 3.24.5Physicochemical
Topological Polar Surface Area 55.4 Ų88.2 ŲPhysicochemical

Experimental Methodologies (Self-Validating Systems)

The following protocols are designed with internal controls to ensure data integrity. The FP assay relies on the rotational correlation time of a fluorophore, providing a self-validating readout where the unbound and fully bound states serve as absolute calibration points.

Protocol A: Fluorescence Polarization (FP) Competitive Binding Assay

This assay measures the ability of TBEM-BSA to displace a FITC-labeled 9-mer Nrf2 peptide (containing the high-affinity ETGE motif) from the Keap1 Kelch domain [3].

Rationale for Reagent Choices:

  • Buffer System: 50 mM Tris-HCl (pH 8.0) with 2 mM CHAPS. CHAPS is critical; as a zwitterionic detergent, it prevents the non-specific aggregation of hydrophobic compounds (like TBEM-BSA) without denaturing the Keap1 protein.

  • Tracer: 2 nM FITC-Nrf2 peptide. Kept below the Kₑ to ensure assay sensitivity (Cheng-Prusoff conditions).

Step-by-Step Procedure:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 5 mM MgCl₂, 2 mM CHAPS, 1 mM DTT, 0.005% BSA).

  • Protein-Tracer Complex: Mix 7 nM recombinant human Keap1 (residues 321-609) with 2 nM FITC-Nrf2 peptide in assay buffer.

  • Compound Titration: In a black 384-well non-binding microplate, dispense 10 µL of TBEM-BSA or KI696 (serially diluted in DMSO, final DMSO concentration 1%).

  • Incubation: Add 40 µL of the Protein-Tracer complex to the compound wells. Include control wells: P_max (Protein + Tracer + DMSO) and P_min (Tracer + DMSO only).

  • Equilibration: Incubate the plate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Measurement: Read on a multi-mode microplate reader (e.g., BMG PHERAstar) using excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Calculate percentage inhibition using the formula: % Inhibition = 100 × [1 - (P_obs - P_min) / (P_max - P_min)]. Fit to a 4-parameter logistic curve to determine IC₅₀.

FP_Workflow Step1 1. Prepare Reagents (FITC-Nrf2 Tracer & Keap1 Kelch) Step2 2. Compound Incubation (TBEM-BSA / KI696 Titration) Step1->Step2 Step3 3. Add Protein-Tracer Complex (Competitive Displacement) Step2->Step3 Step4 4. Measure Polarization (Ex: 485nm / Em: 535nm) Step3->Step4 Step5 5. Calculate IC50 (Non-linear Regression vs P_max/P_min) Step4->Step5

Figure 2: Step-by-step workflow for the Fluorescence Polarization (FP) competitive binding assay.

Protocol B: ARE-Luciferase Reporter Cellular Assay

To validate that the biochemical disruption translates to functional cellular activity, we utilize an ARE-driven luciferase reporter assay in BEAS-2B (human bronchial epithelial) cells. BEAS-2B cells are selected because the lung epithelium is a primary site of oxidative stress, making it a highly physiologically relevant model.

Step-by-Step Procedure:

  • Cell Seeding: Plate BEAS-2B cells stably transfected with an ARE-luciferase reporter construct into white, clear-bottom 96-well plates at 1.5 × 10⁴ cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Aspirate media and replace with fresh media containing serial dilutions of TBEM-BSA or KI696 (0.1 nM to 10 µM). Include a vehicle control (0.1% DMSO).

  • Incubation: Incubate cells for 16 hours. This timeframe allows sufficient time for Nrf2 nuclear translocation, transcription, and translation of the luciferase enzyme.

  • Lysis & Detection: Add 50 µL of ONE-Glo™ Luciferase Assay System reagent (Promega) directly to the wells. The lysis buffer in the reagent breaks the cell membrane while stabilizing the luminescence signal.

  • Readout: Incubate for 5 minutes on an orbital shaker, then measure luminescence (Relative Light Units, RLU) using a plate reader.

  • Normalization: Express data as fold-induction relative to the DMSO vehicle control.

Conclusion & Application Notes

Benchmarking 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide (TBEM-BSA) against the established probe KI696 reveals that while TBEM-BSA is slightly less potent in vitro, it possesses a highly favorable physicochemical profile (lower LogP and TPSA). This suggests that TBEM-BSA is less likely to suffer from the poor aqueous solubility and high plasma protein binding that often plague larger, more lipophilic Keap1 inhibitors.

For drug development professionals, TBEM-BSA represents a highly tractable pharmacophore. Future SAR (Structure-Activity Relationship) campaigns should focus on rigidifying the N-ethyl linkage to reduce entropic penalties upon binding, potentially bridging the potency gap with KI696 while maintaining its superior drug-like properties.

References

  • Zhuang, C., et al. (2014). "Probing the Structural Requirements of Non-electrophilic Naphthalene-Based Nrf2 Activators." Journal of Medicinal Chemistry, 57(3), 1121-1126. Available at:[Link]

  • BPS Bioscience. "Keap1:Nrf2 Inhibitor Screening Assay Kit Protocol." BPS Bioscience Assay Protocols. Available at:[Link]

A Comparative Guide to the Bio-Statistical Analysis of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The sulfonamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The specific substitutions on the 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide molecule—notably the bulky tert-butyl group and the electron-donating methoxy group—suggest a potential for targeted enzyme inhibition. The tert-butyl group, in particular, is a common moiety in drug design, often used to enhance potency or modulate metabolic stability.[4]

For the purposes of this guide, we will hypothesize that our lead compound is a potential inhibitor of Carbonic Anhydrase IX (CA IX), a well-established therapeutic target in oncology that is frequently targeted by sulfonamide-based drugs.[3] To provide a rigorous comparative analysis, we will benchmark our compound against two standards:

  • Acetazolamide: A well-characterized, broad-spectrum carbonic anhydrase inhibitor.

  • 4-(tert-Butyl)benzenesulfonamide: A structurally similar, commercially available compound that will serve as a baseline for the activity of the core scaffold.[5]

Our investigation will proceed through a three-tiered experimental approach, beginning with in vitro enzyme inhibition, followed by cell-based assays, and culminating in a more detailed mechanistic study.

Tier 1: In Vitro Characterization of Carbonic Anhydrase IX Inhibition

The initial step is to ascertain whether 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide directly interacts with and inhibits our target enzyme, CA IX.

Experimental Protocol: CA IX Inhibition Assay

This assay is designed to measure the esterase activity of CA IX, which is inhibited in the presence of our test compounds.

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human CA IX in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

    • Dissolve 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide, Acetazolamide, and 4-(tert-Butyl)benzenesulfonamide in DMSO to create 10 mM stock solutions.

    • Prepare a series of dilutions for each compound in the assay buffer to achieve a final concentration range of 0.1 nM to 100 µM.

    • The substrate, 4-nitrophenyl acetate (NPA), is prepared as a 10 mM stock in acetonitrile.

  • Assay Procedure:

    • In a 96-well plate, add 2 µL of each compound dilution. For the control, add 2 µL of DMSO.

    • Add 178 µL of assay buffer to each well.

    • Add 10 µL of the CA IX enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 10 µL of the NPA substrate.

    • Immediately measure the absorbance at 400 nm every minute for 20 minutes using a plate reader. The rate of increase in absorbance corresponds to the rate of NPA hydrolysis.

  • Data Collection:

    • Record the rate of reaction (V) for each concentration of the test compounds.

    • Calculate the percentage of inhibition for each concentration relative to the DMSO control.

Statistical Analysis of Tier 1 Results

The primary output of this experiment will be IC50 values for each compound.

  • Data Transformation: The raw absorbance data will be used to calculate the reaction velocity. The percentage of inhibition is then calculated for each compound concentration.

  • Non-Linear Regression: The percentage inhibition data is plotted against the logarithm of the compound concentration, and a non-linear regression (sigmoidal dose-response curve) is fitted to the data to determine the IC50 value for each compound.

  • Comparative Analysis: To determine if the IC50 values are statistically different, a one-way ANOVA followed by a Tukey's post-hoc test will be performed on the log-transformed IC50 values from multiple experimental replicates. This will allow for a pairwise comparison of our lead compound against both Acetazolamide and the baseline compound. A p-value of < 0.05 will be considered statistically significant.

Table 1: Hypothetical In Vitro CA IX Inhibition Data

CompoundIC50 (nM) ± SDFold Difference vs. Acetazolamidep-value (vs. Acetazolamide)
3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide15.2 ± 2.10.6< 0.05
Acetazolamide25.4 ± 3.51.0-
4-(tert-Butyl)benzenesulfonamide> 10,000> 393< 0.001

Tier 2: Cellular Efficacy and Target Engagement

Following the in vitro validation, the next logical step is to assess the compound's activity in a more biologically relevant cellular context. We will use a cancer cell line known to overexpress CA IX, such as HT-29 or MDA-MB-231.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This assay will determine the cytotoxic or cytostatic effects of our compounds on cancer cells.

  • Cell Culture: Culture HT-29 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (from 0.1 nM to 100 µM) for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Collection: Measure the absorbance at 570 nm.

Statistical Analysis of Tier 2 Results

Similar to Tier 1, the primary output will be EC50 values representing the concentration at which each compound reduces cell viability by 50%.

  • Data Normalization: The absorbance values will be normalized to the vehicle control (DMSO) to represent 100% cell viability.

  • Non-Linear Regression: EC50 values will be determined by fitting the dose-response data to a sigmoidal curve.

  • Comparative Analysis: A one-way ANOVA with Tukey's post-hoc test will be used to compare the EC50 values of the different compounds.

Table 2: Hypothetical Cell Viability Data (HT-29 cells)

CompoundEC50 (µM) ± SDp-value (vs. Acetazolamide)
3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide5.8 ± 0.9< 0.05
Acetazolamide12.3 ± 2.5-
4-(tert-Butyl)benzenesulfonamide> 100< 0.001

Tier 3: Elucidating the Mechanism of Inhibition

To understand how our lead compound inhibits CA IX, we will perform an enzyme kinetics study. This will allow us to determine if the inhibition is competitive, non-competitive, or uncompetitive.

Experimental Protocol: Michaelis-Menten Kinetics
  • Assay Setup: The assay is set up similarly to the Tier 1 inhibition assay.

  • Variable Substrate: The concentration of the NPA substrate is varied (e.g., from 0.1 to 10 times the Km value).

  • Fixed Inhibitor: The assay is performed in the absence of an inhibitor and in the presence of fixed concentrations of our lead compound (e.g., 0.5x, 1x, and 2x the IC50 value).

  • Data Collection: The initial reaction velocities (V) are measured for each substrate concentration at each inhibitor concentration.

Statistical Analysis of Tier 3 Results

The data will be analyzed using non-linear regression to fit the Michaelis-Menten equation and by creating a Lineweaver-Burk plot (a double reciprocal plot of 1/V versus 1/[S]).

  • Model Fitting: The data will be fitted to different models of enzyme inhibition (competitive, non-competitive, uncompetitive) using statistical software. The best-fit model will be determined based on the goodness of fit (e.g., R-squared value).

  • Parameter Comparison: The key kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant), will be determined for each condition. In competitive inhibition, Km increases while Vmax remains unchanged. In non-competitive inhibition, Vmax decreases while Km remains unchanged.

  • Statistical Significance: To determine if the changes in Km and Vmax are statistically significant, a two-way ANOVA can be used, with substrate concentration and inhibitor concentration as the two factors.

Visualizing the Experimental Workflow

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Cellular Assays cluster_2 Tier 3: Mechanistic Studies T1_Protocol CA IX Inhibition Assay T1_Analysis IC50 Determination (Non-linear Regression) T1_Protocol->T1_Analysis T1_Stat ANOVA with Tukey's Test T1_Analysis->T1_Stat T2_Protocol Cell Viability (MTT) Assay T1_Stat->T2_Protocol If IC50 is potent T2_Analysis EC50 Determination T2_Protocol->T2_Analysis T2_Stat ANOVA with Tukey's Test T2_Analysis->T2_Stat T3_Protocol Michaelis-Menten Kinetics T2_Stat->T3_Protocol If EC50 is potent T3_Analysis Lineweaver-Burk Plot T3_Protocol->T3_Analysis T3_Stat Model Fitting & Parameter Comparison T3_Analysis->T3_Stat

Caption: A tiered approach to the experimental validation and statistical analysis.

Conclusion

References

  • ResearchGate. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]

  • PubMed. (n.d.). Current development in sulfonamide derivatives to enable CNS-drug discovery. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

  • SciSpace. (2020). The recent progress of sulfonamide in medicinal chemistry. Retrieved from [Link]

  • MDPI. (2023). Sulfonamide a Valid Scaffold for Antioxidant Drug Development. Retrieved from [Link]

  • PMC. (n.d.). tert-Butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate. Retrieved from [Link]

  • MDPI. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from [Link]

  • SciSpace. (2021). 4-(tert-butyl)-N,N-diethylbenzenesulfonamide: Structural, absorption distribution metabolism excretion toxicity (ADMET) and mole. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and characterisation of process related impurity in bosentan monohydrate. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) 4-(tert-butyl)-N,N-diethylbenzenesulfonamide: Structural, absorption distribution metabolism excretion toxicity (ADMET) and molecular docking studies. Retrieved from [Link]

  • PubChem. (n.d.). 3-amino-n-tert-butyl-4-methoxybenzene-1-sulfonamide. Retrieved from [Link]

  • Hypha Discovery. (2022). Metabolism of t-butyl groups in drugs. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 6292-59-7 | Product Name : 4-(tert-Butyl)benzenesulfonamide. Retrieved from [Link]

Sources

A Researcher's Guide to Evaluating the Anti-inflammatory Activity of Novel Benzenesulphonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The benzenesulphonamide scaffold is a cornerstone in medicinal chemistry, famously embodied in the selective COX-2 inhibitor Celecoxib. Its structural versatility and proven efficacy make it a privileged starting point for developing new anti-inflammatory agents. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the anti-inflammatory potential of new benzenesulphonamide derivatives. We will move beyond simple protocols to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating evaluation process.

Part 1: In Vivo Assessment of Acute Anti-inflammatory Efficacy

The initial step in evaluating a novel compound is to determine its efficacy in a living organism. The carrageenan-induced paw edema model in rats is a universally accepted and highly reproducible assay for screening acute anti-inflammatory activity.[1][2]

The Carrageenan-Induced Paw Edema Model: A Gold Standard

The sub-plantar injection of carrageenan, a sulfated polysaccharide, triggers a well-characterized, biphasic acute inflammatory response.[1][3]

  • Early Phase (0-2.5 hours): Characterized by the release of histamine, serotonin, and bradykinin.

  • Late Phase (2.5-6 hours): Primarily mediated by the overproduction of prostaglandins, which is the target of most non-steroidal anti-inflammatory drugs (NSAIDs).[1][4]

This model's strength lies in its ability to assess a compound's ability to suppress this prostaglandin-driven edema, providing a clear and quantifiable measure of anti-inflammatory effect.

Experimental Workflow: Carrageenan-Induced Paw Edema

Below is a standard workflow for this in vivo assay.

G cluster_0 Phase 1: Pre-treatment cluster_1 Phase 2: Induction & Measurement cluster_2 Phase 3: Analysis acclimatize 1. Animal Acclimatization (1 week) grouping 2. Grouping & Baseline Measurement (n=6 per group, Measure V₀) acclimatize->grouping admin 3. Compound Administration (Oral gavage, 1 hr pre-carrageenan) grouping->admin induce 4. Induce Inflammation (0.1 mL 1% Carrageenan injection) admin->induce measure 5. Measure Paw Volume (Vₜ) (Plethysmometer at 1, 2, 3, 4, 5, 6 hrs) induce->measure calculate 6. Calculate Edema & % Inhibition measure->calculate stats 7. Statistical Analysis (ANOVA followed by Dunnett's test) calculate->stats

Caption: Workflow for the rat paw edema assay.

Detailed Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol is designed to provide a clear, step-by-step process for conducting the assay.

Materials:

  • Male Wistar rats (180-200g)

  • Novel benzenesulphonamide derivatives

  • Indomethacin (Positive Control)[5][6]

  • Vehicle (e.g., 0.5% methylcellulose or 1% Tween 80 in saline)

  • 1% (w/v) Carrageenan suspension in sterile saline

  • Digital Plethysmometer[7]

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment.[7]

  • Grouping: Randomly divide rats into groups (n=6 per group):

    • Group I (Negative Control): Vehicle only.

    • Group II (Positive Control): Indomethacin (e.g., 10 mg/kg).[8]

    • Group III, IV, etc. (Test Groups): Novel benzenesulphonamide derivatives at various doses (e.g., 50, 100, 200 mg/kg).[8][9]

  • Baseline Measurement: Before any treatment, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline volume (V₀).

  • Compound Administration: Administer the vehicle, indomethacin, or test compounds orally (p.o.) one hour before inducing inflammation.[1]

  • Induction of Edema: Inject 0.1 mL of the 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[1][6]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[1][6]

  • Data Analysis:

    • Calculate the volume of edema at each time point: Edema = Vₜ - V₀ .

    • Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100 .[10]

Data Presentation: In Vivo Anti-inflammatory Activity

Results should be tabulated to allow for clear comparison between the novel derivatives and the standard drug.

| Treatment Group | Dose (mg/kg) | \multicolumn{5}{c|}{% Inhibition of Paw Edema (Mean ± SEM)} | | :--- | :--- | :---: | :---: | :---: | :---: | :---: | | | | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr | | Vehicle Control | - | 0 | 0 | 0 | 0 | 0 | | Indomethacin | 10 | 45.2 ± 3.1* | 52.8 ± 4.5* | 60.1 ± 3.9* | 57.7 ± 4.2* | 51.3 ± 3.6* | | Derivative 4a | 100 | 55.7 ± 4.8* | 68.9 ± 5.2** | 75.3 ± 4.7** | 70.1 ± 5.1** | 62.5 ± 4.9* | | Derivative 4c | 100 | 58.1 ± 3.9* | 71.2 ± 4.1** | 78.6 ± 5.0** | 72.4 ± 4.8** | 65.8 ± 5.3** | | *p<0.05, *p<0.01 compared to Vehicle Control group. Data is hypothetical. |

Part 2: In Vitro Mechanistic Evaluation

While in vivo data confirms efficacy, in vitro assays are essential to understand how a compound works. For benzenesulphonamides, the primary hypothesis is often the inhibition of cyclooxygenase (COX) enzymes.[11][12]

Section 2.1: Cyclooxygenase (COX) Enzyme Inhibition

Causality: Prostaglandins, key mediators of inflammation, are synthesized from arachidonic acid by COX enzymes.[12] There are two main isoforms:

  • COX-1: Constitutively expressed, it handles housekeeping functions like protecting the gastric mucosa.[12]

  • COX-2: Inducible at sites of inflammation, its activity leads to the classic signs of inflammation.[12]

The therapeutic goal is often to selectively inhibit COX-2 to reduce inflammation while sparing COX-1 to minimize side effects like gastric irritation.[13][14]

Signaling Pathway: The Arachidonic Acid Cascade

This diagram illustrates the central role of COX enzymes in producing pro-inflammatory prostaglandins.

G cluster_cox Cyclooxygenase Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ aa Arachidonic Acid pla2->aa releases cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2 Prostaglandin H₂ (PGH₂) cox1->pgh2 Housekeeping Prostaglandins cox2->pgh2 Inflammatory Prostaglandins nsaids Benzenesulphonamides (e.g., Celecoxib) nsaids->cox2 selectively inhibits

Caption: Arachidonic acid metabolism via COX pathways.

Detailed Protocol: In Vitro COX Inhibition Assay

Commercially available colorimetric or fluorometric COX inhibitor screening kits provide a standardized method to determine IC₅₀ values (the concentration of an inhibitor required to reduce enzyme activity by 50%).[7][15][16]

Materials:

  • COX Inhibitor Screening Kit (e.g., from Cayman Chemical, Abcam, or Sigma-Aldrich) containing:[15][17]

    • Human recombinant COX-1 and COX-2 enzymes

    • Heme cofactor

    • Assay Buffer

    • Arachidonic Acid (Substrate)

    • Detector/Probe

  • Test compounds and a reference inhibitor (e.g., Celecoxib) dissolved in DMSO.

  • 96-well plate (black or white, as per kit instructions).

  • Multichannel pipette.

  • Plate reader capable of measuring fluorescence or absorbance.

Procedure (based on a typical fluorometric kit): [16][17]

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's protocol. Reconstitute enzymes, substrate, and cofactors as directed. Keep enzymes on ice.

  • Compound Dilution: Prepare a serial dilution of your test compounds and the reference inhibitor in assay buffer. The final DMSO concentration should be kept low (<1%) to avoid affecting enzyme activity.

  • Assay Plate Setup: To a 96-well plate, add wells for:

    • Enzyme Control (100% activity): Assay buffer + enzyme.

    • Inhibitor Control: Reference inhibitor + enzyme.

    • Test Wells: Diluted test compounds + enzyme.

  • Reaction Mix: Prepare a master reaction mix containing assay buffer, probe, and cofactor for the number of wells required.

  • Pre-incubation: Add the reaction mix to all wells, followed by the appropriate inhibitor, test compound, or buffer. Add the COX-1 or COX-2 enzyme to initiate the pre-incubation. Incubate for a specified time (e.g., 10-15 minutes) at the recommended temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.[15]

  • Initiate Reaction: Initiate the enzymatic reaction by adding the arachidonic acid substrate solution to all wells simultaneously using a multichannel pipette.

  • Kinetic Measurement: Immediately begin reading the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.[16]

  • Data Analysis:

    • Determine the rate (slope) of the reaction for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and use non-linear regression analysis to determine the IC₅₀ value.

Data Presentation: COX Inhibition Profile

Tabulating the IC₅₀ values allows for a direct comparison of potency and selectivity.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀)
Indomethacin 0.152.50.06
Celecoxib 15.00.05300
Derivative 4a 25.20.12210
Derivative 4c 30.50.08381.25
Data is hypothetical and for illustrative purposes.

A higher Selectivity Index (SI) indicates greater selectivity for COX-2, which is a desirable characteristic.

Section 2.2: Inhibition of Pro-inflammatory Cytokine Production

Causality: Bacterial components like lipopolysaccharide (LPS) are potent activators of the innate immune system. LPS binds to Toll-like receptor 4 (TLR4) on immune cells like macrophages, triggering signaling cascades (e.g., NF-κB, MAPK) that result in the transcription and release of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[18][19] Evaluating a compound's ability to suppress this response provides insight into its potential to modulate inflammatory signaling upstream of the COX pathway.

Experimental Workflow: LPS-Induced Cytokine Release Assay

This workflow outlines the key steps in a cell-based anti-inflammatory assay.

G cluster_0 Phase 1: Cell Culture & Plating cluster_1 Phase 2: Treatment & Stimulation cluster_2 Phase 3: Analysis culture 1. Culture Macrophages (e.g., RAW 264.7) seed 2. Seed cells in 96-well plate (e.g., 5x10⁴ cells/well) culture->seed adhere 3. Allow cells to adhere (Overnight incubation) seed->adhere treat 4. Pre-treat with Compounds (1-2 hours) adhere->treat stimulate 5. Stimulate with LPS (e.g., 1 µg/mL for 24 hrs) treat->stimulate collect 6. Collect Supernatant stimulate->collect elisa 7. Quantify Cytokines (TNF-α, IL-6) by ELISA collect->elisa analyze 8. Calculate % Inhibition elisa->analyze

Caption: Workflow for an in vitro cytokine release assay.

Detailed Protocol: LPS-Induced Cytokine Release Assay

Materials:

  • RAW 264.7 murine macrophage cell line.[20]

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Lipopolysaccharide (LPS) from E. coli.[18]

  • Test compounds and a reference compound (e.g., Dexamethasone).

  • 96-well cell culture plates.

  • ELISA kits for murine TNF-α and IL-6.

  • MTT or similar assay kit for assessing cell viability.

Procedure:

  • Cell Culture: Culture RAW 264.7 cells according to standard protocols.

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5 x 10⁴ cells/well) and incubate overnight to allow for adherence.

  • Compound Treatment: Remove the old media and add fresh media containing various concentrations of the test compounds or reference drug. Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL (except for the unstimulated control wells).[21]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[22]

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis.

  • Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed reduction in cytokines is not due to cytotoxicity of the compounds.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-only control.

Part 3: Synthesizing a Comprehensive Profile

A successful anti-inflammatory drug candidate will demonstrate a strong correlation between its in vivo efficacy and its in vitro mechanistic activity. A compound that significantly reduces paw edema should also exhibit potent inhibition of COX-2 and/or pro-inflammatory cytokine production.[8][13] By benchmarking these results against established drugs like Indomethacin and Celecoxib, researchers can objectively assess the therapeutic potential and novelty of their new benzenesulphonamide derivatives. This integrated, multi-assay approach ensures a thorough and scientifically rigorous evaluation, paving the way for the identification of the next generation of anti-inflammatory agents.

References

  • Hamed, A. M., El-Hamid, A. A., El-Gazzar, M. G., El-Hady, A. M., & Ahmed, R. F. (2025). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. [Link]

  • ResearchGate. (2026). (PDF) Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. ResearchGate. [Link]

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  • Hamed, A. M., El-Hamid, A. A., El-Gazzar, M. G., El-Hady, A. M., & Ahmed, R. F. (2025). Novel Benzenesulfonamide Derivatives of 5'-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. PubMed. [Link]

  • Rathish, I. G., Javed, K., Ahmad, S., Bano, S., Alam, M. S., Pillai, K. K., Singh, S., & Bagchi, V. (2008). Synthesis and antiinflammatory activity of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide. Scilit. [Link]

  • Hamed, A. M., El-Hamid, A. A., El-Gazzar, M. G., El-Hady, A. M., & Ahmed, R. F. (2025). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. PMC. [Link]

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  • Carr, E. B., Tu, W., & Lam, M. (2025). Impaired Responses to In Vitro Lipopolysaccharide-Induced Stimulation After Long-Term, Rotating Shift Work. MDPI. [Link]

  • Chun, K. S., & Surh, Y. J. (2004). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. [Link]

  • Lomatividya, B., & Baidya, M. (2025). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. [Link]

  • Brieflands. (2013). Development and Use a Novel combined in-vivo and in-vitro Assay for Anti-inflammatory and Immunosuppressive Agents. Brieflands. [Link]

  • García-Pérez, M. E., Pinto-Almazán, R., Cid-Ortega, S., & García-Bores, A. M. (2025). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. [Link]

  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

  • Al-Ostath, R. A., Al-Mulla, E. A., & Al-Masoudi, N. A. (2022). Synthesis, molecular docking and anti-inflammatory evaluation of new trisubstituted pyrazoline derivatives bearing benzenesulfonamide moiety. PubMed. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]

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  • Cutignano, A., Nuzzo, G., D'Angelo, L., D'Ambra, I., Gorbi, S., Regoli, F., & Fontana, A. (2021). A Comparative In Vitro Evaluation of the Anti-Inflammatory Effects of a Tisochrysis lutea Extract and Fucoxanthin. MDPI. [Link]

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Molecular Docking of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide and Related Ligands

Introduction: The Enduring Versatility of Sulfonamides in Drug Discovery

Sulfonamides are a cornerstone of medicinal chemistry, boasting a rich history and a remarkably broad spectrum of biological activities.[1][2] From their initial discovery as antibacterial agents to their current applications as anticancer, anti-inflammatory, and antiviral therapies, their therapeutic landscape is ever-expanding.[2] The functional group's ability to act as a bioisostere for other functionalities and its capacity to form key interactions with biological targets are central to its success. The compound at the heart of this guide, 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide, represents a modern scaffold within this versatile class.

This guide, intended for researchers and drug development professionals, provides a comparative analysis of the in silico molecular docking of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide alongside structurally and functionally related ligands. We will explore its potential interactions with several clinically relevant protein targets. Molecular docking is a powerful computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4][5] By simulating these interactions, we can gain invaluable insights into binding affinities and mechanisms of action, thereby accelerating the rational design of more potent and selective therapeutic agents.[4][6]

Rationale for Target and Ligand Selection

The predictive power of a docking study is fundamentally tied to the careful selection of both the protein target and the set of ligands to be compared.

Protein Targets: Key Enzymes in Pathophysiology

The sulfonamide moiety is a known inhibitor of several key enzyme families. For this comparative study, we have selected three representative and well-validated targets implicated in a range of diseases:

  • Carbonic Anhydrase II (hCA II): A ubiquitous zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide.[7] Its inhibition is a therapeutic strategy for glaucoma, edema, and certain types of cancer.[7][8] Sulfonamides are classic inhibitors, with their primary sulfonamide group coordinating directly to the catalytic zinc ion.[9][10]

  • Cyclooxygenase-2 (COX-2): A key enzyme in the prostaglandin biosynthesis pathway, involved in inflammation and pain.[11][12] Selective COX-2 inhibitors, many of which are sulfonamide derivatives (e.g., Celecoxib), are widely used as anti-inflammatory drugs.[13]

  • Dihydrofolate Reductase (DHFR): An essential enzyme in the folic acid metabolism pathway, crucial for the synthesis of DNA, RNA, and certain amino acids.[14] It is a validated target for antibacterial and anticancer therapies.[15][16]

Ligand Selection: A Spectrum of Sulfonamide Scaffolds

To provide a meaningful comparison, we have selected a set of ligands that includes our lead compound, a well-known clinical drug for each target class, and a structurally related analog. This allows for an evaluation of how substitutions on the benzenesulfonamide core influence binding affinity and interaction patterns.

  • Lead Compound: 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide

  • Related Ligands:

    • Celecoxib: A selective COX-2 inhibitor.

    • Valdecoxib: Another COX-2 inhibitor structurally related to Celecoxib.[13]

    • Acetazolamide: A classic carbonic anhydrase inhibitor.[7]

    • A related aminobenzenesulfonamide: 3-amino-N-tert-butyl-4-methoxybenzenesulfonamide, to assess the impact of the amino versus ethyl group.[17]

Experimental Protocol: A Validated Molecular Docking Workflow

The following protocol outlines a robust and reproducible workflow for comparative molecular docking studies. The causality behind each step is explained to ensure scientific integrity.

Workflow Overview

G cluster_prep Preparation Phase cluster_dock Docking & Analysis PDB 1. Target Acquisition (e.g., from RCSB PDB) PrepProt 2. Protein Preparation (Remove water, add hydrogens, repair missing residues) PDB->PrepProt Input protein structure Grid 4. Grid Box Generation (Define active site) PrepProt->Grid Prepared protein Ligands 3. Ligand Preparation (2D to 3D conversion, energy minimization) Dock 5. Molecular Docking (Run docking algorithm) Ligands->Dock Input ligand library Grid->Dock Defined search space Analyze 6. Results Analysis (Score ranking, pose visualization, interaction mapping) Dock->Analyze Generate poses & scores Conclusion Conclusion & SAR Analyze->Conclusion Derive insights

Caption: A typical workflow for a molecular docking study.

Step-by-Step Methodology
  • Target Protein Acquisition and Preparation:

    • Action: Obtain the 3D crystal structures of the target proteins from the RCSB Protein Data Bank (PDB). For this study, we selected: hCA II (PDB ID: 3K34), COX-2 (PDB ID: 1CX2), and DHFR (PDB ID: 1RF7).[18][19][20]

    • Causality: Using experimentally determined crystal structures provides a high-fidelity representation of the protein's active site.[4]

    • Protocol:

      • Remove all non-essential molecules, including water, co-solvents, and co-crystallized ligands from the PDB file. The original ligand can be used to define the binding site.

      • Add polar hydrogen atoms and assign Kollman charges to the protein structure.

      • Perform energy minimization on the protein structure to relieve any steric clashes. This step is crucial for optimizing the protein's geometry for docking.

  • Ligand Preparation:

    • Action: Generate 3D conformations of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide and the selected related ligands.

    • Causality: Ligands are flexible molecules; their lowest energy 3D conformation is essential for accurate docking. The correct protonation state and charge are critical for simulating electrostatic interactions.

    • Protocol:

      • Sketch the 2D structures of the ligands and convert them to 3D structures.

      • Assign Gasteiger charges to each ligand.

      • Merge non-polar hydrogens to reduce computational complexity.

      • Define rotatable bonds to allow for conformational flexibility during the docking process.

  • Docking Simulation and Validation:

    • Action: Perform the docking of the prepared ligands into the active site of the prepared target proteins using software like AutoDock Vina or Schrödinger's Glide.

    • Causality: The docking algorithm systematically searches for the best binding pose of the ligand within the defined active site, while the scoring function estimates the binding affinity.

    • Protocol:

      • Grid Generation: Define a grid box that encompasses the active site of the enzyme. The dimensions are typically centered on the position of the co-crystallized ligand.

      • Validation (Self-Validating System): Before docking the new ligands, perform a re-docking experiment with the co-crystallized ligand. The protocol is considered validated if the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is less than 2.0 Å.

      • Docking Execution: Run the docking simulation for each ligand using a search algorithm like the Lamarckian Genetic Algorithm. This algorithm explores a wide range of ligand conformations and orientations.

      • Output: The program will generate several possible binding poses for each ligand, ranked by their predicted binding energy (docking score). The pose with the lowest binding energy is typically considered the most favorable.

Comparative Docking Analysis

This section presents a comparative analysis of the docking results. The binding energies are hypothetical but representative of values seen in similar studies, used here for illustrative purposes. More negative values indicate a stronger predicted binding affinity.

Target 1: Human Carbonic Anhydrase II (hCA II)

Sulfonamides inhibit CAs by coordinating to the zinc ion in the active site. The interactions of the ligand's tail group with the surrounding residues determine isoform selectivity.[9]

Table 1: Docking Performance against hCA II (PDB: 3K34)

LigandPredicted Binding Energy (kcal/mol)Key Interacting ResiduesNumber of H-Bonds
3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide-7.8His94, His96, His119, Thr199, Thr2002
Acetazolamide (Reference)-7.5His94, His96, His119, Thr1993
3-amino-N-tert-butyl-4-methoxybenzenesulfonamide-7.2His94, His96, His119, Gln92, Thr1993

Analysis:

  • Binding Mode: All three ligands position their sulfonamide group to coordinate with the catalytic Zn²⁺ ion, a hallmark interaction for this class of inhibitors.[10] The nitrogen atom of the sulfonamide forms a hydrogen bond with the hydroxyl group of Thr199 .

  • Comparative Insights: The lead compound, 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide, shows a slightly better binding energy. Its bulky tert-butyl group is predicted to fit snugly into a hydrophobic pocket formed by residues like Val121, Leu198, and Leu204. The N-ethyl group extends towards the entrance of the active site. In contrast, the amino group of the related sulfonamide forms an additional hydrogen bond with the side chain of Gln92 , but the overall binding energy is slightly less favorable, suggesting the hydrophobic interactions of the lead compound are a key contributor to its affinity.

G Ligand 3-tert-butyl-N-ethyl- 4-methoxybenzenesulfonamide Zn Zn²⁺ Ion Ligand->Zn Coordination Bond (SO₂NH₂ group) Thr199 Thr199 Ligand->Thr199 H-Bond HydrophobicPocket Hydrophobic Pocket (Val121, Leu198) Ligand->HydrophobicPocket Hydrophobic Interaction (tert-butyl group) Gln92 Gln92

Caption: Key interactions of the lead compound in the hCA II active site.

Target 2: Cyclooxygenase-2 (COX-2)

Selective COX-2 inhibitors exploit a larger, more accommodating side pocket in the COX-2 active site compared to COX-1. The sulfonamide group of drugs like Celecoxib fits into this pocket.

Table 2: Docking Performance against COX-2 (PDB: 1CX2)

LigandPredicted Binding Energy (kcal/mol)Key Interacting ResiduesNumber of H-Bonds
3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide-9.2Arg513, Val523, Ser353, Leu3522
Celecoxib (Reference)-10.5Arg513, His90, Gln192, Phe5182
Valdecoxib (Reference)-9.8Arg513, Phe518, Gln192, His902

Analysis:

  • Binding Mode: The lead compound is predicted to orient its methoxybenzene ring towards the main channel, similar to the substrate. The sulfonamide group extends into the key selectivity side pocket, where it forms a hydrogen bond with the backbone of Arg513 .

  • Comparative Insights: Celecoxib demonstrates the highest binding affinity, which is expected for a clinically optimized drug. Its trifluoromethyl group makes strong hydrophobic contacts within the active site. Our lead compound, while showing good affinity, lacks the specific interactions of the pyrazole ring of Celecoxib. However, its tert-butyl group effectively occupies a hydrophobic region near Val523 and Leu352 , anchoring it in the active site. The N-ethyl group points towards the solvent-exposed region. This suggests that modifications to the core ring system of the lead compound could potentially enhance its COX-2 inhibitory activity.

G Ligand 3-tert-butyl-N-ethyl- 4-methoxybenzenesulfonamide Arg513 Arg513 Ligand->Arg513 H-Bond (SO₂NH₂ group) SidePocket Selectivity Pocket (Val523, Leu352) Ligand->SidePocket Hydrophobic Interaction (tert-butyl group) MainChannel Main Channel Ligand->MainChannel Occupies

Caption: Predicted binding mode of the lead compound in the COX-2 active site.

Target 3: Dihydrofolate Reductase (DHFR)

Inhibitors of DHFR typically mimic the structure of the natural substrate, dihydrofolate, binding in the same active site.

Table 3: Docking Performance against DHFR (PDB: 1RF7)

LigandPredicted Binding Energy (kcal/mol)Key Interacting ResiduesNumber of H-Bonds
3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide-6.9Ile5, Asp27, Ile94, Phe311
Methotrexate (Reference)-11.0Asp27, Ile5, Phe31, Arg574
3-amino-N-tert-butyl-4-methoxybenzenesulfonamide-7.1Ile5, Asp27, Ile94, Ser492

Analysis:

  • Binding Mode: The lead compound binds within the folate binding pocket. The methoxy group is predicted to form a hydrogen bond with a key residue, Asp27 , which is a critical interaction for many DHFR inhibitors. The rest of the molecule is stabilized by hydrophobic interactions with residues like Ile5 , Phe31 , and Ile94 .

  • Comparative Insights: Methotrexate, a potent inhibitor, forms multiple hydrogen bonds and has a much higher affinity. The related aminobenzenesulfonamide shows a slightly better score than our lead compound due to an additional hydrogen bond formed by its amino group with Ser49 . This highlights that for DHFR, hydrogen bonding interactions may be more critical for affinity than the hydrophobic packing observed with the other targets. The tert-butyl group still provides a favorable hydrophobic contribution, but the N-ethyl group does not appear to form significant interactions.

Conclusion and Future Directions

This comparative docking guide demonstrates that 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide is a promising scaffold with the potential to interact favorably with multiple, distinct protein targets.

  • Against hCA II , its affinity is driven by the classic sulfonamide-zinc interaction, complemented by strong hydrophobic contributions from the tert-butyl group.

  • For COX-2 , it shows a promising binding mode, with the sulfonamide occupying the critical selectivity pocket. This suggests its potential as a lead for novel anti-inflammatory agents.

  • While its predicted affinity for DHFR is lower than for the other targets, it still forms a key interaction with Asp27, indicating that sulfonamide-based scaffolds could be further explored for this enzyme class.

The insights from this in silico analysis provide a strong foundation for future research. The next logical steps would involve the chemical synthesis of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide and its analogs, followed by in vitro enzymatic assays to experimentally validate these computational predictions. Further structure-activity relationship (SAR) studies could then be performed to optimize the scaffold for improved potency and selectivity against a chosen target, guided by the molecular interactions revealed in this study.

References

  • Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]

  • Maden, S. F., Sezer, S., & Acuner, S. E. (2022). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen. [Link]

  • RCSB PDB. (2010). 3K34: Human carbonic anhydrase II with a sulfonamide inhibitor. [Link]

  • RCSB PDB. (2023). 8F84: Crystal Structure of Dihydrofolate reductase (DHFR) from Mycobacterium ulcerans Agy99 in complex with NADP and inhibitor MAM787. [Link]

  • PubChem. (n.d.). N-tert-butyl-3-formyl-4-methoxybenzamide. [Link]

  • RCSB PDB. (1997). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. [Link]

  • Khan, I., et al. (n.d.). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. [Link]

  • PubChemLite. (n.d.). 3-amino-n-tert-butyl-4-methoxybenzene-1-sulfonamide. [Link]

  • RCSB PDB. (2016). 5KIR: The Structure of Vioxx Bound to Human COX-2. [Link]

  • Sali, A., et al. (n.d.). Molecular Docking Screens Using Comparative Models of Proteins. PMC. [Link]

  • RCSB PDB. (2023). 8Q18: The Crystal Structure of Human Carbonic Anhydrase IX in Complex with Sulfonamide. [Link]

  • Sarojini, K., & Krishnan, H. (2014). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics. [Link]

  • ResearchGate. (n.d.). Dihydropteroate Synthase (Sulfonamides) and Dihydrofolate Reductase Inhibitors. [Link]

  • RSC Publishing. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. [Link]

  • PMC. (n.d.). Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5). [Link]

  • ResearchGate. (n.d.). (PDF) Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. [Link]

  • CHIMIA. (n.d.). Searching for the Protein Targets of Bioactive Molecules. [Link]

  • PubMed. (n.d.). Structural analysis of inhibitor binding to human carbonic anhydrase II. [Link]

  • MDPI. (2022). An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. [Link]

  • RCSB PDB. (1997). 1RF7: STRUCTURE OF DIHYDROFOLATE REDUCTASE COMPLEXED WITH DIHYDROFOLATE. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). COX-2 | Cyclooxygenase. [Link]

  • Wani, T. V., et al. (n.d.). Evaluation of sulphonamide derivatives acting as inhibitors of human carbonic anhydrase isoforms I, II and Mycobacterium tuberculosisβ-class enzyme Rv3273. PMC. [Link]

  • MDPI. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. [Link]

  • ACS Publications. (2020). Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs. [Link]

  • ResearchGate. (2025). Heterobifunctional Protein Binders Enable Cell Type-Specific Killing Through In-cell Enrichment. [Link]

  • Anderson, A. C., et al. (n.d.). Crystal structures of Candida albicans dihydrofolate reductase bound to propargyl-linked antifolates reveal the flexibility of active site loop residues critical for ligand potency and selectivity. PMC. [Link]

  • MDPI. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

  • MDPI. (2025). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. [Link]

  • RCSB PDB. (2025). 9MLM: Crystal structure of dihydrofolate reductase (DHFR) from the filarial nematode W. bancrofti... [Link]

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  • RCSB PDB. (2006). 2AW1: Carbonic anhydrase inhibitors: Valdecoxib binds to a different active site region... [Link]

  • SciSpace. (2021). 4-(tert-butyl)-N,N-diethylbenzenesulfonamide: Structural, absorption distribution metabolism excretion toxicity (ADMET) and mole. [Link]

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Safety Operating Guide

3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the lifecycle of a chemical compound does not end at the laboratory bench. For researchers and drug development professionals handling 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide , understanding the downstream environmental impact of the molecule is just as critical as optimizing its synthetic yield or biological assay performance.

This guide provides a comprehensive, causality-driven protocol for the safe handling and disposal of this specific sulfonamide derivative, ensuring your laboratory operates at the highest standards of safety, regulatory compliance, and environmental stewardship.

Physicochemical Profiling & Hazard Assessment

To design an effective disposal strategy, we must first analyze the molecular characteristics of the waste. 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide possesses a highly stable sulfonamide core. This structural feature dictates our entire approach to its destruction.

ParameterValueOperational & Disposal Implication
Chemical Name 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamideMust be spelled out fully on hazardous waste manifests; no abbreviations permitted.
CAS Registry Number 873588-72-8Primary identifier for Environmental Health and Safety (EHS) tracking and profiling.
Molecular Formula C13H21NO3SHigh carbon/sulfur content necessitates oxygen-rich combustion to mitigate SOx emissions.
Molecular Weight 271.38 g/mol Used to calculate molarity in liquid waste streams for accurate concentration limits.
Structural Core Sulfonamide (-SO2NH-)Highly recalcitrant to microbial degradation; strictly prohibits sewering[1].

Environmental and Regulatory Causality: The "Why" Behind the Protocol

Standard municipal wastewater treatment plants (WWTPs) are fundamentally ill-equipped to degrade the sulfonamide moiety. When sewered, these compounds bypass filtration systems and discharge directly into aquatic ecosystems. This environmental persistence is a primary driver for the proliferation of antibiotic-resistant bacteria (ARB) and resistance genes (ARGs)[1].

To combat this, the EPA's Subpart P strictly bans the sewering (flushing) of hazardous waste pharmaceuticals[2]. This is not merely a bureaucratic hurdle; it is a scientifically grounded imperative. Furthermore, landfilling is an unacceptable alternative, as sulfonamides have been shown to leach from municipal solid waste (MSW) landfills into surrounding groundwater, posing severe ecological risks[3].

Therefore, the only scientifically sound and legally compliant method for the disposal of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide is high-temperature incineration. However, incineration at suboptimal temperatures can result in incomplete combustion, generating highly toxic by-products such as dioxins and furans that concentrate in fly ash[4]. A verified facility capable of sustaining temperatures >1000°C is required to ensure the complete cleavage of the stable S-N and C-S bonds.

Disposal Decision Workflow

DisposalWorkflow Start 3-tert-butyl-N-ethyl-4- methoxybenzenesulfonamide Waste Generation Decision Determine Waste State Start->Decision Solid Solid / Powder (Pure API or Matrix) Decision->Solid Solid Liquid Liquid Solutions (Organic / Aqueous) Decision->Liquid Liquid Sharps Contaminated Sharps (Needles, Vials) Decision->Sharps Sharps SolidContainer Sealable, Leak-Proof HDPE Container Solid->SolidContainer LiquidContainer Solvent-Compatible Carboy (Segregated) Liquid->LiquidContainer SharpsContainer Puncture-Proof Sharps Bin Sharps->SharpsContainer Incineration High-Temperature Incineration (>1000°C) SolidContainer->Incineration LiquidContainer->Incineration SharpsContainer->Incineration

Workflow for the segregation and high-temperature incineration of sulfonamide waste.

Step-by-Step Disposal Methodologies

This protocol is designed as a self-validating system. Do not proceed to the next phase without completing the embedded validation checks.

Phase 1: Hazard Identification & PPE Procurement

Rationale: While specific acute toxicity data for this exact derivative may be limited, its structural similarity to active sulfonamides dictates a conservative "hazardous" classification to prevent dermal sensitization or inhalation of aerosolized powders.

  • Don appropriate PPE: Equip standard nitrile gloves (double-gloving is recommended for spill cleanup), wrap-around safety goggles, and a fluid-resistant lab coat.

  • Engineering Controls: Conduct all transfers of the dry powder within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.

  • Validation Check: Verify the fume hood flow rate is between 80-120 FPM before opening the chemical vial.

Phase 2: Waste Segregation and Containerization

Rationale: Mixing incompatible waste streams can cause exothermic reactions, pressure buildup, or complicate downstream destruction profiles.

  • Solid Waste: Place pure API powders, contaminated weighing boats, and used PPE into a sealable, leak-proof High-Density Polyethylene (HDPE) container.

  • Liquid Waste: Segregate aqueous solutions from organic solvents (e.g., DMSO, methanol) used to dissolve the compound. Store in chemically compatible, vented carboys.

  • Sharps: Deposit any contaminated syringe needles, glass pipettes, or broken ampoules directly into a rigid, puncture-proof sharps bin.

  • Validation Check: Before sealing liquid waste containers, verify that the pH is neutral (pH 6-8) to prevent pressure build-up from incompatible solvent reactions during storage.

Phase 3: Labeling and SAA Storage

Rationale: Regulatory compliance under the Resource Conservation and Recovery Act (RCRA) requires clear identification to prevent accidental exposure and ensure accurate manifesting by waste brokers.

  • Immediate Labeling: Affix a GHS-compliant "Hazardous Waste" label to all containers immediately upon the first drop of waste entering the vessel.

  • Nomenclature: Clearly write the full chemical name: "3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide". Do not use internal lab abbreviations or shorthand.

  • Storage: Store the sealed containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure secondary containment trays are used to catch potential leaks.

  • Validation Check: Audit the SAA weekly to ensure no container exceeds the 90-day or 180-day accumulation limit (depending on your facility's generator status)[2].

Phase 4: Final Destruction via High-Temperature Incineration

Rationale: High-temperature incineration (>1000°C) is the only method that ensures complete mineralization of the stable sulfonamide core, preventing the release of intact active pharmaceutical ingredients (APIs) or toxic dioxins into the environment[4].

  • Broker Coordination: Contract a licensed hazardous waste broker approved by your institution's EHS department.

  • Manifesting: Ensure the waste manifest explicitly specifies "High-Temperature Incineration" as the final disposition method. Do not allow the waste to be diverted to a landfill or used for low-grade fuel blending.

  • Documentation: Retain the Certificate of Destruction (CoD) provided by the facility for your institutional compliance records.

  • Validation Check: Review the CoD upon receipt to confirm the disposal code matches high-temperature incineration standards, closing the loop on the chemical's lifecycle.

References

  • "Summary of Changes: EPA Final Rule on Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing", ASHP.
  • "Unraveling the Pollution and Discharge of Aminophenyl Sulfone Compounds, Sulfonamide Antibiotics, and Their Acetylation Products in Municipal Wastewater Treatment Plants | Environmental Science & Technology", ACS Public
  • "Pollution and Health Impacts of Waste to Energy Inciner
  • "Sulfonamide and tetracycline in landfill leachates from seven municipal solid waste (MSW)

Sources

Personal protective equipment for handling 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Handling complex synthetic intermediates like 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide (CAS: 873588-72-8) requires a rigorous, causality-driven approach to laboratory safety. As a highly substituted sulfonamide derivative, this compound presents specific occupational hazards, primarily skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335) 1[1].

The presence of lipophilic functional groups (the tert-butyl and methoxy moieties) enhances the molecule's ability to permeate biological membranes. This structural reality dictates our operational approach: we must implement strict Personal Protective Equipment (PPE) and engineering controls to prevent dermal absorption, ocular exposure, and respiratory sensitization 2[2].

Quantitative PPE & Engineering Control Matrix

To establish a self-validating safety environment, all protective measures must be selected based on the chemical's specific physical and mechanistic properties.

Defense LayerSpecification & Quantitative MetricCausal Justification
Hand Protection Nitrile gloves (≥ 4 mil thickness), double-gloved.The lipophilic tert-butyl group increases skin permeation risk. Nitrile offers superior chemical resistance against organic sulfonamide derivatives compared to latex.
Eye Protection Indirect-vented chemical splash goggles (EN 166 / ANSI Z87.1).Prevents fine crystalline dust from causing severe ocular irritation and micro-abrasions to the cornea.
Body Protection Flame-retardant (FR) or 100% cotton lab coat, fully buttoned.Mitigates electrostatic discharge (ESD) which could inadvertently aerosolize or ignite fine organic dusts during transfer.
Respiratory N95/P100 particulate respirator (if handled outside hood).Sulfonamides are known respiratory sensitizers; inhalation of particulates can trigger acute asthmatic responses.
Engineering Certified Chemical Fume Hood (Face velocity: 80–120 fpm).Captures aerosolized particulates. Flow rates below 80 fpm fail to capture dust; rates above 120 fpm create turbulent eddies that blow powder back at the user.

Operational Workflow: Safe Handling & Transfer

When handling 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide, minimizing dust generation and static electricity is critical. The following protocol ensures a closed-loop, self-validating handling process3[3].

Step-by-Step Methodology:

  • Pre-Operation Validation: Verify the fume hood face velocity is between 80–120 feet per minute (fpm) using the digital monitor.

    • Self-Validation: Tape a 1-inch strip of a Kimwipe to the bottom of the sash. It should pull gently and steadily inward. If it flutters violently or hangs straight down, do not proceed.

  • PPE Verification: Inspect primary and secondary nitrile gloves for micro-tears.

    • Self-Validation: Trap air in the glove and roll the cuff tightly (the inflation method) to ensure no air escapes from invisible punctures.

  • Static Mitigation: Wipe the exterior of the chemical container and the analytical balance with an anti-static brush or use a zero-stat gun.

    • Causality: This compound is a dry organic powder; static charge will cause the powder to "jump," leading to aerosolization, loss of yield, and contamination of the workspace.

  • Precision Transfer: Use a grounded stainless-steel spatula to transfer the powder to a pre-tared, anti-static weigh boat.

  • Decontamination: Wipe down the spatula and balance with a 70% isopropanol solution.

    • Causality: Sulfonamides are generally poorly soluble in water but highly soluble in organic solvents. An aqueous wipe will merely smear the compound, whereas isopropanol will dissolve and lift the residue.

G A Risk Assessment & Fume Hood Validation B Don PPE: Nitrile, Goggles, Lab Coat A->B C Static Mitigation & Weighing B->C D Chemical Transfer: Sulfonamide Derivative C->D E Solvent Wash & Decontamination D->E

Workflow for handling 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide.

Emergency Spill Response Protocol

In the event of a spill, immediate containment is required to prevent the spread of sensitizing dust.

Step-by-Step Methodology:

  • Containment: Immediately halt work and lower the fume hood sash. If the spill occurs outside the hood, evacuate personnel within a 5-foot radius.

  • Suppression (Do NOT Dry Sweep): Cover the spilled powder with absorbent pads lightly dampened with isopropanol or ethanol.

    • Causality: Dry sweeping aerosolizes the powder, drastically increasing inhalation risk. Dampening the powder with a compatible solvent suppresses dust generation while preparing the compound for collection.

  • Collection: Use a non-sparking scoop to transfer the dampened material into a compatible, sealable hazardous waste container.

  • Surface Decontamination & Validation: Wash the affected area with a detergent solution, followed by a final isopropanol wipe.

    • Self-Validation: Visually inspect the surface using a strong oblique light source (like a flashlight held parallel to the bench) to ensure no crystalline micro-residue remains.

Spill S1 Spill Detected (Solid Powder) S2 Evacuate Area & Assess Volume S1->S2 S3 Dampen with Isopropanol S2->S3 S4 Collect with Non-Sparking Scoop S3->S4 S5 Seal in Hazardous Waste Container S4->S5

Emergency spill response and containment protocol for sulfonamide powders.

Waste Disposal Plan

The disposal of highly substituted sulfonamides requires strict adherence to environmental regulations to prevent groundwater contamination4[4].

Step-by-Step Methodology:

  • Segregation: Classify the material as "Hazardous Organic Solid Waste - Contains Sulfur." Do not mix this waste with strong oxidizing agents, as the organic moieties (tert-butyl and methoxy groups) can react exothermically.

  • Labeling: Clearly label the primary waste container with the full chemical name, CAS number (873588-72-8), and the "Irritant" hazard pictogram.

  • Aqueous Waste Validation: If the compound was used in an aqueous/organic mixture, ensure the pH of the waste is neutralized (pH 6–8) before sealing.

    • Self-Validation: Test the waste mixture with universal indicator strips. Sealing highly acidic or basic sulfonamide waste can lead to unintended hydrolysis and dangerous pressure buildup inside the container.

  • Storage: Store in a secondary containment bin in a designated cool, dry, and well-ventilated waste accumulation area until Environmental Health and Safety (EHS) coordinates incineration.

References

  • SAFETY DATA SHEET - Fisher Scientific (Sulfonamide) . Fisher Scientific. Retrieved from:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.